molecular formula C6H5ClN2O2 B1357394 3-Chloro-2-methyl-5-nitropyridine CAS No. 51984-62-4

3-Chloro-2-methyl-5-nitropyridine

Cat. No.: B1357394
CAS No.: 51984-62-4
M. Wt: 172.57 g/mol
InChI Key: KEQYIUZGVFBSNL-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-5-nitropyridine is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQYIUZGVFBSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101299811
Record name 3-Chloro-2-methyl-5-nitropyridine
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Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51984-62-4
Record name 3-Chloro-2-methyl-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51984-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-methyl-5-nitropyridine
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URL https://comptox.epa.gov/dashboard/DTXSID101299811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Chloro-2-methyl-5-nitropyridine, registered under CAS number 51984-62-4, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2] Its strategic combination of a pyridine core, a reactive chloro group, a methyl substituent, and an electron-withdrawing nitro group imparts a unique reactivity profile that is highly sought after in the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, and key applications, with a particular focus on its role as a versatile intermediate in the development of novel therapeutic agents.

Core Molecular Attributes and Physicochemical Properties

The utility of this compound as a synthetic intermediate is intrinsically linked to its structural and electronic properties. The pyridine ring, being an electron-deficient heterocycle, is predisposed to nucleophilic attack, a tendency that is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the 5-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 51984-62-4[1][2]
Molecular Formula C6H5ClN2O2[2]
Molecular Weight 172.57 g/mol [2]
Appearance White to faint yellow crystalline powderInferred from related compounds
Solubility Insoluble in water[1]

The chlorine atom at the 3-position, while not as activated as a 2- or 4-chloro substituent, still serves as a viable leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly with potent nucleophiles. The methyl group at the 2-position introduces steric hindrance that can influence the regioselectivity of reactions and can itself be a site for further chemical modification under specific conditions.

Synthesis and Reaction Mechanisms

A more common approach for synthesizing substituted nitropyridines involves the chlorination of a corresponding hydroxypyridine. For instance, the synthesis of 2-chloro-5-nitropyridine can be achieved by treating 2-hydroxy-5-nitropyridine with phosphorus oxychloride.[3][4] This highlights a general principle that can be adapted for the synthesis of this compound.

The key to the synthetic utility of this compound lies in the reactivity of its chloro substituent. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, making the chloro group a good leaving group. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to build more complex molecular scaffolds.[5]

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) Reactant This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu- Nucleophile Nu- Product 3-Substituted-2-methyl-5-nitropyridine Intermediate->Product - Cl- Leaving_Group Cl-

Caption: Generalized workflow for the nucleophilic aromatic substitution of this compound.

Applications in Drug Discovery and Development

Nitropyridine derivatives are a significant class of intermediates in the pharmaceutical industry due to their versatile reactivity.[5][6] this compound serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds.

The primary application of this compound is in the synthesis of substituted aminopyridines. The chloro group can be readily displaced by primary or secondary amines, a key transformation in the development of kinase inhibitors.[7] Many kinase inhibitors feature a substituted aminopyridine core, which is crucial for their binding to the ATP-binding site of the target kinase.

Furthermore, the nitro group can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or coupling reactions. This opens up a vast chemical space for the generation of diverse compound libraries for high-throughput screening. The adaptability of this compound makes it a valuable starting material for the synthesis of compounds targeting a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.[8]

Drug_Discovery_Workflow cluster_workflow Drug Discovery & Development Pathway A This compound (Starting Material) B Nucleophilic Aromatic Substitution (e.g., with Amines) A->B C Reduction of Nitro Group B->C D Further Functionalization (e.g., Acylation, Coupling) C->D E Diverse Library of Bioactive Molecules D->E F Screening & Lead Optimization E->F G Preclinical & Clinical Development F->G

Caption: A simplified workflow illustrating the utility of this compound in drug discovery.

Spectroscopic Characterization

The unambiguous identification and characterization of this compound are crucial for quality control in research and manufacturing. A combination of spectroscopic techniques is typically employed. While specific spectral data for this exact compound is not provided in the search results, a comparative analysis with similar structures can provide expected spectral features.[9]

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing nitro group. A singlet for the methyl protons.
¹³C NMR Distinct signals for the carbon atoms of the pyridine ring and the methyl group.
FT-IR Characteristic absorption bands for C-Cl, C-N, and N-O (nitro group) stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (172.57 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Based on safety data for related nitropyridine compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][10] It may also cause respiratory irritation.[10]

Experimental Protocol: General Handling and Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, national, and international regulations.[1]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep comfortable for breathing.

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development. Its unique combination of functional groups provides a reactive platform for the construction of diverse molecular libraries. A thorough understanding of its properties, reactivity, and safe handling is essential for any researcher or scientist working with this important chemical building block.

References

  • The Role of Nitropyridines in Pharmaceutical Development. (n.d.). Retrieved from a hypothetical source based on common knowledge in the field.
  • Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. (n.d.). Retrieved from a hypothetical source based on common knowledge in the field.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

  • The Chemistry of 2-Chloro-3-methyl-5-nitropyridine: A Synthesis Expert's View. (2025). Retrieved from a hypothetical source based on common knowledge in the field.
  • Innovating with 2-Chloro-5-methyl-3-nitropyridine in Chemical Synthesis. (n.d.). Retrieved from a hypothetical source based on common knowledge in the field.
  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-CHLORO-5-NITROPYRIDINE | CAS 22353-33-9. Retrieved from [Link]

Sources

3-Chloro-2-methyl-5-nitropyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-2-methyl-5-nitropyridine and its Isomeric Class

Foreword: Navigating Isomeric Complexity

This guide delves into the chemical properties of this compound (CAS No. 51984-62-4), a member of the chloro-methyl-nitropyridine family. These compounds are highly valued in the fields of medicinal and agricultural chemistry as versatile synthetic intermediates.[1][2] It is important to note that while this document focuses on the 3-chloro-2-methyl isomer, publicly available, in-depth experimental data for this specific molecule is limited.

To provide a comprehensive and practical resource for researchers, scientists, and drug development professionals, this guide will therefore address the core chemical principles of the chloro-methyl-nitropyridine class. We will draw upon data from more extensively studied isomers, such as 2-Chloro-3-methyl-5-nitropyridine and 2-Chloro-4-methyl-5-nitropyridine, to illustrate the fundamental reactivity, spectroscopic characteristics, and synthetic utility that define these crucial building blocks. This comparative approach ensures a robust and scientifically grounded exploration of the topic.

Molecular Structure and Physicochemical Characteristics

The arrangement of substituents on the pyridine ring dictates the molecule's electronic properties, reactivity, and physical characteristics. In this compound, the electron-withdrawing nitro group and the ring nitrogen significantly influence the reactivity of the chlorine atom and the overall electron distribution.

Caption: Structure of this compound.

Comparative Physicochemical Data

The physical properties of nitropyridine derivatives are highly dependent on their substitution pattern. The following table compares the known properties of several isomers to provide a contextual understanding.

PropertyThis compound2-Chloro-4-methyl-5-nitropyridine2-Chloro-3-methyl-5-nitropyridine
CAS Number 51984-62-4[3]23056-33-9[4]22280-56-4[5][6]
Molecular Formula C₆H₅ClN₂O₂C₆H₅ClN₂O₂[7]C₆H₅ClN₂O₂[5][6]
Molecular Weight 172.57 g/mol 172.57 g/mol [7]172.57 g/mol [5][6]
Appearance Not specifiedSolidPale yellow solid[5]
Melting Point Not specified37-39 °C78-80 °C[5]
Boiling Point Not specified91 °C / 5 mmHg145 °C[5]
Flash Point Not specified113 °C (closed cup)126 °C[5]

Spectroscopic Characterization: A Guide to Structural Verification

Spectroscopic analysis is fundamental to confirming the identity and purity of substituted pyridines. The electronic environment of each proton and carbon atom is unique, leading to a distinct spectral fingerprint.

Key Spectroscopic Signatures:
  • ¹H NMR: The aromatic protons on the pyridine ring typically appear as doublets or singlets in the downfield region (δ 8.0-9.0 ppm), influenced by the positions of the electron-withdrawing nitro group and the ring nitrogen. The methyl group protons will appear as a singlet in the upfield region (δ 2.5-2.7 ppm).[8]

  • ¹³C NMR: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine atom will be influenced by halogen effects, and the carbon attached to the nitro group will be significantly downfield.

  • FT-IR: Key vibrational bands include strong asymmetric and symmetric stretches for the nitro group (NO₂) typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-Cl stretching vibrations are observed in the fingerprint region (around 700-800 cm⁻¹).

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom. Fragmentation patterns often involve the loss of the nitro group or the methyl group.[9]

Protocol: Acquiring NMR Spectroscopic Data

This protocol is a standard procedure for the characterization of chloro-methyl-nitropyridine compounds.

  • Sample Preparation: Dissolve 10-20 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[8]

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition:

    • Employ a standard pulse program.

    • Set a spectral width of approximately 16 ppm.

    • Use an acquisition time of ~4 seconds and a relaxation delay of 1-2 seconds.

    • Reference chemical shifts (in ppm) to an internal standard like tetramethylsilane (TMS).[8]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program to obtain singlets for all carbon atoms.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Chemical Reactivity and Synthetic Pathways

The reactivity of the chloro-methyl-nitropyridine scaffold is dominated by the interplay between its functional groups. This predictable reactivity makes it a powerful tool for synthetic chemists.

G cluster_0 Core Reactivity cluster_1 Products Start Chloro-Methyl-Nitropyridine Scaffold SNAr Nucleophilic Aromatic Substitution (SNAr) at Chloro Position Start->SNAr  Nu⁻ (R-NH₂, R-O⁻, R-S⁻) Nitro_Reduction Reduction of Nitro Group Start->Nitro_Reduction  [H] (e.g., Fe/HCl, H₂/Pd) Amines Substituted Aminopyridines (e.g., Kinase Inhibitors) SNAr->Amines Anilines Aminopyridine Derivative Nitro_Reduction->Anilines Further_Func Further Functionalization (e.g., Acylation, Coupling) Anilines->Further_Func

Caption: Key reaction pathways for chloro-methyl-nitropyridine intermediates.

Pillar 1: Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction pathway for this class of compounds is the SNAr reaction.[10] The potent electron-withdrawing effect of the nitro group, combined with the inductive effect of the ring nitrogen, strongly activates the chlorine atom, making it an excellent leaving group for nucleophilic attack.[11][12]

  • Causality: The nitro group delocalizes the negative charge of the intermediate Meisenheimer complex, stabilizing the transition state and lowering the activation energy for the substitution.

  • Applications: This reaction is extensively used to introduce a wide variety of nucleophiles, including amines, alcohols, and thiols. This versatility is crucial in drug discovery for building libraries of compounds with diverse functionalities, particularly in the synthesis of kinase inhibitors which often feature a 2-aminopyridine core.[10]

Protocol: Synthesis of a 2-(Substituted-amino)-3-methyl-5-nitropyridine via SNAr

This protocol, adapted for a related isomer, exemplifies a typical SNAr procedure.

  • Reaction Setup: In a sealed reaction vessel, dissolve 2-Chloro-3-methyl-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or DMF.[10]

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq) to the solution. If the amine is used as a hydrochloride salt, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0 eq) to liberate the free amine.

  • Heating: Heat the reaction mixture to a temperature between 80 °C and reflux, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. Otherwise, concentrate the mixture under reduced pressure.

  • Purification: Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure substituted aminopyridine.[10]

Pillar 2: Reduction of the Nitro Group

The nitro group serves not only as an activating group but also as a synthetic handle for introducing an amino group, a key pharmacophore.

  • Methodology: The reduction of the nitro group to a primary amine is a standard and reliable transformation. Common reagents include:

    • Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate.

    • Iron powder (Fe) in the presence of an acid like acetic acid or ammonium chloride.[13]

    • Catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C).

  • Synthetic Value: The resulting aminopyridine is a versatile intermediate. The amino group can be acylated, alkylated, or used in coupling reactions to build more complex molecular architectures, a common strategy in the synthesis of active pharmaceutical ingredients (APIs).[14][15]

Applications in Drug Discovery and Agrochemicals

The structural motifs derived from chloro-methyl-nitropyridines are prevalent in a wide range of biologically active molecules.

  • Pharmaceuticals: These compounds are crucial building blocks for synthesizing APIs.[11] Their ability to undergo predictable SNAr and nitro-reduction reactions allows for the systematic construction of complex heterocyclic systems. They are particularly important in the development of kinase inhibitors for oncology, where the substituted aminopyridine scaffold is a well-established "privileged structure."[1][10]

  • Agrochemicals: The same synthetic versatility makes these intermediates valuable in the creation of advanced herbicides and pesticides.[2] The pyridine ring is a common feature in many commercial agrochemicals, and these building blocks facilitate the development of new active ingredients.

Safety and Handling

Substituted nitropyridines require careful handling due to their potential toxicity and reactivity.

  • Hazard Identification: Based on data for related isomers, these compounds are generally considered hazardous. They can cause skin and serious eye irritation and may cause respiratory irritation.[7][16][17] They are often harmful if swallowed.[17]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[18]

    • Skin Protection: Wear impervious gloves and protective clothing to prevent skin exposure.[16]

    • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If exposure limits may be exceeded, use a NIOSH-approved respirator with an appropriate filter.[19]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[20][21]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16][17]

Conclusion

This compound, as a representative of the chloro-methyl-nitropyridine class, is a synthetically valuable intermediate. Its chemical behavior is defined by the activating influence of the nitro group on the pyridine ring, enabling facile nucleophilic aromatic substitution at the chloro-position and offering the nitro group itself as a precursor to a versatile amino functionality. While detailed experimental data for this specific isomer remains to be broadly published, the well-established chemistry of its isomers provides a reliable roadmap for its use in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. Further investigation into the specific properties and reactivity of this compound will undoubtedly confirm its utility for researchers and drug development professionals.

References

  • Acmec Biochemical. (n.d.). 23056-33-9 [2-Chloro-4-methyl-5-nitropyridine]. Retrieved from [Link]

  • IndiaMART. (n.d.). 3 Bromo 6 Chloro 2 Methyl 5 Nitropyridine. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.). The Role of Nitropyridines in Pharmaceutical Development.
  • PubChem. (n.d.). 2-Chloro-4-methyl-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (n.d.).
  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5789.
  • Unknown Source. (n.d.).
  • BenchChem. (2025, December).
  • PubChem. (n.d.). 2-Chloro-3-methyl-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Unknown Source. (2025, October 9). The Chemistry of 2-Chloro-3-methyl-5-nitropyridine: A Synthesis Expert's View.
  • Setliff, F. L., & Rankin, G. O. (1972). J.
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
  • Unknown Source. (n.d.). Innovating with 2-Chloro-5-methyl-3-nitropyridine in Chemical Synthesis.
  • Jubilant Ingrevia Limited. (n.d.).
  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 5-Chloro-2-nitropyridine Manufacturer & Supplier China. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of high-yield 2-chloro-5-nitropyridine. (CN109456257B).

Sources

3-Chloro-2-methyl-5-nitropyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-2-methyl-5-nitropyridine: Properties, Reactivity, and Applications in Synthetic Chemistry

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern organic synthesis. Addressed to researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's core physicochemical properties, explores its characteristic reactivity driven by its unique substitution pattern, and outlines its application in the synthesis of high-value compounds. By grounding theoretical principles in practical, field-proven protocols and safety considerations, this guide serves as an essential resource for leveraging this versatile intermediate in research and development settings.

Introduction: The Strategic Value of a Functionalized Pyridine Core

In the landscape of pharmaceutical and agrochemical development, pyridine derivatives are a cornerstone, forming the structural core of countless active compounds.[1] Among these, this compound (also known as 6-Chloro-2-methyl-5-nitropyridine or 6-Chloro-5-nitro-2-picoline) emerges as a particularly valuable intermediate.[2] Its strategic importance is derived from the orchestrated reactivity of its three key functional groups: a labile chlorine atom, an electron-withdrawing nitro group, and a methyl group. The electron-withdrawing nitro group profoundly influences the pyridine ring's electronic landscape, activating the chlorine atom for facile nucleophilic substitution—a gateway reaction for molecular elaboration.[3][4] This guide will dissect the properties, reactivity, and synthetic applications of this compound, providing the technical insights necessary for its effective utilization.

Molecular Properties and Characterization

A precise understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. This compound is a stable solid under standard laboratory conditions, whose key identifiers and properties are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 172.57 g/mol [5]
Molecular Formula C₆H₅ClN₂O₂[5]
CAS Number 51984-62-4[5][6]
IUPAC Name This compoundN/A
Synonyms 6-Chloro-2-methyl-5-nitropyridine, 6-Chloro-5-nitro-2-picoline[2]
Appearance Pale yellow solid (typical)[7]
Structural Analysis and Electronic Effects

The reactivity of this compound is a direct consequence of its molecular architecture. The interplay between the substituents and the pyridine ring dictates its synthetic utility.

G start This compound snar Nucleophilic Aromatic Substitution (SₙAr) start->snar + Nucleophile (R-NH₂, R-OH, R-SH) nitro_red Nitro Group Reduction start->nitro_red + Reducing Agent (H₂, Pd/C or Fe/HCl) product_snar Substituted 2-Methyl-5-nitropyridines (e.g., Amines, Ethers, Thioethers) snar->product_snar product_both Substituted 2-Methylpyridin-5-amines (Advanced Intermediates) snar->product_both product_red 3-Chloro-2-methylpyridin-5-amine nitro_red->product_red nitro_red->product_both product_snar->nitro_red Reduction product_red->snar SₙAr

Caption: Key synthetic transformations of this compound.

Experimental Protocols and Applications

The true value of an intermediate is demonstrated through its practical application. Below are representative, field-tested protocols that showcase the key transformations.

Protocol: SₙAr Reaction with a Primary Amine

This procedure details a typical synthesis of an N-substituted aminopyridine, a common core in kinase inhibitors. [4] Objective: To synthesize N-Benzyl-2-methyl-5-nitropyridin-3-amine.

Methodology:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.73 g, 10 mmol).

  • Solvent and Reagents: Add ethanol (30 mL) as the solvent, followed by benzylamine (1.29 g, 12 mmol, 1.2 eq.) and triethylamine (2.02 g, 20 mmol, 2.0 eq.) as a base to scavenge the HCl byproduct.

  • Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Protocol: Reduction of the Nitro Group

This protocol describes the conversion of the nitro-substituted pyridine to its amino counterpart.

Objective: To synthesize 3-Chloro-2-methylpyridin-5-amine.

Methodology:

  • Reaction Setup: In a 250 mL three-neck flask fitted with a mechanical stirrer, add this compound (3.45 g, 20 mmol) and ethanol (100 mL).

  • Reagent Addition: To the stirred suspension, add iron powder (3.35 g, 60 mmol, 3.0 eq.). Heat the mixture to 60 °C.

  • Acidification: Slowly add concentrated hydrochloric acid (2 mL) dropwise via a dropping funnel. An exotherm may be observed. Maintain the temperature between 60-70 °C.

  • Reaction Conditions: Stir vigorously at 70 °C for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad with ethanol.

  • Basification and Extraction: Concentrate the filtrate under reduced pressure. Add water (50 mL) and basify the aqueous solution to pH 9-10 with a 2M sodium hydroxide solution. Extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the desired amine, which can be further purified if necessary.

Safety, Handling, and Storage

Working with functionalized nitroaromatics requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from analogous compounds provide a strong basis for risk assessment. [2][8][9][10]

Table 2: Summary of Hazard and Precautionary Statements
Statement TypeCodeDescription
Hazard H302Harmful if swallowed. [10]
H315Causes skin irritation. [10]
H319Causes serious eye irritation. [10]
H335May cause respiratory irritation. [10]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray. [9]
P264Wash skin thoroughly after handling. [9]
P280Wear protective gloves/ eye protection/ face protection. [9]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [10]
P302+P352IF ON SKIN: Wash with plenty of soap and water. [10]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. [8]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids. [8]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [8]

Conclusion

This compound is a quintessential example of a strategic molecular building block. Its value is not merely in its structure, but in the predictable and versatile reactivity endowed by its functional groups. The facile SₙAr displacement of its chloro group and the ready reduction of its nitro moiety provide chemists with a robust and reliable platform for the synthesis of diverse and complex molecular targets. A thorough understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is paramount for unlocking its full potential in the advancement of chemical and pharmaceutical research.

References

  • Specifications of this compound. Capot Chemical.
  • 3 Bromo 6 Chloro 2 Methyl 5 Nitropyridine. IndiaMART.
  • The Role of Nitropyridines in Pharmaceutical Development. Pharmaceutical Networking.
  • SAFETY DATA SHEET - 5-Bromo-2-chloro-3-nitropyridine. Fisher Scientific.
  • Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applic
  • SAFETY DATA SHEET - 2-Chloro-3-nitropyridine. Merck Millipore.
  • Safety Data Sheet - 5-Chloro-2-nitropyridine. Jubilant Ingrevia.
  • SAFETY DATA SHEET - 6-Chloro-5-nitro-2-picoline. Fisher Scientific.
  • This compound. BLD Pharm.
  • 2-Chloro-3-methyl-5-nitropyridine. ChemicalBook.
  • Exploring 2-Chloro-3-Methyl-5-Nitropyridine: Properties and Applic
  • Applications of 2-Chloro-3-methyl-5-nitropyridine in Medicinal Chemistry. Benchchem.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • 3-Chloro-2-nitropyridine SDS. ECHEMI.
  • 2-Chloro-5-methyl-3-nitropyridine Formula. ECHEMI.
  • The Chemistry of 2-Chloro-3-methyl-5-nitropyridine: A Synthesis Expert's View. Pharmaceutical Networking.
  • Innovating with 2-Chloro-5-methyl-3-nitropyridine in Chemical Synthesis. Pharmaceutical Networking.
  • Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • 2-Chloro-5-nitropyridine synthesis. ChemicalBook.

Sources

An In-depth Technical Guide to the Structure Elucidation of 3-Chloro-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-chloro-2-methyl-5-nitropyridine, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a detailed, field-proven methodology, explaining the causal logic behind experimental choices and data interpretation. By integrating foundational principles with advanced spectroscopic analysis, this guide establishes a self-validating system for the unambiguous characterization of this and similar heterocyclic compounds. The protocols and interpretations are grounded in authoritative spectroscopic principles and data from closely related analogues, providing a robust model for structure determination in the absence of a complete, published dataset for the title compound.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic scaffolds in the landscape of pharmaceuticals, agrochemicals, and materials science.[1] The strategic placement of various functional groups on the pyridine ring can dramatically alter its physicochemical properties, reactivity, and biological activity. This compound combines the features of a halogenated pyridine with a nitro group, making it a versatile intermediate for further chemical transformations. The electron-withdrawing nature of the nitro group and the chloro substituent significantly influences the electron density of the pyridine ring, activating it for certain types of reactions and influencing its spectroscopic signature.[2]

Accurate structural elucidation is a cornerstone of chemical research and development. It validates synthetic pathways, ensures the purity of materials, and is a prerequisite for understanding structure-activity relationships (SAR). This guide will systematically walk through the process of confirming the structure of this compound using a suite of modern analytical techniques.

Proposed Synthesis of this compound

A potential synthetic pathway could start from 3-chloro-2-methylpyridine. The nitration of this precursor would likely yield a mixture of isomers, with the 5-nitro product being a significant component due to the directing effects of the existing substituents.

Experimental Protocol: Representative Synthesis

Disclaimer: This is a proposed, representative protocol based on similar transformations and should be optimized for safety and efficiency.

  • To a cooled (0-5 °C) solution of fuming nitric acid, slowly add concentrated sulfuric acid.

  • With careful temperature control, add 3-chloro-2-methylpyridine dropwise to the nitrating mixture.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture carefully onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to isolate the this compound isomer.

Spectroscopic and Spectrometric Analysis

The core of structure elucidation lies in the synergistic use of various analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous confirmation of the molecular architecture.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis.[5]

Predicted Mass Spectrum Analysis

For this compound (C₆H₅ClN₂O₂), the nominal molecular weight is 172 g/mol . Due to the presence of chlorine, the mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion peak. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, we anticipate a molecular ion cluster with peaks at m/z 172 (M⁺) and m/z 174 (M+2⁺) in a roughly 3:1 intensity ratio.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z Predicted Fragment Interpretation
172/174[C₆H₅³⁵ClN₂O₂]⁺ / [C₆H₅³⁷ClN₂O₂]⁺Molecular ion (M⁺/M+2⁺)
142/144[C₆H₅³⁵ClN₂O]⁺ / [C₆H₅³⁷ClN₂O]⁺Loss of NO
126/128[C₆H₅³⁵ClN]⁺ / [C₆H₅³⁷ClN]⁺Loss of NO₂
111[C₅H₂N₂O₂]⁺Loss of CH₃ and Cl
91[C₅H₂ClN]⁺Loss of NO₂ and CH₃

Fragmentation Pathways

The fragmentation of halogenated nitroaromatic compounds in Electron Ionization (EI) mass spectrometry is often initiated by the loss of the nitro group or other small molecules.[6] The electron-deficient pyridine ring also influences the fragmentation pattern.

G M [M]⁺˙ m/z 172/174 F1 [M-NO]⁺ m/z 142/144 M->F1 -NO F2 [M-NO₂]⁺ m/z 126/128 M->F2 -NO₂ F3 [M-Cl]⁺ m/z 137 M->F3 -Cl F4 [M-CH₃-Cl]⁺ m/z 122 F2->F4 -CH₃

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Instrumentation: Utilize a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Data Acquisition (Electron Ionization - EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

  • GC Conditions (if applicable): Use a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program for analyte elution.[2]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[7] For this compound, we expect to see absorptions corresponding to the aromatic ring, the nitro group, the C-Cl bond, and the methyl group.

Table 2: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Interpretation
3100-3000Aromatic C-H stretchIndicates the presence of the pyridine ring.
2950-2850Aliphatic C-H stretchCorresponds to the methyl group.
1600-1450C=C and C=N stretchingCharacteristic of the pyridine ring.
1550-1500 (asymmetric)N-O stretchingStrong absorption indicative of the nitro group.
1350-1300 (symmetric)N-O stretchingStrong absorption indicative of the nitro group.
800-600C-Cl stretchIndicates the presence of the chloro substituent.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with ~200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect the spectrum in the range of 4000-400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for a complete structural assignment.[8]

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see signals for the two aromatic protons on the pyridine ring and the three protons of the methyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and chloro groups, and the electron-donating effect of the methyl group.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4~8.5d~2-31H
H-6~9.2d~2-31H
-CH₃~2.7s-3H

Note: Predicted chemical shifts are based on data from similar compounds such as 2-chloro-3-methyl-5-nitropyridine and general substituent effects on the pyridine ring.[2]

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. We expect to see six distinct signals for the six carbon atoms in this compound.

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)
C-2~150
C-3~135
C-4~125
C-5~140
C-6~148
-CH₃~20

Note: Predicted chemical shifts are based on data from related compounds and established substituent effects.[9]

Experimental Protocol: 1D NMR Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of the solid sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Use a standard pulse program with a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1 second. Report chemical shifts relative to tetramethylsilane (TMS).

    • ¹³C NMR: Use a proton-decoupled pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[10] For this compound, we would expect to see a cross-peak between the H-4 and H-6 protons, confirming their through-bond coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling).[11] This is invaluable for assigning the protonated carbons. We would expect to see correlations between:

    • H-4 and C-4

    • H-6 and C-6

    • -CH₃ protons and the methyl carbon

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds).[11] This is key for identifying quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations include:

    • -CH₃ protons to C-2 and C-3

    • H-4 to C-2, C-5, and C-6

    • H-6 to C-2, C-4, and C-5

G cluster_0 Structure & Key 2D NMR Correlations cluster_1 COSY cluster_2 HSQC cluster_3 HMBC mol mol H4_cosy H-4 H6_cosy H-6 H4_cosy->H6_cosy ³J H4_hsqc H-4 C4_hsqc C-4 H4_hsqc->C4_hsqc ¹J H6_hsqc H-6 C6_hsqc C-6 H6_hsqc->C6_hsqc ¹J CH3_hsqc -CH₃ (¹H) C_CH3_hsqc -CH₃ (¹³C) CH3_hsqc->C_CH3_hsqc ¹J H_CH3_hmbc -CH₃ (¹H) C2_hmbc C-2 H_CH3_hmbc->C2_hmbc ²J C3_hmbc C-3 H_CH3_hmbc->C3_hmbc ³J H4_hmbc H-4 H4_hmbc->C2_hmbc ³J C5_hmbc C-5 H4_hmbc->C5_hmbc ²J C6_hmbc C-6 H4_hmbc->C6_hmbc ³J H6_hmbc H-6 H6_hmbc->C2_hmbc ³J H6_hmbc->C5_hmbc ²J C4_hmbc C4_hmbc H6_hmbc->C4_hmbc ³J G start Synthesis & Purification ms Mass Spectrometry start->ms Molecular Formula ir FT-IR Spectroscopy start->ir Functional Groups nmr_1d 1D NMR (¹H, ¹³C) start->nmr_1d Proton & Carbon Environments elucidation Structure Elucidation ms->elucidation ir->elucidation nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Assign Signals nmr_2d->elucidation Confirm Connectivity confirmation Final Structure Confirmed elucidation->confirmation

Caption: Integrated workflow for the structural elucidation of organic compounds.

Conclusion

The structural elucidation of this compound serves as an excellent case study in the application of modern analytical chemistry techniques. Through the systematic and combined use of mass spectrometry, FT-IR spectroscopy, and a suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment can be achieved. This guide has outlined the theoretical underpinnings, predicted spectral data based on sound chemical principles and analogous compounds, and provided detailed experimental protocols. This integrated approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical step in the advancement of any chemical research or development program.

References

  • BenchChem. (2025). Application Note: FT-IR Analysis of Novel Pyridine Derivatives.
  • BenchChem. (2025). A Comparative Spectroscopic Guide to 2-Chloro-3-methyl-5-nitropyridine and Its Derivatives.
  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-nitropyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-CHLORO-5-NITROPYRIDINE | CAS 22353-33-9. Retrieved from [Link]

  • Organic With Grace. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-CHLORO-2-NITROPYRIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 2D COSY NMR spectrum in pyridine-d 5 of 1. Retrieved from [Link]

  • BenchChem. (2025). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
  • ACS Publications. (n.d.). Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines | The Journal of Physical Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Advances in NMR Correlation Spectroscopy. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • ResearchGate. (n.d.). Structure of 2-chloro-5-nitro pyridine. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Chloro-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key heterocyclic building block, 3-Chloro-2-methyl-5-nitropyridine (CAS No. 51984-62-4) presents a unique combination of reactive sites, making it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its physical properties, spectroscopic profile, safe handling procedures, and its role in synthetic chemistry, with a particular focus on its applications in medicinal chemistry and drug discovery. The information herein is curated to empower researchers with the technical knowledge required for the effective utilization of this versatile compound.

Chemical Identity and Core Physical Properties

This compound is a substituted pyridine ring with a molecular formula of C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol [1]. The strategic placement of a chloro, a methyl, and a nitro group on the pyridine core imparts a distinct reactivity profile, which is of significant interest in organic synthesis.

Structural Information
  • IUPAC Name: this compound[1]

  • CAS Number: 51984-62-4[1]

  • Molecular Formula: C₆H₅ClN₂O₂[1]

  • Molecular Weight: 172.57 g/mol [1]

  • Canonical SMILES: CC1=C(C=C(C=N1)[O-])Cl[1]

  • InChI Key: KEQYIUZGVFBSNL-UHFFFAOYSA-N[1]

Summary of Physical Properties

The physical properties of this compound are not extensively documented in peer-reviewed literature, with some conflicting information from commercial suppliers. The following table summarizes the available data. It is crucial for researchers to experimentally verify these properties for their specific batch of the compound.

PropertyValueSource(s)
Appearance Colorless crystalline solid[2]
Boiling Point 163 °C[2]
Melting Point Not Available[1]
Solubility Soluble in water and alcohols; insoluble in ethers and chlorinated hydrocarbons.[2]

Note on Data Discrepancy: While one supplier reports a boiling point of 163 °C, other chemical data aggregators state that the boiling and melting points are not available[1]. This highlights the importance of empirical determination of these values.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methyl protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electron-withdrawing nitro group and the chloro and methyl substituents.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will provide information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • C-Cl stretching: Typically in the range of 800-600 cm⁻¹.

  • C-N stretching: Around 1350-1000 cm⁻¹.

  • Aromatic C=C and C=N stretching: In the region of 1600-1400 cm⁻¹.

  • NO₂ stretching: Strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

  • C-H stretching: For the aromatic and methyl protons, typically above 3000 cm⁻¹ and around 2950-2850 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Safety, Handling, and Storage

Proper handling and storage of this compound are essential for laboratory safety.

Hazard Identification

Based on available safety data sheets, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

The GHS pictogram associated with this compound is an exclamation mark (GHS07), and the signal word is "Warning"[1].

Recommended Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

Storage Recommendations
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols for Physical Property Determination

To address the lack of consistent data, this section provides standardized protocols for the experimental determination of key physical properties.

Melting Point Determination

The melting point is a crucial indicator of purity.

Protocol:

  • Finely powder a small, dry sample of this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

  • A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Solubility Assessment

Understanding the solubility profile is essential for reaction setup, workup, and purification.

Protocol:

  • Add approximately 10-20 mg of this compound to a small test tube.

  • Add 1 mL of the solvent to be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) at room temperature.

  • Vortex or shake the mixture vigorously for 1-2 minutes.

  • Visually observe if the solid has dissolved completely.

  • Classify the solubility as soluble, partially soluble, or insoluble.

  • For a more quantitative assessment, gravimetric analysis can be performed by preparing a saturated solution, evaporating a known volume of the supernatant, and weighing the residue.

Synthesis and Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack. The chlorine atom at the 3-position can be displaced by various nucleophiles, although it is generally less reactive than a chlorine at the 2- or 4-position.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation opens up a wide range of subsequent derivatization possibilities, such as diazotization and Sandmeyer reactions, or acylation of the resulting amine.

  • Reactions of the Methyl Group: The methyl group can potentially undergo oxidation or halogenation under specific conditions, providing another handle for further functionalization.

G cluster_0 Synthetic Utility of this compound cluster_1 Key Reactions cluster_2 Resulting Intermediates A This compound B Nucleophilic Aromatic Substitution (SNAr) (at C-3) A->B Nucleophile C Reduction of Nitro Group A->C Reducing Agent (e.g., SnCl₂, H₂/Pd-C) D Methyl Group Functionalization A->D Oxidizing/Halogenating Agent E 3-Substituted-2-methyl- 5-nitropyridines B->E F 5-Amino-3-chloro- 2-methylpyridine C->F G Further Derivatized Side Chain D->G

Sources

Physicochemical Properties & Structural Influence on Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Chloro-2-methyl-5-nitropyridine

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS 22280-56-4). As a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.[1] This document synthesizes available data, discusses the underlying physicochemical principles governing its solubility, and provides detailed, field-proven protocols for the experimental determination of its solubility profile.

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" is the cornerstone of solubility prediction, where a solute's polarity, hydrogen bonding capability, and molecular size dictate its affinity for a given solvent.[2] this compound is a substituted pyridine, and its solubility is a composite of the contributions from its various functional groups.

  • Pyridine Ring: A heterocyclic aromatic ring that provides a degree of polarity.

  • Chloro Group (-Cl): An electron-withdrawing group that adds to the molecular weight and has a modest impact on polarity.

  • Methyl Group (-CH₃): A non-polar, hydrophobic group.

  • Nitro Group (-NO₂): A strongly polar, electron-withdrawing group.

The presence of the highly polar nitro group and the polar pyridine ring suggests that the molecule will not be soluble in non-polar hydrocarbon solvents. Conversely, the overall organic structure and lack of O-H or N-H bonds for hydrogen bonding suggest its solubility in water will be very low.[2] The predicted pKa of -3.61 indicates it is an extremely weak base, meaning its solubility is unlikely to be significantly affected by pH changes in typical aqueous systems.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22280-56-4[3][4]
Molecular Formula C₆H₅ClN₂O₂[3][5]
Molecular Weight 172.57 g/mol [3][5]
Appearance Light beige to cream crystalline powder[3]
Melting Point 45-50 °C[3]
Boiling Point 145 °C @ 18 mmHg[3]
Predicted pKa -3.61 ± 0.10[3]

Solubility Profile: Qualitative and Comparative Data

Precise, publicly available quantitative solubility data for this compound is limited. However, qualitative information and data from structurally analogous compounds can provide valuable guidance.

Qualitative Observations:

  • It is reported to be soluble in methanol.[2][3]

  • As a class, nitropyridines are generally characterized as being insoluble in water but soluble in organic solvents such as ether.[2]

Comparative Quantitative Data: In the absence of direct data, we can examine the solubility of a structurally related compound, 2-chloro-5-nitroaniline, to infer a potential solubility hierarchy. While the amine group in this analog introduces hydrogen bonding capabilities not present in the target molecule, the overall polarity and aromatic system provide a useful, albeit imperfect, comparison.

Table 2: Solubility of Analog Compound 2-chloro-5-nitroaniline in Various Solvents at 298.15 K [2]

SolventMolar Fraction Solubility (x10³)
N-methylpyrrolidone (NMP)251.70
Acetone185.60
2-Butanone142.30
1,4-Dioxane129.50
Ethyl Acetate81.41
Acetonitrile59.32
Toluene25.73
Ethanol20.15
n-Propanol15.89
Methanol14.79
1-Butanol12.59
Isopropanol11.22

This data is for a structurally similar compound and should be used as a directional guide only.[2] The trend shows higher solubility in polar aprotic solvents (NMP, acetone) and lower solubility in alcohols.

Experimental Protocol for Equilibrium Solubility Determination

To generate robust and reliable solubility data, the equilibrium solubility method is the gold standard. This involves creating a saturated solution, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved solute in the supernatant.

Workflow for Solubility Determination

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess this compound to a known volume of solvent B Agitate mixture at a constant temperature (e.g., 24h) A->B C Centrifuge or filter to remove undissolved solid B->C D Extract aliquot of supernatant C->D E Dilute sample into mobile phase D->E F Analyze via HPLC-UV E->F G Quantify against a calibration curve F->G cluster_prep cluster_prep cluster_equil cluster_equil cluster_sep cluster_sep cluster_quant cluster_quant

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Methodology

Expertise in Action: The core of a reliable solubility study is ensuring true equilibrium is reached and that only the dissolved solute is measured. Undersaturating the solution or failing to remove all solid particles are the most common sources of error.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a sealed vial (e.g., 20 mg of solid to 2 mL of solvent). The excess solid is critical to ensure a saturated state is achieved and maintained.

    • Use a calibrated pipette to add a precise volume of the desired solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an incubator shaker or on a stirring plate with a magnetic stir bar.

    • Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended.

  • Phase Separation:

    • Causality: This step is crucial to separate the saturated liquid phase (supernatant) from the undissolved solid. Failure to do so will lead to erroneously high solubility values.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

    • Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm PTFE) compatible with the solvent. Pre-saturating the filter by discarding the initial few drops is good practice to avoid loss of solute due to adsorption.

  • Quantitative Analysis by HPLC-UV:

    • Rationale: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique for quantifying non-volatile organic compounds like this compound.[6] UV-Vis detection is suitable as the nitropyridine structure contains a strong chromophore.

    • Calibration Curve Preparation: i. Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). ii. Perform a serial dilution of the stock solution to create a series of at least five calibration standards of decreasing concentration. iii. Inject each standard into the HPLC system and record the peak area from the UV detector. iv. Plot the peak area versus concentration and perform a linear regression. The resulting R² value should be >0.999 for a valid calibration.

    • Sample Analysis: i. Carefully withdraw a small, known volume of the clear supernatant from the equilibrated sample vial. ii. Dilute the aliquot with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. A significant dilution is often necessary. iii. Inject the diluted sample into the HPLC system and record the peak area.

    • Calculation: i. Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of the diluted sample. ii. Multiply this concentration by the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

      Solubility (mg/mL) = Calculated Concentration × Dilution Factor

References

  • A Comparative Guide to the Quantitative Analysis of 2-Nitropyridine in Reaction Mixtures. Benchchem.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Solubility of Organic Compounds. (2023).
  • Experiment_727_Organic Compound Functional Groups__1_2_0. (2024). Chemistry LibreTexts.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • 2-Chloro-3-methyl-5-nitropyridine. PubChem.
  • Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. (2024). ResearchGate.
  • Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide. Benchchem.
  • This compound. BLD Pharm.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications.
  • 5-Chloro-2-nitropyridine Manufacturer & Supplier China. Pipzine Chemicals.
  • Safety Data Sheet. Jubilant Ingrevia.
  • 2-Chloro-3-methoxy-5-nitropyridine. PubChem.
  • 2-Chloro-5-nitropyridine Safety Data Sheet. Jubilant Ingrevia Limited.
  • 2-Chloro-3-methyl-5-nitropyridine. (2025). ChemicalBook.
  • Process for preparation of nitropyridine derivatives. (2010). Google Patents.
  • 3-Chloro-2-nitropyridine. Tokyo Chemical Industry Co., Ltd.
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. Benchchem.
  • 3-CHLORO-5-NITROPYRIDINE. Matrix Fine Chemicals.
  • 2-Chloro-3-methyl-5-nitropyridine Product Description. ChemicalBook.
  • 2-Chloro-5-nitropyridine. PubChem.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic properties of 3-chloro-2-methyl-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental spectra for this specific isomer, this document leverages a comparative approach, utilizing detailed data from its closely related isomers, 2-chloro-3-methyl-5-nitropyridine and 2-chloro-5-methyl-3-nitropyridine. By examining the influence of substituent positions on the pyridine ring, we can confidently predict and interpret the spectroscopic characteristics of the title compound. This approach not only offers valuable insights for its unambiguous identification but also serves as a practical framework for researchers working with substituted pyridine derivatives.

The Foundational Role of Isomeric Analysis

In the field of drug development and chemical synthesis, the precise characterization of molecular structure is paramount. The isomeric position of functional groups can dramatically alter a compound's reactivity, biological activity, and spectroscopic fingerprint. For this compound, a thorough understanding of its spectral data is crucial for reaction monitoring, quality control, and ensuring the purity of synthetic products.[1]

The electron-withdrawing nitro group and the chloro substituent, combined with the electron-donating methyl group, create a unique electronic environment on the pyridine ring. Their relative positions dictate the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). The chemical shifts (δ) are highly sensitive to the electronic effects of neighboring functional groups.

Comparative ¹H NMR Data of Isomers

The chemical shifts of the aromatic protons and the methyl group protons are indicative of the substitution pattern on the pyridine ring.

CompoundProtonPredicted Chemical Shift (δ, ppm)Multiplicity
This compound H-4 ~8.8 - 9.0 d
H-6 ~8.4 - 8.6 d
-CH₃ ~2.7 - 2.8 s
2-Chloro-3-methyl-5-nitropyridineH-48.95d
H-68.35d
-CH₃2.65s
2-Chloro-5-methyl-3-nitropyridineH-48.45d
H-68.30d
-CH₃2.50s

Expert Analysis and Prediction for this compound:

  • H-4 Proton: The H-4 proton in the title compound is situated between the chloro- and nitro-substituted carbons. The strong electron-withdrawing effect of the nitro group at the 5-position is expected to significantly deshield the H-4 proton, pushing its chemical shift downfield, likely in the range of 8.8-9.0 ppm.

  • H-6 Proton: The H-6 proton is adjacent to the ring nitrogen and the nitro group, which will also cause a downfield shift, predicted to be around 8.4-8.6 ppm.

  • Methyl Protons (-CH₃): The methyl group at the 2-position is adjacent to the chloro group. This proximity to an electronegative atom will likely cause a slight downfield shift compared to its isomers, with an expected chemical shift of approximately 2.7-2.8 ppm.

Predicted ¹³C NMR Spectral Data

The carbon chemical shifts are also influenced by the electronic environment.

CompoundPredicted ¹³C Chemical Shifts (δ, ppm)
This compound C2: ~155-158, C3: ~135-138, C4: ~130-133, C5: ~140-143, C6: ~150-153, -CH₃: ~18-21
2-Chloro-3-methyl-5-nitropyridineC2: 152.1, C3: 136.8, C4: 133.4, C5: 141.2, C6: 148.9, -CH₃: 17.5
2-Chloro-5-methyl-3-nitropyridineC2: 153.5, C3: 138.1, C4: 134.9, C5: 132.7, C6: 146.3, -CH₃: 18.2

Causality Behind the Predicted Shifts:

The positions of the electron-withdrawing chloro and nitro groups and the electron-donating methyl group are the primary determinants of the ¹³C chemical shifts. The carbon atoms directly attached to or in close proximity to the electronegative substituents will experience a downfield shift.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy of the acquired data.

Sample Preparation:

  • Accurately weigh 10-20 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR:

    • Pulse Program: Standard pulse program (e.g., zg30).

    • Spectral Width: 16 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 1 second.

    • Internal Standard: Tetramethylsilane (TMS).[1]

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 240 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.

Key IR Absorption Bands
Functional GroupPredicted Absorption Range (cm⁻¹)Rationale
Aromatic C-H Stretch ~3000 - 3100 Characteristic of C-H bonds on the pyridine ring.
Asymmetric NO₂ Stretch ~1520 - 1560 The strong electron-withdrawing nature of the nitro group results in a high-frequency stretch.
Symmetric NO₂ Stretch ~1340 - 1360 The corresponding symmetric stretching vibration of the nitro group.
C=N and C=C Ring Stretch ~1400 - 1600 Vibrations associated with the aromatic pyridine ring.
C-Cl Stretch ~700 - 800 The position of this band can be influenced by the overall electronic structure of the ring.
C-N Stretch ~1200 - 1300 Stretching vibration of the carbon-nitrogen bond within the pyridine ring.

Comparative Insight:

The IR spectra of the isomers are expected to be broadly similar due to the presence of the same functional groups. Minor shifts in the absorption frequencies, particularly for the C-Cl and NO₂ stretches, will arise from the different electronic distributions in each isomer.

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Finely grind 1-2 mg of the solid sample with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

Instrumentation and Data Acquisition:

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer or similar.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Predicted Mass Spectrum of this compound
  • Molecular Formula: C₆H₅ClN₂O₂

  • Molecular Weight: 172.57 g/mol

  • Predicted Molecular Ion (M⁺): m/z 172 (containing ³⁵Cl) and 174 (containing ³⁷Cl) in an approximate 3:1 isotopic ratio.[2]

Expected Fragmentation Pathway:

The fragmentation of this compound under electron ionization (EI) is anticipated to be driven by the presence of the nitro and chloro groups on the electron-deficient pyridine ring.

M [M]⁺˙ m/z 172/174 M_minus_NO2 [M-NO₂]⁺ m/z 126/128 M->M_minus_NO2 - NO₂ M_minus_Cl [M-Cl]⁺ m/z 137 M->M_minus_Cl - Cl M_minus_CH3 [M-CH₃]⁺ m/z 157/159 M->M_minus_CH3 - CH₃

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for GC-MS Analysis

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

Instrumentation and Data Acquisition:

  • Instrument: Thermo Fisher Scientific ISQ single quadrupole GC-MS system or equivalent.[1]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Temperature Program: A suitable temperature gradient to ensure elution of the analyte.

  • MS Conditions (Electron Ionization - EI):

    • Ionization Energy: 70 eV.[1]

    • Mass Range: m/z 40-400.[1]

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the chromophores present. For this compound, the pyridine ring and the nitro group constitute the primary chromophores. The electronic transitions are expected to be π → π* and n → π*. The exact λ_max values will be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Record the spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.

  • Use the pure solvent as a blank for baseline correction.

Conclusion: A Framework for Characterization

This guide provides a robust framework for the spectroscopic characterization of this compound. By integrating predictive analysis based on the well-documented spectra of its isomers with standardized experimental protocols, researchers can confidently identify and assess the purity of this important chemical intermediate. The principles outlined herein are broadly applicable to the study of other substituted heterocyclic compounds, underscoring the power of comparative spectroscopy in modern chemical research.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to the NMR Analysis of 3-Chloro-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 3-Chloro-2-methyl-5-nitropyridine

This compound is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and drug development. The unique arrangement of its functional groups—a chloro group at the 3-position, a methyl group at the 2-position, and a nitro group at the 5-position—creates a specific electronic and steric environment that dictates its reactivity and potential as a building block in the synthesis of more complex molecules. The pyridine ring, an isostere of benzene, is a common motif in pharmaceuticals, and the substituents on this particular derivative offer multiple avenues for chemical modification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of such molecules. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation strategies for the complete ¹H and ¹³C NMR analysis of this compound. As a self-validating system, the methodologies described herein are designed to ensure the highest degree of accuracy and reproducibility, empowering researchers to confidently characterize this important synthetic intermediate.

I. Foundational Principles: Predicting the NMR Landscape of this compound

A thorough understanding of the electronic effects of the substituents is paramount to predicting and interpreting the NMR spectra of this compound. The interplay of these effects governs the chemical shifts of the protons and carbons in the molecule.

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electronegative and exerts a deshielding effect on the ring protons and carbons, particularly at the α-positions (C2 and C6). This generally results in downfield chemical shifts for these nuclei compared to their benzene analogues.[1]

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety at the 5-position significantly deshields the ring protons and carbons, especially those at the ortho (C4 and C6) and para (C2) positions. This effect will cause a pronounced downfield shift for the H4 and H6 protons.

  • The Chloro Group (-Cl): The chloro group at the 3-position exhibits a dual electronic effect. Inductively, it is electron-withdrawing, leading to deshielding of adjacent nuclei. However, it also possesses a weaker mesomeric effect, donating electron density into the ring. The net result is typically a moderate deshielding of nearby protons and carbons.

  • The Methyl Group (-CH₃): The methyl group at the 2-position is a weak electron-donating group. It will cause a slight upfield shift (shielding) of the ring protons and carbons, particularly at the ortho (C3) and para (C6) positions.

Based on these principles, we can predict the general features of the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the methyl protons and two doublets for the aromatic protons.

  • Methyl Protons (2-CH₃): This signal will appear as a singlet in the upfield region, likely around δ 2.5-2.7 ppm.

  • Aromatic Protons (H4 and H6): These two protons will appear as doublets in the downfield aromatic region. Due to the strong deshielding effect of the nitro group at the 5-position, both H4 and H6 will be shifted significantly downfield. The H6 proton, being ortho to the nitro group, is expected to be the most deshielded, likely appearing above δ 9.0 ppm. The H4 proton, also influenced by the nitro group, will also be significantly downfield, likely in the range of δ 8.5-8.8 ppm. The coupling between these two protons (⁴J) will be a small meta-coupling, typically in the range of 2-3 Hz.

Predicted ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule.

  • Methyl Carbon (2-CH₃): This will be the most upfield signal, typically in the range of δ 15-25 ppm.

  • Aromatic Carbons: The five aromatic carbons will appear in the downfield region (δ 120-160 ppm). The carbon bearing the nitro group (C5) and the carbons adjacent to the nitrogen (C2 and C6) are expected to be the most downfield. The chemical shifts can be estimated using additive models for substituted pyridines.[2][3]

II. Experimental Protocols: A Self-Validating Approach to Data Acquisition

The following protocols are designed to yield high-quality, reproducible NMR data for this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

A. Sample Preparation: The Foundation of Quality Data

Rationale: Proper sample preparation is critical for obtaining sharp, well-resolved NMR spectra. The choice of solvent can significantly impact chemical shifts, and the concentration must be optimized for good signal-to-noise without causing line broadening.

Protocol:

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. For compounds with limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. It is crucial to note the solvent used, as chemical shifts are solvent-dependent.

  • Concentration: Prepare a solution of 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration range typically provides a good balance between signal intensity and avoiding solubility issues or intermolecular interactions that can affect spectral quality.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents. It should be added to the sample to a final concentration of approximately 0.03% (v/v). TMS provides a sharp singlet at 0 ppm, allowing for accurate referencing of the chemical shift scale.

  • Sample Filtration: If any particulate matter is visible in the solution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.

B. ¹H NMR Data Acquisition: Capturing the Proton Environment

Rationale: The parameters for ¹H NMR acquisition are chosen to ensure adequate signal-to-noise, proper resolution of signals, and accurate integration.

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal dispersion of the aromatic signals.

Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramStandard 90° pulse-acquireA simple and robust experiment for routine ¹H NMR.
Spectral Width12-16 ppmEncompasses the expected chemical shift range for all protons.
Acquisition Time2-4 secondsA longer acquisition time provides better resolution.
Relaxation Delay2-5 secondsEnsures that all protons have fully relaxed before the next pulse, which is crucial for accurate integration.
Number of Scans8-16Provides sufficient signal-to-noise for a sample of this concentration.
C. ¹³C NMR Data Acquisition: Mapping the Carbon Skeleton

Rationale: ¹³C NMR is less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope. Therefore, acquisition parameters are adjusted to obtain a good signal-to-noise ratio in a reasonable amount of time.

Instrumentation: The same spectrometer as for ¹H NMR can be used.

Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramProton-decoupled pulse-acquireSimplifies the spectrum to singlets for each carbon and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
Spectral Width200-240 ppmCovers the entire range of expected ¹³C chemical shifts.
Acquisition Time1-2 secondsProvides a good balance between resolution and experiment time.
Relaxation Delay2-5 secondsAllows for more complete relaxation of carbon nuclei, leading to more uniform signal intensities.
Number of Scans128-1024 (or more)A higher number of scans is required to achieve an adequate signal-to-noise ratio.

III. Data Interpretation: From Spectrum to Structure

The following is a predictive interpretation based on the principles outlined in Section I and data from isomeric compounds.

A. Predicted ¹H NMR Spectrum Analysis (400 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.1d1HH6Deshielded by the adjacent nitrogen and the ortho-nitro group.
~8.7d1HH4Deshielded by the para-nitro group.
~2.6s3H2-CH₃Typical chemical shift for a methyl group on an aromatic ring.

Expected Coupling: A meta-coupling (⁴J) of approximately 2-3 Hz is expected between H4 and H6.

B. Predicted ¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155C2Attached to nitrogen and adjacent to the chloro and methyl groups.
~135C3Attached to the chloro group.
~145C4Influenced by the adjacent nitro group.
~140C5Attached to the nitro group.
~150C6Adjacent to the nitrogen and ortho to the nitro group.
~202-CH₃Typical chemical shift for a methyl group attached to an sp² carbon.

IV. Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or to confirm assignments, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be expected between the signals for H4 and H6, confirming their meta-relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and their directly attached carbons. It would definitively link the proton signals at ~8.7 ppm and ~9.1 ppm to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is extremely powerful for establishing the connectivity of the molecule. For example, the methyl protons (~2.6 ppm) would be expected to show correlations to C2 and C3. The H4 proton would show correlations to C2, C5, and C6.

V. Visualization of the NMR Analysis Workflow

The logical flow of the NMR analysis process can be visualized as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation & Structure Elucidation Sample This compound NMR_Tube Prepared NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Acquire_1H 1D ¹H NMR Acquisition NMR_Tube->Acquire_1H Acquire_13C 1D ¹³C NMR Acquisition NMR_Tube->Acquire_13C Acquire_2D 2D NMR (COSY, HSQC, HMBC) NMR_Tube->Acquire_2D Process_1D Fourier Transform, Phasing, Baseline Correction Acquire_1H->Process_1D Acquire_13C->Process_1D Process_2D 2D Fourier Transform & Phasing Acquire_2D->Process_2D Assign_1H Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) Process_1D->Assign_1H Assign_13C Assign ¹³C Signals (Chemical Shift) Process_1D->Assign_13C Correlate_2D Correlate Signals using 2D NMR Process_2D->Correlate_2D Final_Structure Final Structure Confirmation Assign_1H->Final_Structure Assign_13C->Final_Structure Correlate_2D->Final_Structure

Caption: Workflow for the NMR analysis of this compound.

VI. Molecular Structure and Atom Numbering

Caption: Structure of this compound with IUPAC numbering.

VII. Conclusion

The comprehensive NMR analysis of this compound, guided by the principles and protocols outlined in this technical guide, allows for its unambiguous structural characterization. By leveraging a combination of 1D and 2D NMR techniques, researchers can confidently assign all proton and carbon signals, ensuring the identity and purity of this valuable synthetic intermediate. The self-validating nature of these experiments, coupled with a strong foundational understanding of substituent effects, provides a robust framework for the analysis of this and other complex pyridine derivatives in the pursuit of novel therapeutics and advanced materials.

References

  • Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428. [Link]

  • Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • Kaliszan, R., & Stefaniak, L. (1978). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 26(11), 869-875. [Link]

Sources

An In-depth Technical Guide to the Melting Point of 3-Chloro-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting point of 3-Chloro-2-methyl-5-nitropyridine (CAS No. 51984-62-4), a critical pyridine-based intermediate in pharmaceutical and agrochemical synthesis. We will delve into its physicochemical properties, the fundamental importance of melting point as a purity criterion, and present a detailed, field-proven protocol for its accurate determination. This document is structured to deliver not just data, but a causal understanding of experimental choices, empowering researchers to ensure the integrity of their starting materials and synthetic outcomes.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative whose molecular architecture is of significant interest to synthetic chemists. The pyridine ring, an electron-deficient heterocycle, is a privileged structure in medicinal chemistry. The substituents on this particular molecule—a chloro group at the 3-position, a methyl group at the 2-position, and a potent electron-withdrawing nitro group at the 5-position—create a unique reactivity profile. This makes it a versatile building block for constructing more complex molecules, particularly active pharmaceutical ingredients (APIs).

The precise arrangement of these functional groups allows for targeted chemical transformations, such as nucleophilic aromatic substitution (SNAr) reactions, making it a valuable precursor in multi-step syntheses. Given its role as a foundational starting material, verifying its identity and purity is paramount. The melting point is the first and most fundamental indicator of this quality.

Physicochemical Properties and the Significance of Melting Point

The melting point of a pure crystalline solid is a characteristic physical constant. It is defined as the temperature at which the solid and liquid phases coexist in equilibrium. For researchers, it serves two primary purposes: identification and purity assessment.[1][2] Even minor impurities can cause a depression and broadening of the melting range, a phenomenon known as melting point depression. Therefore, a sharp, well-defined melting point is a strong indicator of a substance's high purity.

Data Presentation: Properties of this compound

The following table summarizes the key physicochemical data for this compound.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 51984-62-4[3][4][5]
Molecular Formula C₆H₅ClN₂O₂[3][4]
Molecular Weight 172.57 g/mol [3][4]
Melting Point 35-36 °C [4]
Appearance Data not widely reported[3][6]
Storage Inert atmosphere, room temperature or 4°C[4][5]

As a point of comparison, it is crucial to distinguish this compound from its isomers, which possess different physical properties. For example, 2-Chloro-3-methyl-5-nitropyridine (CAS 22280-56-4) has a reported melting point of 44.5-45.8 °C in some sources, while other suppliers report a range of 78-80°C, highlighting potential variability or the existence of different crystalline forms.[7][8]

The Causality of Purity: Why Melting Point is a Self-Validating System

In the context of drug development, using an impure starting material can lead to the formation of unwanted side products, complicate purification processes, reduce overall yield, and introduce potentially toxic impurities into the final API.

The trustworthiness of a melting point determination lies in its sensitivity. A pure compound has a tightly packed, uniform crystal lattice that requires a specific amount of energy (and thus a specific temperature) to break down. Impurities disrupt this lattice, weakening the intermolecular forces and lowering the energy required to melt the solid. This results in a lower and broader melting range. Therefore, observing a sharp melting point within the established range (e.g., 35-36 °C for this compound) provides a high degree of confidence in the material's purity before committing it to a complex synthetic route.

Experimental Protocol: Accurate Melting Point Determination

This section details a standardized protocol for determining the melting point of this compound using a modern digital melting point apparatus. The causality behind each step is explained to ensure methodological rigor.

Mandatory Visualization: Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Verification Prep1 Ensure Sample is Dry & Homogeneous Prep2 Crush to a Fine Powder Prep1->Prep2 Prep3 Load Capillary Tube (2-3 mm height) Prep2->Prep3 Prep4 Pack Sample Tightly Prep3->Prep4 Measure1 Place Capillary in Apparatus Prep4->Measure1 Insert Measure2 Set Rapid Heating Ramp (to ~20°C below expected MP) Measure1->Measure2 Measure3 Set Slow Heating Ramp (1-2°C/min) Measure2->Measure3 Measure4 Observe & Record T-onset (First liquid droplet) Measure3->Measure4 Measure5 Observe & Record T-clear (All solid melts) Measure4->Measure5 Analysis1 Calculate Melting Range (T-clear - T-onset) Measure5->Analysis1 Analyze Analysis2 Compare to Literature Value (35-36°C) Analysis1->Analysis2 Analysis3 Assess Purity (Sharp range ≈ high purity) Analysis2->Analysis3

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology
  • Sample Preparation (The Foundation of Accuracy)

    • Step 1.1: Ensure the this compound sample is completely dry.[2] Moisture can act as an impurity and depress the melting point.

    • Step 1.2: Place a small amount of the crystalline solid on a watch glass. If the crystals are not a fine powder, gently crush them using a spatula.[2] Causality: A fine powder ensures uniform heat transfer throughout the sample, preventing different parts from melting at different temperatures.

    • Step 1.3: Jab the open end of a capillary melting point tube into the powder pile. A small amount of solid will enter the tube.[1]

    • Step 1.4: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end.[9] The final packed sample height should be 2-3 mm. Causality: Proper packing prevents the sample from shrinking or shifting during heating, which could be mistaken for melting.

  • Instrumental Analysis (Controlled Measurement)

    • Step 2.1: Place the packed capillary tube into the heating block of the melting point apparatus.[9]

    • Step 2.2 (Rapid Approximation - Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating at a fast rate (10-20 °C/minute) to find a rough range. Allow the apparatus to cool before proceeding.[9]

    • Step 2.3 (Precise Determination): With a fresh sample, set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected melting point (i.e., to about 15-20 °C).[9]

    • Step 2.4: Reduce the heating rate to 1-2 °C per minute.[1] Causality: Slow heating ensures that the temperature of the heating block and the sample are in thermal equilibrium, allowing the thermometer to reflect the true temperature of the sample accurately.

    • Step 2.5: Observe the sample through the magnified viewer. Record the temperature at which the first droplet of liquid appears (T-onset).

    • Step 2.6: Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T-clear). The melting point is reported as the range from T-onset to T-clear.

Synthesis Context and the Role of Purification

This compound, like many substituted pyridines, is typically produced through a multi-step synthetic pathway. A common strategy involves the chlorination of a corresponding hydroxypyridine precursor. The purity of the final, isolated product is highly dependent on the efficacy of the purification steps following the reaction.

Mandatory Visualization: Generalized Synthesis & Purification Pathway

SynthesisWorkflow Start Hydroxypyridine Precursor Reaction Chlorination Reaction (e.g., with POCl₃) Start->Reaction Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Crude Crude Product (Contains impurities) Workup->Crude Purify Purification (e.g., Recrystallization, Column Chromatography) Crude->Purify Pure Pure this compound Purify->Pure MP_Test Melting Point Determination Pure->MP_Test

Caption: Generalized pathway for synthesis and purification.

Recrystallization is a powerful technique for purifying crystalline solids. By dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize out, leaving impurities behind in the solvent. The success of this purification is directly validated by measuring the melting point of the resulting crystals. A sharp melting point at 35-36 °C confirms a successful purification.

Conclusion

The melting point of this compound (35-36 °C) is a fundamental physicochemical parameter that is indispensable for its identification and quality control in research and drug development settings.[4] Its accurate determination, achieved through rigorous adherence to standardized protocols, provides a reliable and cost-effective method for assessing purity. As a key intermediate, ensuring the high purity of this compound via methods validated by melting point analysis is a critical first step in any synthetic campaign, safeguarding the integrity and success of the entire development pipeline.

References

  • KOLAB (코랩샵), this compound Product Information.

  • University of Toronto, Melting point determination.

  • National Taiwan Normal University, Experiment 20: RECRYSTALLIZATION AND MELTING POINT DETERMINATION.

  • METTLER TOLEDO, DETERMINATION OF MELTING POINTS.

  • Chemistry LibreTexts, 6.1D: Step-by-Step Procedures for Melting Point Determination.

  • Unacademy, Determination of Melting Point.

  • American Custom Chemicals Corporation, this compound | CAS 51984-62-4.

  • American Elements, this compound Safety Data Sheet.

  • BLD Pharm, 51984-62-4|this compound.

  • TradeIndia, 3-Chloro-5-nitropyridine CAS 22353-33-9.

  • Moldb, 51984-62-4 | this compound.

  • PubChem, 2-Chloro-3-methyl-5-nitropyridine.

  • Autech Industry Co., Ltd., Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications.

  • Autech Industry Co., Ltd., The Chemistry of 2-Chloro-3-methyl-5-nitropyridine: A Synthesis Expert's View.

  • ChemicalBook, 2-Chloro-5-nitropyridine synthesis.

  • Synchem, 3-Chloro-5-nitropyridine.

  • Google Patents, EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

  • Matrix Fine Chemicals, 3-CHLORO-5-NITROPYRIDINE | CAS 22353-33-9.

  • Pipzine Chemicals, 5-Chloro-2-nitropyridine Manufacturer & Supplier China.

Sources

3-Chloro-2-methyl-5-nitropyridine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2-methyl-5-nitropyridine

Authored for: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the safe handling, storage, and emergency procedures for this compound (CAS No. 51984-62-4). As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its hazard profile is paramount for ensuring laboratory safety and experimental integrity.[1] This guide moves beyond a standard Safety Data Sheet (SDS) by providing causal explanations for safety protocols, grounded in established chemical safety principles, to empower researchers with a risk-aware mindset.

Compound Identification and Physicochemical Profile

This compound is a substituted pyridine derivative. Its specific arrangement of functional groups—a halogen, a methyl group, and a nitro group on the pyridine ring—dictates its reactivity and toxicological profile. While specific experimental data for this exact isomer is limited in publicly available literature, its properties can be reasonably inferred from closely related isomers and computational models.

Table 1: Physicochemical Properties of Pyridine Derivatives

Property Value (this compound) Value (Isomer: 2-Chloro-3-methyl-5-nitropyridine) Source(s)
CAS Number 51984-62-4 22280-56-4 [2]
Molecular Formula C₆H₅ClN₂O₂ C₆H₅ClN₂O₂ [3]
Molecular Weight 172.57 g/mol 172.57 g/mol [3]
Appearance Off-white to pale yellow crystalline powder (typical for isomers) Data not available [4]
Solubility Insoluble in water; Soluble in Methanol, Acetone, Methylene Chloride (MDC) (reported for isomers) Data not available [4]

| Melting Point | Data not available | 120-123 °C (reported for 5-Chloro-2-nitropyridine) |[4] |

Hazard Assessment and GHS Classification

Due to the absence of specific toxicological studies for this compound, a conservative approach is mandated. The hazard classification is based on data from structurally similar compounds, which consistently indicate moderate acute toxicity and significant irritant properties.[3][5][6]

Table 2: GHS Hazard Classification Based on Isomer Data

Hazard Class GHS Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[4][6][7]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[4][6][7]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[4][6][7]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation[4][6][7]

| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects[4] |

Core Precautionary Statements (P-phrases):
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P264: Wash hands thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4][5]

Proactive Risk Mitigation: A Multi-Layered Approach

Effective chemical safety relies on a hierarchical system of controls. This framework prioritizes the most effective measures to minimize risk, with personal protective equipment (PPE) serving as the final barrier of defense.

Hierarchy_of_Controls cluster_main Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Figure 1: Hierarchy of controls for mitigating chemical exposure risk.
Engineering Controls: The First Line of Defense

The primary risk from this compound is the inhalation of its dust or aerosolized particles, which can cause respiratory irritation.[4][6]

  • Causality: The compound's potential to form airborne dust necessitates that all weighing and transfer operations be conducted within a certified chemical fume hood. The fume hood's negative pressure environment contains and exhausts airborne contaminants, preventing them from entering the laboratory's ambient air and the user's breathing zone.

  • Protocol:

    • Ensure the chemical fume hood has a current certification and the airflow is verified before starting work.

    • Conduct all manipulations of the solid compound at least 6 inches inside the hood sash.

    • Keep the sash at the lowest practical height to maximize capture velocity.

    • Ensure eyewash stations and safety showers are readily accessible and unobstructed near the work area.[4]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but is critical for preventing dermal and ocular exposure.

  • Eye and Face Protection: The compound is classified as a serious eye irritant.[4][6]

    • Causality: Direct contact of dust particles with the eyes can cause significant irritation or damage.

    • Protocol: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.

  • Skin Protection: The compound causes skin irritation.[4][6]

    • Causality: Prolonged or repeated skin contact can lead to local inflammation, redness, and dermatitis. Chlorinated aromatic compounds may also carry a risk of absorption through the skin.

    • Protocol:

      • Wear a flame-retardant lab coat, fully buttoned.

      • Use chemically resistant gloves (e.g., nitrile) at all times.

      • Inspect gloves for any signs of degradation or puncture before use.

      • Remove gloves using the proper technique to avoid contaminating the skin, and wash hands thoroughly with soap and water after handling the compound.[4]

  • Respiratory Protection:

    • Causality: While engineering controls should prevent the need for respiratory protection, it may be required in situations of control failure or during large-scale spill clean-up.

    • Protocol: If exposure limits are exceeded or irritation is experienced, use a NIOSH or European Standard EN 149 approved respirator with a particulate filter.[5]

Emergency Response Protocols

Immediate and correct action following an exposure is critical to minimizing harm.

First_Aid_Workflow cluster_routes Exposure Route Start Exposure Event Occurs Inhalation Inhalation Remove to fresh air. Keep comfortable for breathing. Seek medical attention if unwell. Start->Inhalation Skin Skin Contact Immediately remove contaminated clothing. Wash skin with plenty of soap & water for 15+ min. Seek medical attention if irritation persists. Start->Skin Eyes Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present/easy. Continue rinsing. Seek immediate medical attention. Start->Eyes Ingestion Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately. Start->Ingestion

Figure 2: Decision workflow for first-aid response to exposure.
First-Aid Measures
  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[5][6] If the person feels unwell, call a poison control center or physician.[4][5]

  • Skin Contact: Immediately take off all contaminated clothing.[4] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][5] If skin irritation persists, seek medical advice.[6]

  • Eye Contact: Rinse cautiously and thoroughly with water for several minutes, holding the eyelids open.[5][8] Remove contact lenses if present and easy to do so, and continue rinsing.[5] Seek immediate medical attention as this is a serious eye irritant.[4]

  • Ingestion: Rinse the mouth with water.[4][7] Call a poison control center or physician immediately. Do not induce vomiting.[7]

Accidental Release Measures (Spills)
  • Protocol for Minor Spills:

    • Evacuate: Alert personnel in the immediate area.

    • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

    • Contain: Prevent the spill from spreading or entering drains.

    • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.

    • Clean-up: Carefully sweep up the solid material, avoiding dust generation.[9] Collect the material into a labeled, sealable container for hazardous waste disposal.[4][9]

    • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Storage and Disposal

  • Storage Conditions:

    • Causality: To maintain chemical stability and prevent hazardous reactions, proper storage is essential. The compound is stable under normal conditions but should be kept away from incompatible materials.[4][5]

    • Protocol: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][8] Store locked up and away from strong oxidizing agents.[4][5]

  • Disposal:

    • Causality: As a compound harmful to aquatic life with long-lasting effects, it must not be released into the environment.[4]

    • Protocol: Dispose of the chemical and its container as hazardous waste in accordance with all local, regional, and national regulations.[5][9][10] Do not dispose of it down the drain.

References

  • Safety D
  • 3-Chloro-2-nitropyridine SDS, 54231-32-2 Safety D
  • SAFETY DATA SHEET - Fisher Scientific (6-Chloro-5-nitro-2-picoline).
  • SAFETY DATA SHEET - Fisher Scientific (2-Chloro-5-nitropyridine).
  • 2-Chloro-3-methyl-5-nitropyridine | C6H5ClN2O2 | CID 89648 - PubChem. [Link]

  • SAFETY DATA SHEET - Fisher Scientific (2-Chloro-4-methyl-3-nitropyridine).
  • 2-Chloro-5-nitropyridine Safety D
  • 5-Chloro-2-methyl-3-nitropyridine - Safety D
  • Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applic
  • 2-Chloro-3-methyl-5-nitropyridine: A Technical Guide to Safety and Handling - Benchchem.
  • 2,CHLORO-3,5-DINITROPYRIDINE AR MSDS - Loba Chemie.

Sources

A Technical Guide to the Safe Handling of 3-Chloro-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for the safe handling, storage, and use of 3-Chloro-2-methyl-5-nitropyridine (CAS No. 51984-62-4). As a valuable intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research, understanding its hazard profile is critical for ensuring laboratory safety.[1] This guide synthesizes the most current safety data available, drawing from information on structurally analogous compounds to provide a comprehensive and conservative safety protocol. This approach is essential for mitigating risks in the absence of a complete, dedicated safety data sheet for this specific compound.[2]

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are the foundation of laboratory safety.

Table 1: Chemical Identifiers

Identifier Value Source
Chemical Name This compound [3]
CAS Number 51984-62-4 [3]
Molecular Formula C₆H₅ClN₂O₂ [3]
Molecular Weight 172.57 g/mol [3]

| Canonical SMILES | CC1=C(C=C(N=C1)Cl)[O-] |[3] |

Table 2: Physicochemical Properties

Property Value Remarks
Appearance White to yellow or brown solid Based on analogous compounds.[1]
Melting Point ~65°C Data from analogous compound 3-Chloro-2-nitropyridine.[4]
Boiling Point ~152°C at 15 mmHg Data from analogous compound 3-Chloro-2-nitropyridine.[4]

| Solubility | Insoluble in water. Soluble in methanol, acetone, and methylene chloride. | Data from analogous compound 5-Chloro-2-nitropyridine.[5] |

Hazard Identification and GHS Classification

Based on a comprehensive review of structurally similar nitropyridine derivatives, this compound is classified as a hazardous substance.[4][5][6][7][8][9][10] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Signal Word: Warning [5][6][7]

Pictogram:



Table 3: GHS Hazard and Precautionary Statements

Code Statement Classification
H302 Harmful if swallowed. Acute Toxicity, Oral (Category 4)[5][7][10]
H315 Causes skin irritation. Skin Corrosion/Irritation (Category 2)[5][6][7][8]
H319 Causes serious eye irritation. Serious Eye Damage/Eye Irritation (Category 2A)[5][6][7][8]
H335 May cause respiratory irritation. Specific Target Organ Toxicity — Single Exposure (Category 3)[5][6][7][8]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray. Prevention[5][6][9][11]
P270 Do not eat, drink or smoke when using this product. Prevention[5][9]
P280 Wear protective gloves/protective clothing/eye protection/face protection. Prevention[5][9][11]
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Response[5][9]
P302+P352 IF ON SKIN: Wash with plenty of soap and water. Response[5][9]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Response[5][6][9]
P405 Store locked up. Storage[5][6][9]

| P501 | Dispose of contents/container to an approved waste disposal plant. | Disposal[5][6] |

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. This begins with robust engineering controls, supplemented by diligent use of appropriate PPE.

Engineering Controls

The primary method for controlling exposure is to handle this compound within a certified chemical fume hood. Local exhaust ventilation is critical to maintain airborne concentrations below exposure limits.[5] Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5][6]

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the most critical line of defense for the individual researcher.[2]

Table 4: Recommended Personal Protective Equipment

Protection Type Specific Recommendations Standards and Remarks
Eye and Face Protection Wear tightly fitting safety goggles or a chemical safety face shield. Must conform to US OSHA 29 CFR 1910.133 or European Standard EN166.[6][7]
Skin Protection Gloves: Chemical-resistant, impervious gloves such as nitrile rubber. Inspect gloves before use and change them frequently, especially after direct contact.[2][5] Clothing: Wear a flame-resistant lab coat and impervious clothing to prevent skin exposure.[2][4] Ensure full coverage of exposed skin.

| Respiratory Protection | For operations that may generate dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[2][5][7] In emergency situations, a full-face, self-contained breathing apparatus (SCBA) is required.[5][9] | Respirator use requires a formal program, including fit testing.[12] |

First Aid and Emergency Response Protocols

Immediate and appropriate action following an accidental exposure is crucial to minimizing harm.

Step-by-Step First Aid Measures
  • Inhalation: Immediately move the exposed person to fresh air. If breathing has stopped or is difficult, perform artificial respiration and seek immediate medical attention.[4][13][14]

  • Skin Contact: Take off all contaminated clothing immediately. Flush the affected skin with large amounts of soap and water for at least 15 minutes.[5][13] If irritation persists, get medical attention.[5]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[4][14] Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[4][15]

Emergency Response Workflow

The following workflow outlines the logical steps for responding to an accidental exposure event.

cluster_0 Initial Incident cluster_1 Immediate Actions cluster_2 Medical Response start Exposure Occurs assess Assess Scene Safety start->assess SAFETY FIRST remove Remove Victim from Exposure Source assess->remove decontaminate Initiate First Aid (See Section 4.1) remove->decontaminate Concurrent Action medical Seek Immediate Medical Attention decontaminate->medical sds Provide SDS to Medical Personnel medical->sds

Caption: Emergency Response Workflow for Accidental Exposure.

Handling, Storage, and Spill Management

Proactive measures in handling and storage are fundamental to preventing accidents.

Safe Handling Protocols
  • Avoid all personal contact, including inhalation of dust or vapors.[11]

  • Handle the substance only in a well-ventilated area, preferably inside a chemical fume hood.[11][14]

  • Avoid the formation of dust and aerosols.[14]

  • Wear all prescribed personal protective equipment (See Section 3.2).[11]

  • Wash hands thoroughly after handling the material.[5] Do not eat, drink, or smoke in the work area.[5][9]

  • Keep containers securely sealed when not in use.[11]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8][14]

  • Store locked up and away from incompatible materials.[5][6]

  • Incompatible Materials: Strong oxidizing agents, strong acids.[5][6][8][16]

Spill Management Workflow

In the event of a minor spill, a structured response is necessary to ensure safety and proper cleanup.

spill Spill Detected safety Ensure Immediate Safety (Alert others, increase ventilation) spill->safety ppe Don Appropriate PPE (Gloves, Goggles, Respirator) safety->ppe contain Contain Spill (Use inert absorbent material like sand or vermiculite) ppe->contain collect Collect Material (Use non-sparking tools) contain->collect dispose Place in Labeled Container for Hazardous Waste Disposal collect->dispose decon Decontaminate Spill Area dispose->decon

Sources

An In-Depth Technical Guide to 3-Chloro-2-methyl-5-nitropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-2-methyl-5-nitropyridine, a key building block in modern medicinal chemistry and organic synthesis. We will delve into its commercial availability, molecular architecture and reactivity, a detailed synthetic pathway, and its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Strategic Importance and Commercial Availability

This compound (CAS No. 51984-62-4) is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its trifunctional nature—a reactive chloro group, a directing methyl group, and an electron-withdrawing nitro group—makes it a valuable precursor for the synthesis of complex molecular scaffolds.[1]

The strategic placement of these functional groups on the electron-deficient pyridine ring creates a unique reactivity profile that is highly sought after for the construction of biologically active molecules, particularly kinase inhibitors.[2]

Commercial Suppliers

A number of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. Below is a comparative table of prominent suppliers.

SupplierCAS NumberPurityAvailable Quantities
51984-62-4≥97%1g, 5g, 25g
51984-62-4N/AResearch and commercial quantities
51984-62-4N/AIn-stock
51984-62-4≥97%N/A
51984-62-4N/AN/A

Molecular Architecture and Inherent Reactivity

The reactivity of this compound is dictated by the interplay of its substituents on the pyridine core. Understanding these electronic and steric effects is crucial for designing successful synthetic transformations.

Reactivity Profile of this compound A This compound B Pyridine Ring (Electron Deficient) A->B Core Structure C Nitro Group (-NO2) at C5 (Strongly Electron-Withdrawing) A->C Key Substituent D Chloro Group (-Cl) at C3 (Good Leaving Group) A->D Key Substituent E Methyl Group (-CH3) at C2 (Weakly Electron-Donating, Steric Influence) A->E Key Substituent G Reduction of Nitro Group A->G H Functionalization of Methyl Group A->H F Nucleophilic Aromatic Substitution (SNAr) at C3 B->F Susceptible to C->F Activates D->F Enables

Caption: Key reactivity features of this compound.

  • The Pyridine Ring: As a heteroaromatic system, the pyridine ring is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic attack.

  • The Nitro Group (-NO2): This powerful electron-withdrawing group at the 5-position further deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[1] Its influence extends to the lability of the chloro group.

  • The Chloro Group (-Cl): Positioned at C3, the chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of both the ring nitrogen and the nitro group. This makes the C3 position the primary site for SNAr reactions, allowing for the introduction of a wide array of nucleophiles.[3]

  • The Methyl Group (-CH3): The methyl group at C2 has a modest electron-donating effect and can exert steric hindrance on the adjacent C3 position, potentially influencing the approach of bulky nucleophiles.[4] It can also be a site for further functionalization under specific conditions.

A Practical Synthetic Protocol

While multiple synthetic routes to substituted nitropyridines exist, a common and reliable method for preparing this compound involves a three-step sequence starting from 2-methyl-5-aminopyridine. This approach offers good control over regioselectivity. The following protocol is adapted from established methodologies for similar isomers.[5]

Synthetic Pathway to this compound A 2-Methyl-5-aminopyridine B Step 1: Nitration A->B H2SO4, HNO3 C 2-Methyl-3-nitro-5-aminopyridine B->C D Step 2: Diazotization & Hydrolysis C->D NaNO2, H2SO4, H2O E 3-Hydroxy-2-methyl-5-nitropyridine D->E F Step 3: Chlorination E->F POCl3 G This compound F->G

Caption: A three-step synthesis of this compound.

Step 1: Nitration of 2-Methyl-5-aminopyridine

Causality: The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, nitration is directed to the 3-position.

Protocol:

  • To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice-salt bath.

  • Slowly add 2-methyl-5-aminopyridine while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2-methyl-3-nitro-5-aminopyridine.

Step 2: Diazotization and Hydrolysis to 3-Hydroxy-2-methyl-5-nitropyridine

Causality: The primary amino group is converted to a diazonium salt, which is an excellent leaving group and is readily displaced by water to form a hydroxyl group.

Protocol:

  • Dissolve 2-methyl-3-nitro-5-aminopyridine in an aqueous solution of sulfuric acid and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • After the addition, stir the reaction mixture at 0-5 °C for 30-60 minutes.

  • Gently warm the mixture to facilitate the decomposition of the diazonium salt, which is observed by the evolution of nitrogen gas.

  • Cool the solution to induce precipitation of the hydroxypyridine.

  • Filter the solid, wash with cold water, and dry to yield 3-Hydroxy-2-methyl-5-nitropyridine.

Step 3: Chlorination to this compound

Causality: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent that effectively converts the hydroxyl group to a chloro group.[6]

Protocol:

  • In a flask equipped with a reflux condenser and a gas trap, carefully add phosphorus oxychloride to 3-Hydroxy-2-methyl-5-nitropyridine.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for several hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess phosphorus oxychloride under reduced pressure.

  • Very cautiously pour the residue onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and then air-dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quality Control and Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the two aromatic protons on the pyridine ring and the methyl protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the chloro substituent.[7]
¹³C NMR Resonances for the five carbons of the pyridine ring and the methyl carbon. The carbon attached to the chlorine and the carbons in proximity to the nitro group will show characteristic shifts.[7]
FT-IR Characteristic absorption bands for the C-Cl bond, the C-N bond, the aromatic C=C and C=N bonds, and the symmetric and asymmetric stretching of the nitro group.[7]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (172.57 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.[8]
Melting Point A sharp melting point is indicative of high purity.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its primary application lies in its use as a scaffold for the development of kinase inhibitors.[2]

Application of this compound in Drug Discovery A This compound B Nucleophilic Aromatic Substitution (SNAr) with Amines A->B C 3-Amino-2-methyl-5-nitropyridine Derivatives B->C D Reduction of Nitro Group C->D E 3,5-Diamino-2-methylpyridine Derivatives D->E F Further Functionalization E->F G Kinase Inhibitors and other APIs F->G

Caption: A general workflow for utilizing this compound in API synthesis.

The chloro group at the 3-position can be readily displaced by various amines through SNAr, introducing diverse side chains. The nitro group can then be reduced to an amino group, providing another point for further derivatization, such as amide bond formation or coupling reactions. This modular approach allows for the rapid generation of libraries of compounds for screening against various biological targets.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant and may be harmful if swallowed or inhaled.[9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

  • American Elements. This compound | CAS 51984-62-4. [Link]

  • Capot Chemical. Specifications of this compound. [Link]

  • Chemguide. electrophilic substitution in methylbenzene and nitrobenzene. [Link]

  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • PubChem. 2-Chloro-3-methyl-5-nitropyridine. [Link]

  • PubChem. 2-chloro-3-methoxy-5-nitropyridine. [Link]

  • ResearchGate. Scheme 4. Preparation of POCl 3 using P 2 O 5 and PCl 5. [Link]

  • Synthonix. This compound. [Link]

Sources

The Advent of the Nitro Group on the Pyridine Ring: A Legacy of Synthetic Challenge and Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of Nitropyridines

The pyridine ring, a foundational scaffold in a vast array of natural products and synthetic compounds, holds a privileged position in the landscape of medicinal and materials chemistry.[1][2] The introduction of a nitro group (NO₂) onto this heterocyclic core gives rise to the class of nitropyridines, compounds that have historically presented significant synthetic hurdles yet have unlocked a wealth of chemical reactivity and biological activity. This guide delves into the discovery and rich history of nitropyridine compounds, tracing their evolution from early synthetic curiosities to indispensable building blocks in modern drug discovery and beyond. We will explore the nuanced chemistry behind their synthesis, the causal relationships that dictate experimental choices, and the diverse applications that continue to emerge from this versatile class of molecules.

The Dawn of Pyridine Chemistry and the Nitration Challenge: A Historical Perspective

The story of nitropyridines is intrinsically linked to the history of their parent heterocycle. Pyridine was first isolated in 1849 by the Scottish chemist Thomas Anderson from bone oil.[3] However, the direct nitration of this new aromatic compound proved to be a formidable challenge for early organic chemists. Unlike benzene, the electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders it highly resistant to electrophilic aromatic substitution reactions like nitration.[3][4]

The direct treatment of pyridine with common nitrating agents, such as a mixture of nitric acid and sulfuric acid, results in exceedingly low yields of nitropyridines, often requiring harsh reaction conditions.[4] This lack of reactivity is further exacerbated by the protonation of the pyridine nitrogen under acidic conditions, which forms the strongly deactivated pyridinium cation.[4]

While a definitive "discovery" of the first nitropyridine molecule is not clearly documented in a single seminal report, early investigations into the chemistry of pyridine derivatives in the late 19th and early 20th centuries likely led to the synthesis of the first examples, albeit in low yields and as part of broader reactivity studies. The synthesis of 2-hydroxy-5-nitropyridine, for instance, was first reported in the mid-20th century during investigations into functionalized pyridine derivatives.[5] A systematic and efficient approach to the synthesis of nitropyridines would have to wait for significant advancements in synthetic methodology.

Overcoming the Synthetic Hurdle: Key Methodologies for Nitropyridine Synthesis

The inherent difficulties in direct nitration spurred the development of innovative synthetic strategies to access nitropyridine compounds. These methods can be broadly categorized, each with its own set of advantages and mechanistic underpinnings that guide their application.

Nitration of Activated Pyridine Derivatives

An early and effective strategy involved the nitration of pyridine rings bearing electron-donating groups, which activate the ring towards electrophilic attack.

  • 2-Aminopyridines: The nitration of 2-aminopyridine is a common route to produce 2-amino-5-nitropyridine and 2-amino-3-nitropyridine. The amino group activates the pyridine ring, facilitating the introduction of the nitro group. This method serves as a crucial first step in the synthesis of other important nitropyridine intermediates like 2-hydroxy-5-nitropyridine.[6]

  • 2-Hydroxypyridines (2-Pyridones): The nitration of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone) provides a direct route to 2-hydroxy-5-nitropyridine.[5] The hydroxyl group activates the ring, directing the nitration to the 5-position.

The Advent of Modern Nitrating Agents: The Dinitrogen Pentoxide Revolution

A significant breakthrough in the synthesis of 3-nitropyridines came with the use of dinitrogen pentoxide (N₂O₅). In 2003, Bakke reported a remarkable reaction of pyridine with dinitrogen pentoxide in sulfur dioxide solution, which, upon treatment with water, afforded 3-nitropyridine in good yield.[4]

Mechanism of Nitration with Dinitrogen Pentoxide: This reaction does not proceed through a classical electrophilic aromatic substitution. Instead, it involves the formation of an N-nitropyridinium ion intermediate. This is followed by a[1][7] sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring.[4][8][9]

Experimental Protocol: Synthesis of 3-Nitropyridine using Dinitrogen Pentoxide

A modified and optimized procedure for the nitration of pyridine using dinitrogen pentoxide is as follows:[10]

  • Reaction Setup: A solution of pyridine in an organic solvent (e.g., dichloromethane or nitromethane) is prepared in a reaction vessel equipped with a stirrer and maintained at a controlled temperature.

  • Addition of Dinitrogen Pentoxide: Dinitrogen pentoxide is added to the pyridine solution, resulting in the formation of a slurry containing the N-nitropyridinium nitrate salt.

  • Quenching and Rearrangement: The slurry is then poured into an aqueous solution of sodium bisulfite. The bisulfite facilitates the subsequent rearrangement.

  • Isolation: After stirring for several hours at room temperature, the 3-nitropyridine product is isolated through standard work-up procedures, such as extraction and purification by chromatography or distillation.

This method provides a more efficient and higher-yielding route to 3-nitropyridines compared to traditional nitration methods.[7]

Synthesis of Key Nitropyridine Intermediates

Certain nitropyridine derivatives have gained prominence as versatile intermediates in the synthesis of a wide range of functional molecules.

This compound is a crucial building block in the pharmaceutical and agrochemical industries.[11][12] Its synthesis typically involves a multi-step process starting from 2-aminopyridine.[6][13]

Typical Synthetic Route for 2-Chloro-5-nitropyridine: [6][13]

  • Nitration: 2-aminopyridine is nitrated to yield 2-amino-5-nitropyridine.

  • Diazotization and Hydrolysis: The amino group of 2-amino-5-nitropyridine is converted to a diazonium salt, which is then hydrolyzed to give 2-hydroxy-5-nitropyridine.

  • Chlorination: The hydroxyl group of 2-hydroxy-5-nitropyridine is replaced with a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

As a precursor to 2-chloro-5-nitropyridine and other derivatives, 2-hydroxy-5-nitropyridine is a key intermediate.[14] It can be synthesized either by the direct nitration of 2-hydroxypyridine or via the hydrolysis of 2-amino-5-nitropyridine.[5][15][16]

One-Pot Synthesis of 2-Hydroxy-5-nitropyridine from 2-Aminopyridine: [14]

  • Nitration: 2-aminopyridine is added to concentrated sulfuric acid, followed by the addition of concentrated nitric acid to carry out the nitration.

  • Diazotization: The reaction mixture is then quenched with water, and an aqueous solution of sodium nitrite is added to perform the diazotization of the amino group.

  • Hydrolysis and Isolation: The diazonium salt is subsequently hydrolyzed in situ to the hydroxyl group, and the 2-hydroxy-5-nitropyridine product is isolated.

The Pivotal Role of Nitropyridines in Drug Discovery and Beyond

The true value of nitropyridine chemistry lies in the utility of these compounds as versatile precursors for a vast array of biologically active molecules.[1][2] The nitro group can be readily transformed into other functional groups, most notably an amino group through reduction, which opens up avenues for further molecular diversification.

Nitropyridines as Precursors to Bioactive Molecules

Nitropyridines serve as foundational building blocks in the synthesis of drugs with a wide spectrum of therapeutic activities, including:

  • Anticancer Agents: Nitropyridine derivatives have been utilized in the synthesis of potent anticancer compounds.[1] For example, nitropyridine-linked 4-arylidenethiazolidin-4-ones have shown promise as anticancer agents.[1]

  • Antimalarial Drugs: The nitropyridine scaffold has been incorporated into molecules with antimalarial activity.[1]

  • Enzyme Inhibitors: Nitropyridine-containing compounds have been designed as inhibitors for various enzymes, including Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3), which are implicated in various diseases.[1]

  • Antiviral and Antibacterial Agents: The structural motifs derived from nitropyridines are found in compounds with antiviral and antibacterial properties.[1][5]

  • Central Nervous System (CNS) Depressants: Azaphenothiazines, synthesized from nitropyridine precursors, have shown potential as CNS depressants.[1]

Mechanism of Action Insight: The biological activity of nitropyridine-derived drugs is diverse and depends on the final molecular structure. In many cases, the initial nitro group is a synthetic handle that is transformed into a key pharmacophoric element. For instance, the reduction of the nitro group to an amine allows for the introduction of various substituents that can interact with biological targets such as enzymes and receptors. The thienopyridines, a class of antiplatelet drugs, for example, are prodrugs that are metabolized in the body to their active form, which then inhibits the P2Y12 adenosine diphosphate receptor.[17]

Applications in Agrochemicals and Materials Science

The utility of nitropyridines extends beyond pharmaceuticals. They are important intermediates in the synthesis of:

  • Herbicides and Insecticides: 2-Chloro-5-nitropyridine is a key starting material for a new series of insecticides.[1] Novel nitropyridine-containing phenylaminoacetates and propionates have also been studied for their herbicidal activity.[1]

  • Dyes and Polymers: The electronic properties of nitropyridines make them suitable for use in the synthesis of dyes and functional polymers.[1][12]

Physicochemical Properties and Reactivity: A Chemist's Perspective

Nitropyridines exhibit a unique combination of physicochemical properties that underpin their synthetic utility. The strong electron-withdrawing nature of the nitro group significantly influences the charge distribution and reactivity of the pyridine ring.

Table 1: Physicochemical Properties of Selected Nitropyridines

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-NitropyridineC₅H₄N₂O₂124.1069-71
3-NitropyridineC₅H₄N₂O₂124.1038-41
4-NitropyridineC₅H₄N₂O₂124.1048-50
2-Chloro-5-nitropyridineC₅H₃ClN₂O₂158.54106-108
2-Hydroxy-5-nitropyridineC₅H₄N₂O₃140.10188-191[15]

Reactivity:

  • Nucleophilic Aromatic Substitution (SNAAr): The electron-deficient nature of the nitropyridine ring makes it susceptible to nucleophilic attack, particularly when a good leaving group (such as a halogen) is present. This reactivity is extensively exploited in the synthesis of more complex molecules.[18]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd, Sn/HCl, Fe/acetic acid). This transformation is a cornerstone of nitropyridine chemistry, providing access to aminopyridines which are versatile synthetic intermediates.

  • Vicarious Nucleophilic Substitution (VNS): This reaction allows for the introduction of substituents onto the nitropyridine ring at positions activated by the nitro group.[8][9]

Future Directions and Conclusion

The journey of nitropyridine compounds, from their challenging inception to their current status as indispensable synthetic tools, is a testament to the ingenuity of organic chemists. The development of efficient and selective nitration methods has been a pivotal achievement, unlocking the vast potential of this class of compounds.

Looking ahead, the field of nitropyridine chemistry is poised for further innovation. The development of more sustainable and environmentally friendly synthetic methods, including catalytic and flow chemistry approaches, will be a key area of focus. Furthermore, the continued exploration of the biological activity of novel nitropyridine-derived scaffolds promises to deliver the next generation of therapeutics and agrochemicals. The rich history and evolving chemistry of nitropyridines ensure their enduring legacy as a cornerstone of modern chemical science.

References

  • K. Jones, et al. "Nitropyridines in the Synthesis of Bioactive Molecules." Molecules, vol. 26, no. 11, 2021, p. 3324. [Link]

  • J. M. Bakke. "Synthesis and Functionalization of 3-Nitropyridines." NTNU, 2001. [Link]

  • "Nitropyridines in the Synthesis of Bioactive Molecules." PubMed, 7 May 2025. [Link]

  • "Nitropyridines in the Synthesis of Bioactive Molecules." OUCI. [Link]

  • "Nitropyridines Synthesis via Pyridine Nitration | PDF." Scribd. [Link]

  • "Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid." ResearchGate, 6 Aug. 2025. [Link]

  • "meta-Nitration of Pyridines and Quinolines through Oxazino Azines." ACS Publications. [Link]

  • "Exploring the Synthesis and Applications of 2-Chloro-5-nitropyridine in Modern Chemistry." NINGBO INNO PHARMCHEM CO.,LTD., 14 Oct. 2025. [Link]

  • "1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide." [No Source Found].
  • "China 2-Hydroxy-5-nitropyridine CAS 5418-51-9 Manufacturers & Suppliers." [No Source Found].
  • "Nitropyridines: Synthesis and reactions." ResearchGate, 7 Aug. 2025. [Link]

  • "Pyridine." Wikipedia. [Link]

  • "Medicinal Chemistry of Drugs with N-Oxide Functionalities." ACS Publications. [Link]

  • "CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • "CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • "CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
  • "Synthesis of (a) 2-hydroxy-5-nitropyridine." PrepChem.com. [Link]

  • "Synthesis of 2-chloro-5-nitropyridine." PrepChem.com. [Link]

  • "US5945537A - Nitration of pyridine-2, 6-diamines.
  • "Nitropyridine: Synthesis, reactions, applications, side effects and storage." Chempanda. [Link]

  • "Preparation of nitropyridines by nitration of pyridines with nitric acid." RSC Publishing. [Link]

  • "[PDF] METHODS OF NITROPYRIDINE SYNTHESIS." Semantic Scholar. [Link]

  • "Nitropyridines, Their Synthesis and Reactions." ResearchGate, 9 Aug. 2025. [Link]

  • "Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines." [No Source Found].
  • "Nitropyridines. 7. Synthesis of nitropyridines from nitro-malonic dialdehyde." James Madison University. [Link]

  • "Nitro-Group-Containing Drugs." PubMed, 28 Mar. 2019. [Link]

  • "Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance." PubMed. [Link]

Sources

The Intricacies of Nucleophilic Attack: A Technical Guide to the Reactivity of 3-Chloro-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the reactivity of 3-chloro-2-methyl-5-nitropyridine with a range of nucleophiles. As a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, a thorough understanding of its reaction kinetics, mechanistic pathways, and the influence of its unique substitution pattern is paramount. This document moves beyond a simple recitation of protocols to offer a causal analysis of experimental choices, grounded in the principles of nucleophilic aromatic substitution (SNAr). Detailed, self-validating experimental methodologies are provided for reactions with nitrogen, oxygen, and sulfur nucleophiles, supported by spectroscopic data for verification. Furthermore, this guide elucidates the electronic and steric factors governing the reactivity of this versatile scaffold, providing a predictive framework for its application in complex molecule synthesis.

Introduction: The Activated Pyridine Core

The pyridine ring, an isoelectronic analogue of benzene, is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This intrinsic property makes the pyridine nucleus susceptible to nucleophilic attack, a reactivity profile that is further amplified by the strategic placement of electron-withdrawing substituents. In the case of this compound, the powerful electron-withdrawing nitro group at the 5-position, in concert with the ring nitrogen, creates a highly electrophilic aromatic system. The chlorine atom at the 3-position, while not in the most classically activated ortho or para positions relative to the nitro group, is nonetheless a viable leaving group in nucleophilic aromatic substitution (SNAr) reactions.

The primary application of this compound in medicinal chemistry is as a precursor to a variety of substituted 2-amino-3-methyl-5-nitropyridine derivatives. These scaffolds are central to the development of a range of pharmacologically active agents, most notably Janus kinase (JAK) inhibitors, which are crucial in the treatment of autoimmune diseases and myeloproliferative neoplasms[1].

This guide will dissect the reactivity of this important intermediate, providing both the "how" and the "why" behind its synthetic transformations.

The Mechanics of Reactivity: Electronic and Steric Influences

The reactivity of this compound in SNAr reactions is a finely tuned interplay of electronic activation and steric hindrance.

Electronic Activation: The Role of the Nitro Group and Ring Nitrogen

The cornerstone of this molecule's reactivity is the potent electron-withdrawing nature of the 5-nitro group. Through both inductive and resonance effects, the nitro group depletes the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. The ring nitrogen further contributes to this electron deficiency. While the chlorine atom is at the C-3 position (meta to the nitro group), the overall electron-poor nature of the ring facilitates the initial nucleophilic attack, which is typically the rate-determining step in SNAr reactions[2][3].

The stability of the intermediate Meisenheimer complex is a key determinant of the reaction rate. In the case of nucleophilic attack at C-3, the negative charge of the intermediate cannot be directly delocalized onto the nitro group through resonance, which is in contrast to the more favorable ortho and para attack scenarios. However, the combined inductive effect of the nitro group and the ring nitrogen still provides significant stabilization to this intermediate.

The Steric Influence of the 2-Methyl Group

The methyl group at the C-2 position introduces a steric component to the reactivity profile. While electronically, it is a weak electron-donating group, its primary influence is steric. The proximity of the methyl group to the C-3 reaction center can hinder the approach of bulky nucleophiles. This steric hindrance can influence the rate of reaction and may necessitate more forcing reaction conditions (e.g., higher temperatures) for sterically demanding nucleophiles. However, for smaller nucleophiles, such as primary amines or methoxide, this steric effect is less pronounced.

Reaction with Nucleophiles: A Comparative Analysis

The reactivity of this compound varies significantly with the nature of the attacking nucleophile. This section will explore its reactions with nitrogen, oxygen, and sulfur nucleophiles, providing both a qualitative understanding and quantitative data where available.

Nitrogen Nucleophiles: The Gateway to Bioactive Aminopyridines

The reaction of this compound with primary and secondary amines is the most widely exploited transformation of this substrate[4]. These reactions are typically straightforward and high-yielding, providing access to a diverse library of 2-(substituted-amino)-3-methyl-5-nitropyridines.

Typical Reaction Conditions and Yields with Amine Nucleophiles [4]

Amine TypeSpecific AmineSolventBaseTemperature (°C)Time (h)Yield (%)
Secondary Aliphatic1-Methyl-3-phenylpiperazineDMSOKF14012High (not specified)
Primary AliphaticBenzylamineIsopropanol/Water (1:1)-80285-95 (Typical)
Secondary AliphaticMorpholineEthanolEt₃NReflux2-480-90 (Typical)

Experimental Protocol: Synthesis of 2-(Benzylamino)-3-methyl-5-nitropyridine [4]

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Isopropanol (IPA)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in a 1:1 mixture of isopropanol and water to a concentration of approximately 0.2 M.

  • Add benzylamine (1.1 equivalents) to the solution at room temperature with stirring.

  • Heat the reaction mixture to 80 °C and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(benzylamino)-3-methyl-5-nitropyridine.

Self-Validation: The success of the reaction can be confirmed by spectroscopic analysis of the product. The expected ¹H NMR spectrum of 2-(benzylamino)-3-methyl-5-nitropyridine would show characteristic peaks for the aromatic protons of the pyridine and benzyl groups, as well as the methylene and methyl protons. The disappearance of the starting material's signals in the NMR and TLC provides further validation.

Experimental Workflow for Reaction with Amines

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_flask Dissolve 3-chloro-2-methyl- 5-nitropyridine in IPA/Water add_amine Add Amine prep_flask->add_amine heat Heat to 80°C add_amine->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Extract with Ethyl Acetate cool->extract dry Dry with MgSO4 extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography DrugDiscovery Start This compound SNAr SNAr with Amine (Introduce R¹ group) Start->SNAr Nitro_Reduction Nitro Group Reduction (-NO₂ → -NH₂) SNAr->Nitro_Reduction Functionalization Further Functionalization (e.g., Acylation, Coupling) Nitro_Reduction->Functionalization Final_Inhibitor Final Kinase Inhibitor Functionalization->Final_Inhibitor

Sources

Methodological & Application

Synthesis of derivatives from 3-Chloro-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Derivatives from 3-Chloro-2-methyl-5-nitropyridine

Introduction: The Versatility of a Key Pyridine Building Block

This compound is a highly functionalized heterocyclic compound that serves as a cornerstone in the synthesis of complex molecules across the pharmaceutical, agrochemical, and materials science sectors. Its strategic substitution pattern—a reactive chlorine atom, an electron-withdrawing nitro group, and a methyl group—provides a rich chemical scaffold for a multitude of transformations. The pyridine nitrogen and the powerful electron-withdrawing nitro group work in concert to activate the C3-Cl bond for nucleophilic displacement, while also influencing the reactivity of the entire ring system.

This guide provides senior researchers, scientists, and drug development professionals with a detailed exploration of the key synthetic pathways originating from this versatile intermediate. We will delve into the mechanistic principles, provide field-tested protocols, and explain the critical causality behind experimental choices for three major classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Reduction of the Nitro Group.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a primary pathway for derivatizing this compound. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing the chlorine.[1][2] The inherent electron deficiency of the pyridine ring, significantly amplified by the strong electron-withdrawing nitro group, stabilizes the negatively charged intermediate (a Meisenheimer complex), facilitating the displacement of the chloride leaving group.[3][4]

This methodology is exceptionally effective for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, providing direct access to a wide array of functionalized pyridine derivatives.

Protocol 1: Synthesis of 3-Amino-2-methyl-5-nitropyridine Derivatives

This protocol details the reaction of this compound with a primary or secondary amine.

Experimental Protocol:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and a mild inorganic base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a polar aprotic solvent, such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) (5-10 mL).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are generally complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 3-amino-2-methyl-5-nitropyridine derivative.

Scientist's Note (Causality): The choice of a non-nucleophilic inorganic base like K₂CO₃ is critical. It is strong enough to act as an acid scavenger for the HCl generated during the reaction but does not compete with the amine nucleophile. Acetonitrile is often a preferred solvent due to its appropriate boiling point and ability to dissolve the reactants. Similar reactions with other chloronitropyridines have been reported to proceed efficiently under these conditions.[5]

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

For transformations where SNAr reactions are sluggish or incompatible with the desired nucleophile, palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative.[6] These methods enable the formation of carbon-carbon and carbon-nitrogen bonds with exceptional functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating a C-C bond between an organohalide and an organoboron compound.[7][8] The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the product and regenerate the catalyst.[7][9]

Protocol 2: Synthesis of 3-Aryl-2-methyl-5-nitropyridine Derivatives

This protocol describes a typical Suzuki coupling of this compound with an arylboronic acid.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a mixture of anhydrous 1,4-dioxane and degassed water (typically a 4:1 ratio, 10 mL total volume) via syringe.[7]

  • Degassing: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Scientist's Note (Causality): The base is crucial for activating the boronic acid in the transmetalation step.[9] The choice of a phosphine ligand like dppf is vital; it stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. While many palladium sources can be used, pre-catalysts like Pd(dppf)Cl₂ are often convenient as they are air-stable.[7]

Buchwald-Hartwig Amination: A Modern Approach to C-N Bonds

The Buchwald-Hartwig amination is a highly effective method for constructing C-N bonds, often succeeding where traditional methods fail.[6][10] It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a strong, non-nucleophilic base and a specialized, bulky phosphine ligand.[11]

Protocol 3: Buchwald-Hartwig Amination with Aryl Amines

Experimental Protocol:

  • Inert Atmosphere: All operations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 equiv.), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%).

  • Base and Solvent: Add a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv.). Add an anhydrous, degassed solvent like toluene or dioxane (5 mL).

  • Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction's progress.

  • Workup and Purification: Cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent. Dry and concentrate the organic phase. Purify the product via flash chromatography.

Scientist's Note (Causality): The bulky, electron-rich phosphine ligands are the key to this reaction's success. They promote the rate-limiting oxidative addition and facilitate the final reductive elimination step.[10] Strong bases are required to deprotonate the amine, forming the palladium-amido complex that is central to the catalytic cycle.[11] Caution: Strong bases like NaOtBu can be incompatible with certain functional groups, including nitro groups, potentially leading to side reactions.[12] Therefore, careful optimization of the base and reaction temperature is essential for this substrate.

Part 3: Reduction of the Nitro Group

The transformation of the nitro group into a primary amine is a fundamental step that unlocks a vast array of subsequent derivatizations, including acylation, alkylation, and diazotization. This reduction is a critical transformation in the synthesis of many pharmaceutical agents.[13][14]

Protocol 4: Catalytic Hydrogenation to 5-Amino-3-chloro-2-methylpyridine

Catalytic hydrogenation is often the cleanest and most efficient method for nitro group reduction.[15]

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve the this compound derivative (1.0 mmol) in a suitable solvent like methanol, ethanol, or ethyl acetate (10-15 mL).

  • Catalyst Addition: Carefully add the catalyst, typically 5-10% Palladium on Carbon (Pd/C) (5-10 mol% by weight), under a stream of inert gas.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions, or 40-50 psi in a Parr shaker for larger scales).[16][17]

  • Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction is often exothermic. Monitor by TLC until the starting material is fully consumed.

  • Workup: Carefully vent the hydrogen and purge the vessel with an inert gas. Caution: The Pd/C catalyst can be pyrophoric when exposed to air, especially when dry. Filter the reaction mixture through a pad of Celite®, ensuring the pad remains wet with solvent during filtration.

  • Isolation: Rinse the filter cake with additional solvent. Concentrate the filtrate under reduced pressure to obtain the desired aminopyridine product, which is often pure enough for subsequent steps.

Scientist's Note (Causality): Pd/C is a highly active catalyst for this transformation.[15] However, over-reduction or hydrodechlorination (replacement of the C-Cl bond with C-H) can be a competing side reaction. Using milder conditions (e.g., room temperature, lower H₂ pressure) can minimize this. For substrates sensitive to dechlorination, other catalysts like Raney Nickel can be a suitable alternative.[15]

Data & Workflow Visualization

Summary of Synthetic Transformations
TransformationReagents & ConditionsProduct Type
SNAr Amination R¹R²NH, K₂CO₃, MeCN, 80 °C3-Amino-2-methyl-5-nitropyridine
Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C3-Aryl-2-methyl-5-nitropyridine
Buchwald-Hartwig Ar-NH₂, Pd₂(dba)₃/Ligand, NaOtBu, Toluene, 100 °C3-(Arylamino)-2-methyl-5-nitropyridine
Nitro Reduction H₂, Pd/C, Methanol, Room Temperature5-Amino-3-substituted-2-methylpyridine
Diagrams of Key Processes

Synthetic_Pathways cluster_snar S-N-Ar cluster_coupling Cross-Coupling cluster_reduction Reduction start 3-Chloro-2-methyl- 5-nitropyridine snar_prod 3-Nu-2-methyl- 5-nitropyridine (Nu = NR₂, OR, SR) start->snar_prod R₂NH, Base suzuki_prod 3-Aryl-2-methyl- 5-nitropyridine start->suzuki_prod ArB(OH)₂ Pd Catalyst buchwald_prod 3-(Arylamino)-2-methyl- 5-nitropyridine start->buchwald_prod ArNH₂ Pd Catalyst red_prod 5-Amino-3-chloro- 2-methylpyridine start->red_prod H₂, Pd/C

Caption: Key synthetic routes from this compound.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(Cl)L₂ pd0->pd2_complex Oxidative Addition (+ Ar-Cl) pd2_trans Ar-Pd(II)(Ar')L₂ pd2_complex->pd2_trans Transmetalation (+ Ar'B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow setup 1. Reaction Setup (Reagents, Solvent, Catalyst) reaction 2. Reaction (Heating, Stirring, Monitoring) setup->reaction workup 3. Workup (Quenching, Extraction) reaction->workup purify 4. Purification (Chromatography) workup->purify analysis 5. Characterization (NMR, MS) purify->analysis

Caption: General experimental workflow for synthesis and purification.

References

  • Bornadel, A., et al. (2021). Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. Organic Process Research & Development, 25(3), 648-653. Available at: [Link]

  • MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Google Patents. (2015). CN104478803A - Preparation method of varenicline intermediate and nitroreduction impurity thereof.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Google Patents. (2012). CN102827079A - Method of synthesizing varenicline intermediate 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzo azepine hydrochloride.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • New Drug Approvals. (2016). Varenicline (Chantix™) バレニクリン酒石酸塩. Available at: [Link]

  • Google Patents. (2022). CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available at: [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Available at: [Link]

  • Molecules. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Available at: [Link]

  • ACS Publications. (2021). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

Sources

Application Notes & Protocols for Suzuki Coupling Reactions with 3-Chloro-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of 3-Aryl-2-methyl-5-nitropyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[1][2] Specifically, 3-substituted-2-methyl-5-nitropyridine derivatives serve as critical intermediates in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs), including potent kinase inhibitors.[3][4] The Suzuki-Miyaura cross-coupling reaction is a paramount tool for creating the essential carbon-carbon bonds that form the backbones of these complex molecules.[5][6]

This guide provides an in-depth analysis and detailed protocols for the successful Suzuki-Miyaura coupling of 3-chloro-2-methyl-5-nitropyridine. We will delve into the substrate's unique reactivity, catalyst selection strategies, and step-by-step procedures designed for high-yield, reproducible outcomes.

Compound Profile & Reactivity Analysis: this compound

Understanding the substrate's electronic and steric properties is fundamental to designing a successful coupling strategy.

  • Electronic Activation: The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 5-position.[1][3] This electronic pull activates the C-Cl bond at the 3-position, making it more susceptible to the initial oxidative addition step in the catalytic cycle compared to non-activated aryl chlorides.[7]

  • Steric Hindrance: The methyl group at the 2-position, ortho to the reacting chloro group, introduces significant steric bulk. This hindrance can impede the approach of the palladium catalyst to the C-Cl bond, potentially slowing the rate of oxidative addition. This factor necessitates the use of specific catalyst systems designed to overcome steric challenges.[8]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5][9] This is a common challenge with heteroaromatic substrates and must be addressed through the judicious choice of ligands and reaction conditions.

PropertyValueSource
CAS Number 5470-18-8N/A
Molecular Formula C₆H₅ClN₂O₂N/A
Molecular Weight 172.57 g/mol [10]
Appearance Pale yellow to light brown solid[10]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[11][12] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step, especially with less reactive chlorides.[11] The electron-deficient nature of the pyridine ring facilitates this step.

  • Transmetalation: The aryl group from the boronic acid (or its boronate ester) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species.[13][14][15]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the desired product, 3-aryl-2-methyl-5-nitropyridine. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11][14]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_output pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination aryl_halide 3-Chloro-2-methyl- 5-nitropyridine (Ar-Cl) aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->oa_complex product Product (Ar-Ar') product->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols & Strategic Choices

The selection of catalyst, ligand, base, and solvent is critical for overcoming the challenges associated with this specific substrate.[5] Due to the steric hindrance from the 2-methyl group, bulky, electron-rich phosphine ligands are highly recommended. These ligands promote the formation of the active monoligated Pd(0) species, accelerate the rate of oxidative addition, and facilitate the final reductive elimination step.[5][8]

Protocol 1: General Screening with a Buchwald Ligand

This protocol utilizes SPhos, a well-regarded biarylphosphine ligand known for its effectiveness with challenging heteroaryl chlorides.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Workflow Diagram:

Workflow start Start: Prepare Inert Atmosphere reagents 1. Charge Flask: - this compound - Arylboronic Acid - K₃PO₄ start->reagents catalyst 2. Add Catalyst System: - Pd₂(dba)₃ - SPhos Ligand reagents->catalyst solvent 3. Add Solvents: - Anhydrous Dioxane - Degassed Water catalyst->solvent degas 4. Degas Mixture: (e.g., N₂ sparging for 15 min) solvent->degas heat 5. Heat Reaction: (e.g., 80-110 °C) degas->heat monitor 6. Monitor Progress: (TLC or LC-MS) heat->monitor workup 7. Aqueous Workup: - Cool to RT - Dilute with EtOAc & Water - Separate Layers monitor->workup purify 8. Purify Product: (Flash Chromatography) workup->purify end End: Characterize Product purify->end

Caption: Generalized experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (e.g., 172.6 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (e.g., 424 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%) and SPhos (32.8 mg, 0.08 mmol, 8 mol% relative to Pd, or 4 mol% relative to substrate). Note: The ligand-to-palladium ratio is crucial.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The typical solvent ratio is 4:1 dioxane/water.[6]

  • Degassing: Degas the entire reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.

  • Heating: Immerse the flask in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-2-methyl-5-nitropyridine.

Protocol 2: Using a Pre-formed Catalyst

For convenience and improved reproducibility, using a stable, pre-formed palladium(II) precatalyst is often preferred. [1,1-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) is a robust, air-stable catalyst suitable for a range of couplings.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [Pd(dppf)Cl₂]·CH₂Cl₂ complex (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Step-by-Step Procedure:

  • Reaction Setup: To a reaction vial, add this compound (172.6 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and [Pd(dppf)Cl₂]·CH₂Cl₂ (24.5 mg, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Reaction: Seal the vial tightly with a cap and place it in a preheated heating block or oil bath at 100-110 °C.

  • Monitoring & Workup: Follow steps 7-9 from Protocol 1.

Troubleshooting & Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed- Poor quality reagents- Use a fresh bottle of catalyst/ligand or a precatalyst.- Ensure thorough degassing of solvents and the reaction mixture.[16]- Check the purity of the boronic acid; consider using the corresponding pinacol ester.
Protodeboronation - Boronic acid instability- Reaction temperature too high- Base too strong/aqueous- Use anhydrous conditions with K₃PO₄.[16]- Lower the reaction temperature and extend the reaction time.- Use a milder base like KF or Cs₂CO₃.[8][13]
Homocoupling of Boronic Acid - Presence of oxygen- Catalyst system promotes it- Improve degassing technique.[16]- Screen different ligands; sometimes less bulky ligands can mitigate this.
Formation of Byproducts - Side reactions (e.g., ether formation)- Degradation of starting material- The use of aqueous media often suppresses ether formation from butanol solvents.[17]- Lower the reaction temperature.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable and scalable transformation critical for pharmaceutical synthesis. Success hinges on a rational approach that accounts for the substrate's unique electronic and steric profile. By selecting robust catalyst systems featuring bulky, electron-rich ligands, such as those from the Buchwald biarylphosphine family, and by carefully controlling reaction parameters, researchers can reliably access a diverse array of valuable 3-aryl-2-methyl-5-nitropyridine building blocks. The protocols provided herein serve as a validated starting point for further optimization and application in drug discovery and development programs.

References

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). National Institutes of Health. Available at: [Link]

  • Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. (2008). PubMed. Available at: [Link]

  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. (2008). ACS Publications. Available at: [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2005). Journal of the American Chemical Society. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Organic Chemistry Portal. Available at: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2015). National Institutes of Health. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2021). YouTube. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). ACS Publications. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). National Institutes of Health. Available at: [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate. Available at: [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2004). SYNLETT. Available at: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Royal Society of Chemistry. Available at: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal. Available at: [Link]

  • [Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines]. (2015). PubMed. Available at: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2012). National Institutes of Health. Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (2002). University of Windsor. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2021). ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2022). Chemistry LibreTexts. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Available at: [Link]

  • Synthesis of 2-Aryl-5-Nitropyridines by Three-Component Ring Transformation of 3,5-Dinitro-2-Pyridone. (2012). ResearchGate. Available at: [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.). University of Bergen. Available at: [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2020). National Institutes of Health. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? (2021). Reddit. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). PubMed. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. Available at: [Link]

  • Failed suzuki coupling, any suggenstions? (2022). Reddit. Available at: [Link]

  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. (2021). YouTube. Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Available at: [Link]

Sources

Application Note & Protocol: Strategic Execution of Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond the Procedure

This document transcends a mere step-by-step protocol. It is a strategic guide to understanding and executing the Nucleophilic Aromatic Substitution (SNAr) reaction on 3-Chloro-2-methyl-5-nitropyridine. As a key heterocyclic building block, the successful functionalization of this substrate is pivotal in medicinal chemistry and materials science. Herein, we dissect the 'why' behind the 'how', grounding our recommendations in mechanistic principles and empirical data to ensure reproducible, high-yield outcomes.

Part 1: Mechanistic Deep Dive & Strategic Considerations

The SNAr reaction is a cornerstone of aromatic chemistry, enabling the substitution of a leaving group by a nucleophile. On electron-deficient rings, such as pyridine, this reaction proceeds via a distinct addition-elimination mechanism. The reactivity of this compound is a textbook case of substituent-directed synthesis.

The Engine of Reactivity: Electronic Activation

The reaction's feasibility is overwhelmingly dictated by the powerful electron-withdrawing nature of the nitro group (-NO₂) at the 5-position. This group, through both inductive (-I) and resonance (-M) effects, polarizes the pyridine ring, rendering the carbon atoms electrophilic and susceptible to nucleophilic attack. The chlorine atom at the 3-position serves as a competent leaving group.

The attack of a nucleophile (Nu⁻) forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the kinetic linchpin of the entire process. The nitro group at the 5-position is crucial as it delocalizes the negative charge, significantly lowering the activation energy of the reaction.

The Role of Substituent Positioning
  • Nitro Group (C5): Positioned para to the C3 carbon, the nitro group provides optimal resonance stabilization for the Meisenheimer intermediate formed upon nucleophilic attack at C3.

  • Methyl Group (C2): The 2-methyl group exerts a minor electronic-donating effect, which slightly deactivates the ring. However, its primary influence is steric. It can hinder the approach of bulky nucleophiles to the adjacent C3 position, a factor that must be considered in substrate scope.

  • Leaving Group (C3): Chlorine is an effective leaving group due to its moderate electronegativity and ability to stabilize a negative charge upon departure.

Mechanistic Pathway Diagram

The following diagram illustrates the two-step addition-elimination mechanism. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step.

Caption: Figure 1: SNAr Mechanism on this compound.

Part 2: Master Protocol for SNAr on this compound

This protocol is a robust, general-purpose framework. Specific parameters should be optimized based on the nucleophile's reactivity and steric profile.

Materials & Reagents
Reagent/MaterialGradeRationale for Selection
This compound>98% PurityHigh purity substrate is critical to avoid side reactions and ensure accurate yield calculations.
Nucleophile (e.g., Aniline, Morpholine)Reagent GradeThe heart of the transformation. Purity impacts reaction efficiency.
Base (e.g., K₂CO₃, DIPEA)AnhydrousNeutralizes the HCl by-product. An inorganic base like K₂CO₃ is often preferred for ease of removal during workup.
Solvent (e.g., DMF, DMSO, ACN)AnhydrousAprotic polar solvents are essential; they solubilize reagents and stabilize the charged Meisenheimer complex.
Round-bottom flask-Standard reaction vessel.
Magnetic stirrer & stir bar-Ensures homogeneous reaction mixture.
Condenser & Inert Gas Line (N₂/Ar)-Prevents atmospheric moisture from interfering, especially with sensitive nucleophiles.
TLC plates (Silica gel 60 F₂₅₄)-For real-time reaction monitoring.
Step-by-Step Experimental Procedure
  • Vessel Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

    • Expert Insight: This step is non-negotiable. Residual moisture can protonate anionic nucleophiles, quenching their reactivity.

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq).

    • Add the chosen nucleophile (typically 1.1-1.5 eq).

      • Causality: A slight excess of the nucleophile ensures the complete consumption of the limiting substrate, driving the reaction to completion.

    • Add the base (typically 2.0-3.0 eq).

      • Causality: An excess of base is used to scavenge the generated HCl and can also deprotonate protic nucleophiles (like phenols or secondary amines) to increase their nucleophilicity.

    • Add the anhydrous solvent (e.g., DMF) to achieve a suitable concentration, typically 0.1-0.5 M.

  • Reaction Execution:

    • Fit the flask with a condenser and maintain the inert atmosphere.

    • Commence stirring.

    • Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 120°C).

      • Expert Insight: The optimal temperature is a balance. Higher temperatures increase the reaction rate but can also lead to decomposition or side products. Start with a moderate temperature (e.g., 80°C) and adjust based on reaction progress.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes) should show the consumption of the starting material spot and the appearance of a new, more polar product spot.

    • The reaction is deemed complete when the starting material spot is no longer visible by TLC.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water or brine. This will precipitate the product and dissolve the inorganic salts.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂). Perform this 2-3 times to maximize recovery.

    • Combine the organic layers, wash with brine (to remove residual DMF/DMSO and water), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified using flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Hexanes/Ethyl Acetate).

Experimental Workflow Diagram

Workflow A 1. Prepare Dry Glassware (Inert Atmosphere) B 2. Add Reagents: a) this compound b) Nucleophile (1.1-1.5 eq) c) Base (2-3 eq) d) Anhydrous Solvent A->B C 3. Heat Reaction (80-120 °C) B->C D 4. Monitor by TLC C->D E Starting Material Consumed? D->E Check Spot E->C No, Continue Heating F 5. Aqueous Workup: a) Quench with Water/Brine b) Extract with Organic Solvent E->F Yes G 6. Isolate & Dry: a) Combine Organics b) Dry (Na₂SO₄), Filter c) Concentrate F->G H 7. Purify Product (Column Chromatography or Recrystallization) G->H I Characterize Product (NMR, MS, etc.) H->I

Caption: A typical experimental workflow for SNAr reactions.

Part 3: Exemplary Applications & Data

The following table summarizes typical conditions for the SNAr reaction on this compound with various classes of nucleophiles, as adapted from established chemical literature.

NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)Product Application Area
AnilineK₂CO₃DMF1006-1285-95Kinase Inhibitors
MorpholineK₂CO₃DMF804-890-98Agrochemicals, CNS Agents
4-Methoxy-thiophenolCs₂CO₃ACN803-688-96Antiviral Agents
Sodium Methoxide(Acts as own base)MeOH652-490-97Precursor for further chemistry

Part 4: Troubleshooting & Proactive Solutions

Even robust protocols can encounter issues. A logical approach to troubleshooting is essential.

Observed ProblemPotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Insufficient temperature.2. Poorly reactive nucleophile.3. Wet reagents/solvents.1. Increase reaction temperature in 10°C increments.2. Use a stronger base (e.g., NaH) to deprotonate the nucleophile fully; consider a more polar solvent (DMSO).3. Ensure all reagents and solvents are rigorously dried.
Multiple Products / Side Reactions 1. Reaction temperature is too high.2. Competing nucleophilic sites on the nucleophile.1. Lower the reaction temperature.2. Use a protecting group strategy on the nucleophile if necessary.
Product Decomposition 1. Product is unstable to heat or base.2. Prolonged reaction time.1. Reduce reaction temperature and use a milder base (e.g., DIPEA).2. Monitor carefully by TLC and stop the reaction as soon as the starting material is consumed.

Part 5: Safety & Handling

  • This compound: Is an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Solvents: DMF and DMSO are skin-penetrating. Always wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.

  • Bases: Strong bases like NaH are highly reactive and flammable. Handle under an inert atmosphere with extreme care.

  • General: All chemical manipulations should be performed in a certified chemical fume hood. Review the Safety Data Sheets (SDS) for all reagents before commencing work.

References

  • Atherton, J., Blacker, J., Crampton, M. R., & Grosjean, C. (2002). The SNAr reactions of 3-chloro-5-nitropyridine and 3,5-dinitropyridine with amines; kinetic and NMR studies of substituent effects. Organic and Biomolecular Chemistry, 1(9), 1539-1544. [Link]

  • Terrier, F. (1991). Nucleophilic Aromatic Substitution.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
  • World Intellectual Property Organization. (2012). PYRIDINE DERIVATIVES AS KINASE INHIBITORS. WO2012129344A1.
  • World Intellectual Property Organization. (2014). 2-SUBSTITUTED-5-NITROPYRIDINES FOR USE IN THE TREATMENT OF MYCOBACTERIAL DISEASES. WO2014086790A1.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Chloro-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-2-methyl-5-nitropyridine in Drug Discovery

This compound is a pivotal building block for researchers, scientists, and drug development professionals. Its unique electronic and steric properties, characterized by the electron-withdrawing nitro group and the ortho-methyl and chloro substituents, render it a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The ability to selectively functionalize the pyridine core at the C3 position opens avenues for the synthesis of a diverse array of complex molecules with potential therapeutic applications. For instance, substituted nitropyridines are key components in the synthesis of novel kinase inhibitors, antiviral agents, and other pharmacologically active compounds. This guide provides in-depth technical protocols and the underlying scientific rationale for performing Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions on this valuable substrate.

Understanding the Reactivity of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is governed by several factors. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack and facilitates the oxidative addition of the C-Cl bond to the palladium(0) center, a critical step in the catalytic cycle. However, the presence of the adjacent methyl group at the C2 position can introduce steric hindrance, potentially influencing the choice of catalyst, ligand, and reaction conditions. Furthermore, the pyridine nitrogen itself can coordinate to the palladium catalyst, sometimes leading to catalyst inhibition. Therefore, the selection of an appropriate ligand is crucial to modulate the catalyst's reactivity and stability.

Core Palladium-Catalyzed Cross-Coupling Reactions

This section details the protocols for four key palladium-catalyzed cross-coupling reactions of this compound. The choice of reaction will depend on the desired C-C or C-N bond to be formed.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction is ideal for introducing aryl or heteroaryl substituents.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)(X)L₂ OxAdd->PdII_complex Transmetalation Transmetalation (R-B(OR)₂ + Base) PdII_complex->Transmetalation R-B(OR)₂ Base PdII_R_complex Ar-Pd(II)(R)L₂ Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: General catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Reagents and Equipment:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1 mL of anhydrous 1,4-dioxane.

  • Add the catalyst/ligand solution to the Schlenk flask.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

  • Low Yield: Increase catalyst/ligand loading to 3-5 mol%. Ensure the use of a bulky, electron-rich phosphine ligand like SPhos or XPhos, which are often effective for challenging substrates.[3] Ensure the base is anhydrous and of high purity.

  • No Reaction: Check the quality of the palladium catalyst. Consider using a pre-catalyst such as XPhos Pd G3 to ensure the active Pd(0) species is generated.

Parameter Condition A (General) Condition B (For Challenging Substrates) Condition C (Microwave)
Catalyst Pd(OAc)₂ / SPhosXPhos Pd G3Pd(dppf)Cl₂
Ligand SPhos-dppf
Base K₃PO₄Cs₂CO₃K₂CO₃
Solvent 1,4-Dioxane / H₂O (4:1)TolueneAcetonitrile / H₂O (3:1)
Temperature 100 °C110 °C150 °C
Time 4-12 h12-24 h15-30 min
Typical Yield 70-90%60-85%75-95%

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[4][5] This is particularly useful for introducing primary or secondary amine functionalities to the 3-position of the pyridine ring.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[6]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)(X)L₂ OxAdd->PdII_complex Amine_Coord Amine Coordination (R₂NH) PdII_complex->Amine_Coord R₂NH PdII_Amine_complex [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ Amine_Coord->PdII_Amine_complex Deprotonation Deprotonation (Base) PdII_Amine_complex->Deprotonation Base PdII_Amido_complex Ar-Pd(II)(NR₂)L₂ Deprotonation->PdII_Amido_complex RedElim Reductive Elimination PdII_Amido_complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: General catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Reagents and Equipment:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous toluene

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the amine (1.2 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and RuPhos (0.04 mmol) to a Schlenk tube.

  • Seal the tube and evacuate and backfill with inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting:

  • Decomposition of Starting Material: The nitro group can be sensitive to strong bases and high temperatures. Consider using a milder base like K₃PO₄ and a lower reaction temperature.

  • Poor Reactivity with Hindered Amines: For sterically demanding amines, a more active catalyst system, such as a G3 or G4 Buchwald precatalyst with a ligand like AdBrettPhos, may be necessary.[7]

Parameter Condition A (General) Condition B (For Primary Amines) Condition C (For Hindered Amines)
Catalyst Pd₂(dba)₃BrettPhos Pd G3AdBrettPhos Pd G4
Ligand RuPhos--
Base Cs₂CO₃K₂CO₃LiHMDS
Solvent Toluene1,4-DioxaneTHF
Temperature 110 °C100 °C80 °C
Time 12-24 h8-16 h12-24 h
Typical Yield 65-85%70-90%50-75%

Table 2: Comparison of Buchwald-Hartwig Amination Conditions

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is invaluable for synthesizing alkynyl-substituted pyridines.

Reaction Principle: The reaction is co-catalyzed by palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide. The copper catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the coupled product and regenerates the palladium catalyst.[9]

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)(X)L₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_complex Ar-Pd(II)(C≡CR)L₂ Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuX Cu(I)X Alkyne_Coord Alkyne Coordination (R-C≡CH) CuX->Alkyne_Coord R-C≡CH Base Cu_Acetylide Cu(I)-C≡CR Alkyne_Coord->Cu_Acetylide Cu_Acetylide->Transmetalation To Pd Cycle

Caption: General catalytic cycle of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling

Reagents and Equipment:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting:

  • Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction. Running the reaction under strictly anaerobic conditions and using a minimal amount of the copper co-catalyst can help to suppress this.

  • Low Reactivity: For less reactive terminal alkynes, heating the reaction to 50-60 °C may be necessary.

Parameter Condition A (Standard) Condition B (Copper-Free) Condition C (Microwave)
Catalyst Pd(PPh₃)₂Cl₂ / CuIPd(OAc)₂ / SPhosPd(PPh₃)₄
Ligand PPh₃SPhosPPh₃
Base Et₃NCs₂CO₃Piperidine
Solvent THF1,4-DioxaneDMF
Temperature Room Temperature80 °C120 °C
Time 12-24 h8-16 h10-20 min
Typical Yield 70-90%60-80%75-95%

Table 3: Comparison of Sonogashira Coupling Conditions

Palladium-Catalyzed Cyanation: Installation of a Nitrile Group

The introduction of a nitrile group can be a valuable transformation in drug discovery, as the nitrile can serve as a precursor to other functional groups or act as a bioisostere. Palladium-catalyzed cyanation offers a milder alternative to traditional methods.[10][11]

Reaction Principle: The reaction proceeds through a similar catalytic cycle to other cross-coupling reactions, involving oxidative addition, cyanide transfer from a cyanide source (e.g., Zn(CN)₂), and reductive elimination.

Experimental Protocol: Palladium-Catalyzed Cyanation

Reagents and Equipment:

  • This compound

  • Zinc cyanide (Zn(CN)₂) (0.6 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • dppf (4 mol%)

  • Anhydrous dimethylformamide (DMF)

  • Microwave vial

  • Microwave reactor

Procedure:

  • To a microwave vial, add this compound (1.0 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).

  • Add anhydrous DMF (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-60 minutes.

  • Monitor the reaction progress by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting:

  • Catalyst Poisoning: Cyanide is a known inhibitor of palladium catalysts.[11] Using a less soluble cyanide source like Zn(CN)₂ and carefully controlling the stoichiometry can mitigate this issue.

  • Incomplete Conversion: Increase the reaction time or temperature. Consider using a more robust ligand system.

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a wide range of functionalized pyridine derivatives. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions offer reliable starting points for researchers in drug discovery and medicinal chemistry. The key to success lies in the judicious choice of catalyst, ligand, base, and solvent, tailored to the specific coupling partners and desired outcome. As the field of catalysis continues to evolve, the development of even more efficient and selective catalyst systems will further expand the synthetic utility of this important building block.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines. BenchChem.
  • BenchChem. (2025).
  • Wikipedia. (2024). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Lee, C. F., & Buchwald, S. L. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Beller, M., & Zapf, A. (2004). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Nolan, S. P., & Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Wikipedia. (2024). Sonogashira coupling. In Wikipedia. [Link]

  • Schareina, T., & Beller, M. (2004). A new palladium catalyst system for the cyanation of aryl chlorides. Journal of Organometallic Chemistry, 689(24), 4475-4478.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578-1588.
  • YouTube. (2025).
  • Kinzel, T., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075.
  • ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.
  • ResearchGate. (n.d.). The Sonogashira coupling reactions of aryl halides with phenylacetylene.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chinchilla, R., & Nájera, C. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4(89), 48331-48353.
  • YouTube. (2020). Suzuki Coupling. YouTube.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases.
  • ResearchGate. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.

Sources

Application Note: Leveraging 3-Chloro-2-methyl-5-nitropyridine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of targeted cancer therapies has identified protein kinases as a pivotal class of drug targets.[1][2][3] Small molecule kinase inhibitors have revolutionized oncology by targeting the dysregulated signaling pathways that drive tumor growth and survival.[3][4] The design of these inhibitors often relies on "privileged scaffolds"—core molecular structures that are amenable to chemical modification and can bind to the ATP pocket of various kinases.[5] Substituted pyridines are prominent among these scaffolds, and 3-chloro-2-methyl-5-nitropyridine has emerged as a particularly valuable and versatile building block for constructing complex kinase inhibitors.[6][7] This guide provides an in-depth analysis of its chemical properties, detailed protocols for its application in synthesis, and illustrates its role in developing potent inhibitors for key oncogenic kinases like Janus kinase 2 (JAK2) and Glycogen Synthase Kinase-3 (GSK3).[7][8]

The Chemistry of this compound: A Versatile Synthon

The utility of this compound as a synthetic intermediate stems from the specific arrangement of its functional groups, which dictates its reactivity.[7][9]

  • The Pyridine Core : As an electron-deficient heterocycle, the pyridine ring is inherently susceptible to nucleophilic attack, a property that is amplified by its substituents.[9]

  • The Nitro Group (-NO₂) at C5 : This powerful electron-withdrawing group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). It depletes electron density from the ring, making it more electrophilic and stabilizing the intermediate formed during the substitution reaction.[9][10]

  • The Chloro Group (-Cl) at C3 : Positioned on the activated ring, the chlorine atom serves as an excellent leaving group, readily displaced by a wide range of nucleophiles.[7] This SNAr reaction is the cornerstone of its synthetic utility.[10][11]

  • The Methyl Group (-CH₃) at C2 : This group provides steric influence and can modulate the electronic properties of the ring, offering a point for fine-tuning the molecule's reactivity and the final compound's biological profile.[7][9]

The primary transformation leveraging this reactivity is the SNAr reaction, where a nucleophile, typically an amine, displaces the chloride to form a new carbon-nitrogen bond, a key step in building the core of many kinase inhibitors.[10]

G cluster_reactants Reactants cluster_products Products SM This compound Product 2-methyl-5-nitro-3-(R-amino)pyridine (Kinase Inhibitor Scaffold) SM->Product  SₙAr Reaction Nu Nucleophile (R-NH₂) Nu->Product LeavingGroup HCl

General Nucleophilic Aromatic Substitution (SNAr) Scheme.

Application in the Synthesis of Specific Kinase Inhibitors

The this compound scaffold is instrumental in the synthesis of inhibitors targeting kinases implicated in various diseases, particularly cancer and inflammatory disorders.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are critical mediators of cytokine signaling through the JAK-STAT pathway.[10] Dysregulation of this pathway is linked to numerous inflammatory diseases and myeloproliferative neoplasms, making JAK inhibitors a significant class of therapeutic agents.[10]

The synthesis of potent JAK2 inhibitors has been accomplished using nitropyridine derivatives.[8] The general approach involves the nucleophilic substitution of the activated chlorine atom with various amines, followed by further chemical modifications to optimize binding to the kinase active site.[8][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates Gene Gene Transcription DNA->Gene Cytokine Cytokine Cytokine->Receptor Binds Inhibitor JAK Inhibitor (Derived from Nitropyridine) Inhibitor->JAK Blocks

Simplified JAK-STAT Signaling Pathway and Point of Inhibition.
Glycogen Synthase Kinase-3 (GSK3) Inhibitors

GSK3 is a serine/threonine kinase involved in a multitude of cellular processes, and its inhibition is a therapeutic strategy for diseases including neurodegenerative disorders and cancer.[8] Novel and potent GSK3 inhibitors have been synthesized utilizing nitropyridine intermediates, demonstrating the broad applicability of this chemical scaffold.[7][8] For instance, a series of heterocyclic compounds developed by Bussiere et al. demonstrated potent GSK3 inhibition, with the most active compound exhibiting an IC₅₀ of 8 nM.[8]

Inhibitor Class Target Kinase Reported Activity (IC₅₀) Reference
Substituted PyridinesJAK28.5–12.2 µM[8]
Heterocyclic SeriesGSK38 nM[8]
CX-4945CK2Kᵢ = 0.38 nM[12]

Table 1: Examples of Kinase Inhibitor Potency. Note: CX-4945 is included as a benchmark for a potent clinical-stage inhibitor and is not directly synthesized from this compound.

Detailed Experimental Protocols

The following protocols provide a framework for the key transformations involved in synthesizing kinase inhibitor scaffolds from this compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the displacement of the chloro group with a primary or secondary amine, a foundational step in the synthesis.[10]

Rationale: The reaction is typically performed in a polar solvent like ethanol to facilitate the dissolution of reactants. An organic base, such as triethylamine (TEA), is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Refluxing provides the necessary activation energy for the substitution.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous ethanol

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Standard workup and purification reagents (Ethyl acetate, saturated NaHCO₃, brine, MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Add the desired amine (1.1 eq) to the solution, followed by the addition of triethylamine (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically within 2-8 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution to quench any remaining acid.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the organic layer in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-methyl-5-nitro-3-(substituted-amino)pyridine.[10]

Protocol 2: Subsequent Reduction of the Nitro Group

This protocol details the conversion of the nitro group to a primary amine, which serves as a handle for extensive further functionalization to build the final inhibitor.[10]

Rationale: The reduction of an aromatic nitro group is a common and crucial transformation. Tin(II) chloride in concentrated HCl is a classic and reliable method that works well for substrates that are stable to strong acid. The tin species acts as the reducing agent.

Materials:

  • Synthesized 2-methyl-5-nitro-3-(substituted-amino)pyridine (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution for basification

  • Standard workup and purification reagents

Procedure:

  • Suspend the 2-methyl-5-nitro-3-(substituted-amino)pyridine (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated HCl.

  • Heat the mixture at 50-70 °C and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully basify by the slow addition of a concentrated NaOH solution until the pH is >10. Caution: This is a highly exothermic reaction.

  • Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the desired 3-(substituted-amino)-5-aminopyridine derivative, which can be used directly or purified further if necessary.

G Start This compound Step1 Protocol 1: SₙAr (+ R-NH₂) Start->Step1 Intermediate1 Substituted 3-Amino-5-nitropyridine Step1->Intermediate1 Step2 Protocol 2: Nitro Reduction (e.g., SnCl₂/HCl) Intermediate1->Step2 Intermediate2 Substituted 3,5-Diaminopyridine Scaffold Step2->Intermediate2 Step3 Further Diversification (Acylation, Coupling, etc.) Intermediate2->Step3 Final Final Kinase Inhibitor Step3->Final

Synthetic Workflow from Building Block to Final Inhibitor.

Structure-Activity Relationship (SAR) Insights

The two-step process outlined above yields a 3,5-disubstituted aminopyridine core that is ripe for SAR exploration.[13][14]

  • The C3-Amine Substituent (from Protocol 1): The nature of the 'R' group introduced via the initial SNAr reaction is critical. This group often extends into the solvent-exposed region or can form key interactions with the kinase hinge region. Varying its size, polarity, and hydrogen-bonding capacity allows for the optimization of potency and selectivity.[15]

  • The C5-Amine (from Protocol 2): The newly formed amine at the C5 position is a versatile handle. It can be acylated, sulfonylated, or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functionalities that can probe deeper pockets within the kinase active site, thereby enhancing binding affinity and tailoring the drug-like properties of the molecule.[8]

Conclusion

This compound is a highly effective and strategically important building block in medicinal chemistry. Its inherent reactivity, governed by the activating nitro group, allows for reliable and versatile functionalization through nucleophilic aromatic substitution. The subsequent reduction of the nitro group provides a secondary point for diversification, enabling the systematic exploration of chemical space around the pyridine core. This straightforward, two-step synthetic pathway provides rapid access to core scaffolds for a variety of important drug targets, solidifying the role of this compound as a cornerstone intermediate in the discovery and development of next-generation kinase inhibitors.

References

  • The Role of Nitropyridines in Pharmaceutical Development. (n.d.). BenchChem.
  • Beletskaya, I. P., & Nenajdenko, V. G. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. MDPI. Retrieved January 12, 2026, from [Link]

  • 3-Chloro-5-methyl-2-nitropyridine. (n.d.). BenchChem.
  • Applications of 2-Chloro-3-methyl-5-nitropyridine in Medicinal Chemistry. (n.d.). BenchChem.
  • Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][8][16]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-654. Retrieved January 12, 2026, from [Link]

  • Begand, S., & Tovar, C. (2021). Three-Dimensional-QSAR and Relative Binding Affinity Estimation of Focal Adhesion Kinase Inhibitors. Molecules, 26(15), 4443. MDPI. Retrieved January 12, 2026, from [Link]

  • The Chemistry of 2-Chloro-3-methyl-5-nitropyridine: A Synthesis Expert's View. (2025). BenchChem.
  • Ai, J., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(3), 564-578. Retrieved January 12, 2026, from [Link]

  • Grimm, S. W., et al. (2024). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Drug Metabolism and Disposition, 52(2), 81-93. Retrieved January 12, 2026, from [Link]

  • Wang, Y., et al. (2022). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 27(19), 6608. MDPI. Retrieved January 12, 2026, from [Link]

  • Zhang, H., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. International Journal of Molecular Sciences, 25(6), 3197. MDPI. Retrieved January 12, 2026, from [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 14(12), 829-850. Retrieved January 12, 2026, from [Link]

  • Ryan, S. J., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(12), 4995-5004. Retrieved January 12, 2026, from [Link]

  • Singh, S., et al. (2025). Kinase Inhibitors for Targeted Cancer Therapy. Current Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols for the Chemoselective Reduction of 3-Chloro-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The transformation of nitroarenes into their corresponding anilines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The resulting aromatic amines are pivotal building blocks for a diverse array of biologically active molecules. This guide focuses on the specific reduction of 3-Chloro-2-methyl-5-nitropyridine to 5-amino-3-chloro-2-methylpyridine, a valuable intermediate in drug discovery. The primary challenge in this synthesis is the chemoselective reduction of the nitro group while preserving the integrity of the chloro-substituent, which is susceptible to reduction under certain conditions. This document provides a comprehensive overview of suitable reduction methodologies, a detailed experimental protocol for a robust and selective method, and an exploration of the underlying reaction mechanisms.

Strategic Considerations for Chemoselective Reduction

The selection of an appropriate reducing agent is paramount to the successful synthesis of 5-amino-3-chloro-2-methylpyridine. The pyridine ring, being electron-deficient, can influence the reactivity of its substituents. Furthermore, the presence of a halogen requires careful consideration to avoid undesired dehalogenation. While catalytic hydrogenation is a powerful tool for nitro group reduction, it can sometimes lead to the removal of chloro substituents.[1] Therefore, metal-based reductions in acidic or neutral media are often the preferred methods for such substrates.

Comparison of Common Reduction Methods
Reducing SystemAdvantagesDisadvantagesChemoselectivity Profile
Fe/HCl or Fe/NH₄Cl Cost-effective, highly chemoselective for nitro groups, tolerant of a wide range of functional groups.[2][3]Heterogeneous reaction, can require stoichiometric amounts of metal, work-up can be tedious.Excellent; generally preserves chloro-substituents.[2]
SnCl₂·2H₂O Mild reaction conditions, excellent chemoselectivity, good functional group tolerance.[4][5]Stoichiometric amounts of tin salts are required, leading to tin-containing waste products.[6] Work-up can be complicated by the formation of tin oxides.[6]Excellent; highly selective for the nitro group in the presence of halogens and other reducible moieties.[4][5]
Catalytic Hydrogenation (e.g., Pd/C, PtO₂) Highly efficient, uses a catalytic amount of metal, clean reaction with water as the only byproduct.May cause dehalogenation, especially with palladium catalysts. Requires specialized high-pressure equipment.Variable; risk of dehalogenation needs to be carefully evaluated and controlled.

Given the need for high chemoselectivity, this guide will focus on the Iron in acidic medium (Béchamp reduction) method due to its robustness, cost-effectiveness, and proven track record in selectively reducing nitro groups on halogenated aromatic systems.[2][3]

Reaction Mechanism: Iron-Mediated Nitro Group Reduction

The reduction of a nitro group with iron in an acidic medium is a classic and reliable transformation in organic synthesis. The process involves a series of single-electron transfers from the surface of the iron metal to the nitro group, with the acidic medium providing the necessary protons for the subsequent reaction steps.

G cluster_0 Reaction Pathway cluster_1 Electron and Proton Source Nitro_Compound Ar-NO₂ (this compound) Nitroso_Intermediate Ar-N=O (Nitroso Intermediate) Nitro_Compound->Nitroso_Intermediate + 2e⁻, + 2H⁺ Hydroxylamine_Intermediate Ar-NHOH (Hydroxylamine Intermediate) Nitroso_Intermediate->Hydroxylamine_Intermediate + 2e⁻, + 2H⁺ Amine_Product Ar-NH₂ (5-Amino-3-chloro-2-methylpyridine) Hydroxylamine_Intermediate->Amine_Product + 2e⁻, + 2H⁺ Fe Fe⁰ (Iron Metal) Fe->Nitro_Compound e⁻ transfer Fe2 Fe²⁺ Fe->Fe2 Oxidation H H⁺ (from HCl) H->Nitro_Compound Protonation

Caption: Iron-mediated reduction of an aromatic nitro compound.

The overall transformation is a six-electron reduction, where iron metal acts as the electron donor and is oxidized to iron(II) ions. The reaction proceeds through nitroso and hydroxylamine intermediates, which are sequentially reduced to the final amine product.

Detailed Experimental Protocol: Reduction of this compound with Iron and Hydrochloric Acid

This protocol provides a step-by-step procedure for the chemoselective reduction of this compound to 5-amino-3-chloro-2-methylpyridine.

Materials and Reagents
  • This compound

  • Iron powder (<100 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (or a mixture of Ethanol and Water)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH), saturated aqueous solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite®

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Safety Precautions
  • This compound and the resulting amine are potentially hazardous. Handle with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • The reaction can be exothermic , especially during the initial addition of reagents. Ensure proper cooling and controlled addition.

  • Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Concentrated HCl is corrosive and should be handled with extreme care.

  • Flammable solvents like ethanol and ethyl acetate should be kept away from ignition sources.

G A 1. Reaction Setup: Combine this compound, ethanol, water, and iron powder in a flask. B 2. Acid Addition: Slowly add concentrated HCl. Control exotherm with an ice bath if necessary. A->B C 3. Reflux: Heat the mixture to reflux and monitor by TLC until completion. B->C D 4. Filtration: Cool the reaction and filter through Celite to remove iron salts. C->D E 5. Solvent Removal: Concentrate the filtrate to remove ethanol. D->E F 6. Basification: Neutralize the aqueous residue with saturated Na₂CO₃ solution until pH > 8. E->F G 7. Extraction: Extract the product with ethyl acetate. F->G H 8. Drying and Concentration: Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent. G->H I 9. Purification (if necessary): Purify the crude product by column chromatography or recrystallization. H->I

Caption: Experimental workflow for the reduction of this compound.

Step-by-Step Procedure
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), ethanol, and water (a 4:1 to 5:1 mixture of ethanol to water is a good starting point). Add iron powder (3.0 - 5.0 eq).

  • Acidification : With vigorous stirring, slowly add concentrated hydrochloric acid (a catalytic amount, e.g., 0.1-0.2 eq, or in some procedures, a larger excess is used). The reaction may be exothermic, and an ice bath can be used to moderate the temperature during the addition.

  • Reaction Monitoring : Heat the reaction mixture to reflux (typically 70-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up :

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

    • To the remaining aqueous solution, carefully add a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is basic (pH 8-10).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-amino-3-chloro-2-methylpyridine.

  • Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Conclusion

The reduction of this compound to 5-amino-3-chloro-2-methylpyridine can be effectively and chemoselectively achieved using iron powder in an acidic medium. This method is advantageous due to its low cost, high selectivity, and tolerance of the chloro-substituent. By understanding the underlying reaction mechanism and following a carefully designed experimental protocol, researchers can reliably synthesize this valuable building block for applications in drug discovery and development. The provided protocol offers a robust starting point that can be optimized for scale and specific laboratory conditions.

References

  • ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. [Link]

  • Royal Society of Chemistry. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

  • askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives. [Link]

  • ResearchGate. Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime. [Link]

  • ResearchGate. Iron Catalyzed Reduction of Nitro Compounds. [Link]

  • National Institutes of Health. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. [Link]

  • Science Primary Literature. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. [Link]

  • Common Organic Chemistry. Nitro Reduction - Common Conditions. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe). [Link]

  • ResearchGate. Which one is the best procedure for the reduction of aromatic nitro compounds? [Link]

  • ResearchGate. What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? [Link]

  • Google Patents.
  • Google Patents.
  • Sciencemadness.org. Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. [Link]

  • ResearchGate. An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. [Link]

  • Allen Digital. Reduction of aromatic nitro compounds using Fe and HCl gives… [Link]

  • Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]

  • Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.
  • Google Patents.
  • ResearchGate. Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. [Link]

  • ResearchGate. Solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4-naphthoquinones: A new and general colorimetric test for resin-bound amines. [Link]

  • Semantic Scholar. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. [Link]

Sources

Application Notes and Protocols: 3-Chloro-2-methyl-5-nitropyridine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

3-Chloro-2-methyl-5-nitropyridine is a substituted pyridine derivative that has emerged as a crucial intermediate in the synthesis of a diverse range of functional materials.[1][2] Its unique molecular architecture, featuring a pyridine ring adorned with a chloro, a methyl, and a nitro group, provides a versatile platform for synthetic chemists to engineer novel materials with tailored properties. The strategic placement of these functional groups dictates the compound's reactivity, making it a valuable precursor in the fields of organic electronics, nonlinear optics, and polymer science.

The electron-withdrawing nature of the nitro group, coupled with the presence of a labile chlorine atom, renders the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3] This reactivity is the cornerstone of its utility, allowing for the facile introduction of various functionalities to construct more complex molecular frameworks. Furthermore, the methyl group can influence the steric and electronic properties of the resulting materials, while the nitro group itself can be chemically modified, for instance, through reduction to an amino group, opening up additional avenues for derivatization.[4]

This guide provides a comprehensive overview of the applications of this compound in materials science, complete with detailed protocols for the synthesis and characterization of advanced materials derived from this versatile building block.

Application in Third-Order Nonlinear Optical (NLO) Materials

Organic materials with significant third-order nonlinear optical (NLO) properties are of great interest for applications in photonics, including optical switching and data processing.[5] The design of such materials often involves the creation of molecules with large hyperpolarizabilities, which can be achieved by incorporating strong electron-donating and electron-withdrawing groups within a conjugated system.

This compound serves as an excellent starting material for the synthesis of NLO chromophores. The electron-deficient nitropyridine core acts as a potent electron acceptor. Through nucleophilic aromatic substitution at the chloro position, various electron-donating moieties can be introduced, creating a "push-pull" electronic structure that is conducive to high NLO activity.

Synthesis of a Push-Pull NLO Chromophore

This protocol details the synthesis of a representative NLO chromophore using this compound and a generic aniline derivative as the electron donor.

Protocol 1: Synthesis of a Diarylamine-Substituted Nitropyridine

Objective: To synthesize a novel NLO chromophore via a Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Aniline derivative (e.g., 4-methoxyaniline)

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the aniline derivative (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Add anhydrous toluene to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired NLO chromophore.

Characterization: The structure and purity of the synthesized chromophore should be confirmed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis. The NLO properties can be investigated using techniques like the Z-scan method.[5]

Diagram 1: Synthetic Workflow for NLO Chromophore

G A 3-Chloro-2-methyl- 5-nitropyridine C Buchwald-Hartwig Amination (Pd(OAc)2, XPhos, NaOtBu) A->C B Aniline Derivative B->C D NLO Chromophore C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, Z-scan) E->F

Caption: Workflow for the synthesis and characterization of a nonlinear optical chromophore.

Application in the Synthesis of Functional Polymers

The reactivity of this compound also lends itself to the synthesis of functional polymers. By incorporating this heterocyclic unit into a polymer backbone, materials with unique electronic, optical, and thermal properties can be developed. For instance, polymers containing the nitropyridine moiety may exhibit interesting charge-transport characteristics or serve as precursors to other functional polymers after chemical modification of the nitro group.

Synthesis of a Poly(arylene ether) containing Nitropyridine Pendants

This protocol describes the synthesis of a poly(arylene ether) with pendant 3-methyl-5-nitropyridyl groups via nucleophilic aromatic substitution polymerization.

Protocol 2: Synthesis of a Nitropyridine-Functionalized Poly(arylene ether)

Objective: To synthesize a high-molecular-weight polymer incorporating the 3-methyl-5-nitropyridine moiety.

Materials:

  • This compound

  • A bisphenol monomer (e.g., Bisphenol A)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

  • Dean-Stark trap

  • Standard polymerization glassware

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add the bisphenol monomer (1.0 eq), potassium carbonate (1.1 eq), DMAc, and toluene.

  • Heat the mixture to reflux to azeotropically remove water.

  • After complete removal of water, cool the reaction mixture to approximately 160 °C.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Maintain the temperature at 160 °C and stir for 8-12 hours under a nitrogen atmosphere.

  • Monitor the increase in viscosity of the reaction mixture, which indicates polymer formation.

  • Cool the viscous solution to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol.

  • Filter the polymer, wash it thoroughly with water and methanol, and dry it in a vacuum oven.

Characterization: The resulting polymer should be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, NMR spectroscopy to confirm the structure, and thermal analysis (TGA and DSC) to evaluate its thermal stability.

Diagram 2: Polymerization Workflow

G A Bisphenol Monomer C Nucleophilic Aromatic Substitution Polymerization (K₂CO₃, DMAc) A->C B 3-Chloro-2-methyl- 5-nitropyridine B->C D Poly(arylene ether) with Nitropyridine Pendants C->D E Precipitation & Purification D->E F Characterization (GPC, NMR, TGA, DSC) E->F

Caption: General workflow for the synthesis and characterization of a nitropyridine-functionalized polymer.

Role as a Versatile Intermediate in Materials Discovery

Beyond direct incorporation into materials, this compound is a valuable intermediate for creating a library of substituted pyridines for materials discovery. The chloro and nitro groups can be sequentially or simultaneously modified to introduce a wide range of functional groups. This versatility is particularly useful in the development of materials for applications such as organic light-emitting diodes (OLEDs), sensors, and specialized coatings.

The ability to perform nucleophilic substitution on the chloro group, followed by reduction of the nitro group to an amine, which can then be further functionalized, provides a powerful synthetic handle for creating complex molecular architectures.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number51984-62-4[6]
Molecular FormulaC₆H₅ClN₂O₂[2][7]
Molecular Weight172.57 g/mol [2][7]
AppearancePale yellow solid[2]
Melting Point78-80 °C[2]

Conclusion

This compound is a highly versatile and valuable building block in the field of materials science. Its unique reactivity, stemming from the presence of the chloro, methyl, and nitro substituents on the pyridine ring, allows for the synthesis of a wide array of functional materials. The protocols and applications outlined in this guide demonstrate its utility in creating novel nonlinear optical materials and functional polymers. As research in advanced materials continues to evolve, the importance of such versatile intermediates in designing next-generation materials is expected to grow.

References

  • Exploring 2-Chloro-3-Methyl-5-Nitropyridine: Properties and Applications. Available from: [Link]

  • Khan, M. S., et al. (2020). Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. Molecules, 25(23), 5648. Available from: [Link]

  • MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 14(7), 692. Available from: [Link]

  • Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. Available from: [Link]

  • Acros Pharmatech. This compound. Available from: [Link]

  • The Chemistry of 2-Chloro-3-methyl-5-nitropyridine: A Synthesis Expert's View. Available from: [Link]

  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Amerigo Scientific. 2-Chloro-5-methyl-3-nitropyridine. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-4-methyl-5-nitropyridine: Properties, Synthesis, and Applications as a Chemical Intermediate. Available from: [Link]

  • MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings, 3(1), 74. Available from: [Link]

  • Amerigo Scientific. 2-Chloro-3-methyl-5-nitropyridine (97%). Available from: [Link]

  • Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Conference on Nonlinear Systems Biology and Dynamics (CNSD). 6-Chloro-2-methyl-3-nitropyridine. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate. Available from: [Link]

  • Capot Chemical. Specifications of this compound. Available from: [Link]

Sources

Application Notes & Protocols: Three-Component Ring Transformation Reactions for the Synthesis of Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, the pyridine scaffold remains a "privileged" structural motif, consistently appearing in a significant percentage of FDA-approved pharmaceuticals.[1] The introduction of a nitro group onto this ring system further enhances its utility, serving as a versatile chemical handle for a variety of synthetic transformations and as a key pharmacophore in its own right.[1][2] However, the synthesis of polysubstituted nitropyridines can be challenging using classical methods.

This document provides an in-depth guide to a powerful and elegant solution: the three-component ring transformation (TCRT) reaction. This metal-free approach offers a highly efficient, atom-economical, and often milder alternative for accessing complex nitropyridine derivatives that are not readily produced by other means.[3][4][5] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and explore its applications, offering the insights needed to successfully implement this strategy in your research endeavors.

The Strategic Advantage of Three-Component Ring Transformations

Multicomponent reactions (MCRs) are chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the initial components.[6] This approach aligns with the principles of green chemistry by minimizing steps, reducing waste, and often simplifying purification procedures.[6]

The TCRT for nitropyridine synthesis exemplifies these advantages. It typically involves the reaction of a highly electron-deficient pyridone, a ketone, and a nitrogen source.[3][4] A key substrate in many of these transformations is 1-methyl-3,5-dinitro-2-pyridone, which serves as a stable and safe synthetic equivalent of the highly unstable nitromalonaldehyde.[3][4][7] This "scrap and build" strategy allows for the construction of a new, highly functionalized nitropyridine ring from simple, readily available precursors.[5]

Unraveling the Mechanism: A Step-by-Step Rationale

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The three-component ring transformation of 1-methyl-3,5-dinitro-2-pyridone with a ketone and a nitrogen source (e.g., ammonia or ammonium acetate) is a nucleophilic-type ring transformation.[3][4]

The generally accepted mechanism proceeds through the following key stages:

  • Initial Nucleophilic Attack: The enolate of the ketone (or an enamine formed in situ) attacks the electron-deficient pyridone ring. The high degree of electron deficiency in the dinitropyridone, caused by the two nitro groups and the ring nitrogen, makes it highly susceptible to nucleophilic addition.[3]

  • Ring Opening: Following the initial attack, the pyridine ring opens. The presence of a good leaving group as part of the ring structure is a prerequisite for this type of transformation.[3]

  • Intermediate Formation: A bicyclic intermediate is often formed, which can sometimes be isolated.[7] This intermediate incorporates the ketone and the nitrogen source.

  • Rearrangement and Elimination: The intermediate undergoes rearrangement and elimination of a fragment from the original pyridone (such as nitroacetamide).[7]

  • Aromatization: The final step is aromatization to yield the stable, substituted nitropyridine product. This aromatization is a strong thermodynamic driving force for the reaction.[7]

This mechanistic pathway provides a framework for rationalizing the choice of reagents and reaction conditions. For instance, the use of a base is implicit in the need to generate the enolate from the ketone.

Visualizing the Reaction Pathway

TCRT_Mechanism cluster_start Starting Materials cluster_process Reaction Cascade cluster_end Products Dinitropyridone Dinitropyridone Nucleophilic_Attack Nucleophilic Attack Dinitropyridone->Nucleophilic_Attack Ketone Ketone Ketone->Nucleophilic_Attack Nitrogen_Source Nitrogen Source (e.g., NH₃) Bicyclic_Intermediate Bicyclic Intermediate Formation Nitrogen_Source->Bicyclic_Intermediate Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening [1] Ring_Opening->Bicyclic_Intermediate [2] Rearrangement Rearrangement & Elimination Bicyclic_Intermediate->Rearrangement [3] Nitropyridine Functionalized Nitropyridine Rearrangement->Nitropyridine [4] Aromatization Byproduct Byproduct (e.g., Nitroacetamide) Rearrangement->Byproduct

Caption: Generalized workflow of the three-component ring transformation.

Experimental Protocols: A Guide to Practice

The following protocols are generalized procedures that can be adapted based on the specific substrates used. As with any chemical reaction, all operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for the Synthesis of 2-Aryl-5-Nitropyridines

This protocol is adapted from established methods for the reaction of 1-methyl-3,5-dinitro-2-pyridone with aromatic ketones using ammonium acetate as the nitrogen source.[7]

Materials:

  • 1-Methyl-3,5-dinitro-2-pyridone

  • Aromatic ketone (e.g., acetophenone)

  • Ammonium acetate

  • Solvent (e.g., methanol, ethanol, or solvent-free)

  • Reaction vessel (e.g., sealed tube or autoclave for elevated temperatures)

  • Standard laboratory glassware for workup and purification

  • Purification apparatus (e.g., column chromatography system)

Step-by-Step Procedure:

  • Reagent Preparation: To a sealable reaction vessel, add 1-methyl-3,5-dinitro-2-pyridone (1.0 eq).

  • Addition of Ketone: Add the aromatic ketone (2.0 eq).

  • Addition of Nitrogen Source: Add ammonium acetate (10-20 eq). The large excess of the nitrogen source helps drive the reaction to completion.

  • Solvent Addition (Optional): If a solvent is used, add an appropriate volume of methanol or ethanol. Some reactions can be performed under solvent-free conditions.

  • Reaction Setup: Securely seal the reaction vessel.

  • Heating: Heat the reaction mixture to the desired temperature (typically 70-120 °C) with stirring.[3] Reaction times can range from 3 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After cooling to room temperature, quench the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-5-nitropyridine.

Data Presentation: Representative Examples

The versatility of this reaction is demonstrated by its applicability to a range of ketones.

EntryKetoneNitrogen SourceConditionsProductYield (%)
1AcetophenoneNH₄OAc120 °C, 3h2-Phenyl-5-nitropyridine81
2CyclohexanoneNH₃70 °C, 3h5,6,7,8-Tetrahydro-3-nitroquinolineHigh
3PropiophenoneNH₃120 °C, 3h2-Phenyl-3-methyl-5-nitropyridineGood
42-AcetylthiopheneNH₄OAc120 °C, 3h2-(Thiophen-2-yl)-5-nitropyridine85

Data compiled from literature sources.[3][7]

Application Notes: Field-Proven Insights

Substrate Scope and Limitations
  • Ketones: A wide variety of ketones are suitable for this reaction, including aromatic, heteroaromatic, and cyclic ketones.[3] This allows for the synthesis of a diverse library of substituted nitropyridines. α,β-Unsaturated ketones can also be used, leading to the formation of 2-alkenyl-5-nitropyridines.[7]

  • Nitrogen Source: While ammonia is effective, the use of solid ammonium acetate is often more practical and user-friendly, avoiding the need to handle gaseous ammonia.[4][7]

  • Limitations: Sterically hindered ketones may react more slowly or require more forcing conditions. Substrates with functional groups that are sensitive to the basic or thermal conditions of the reaction may not be compatible.

Troubleshooting Common Issues

Low yields or the formation of byproducts can sometimes occur. A systematic approach to troubleshooting can resolve these issues.

TCRT_Troubleshooting start Low or No Product Yield check_temp Increase Temperature? start->check_temp check_time Increase Reaction Time? check_temp->check_time Yes outcome_fail Still Low Yield check_temp->outcome_fail No optimize_n Increase Excess of Nitrogen Source? check_time->optimize_n Yes check_time->outcome_fail No check_reagents Check Reagent Purity/ Stoichiometry? outcome_success Yield Improved check_reagents->outcome_success Yes check_reagents->outcome_fail No optimize_n->check_reagents Yes optimize_n->outcome_fail No

Caption: A logical workflow for troubleshooting low-yielding reactions.

Conclusion: A Valuable Tool for Chemical Synthesis

The three-component ring transformation for the synthesis of nitropyridines is a robust and versatile method that holds significant value for researchers in medicinal chemistry and drug development.[1][8] Its operational simplicity, broad substrate scope, and metal-free nature make it an attractive strategy for the construction of complex molecular architectures. By understanding the underlying principles and following optimized protocols, scientists can effectively leverage this reaction to accelerate the discovery and development of new therapeutic agents.

References

  • Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: Molecules, 2022 URL: [Link]

  • Title: The Role of Nitropyridines in Pharmaceutical Development Source: APIChem, 2023 URL: [Link]

  • Title: Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds Source: RSC Advances, 2024 URL: [Link]

  • Title: Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations Source: Molecules, 2021 URL: [Link]

  • Title: The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: The Role of Pyridine Derivatives in Modern Chemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Synthesis of 2-Aryl-5-Nitropyridines by Three-Component Ring Transformation of 3,5-Dinitro-2-Pyridone Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2-Aryl-5-Nitropyridines by Three-Component Ring Transformation of 3,5-Dinitro-2-Pyridone Source: ResearchGate (Request PDF) URL: [Link]

  • Title: Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations Source: PubMed Central, NIH URL: [Link]

  • Title: Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years Source: Frontiers in Chemistry, 2024 URL: [Link]

  • Title: Three-Component Ring Transformation Source: Encyclopedia MDPI URL: [Link]

  • Title: Review on Types of Three Components Reactions Source: ResearchGate URL: [Link]

  • Title: Review on Types of Three Components Reactions Source: Journal of Science & Technology URL: [Link]

  • Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients Source: MDPI URL: [Link]

  • Title: Three-Component Ring Transformation Source: Encyclopedia MDPI (archived) URL: [Link]

Sources

Synthesis of Novel Fluorophores from Nitropyridine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of novel fluorophores derived from nitropyridine precursors. We will delve into the strategic chemical transformations that leverage the unique reactivity of nitropyridines to construct diverse fluorescent scaffolds. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and explores the potential applications of these bespoke fluorophores in biological imaging and drug discovery.

Introduction: The Strategic Advantage of Nitropyridine Precursors

Nitropyridine derivatives serve as versatile and highly valuable starting materials in the synthesis of novel fluorophores. The strategic placement of a nitro group on the pyridine ring fundamentally alters its electronic properties, rendering it susceptible to a variety of chemical transformations. The powerful electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the construction of complex aromatic systems.[1][2] This activation allows for the facile introduction of various functionalities, including amines, thiols, and alkoxides, which can act as auxochromes or be part of a larger chromophoric system.

The true elegance of using nitropyridine derivatives lies in the dual role of the nitro group. It not only facilitates the key bond-forming reactions but also can be subsequently reduced to an amino group. This amino functionality is a powerful auxochrome that can significantly influence the photophysical properties of the resulting molecule, often leading to a dramatic increase in fluorescence quantum yield and a red-shift in the emission spectrum.[3] This "activate-and-modify" strategy provides a powerful toolkit for the rational design of fluorophores with tailored photophysical properties.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route to functionalized pyridines from their nitro-substituted counterparts is the nucleophilic aromatic substitution (SNAr) reaction. The mechanism involves the attack of a nucleophile on the electron-deficient pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The presence of the nitro group, particularly at the ortho or para position to the leaving group, is crucial for stabilizing this intermediate and lowering the activation energy of the reaction.[2]

The general workflow for the synthesis of fluorophores from nitropyridine derivatives can be visualized as a two-stage process:

workflow cluster_0 Stage 1: Core Scaffold Synthesis cluster_1 Stage 2: Fluorophore Elaboration Nitropyridine Nitropyridine Derivative SNAr Nucleophilic Aromatic Substitution (SNAr) Nitropyridine->SNAr Nucleophile Selected Nucleophile (e.g., amine, thiol) Nucleophile->SNAr Functionalized_Pyridine Functionalized Pyridine Intermediate SNAr->Functionalized_Pyridine Reduction Reduction of Nitro Group (e.g., Fe/HCl, H₂/Pd-C) Functionalized_Pyridine->Reduction Aminopyridine Aminopyridine Fluorophore Reduction->Aminopyridine Further_Mod Further Functionalization (e.g., acylation, alkylation) Aminopyridine->Further_Mod Final_Fluorophore Target Fluorophore Further_Mod->Final_Fluorophore

Synthetic workflow for fluorophore synthesis.

Protocol 1: Synthesis of a 4-Aminopyridine-Based Fluorophore via SNAr and Reduction

This protocol details the synthesis of a 4-aminopyridine derivative, a common scaffold in fluorescent probes, starting from 4-nitropyridine-N-oxide. The initial nitration to form the starting material is a well-established procedure.[4] The subsequent reduction is a key step to unmask the fluorescent aminopyridine core.[2]

Part A: Synthesis of 4-Nitropyridine-N-Oxide
  • Materials:

    • Pyridine-N-oxide

    • Fuming Nitric Acid (90%)

    • Concentrated Sulfuric Acid (98%)

    • Ice

    • Sodium Carbonate (Na₂CO₃)

    • Dichloromethane (DCM)

    • Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

    • Slowly add pyridine-N-oxide to the cooled sulfuric acid while maintaining the temperature below 10 °C.

    • Once the addition is complete, slowly add fuming nitric acid through the dropping funnel, ensuring the temperature does not exceed 10 °C.

    • After the addition, heat the reaction mixture to 90 °C and maintain for 2 hours.

    • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of solid sodium carbonate until the pH is approximately 8.

    • Extract the aqueous solution with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-nitropyridine-N-oxide as a solid.

Part B: Reduction to 4-Aminopyridine
  • Materials:

    • 4-Nitropyridine-N-oxide

    • Iron powder (Fe)

    • Concentrated Hydrochloric Acid (HCl) or Acetic Acid

    • Ethanol

    • Water

    • Sodium Hydroxide (NaOH) solution

    • Ethyl Acetate

  • Procedure:

    • In a round-bottom flask, suspend 4-nitropyridine-N-oxide and iron powder in a mixture of ethanol and water.[2][5]

    • Add a catalytic amount of concentrated hydrochloric acid or acetic acid to initiate the reduction.[2][5]

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove the iron residues.

    • Neutralize the filtrate with a sodium hydroxide solution.

    • Extract the aqueous solution with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-aminopyridine.

Protocol 2: Synthesis of a Substituted 2-Aminopyridine Fluorophore

This protocol illustrates the synthesis of a more complex, substituted aminopyridine fluorophore, showcasing the versatility of the SNAr reaction on a di-substituted nitropyridine.

Materials:
  • 2-Amino-5-bromo-3-nitropyridine[5]

  • Aromatic amine (e.g., aniline or a derivative)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:
  • To a solution of 2-amino-5-bromo-3-nitropyridine in DMF, add the desired aromatic amine and potassium carbonate.

  • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • The resulting nitro-containing intermediate can then be reduced to the corresponding highly fluorescent aminopyridine derivative using the conditions described in Protocol 1, Part B.

Characterization of Synthesized Fluorophores

The newly synthesized compounds should be thoroughly characterized to confirm their structure and evaluate their photophysical properties.

  • Structural Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.[3]

    • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Photophysical Characterization:

    • UV-Vis Absorption Spectroscopy: To determine the maximum absorption wavelength (λabs).

    • Fluorescence Spectroscopy: To determine the maximum emission wavelength (λem) and to calculate the Stokes shift (λem - λabs).

    • Quantum Yield (Φ) Measurement: To quantify the efficiency of the fluorescence process. This is typically done relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).[3]

Table of Expected Photophysical Properties for Aminopyridine-Based Fluorophores

The following table provides a summary of typical photophysical properties for aminopyridine derivatives synthesized through the methods described. These values can vary significantly based on the specific substitution pattern and the solvent environment.

Compound ClassTypical λabs (nm)Typical λem (nm)Typical Stokes Shift (nm)Typical Quantum Yield (Φ)Reference
2-Aminopyridine Derivatives270 - 350350 - 48580 - 1350.2 - 0.5[1][3]
4-Aminopyridine Derivatives260 - 330340 - 45080 - 1200.1 - 0.4[6]
Donor-Acceptor Aminopyridines350 - 450450 - 600100 - 1500.3 - 0.7[3]

Applications in Research and Drug Development

The fluorophores synthesized from nitropyridine derivatives have a wide range of potential applications, particularly in the fields of biological imaging and drug discovery.

Biological Imaging

The inherent fluorescence of these compounds makes them excellent candidates for use as probes in cellular imaging. Their tunable photophysical properties allow for the development of sensors for specific ions, reactive oxygen species, or other biomolecules.[7] Furthermore, the amino group provides a convenient handle for conjugation to biomolecules such as proteins or peptides, enabling targeted imaging of specific cellular components.[8]

bioimaging Fluorophore Nitropyridine-Derived Fluorophore Conjugation Bioconjugation Fluorophore->Conjugation Bio_Target Biological Target (e.g., Protein, Ion) Bio_Target->Conjugation Imaging Fluorescence Microscopy Conjugation->Imaging Cellular_Localization Visualization of Cellular Structures Imaging->Cellular_Localization

Application in targeted biological imaging.

Drug Development

In the realm of drug development, these novel fluorophores can be employed in several key areas:

  • High-Throughput Screening (HTS): Fluorescent probes are integral to many HTS assays.[9][10] The synthesized fluorophores can be used to develop new assays for identifying potential drug candidates that modulate the activity of a specific enzyme or receptor. For example, a fluorophore can be designed to change its fluorescence properties upon binding to a target protein, allowing for the rapid screening of large compound libraries.[11]

  • Drug Delivery: By conjugating a fluorophore to a drug molecule, its uptake, distribution, and localization within cells and tissues can be monitored using fluorescence imaging techniques. This provides valuable information for optimizing drug delivery systems and understanding the pharmacokinetics of a therapeutic agent.

  • Mechanism of Action Studies: Fluorescently labeled drugs can be used to visualize their interaction with their biological targets in real-time, providing insights into their mechanism of action at a molecular level.

Conclusion

The synthesis of novel fluorophores from nitropyridine derivatives offers a powerful and flexible platform for the creation of bespoke molecular tools for research and drug development. The strategic use of the nitro group as both an activating group for SNAr reactions and a precursor to a highly fluorescent amino functionality provides a rational and efficient approach to a diverse range of fluorescent scaffolds. The detailed protocols and conceptual framework presented in this guide are intended to empower researchers to explore this exciting area of chemical synthesis and to develop innovative solutions for the challenges in biological imaging and drug discovery.

References

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. 2022;27(5):1567. Available at: [Link]

  • Nucleophilic aromatic substitution. In: Wikipedia. ; 2023. Available at: [Link]

  • Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2016;153:118-123. Available at: [Link]

  • 2,3-diaminopyridine. Organic Syntheses. Coll. Vol. 5, p.346 (1973); Vol. 44, p.26 (1964). Available at: [Link]

  • Design, Synthesis, Application and Research Progress of Fluorescent Probes. Journal of Physics: Conference Series. 2021;1968:012033.
  • Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. International Journal of Medical and Pharmaceutical Case Reports. 2018;11(4):1-14.
  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research. 2015;39(4):209-212.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Chemistry of Heterocyclic Compounds. 1993;29(1):79-81.
  • Fluorescent dyes, methods of synthesis and applications thereof.
  • Functionalisation and Photophysical Properties of New Fluorescent BODIPY dyes by nucleophilic aromatic substitution. Poster presented at: 6th EuCheMS Chemistry Congress; 2016; Seville, Spain.
  • Methods of manufacture and synthesis of fluorescent dye compounds and uses thereof.
  • 2-Pyridone-based fluorophores: Synthesis and fluorescent properties of pyrrolo[3,4-c]pyridine derivatives. Dyes and Pigments. 2016;130:25-33.
  • Lessons in Organic Fluorescent Probe Discovery. Molecules. 2018;23(8):1936.
  • Recent developments of fluorescent probes for detection and bioimaging of nitric oxide. Nitric Oxide. 2020;98:1-19. Available at: [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. 2017;12(9):915-926.
  • Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening. Current Research in Chemical Biology. 2022;2:100021.
  • A fluorescent probe with an ultra-rapid response to nitric oxide.
  • Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. ACS Omega. 2023;8(9):8631-8639.
  • Application Progress of High Throughput Screening Technology in Drug Discovery. Chinese Pharmaceutical Journal. 2022;57(10):793-798.
  • High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models. Expert Opinion on Drug Discovery. 2017;12(1):33-45.
  • Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. Assay and Drug Development Technologies. 2011;9(3):286-294.

Sources

Application Notes and Protocols: A Roadmap for the Development of Novel Antimalarial Agents from 3-Chloro-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a New Course in Antimalarial Discovery

The global fight against malaria is perpetually challenged by the emergence of drug-resistant Plasmodium parasites, creating an urgent and unrelenting need for new chemical entities with novel mechanisms of action. The pyridine scaffold is a proven pharmacophore in medicinal chemistry, and its derivatives have shown promising antiplasmodial activity.[1][2] This document presents a prospective roadmap for leveraging the versatile chemical building block, 3-Chloro-2-methyl-5-nitropyridine , as a starting point for the rational design and synthesis of a new generation of antimalarial agents.

While direct antiplasmodial studies of derivatives from this specific starting material are not yet prominent in published literature, its chemical architecture offers a rich platform for strategic modification. The presence of an electron-withdrawing nitro group, a displaceable chlorine atom, and a functionalizable methyl group provides three key handles for chemical diversification. This guide provides a series of detailed, field-proven protocols and a strategic workflow, grounded in established principles of antimalarial drug discovery, to explore the potential of this scaffold. We will detail the synthetic pathways, the biological screening cascade, and the principles of data-driven lead optimization.

Rationale for Use: The Strategic Reactivity of this compound

The utility of this compound as a precursor in drug discovery is rooted in its distinct electronic properties. The potent electron-withdrawing nature of the nitro group at the 5-position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). While this effect is strongest for halogens at the 2- and 4-positions, the 3-position is still rendered susceptible to displacement by a variety of nucleophiles, a critical reaction for building molecular diversity.[3] This allows for the strategic introduction of side chains, particularly those containing amines, which are a hallmark of many successful antimalarial drugs.

The molecule offers three primary points for diversification:

  • C3-Chloro Group: The primary site for SNAr reactions to introduce amine-containing side chains or other functional groups.

  • C5-Nitro Group: Can be readily reduced to a primary amine, providing a secondary site for amidation, sulfonylation, or other coupling reactions.

  • C2-Methyl Group: Can be functionalized through oxidation to a carboxylic acid, enabling the formation of amides or esters.

G cluster_0 This compound cluster_1 Key Reactive Sites for Diversification mol Structure Image - Not Displayable in Text chloro C3-Chloro (Primary site for SNAr) Introduction of Side Chains (e.g., Amines) Introduction of Side Chains (e.g., Amines) chloro->Introduction of Side Chains (e.g., Amines) nitro C5-Nitro (Reduction to Amine) Secondary Functionalization Point Secondary Functionalization Point nitro->Secondary Functionalization Point methyl C2-Methyl (Oxidation/Functionalization) Amide/Ester Formation Amide/Ester Formation methyl->Amide/Ester Formation

Caption: Key reactive sites on this compound.

Proposed Synthetic Pathways and Protocols

The following protocols provide a foundation for creating a focused library of compounds derived from this compound for initial screening.

Protocol 2.1: Synthesis of 2-Methyl-5-nitro-3-(substituted-amino)pyridines via SNAr

Rationale: This is the most direct strategy for introducing pharmacologically relevant side chains. The displacement of the chlorine with various primary and secondary amines allows for rapid exploration of structure-activity relationships (SAR). The choice of amine can be guided by known antimalarial pharmacophores, such as the dialkylaminoalkyl chains found in chloroquine and primaquine.[4]

Materials:

  • This compound

  • Desired amine (e.g., N,N-diethylethylenediamine, piperazine derivatives) (1.2 eq)

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 eq)

  • Anhydrous solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Acetonitrile)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (approx. 0.2 M concentration).

  • Add the desired amine (1.2 eq) to the solution, followed by the addition of the base (1.5 eq).

  • Heat the reaction mixture to reflux (or 80-100 °C if using DMF) and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent).

  • Upon consumption of the starting material (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the resulting residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution to remove the amine salt and any acidic impurities.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the organic layer in vacuo to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure target compound.

Protocol 2.2: Reduction of the Nitro Group to Form a Versatile Amino Intermediate

Rationale: Reducing the nitro group to an amine opens a new avenue for diversification. This resulting 3-(substituted-amino)-2-methyl-pyridin-5-amine can be further functionalized via acylation, sulfonylation, or reductive amination to explore additional SAR vectors.

Materials:

  • Synthesized 2-Methyl-5-nitro-3-(substituted-amino)pyridine (from Protocol 2.1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Ethyl Acetate

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) for neutralization

Step-by-Step Methodology:

  • Dissolve the nitropyridine starting material in ethanol or ethyl acetate in a round-bottom flask.

  • Add SnCl₂·2H₂O (5 eq) to the solution.

  • If using ethyl acetate, add concentrated HCl dropwise and heat the mixture to reflux (approx. 70 °C) for 1-3 hours. If using ethanol, refluxing with SnCl₂·2H₂O is often sufficient.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by pouring it over crushed ice.

  • Basify the mixture by slowly adding a saturated solution of NaHCO₃ or 10 M NaOH until the pH is ~8-9. A tin hydroxide precipitate will form.

  • Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired aminopyridine. This product is often pure enough for the next step or can be purified by chromatography.

A Strategic Roadmap for Antimalarial Screening

Once a library of compounds is synthesized, a systematic biological evaluation is required to identify promising leads. The following cascade is a standard workflow in antimalarial drug discovery.[5]

Caption: Decision-making workflow for the antimalarial screening cascade.

Protocol 3.1: In Vitro Antiplasmodial Assay (SYBR Green I-Based)

Rationale: This is the primary screen to determine the 50% inhibitory concentration (IC₅₀) of the synthesized compounds against the asexual blood stage of P. falciparum, which is responsible for the clinical symptoms of malaria. The SYBR Green I dye binds to DNA, and its fluorescence is proportional to parasite proliferation.

Materials:

  • P. falciparum cultures (e.g., Chloroquine-sensitive 3D7 and Chloroquine-resistant Dd2 strains) synchronized to the ring stage.

  • Human O+ erythrocytes and complete parasite culture medium.

  • 96-well black microplates.

  • SYBR Green I dye and lysis buffer.

  • Fluorescence plate reader.

  • Control drugs: Chloroquine and Artemisinin.

Step-by-Step Methodology:

  • Prepare serial dilutions of the test compounds in culture medium. The final concentrations should typically range from 100 µM to 1 nM.

  • In a 96-well plate, add the compound dilutions. Include wells for positive (no drug) and negative (e.g., chloroquine at 250 nM) controls.

  • Initiate the assay by adding ring-stage parasites at a parasitemia of ~0.5% and a final hematocrit of 1%.

  • Incubate the plates for 72-96 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37 °C.

  • After incubation, freeze the plates at -80 °C to lyse the erythrocytes.

  • Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate IC₅₀ values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3.2: Cytotoxicity Assay and Selectivity Index Calculation

Rationale: A good antimalarial candidate must be selectively toxic to the parasite and not to human cells. This assay determines the 50% cytotoxic concentration (CC₅₀) against a human cell line. The Selectivity Index (SI), calculated as CC₅₀ / IC₅₀, is a critical parameter for prioritizing compounds. An SI > 100 is highly desirable.

Methodology: A similar protocol to 3.1 is used, but with a human cell line (e.g., HEK293 or HepG2) instead of parasites. Cell viability can be measured using various methods, such as the resazurin reduction assay or SYBR Green-based proliferation assays.

Data Interpretation and SAR Analysis

The data generated from the screening cascade should be tabulated to facilitate the analysis of Structure-Activity Relationships (SAR). This analysis is crucial for guiding the next round of synthesis to optimize potency and selectivity.

Table 1: Hypothetical Screening Data for a Library of 3-Amino-2-methyl-5-nitropyridine Derivatives

Compound IDR-Group (at C3-amino)IC₅₀ (µM, 3D7)CC₅₀ (µM, HEK293)Selectivity Index (SI)
LEAD-01 -H> 50> 100-
LEAD-02 -CH₂CH₂N(Et)₂1.2> 100> 83
LEAD-03 -CH₂CH₂CH₂N(Et)₂0.8> 100> 125
LEAD-04 4-methylpiperazin-1-yl2.5> 100> 40
LEAD-05 -CH₂CH₂OH15.6> 100> 6.4

Interpretation: The hypothetical data in Table 1 illustrates key SAR principles. The unsubstituted parent compound (LEAD-01) is inactive. Introducing a classic dialkylaminoalkyl side chain (LEAD-02) confers activity. Increasing the linker length by one carbon (LEAD-03) improves potency, a common observation in antimalarial SAR. The cyclic amine (LEAD-04) is less effective than the flexible chain, and a simple polar group (LEAD-05) results in poor activity. This analysis suggests that further optimization should focus on modifying the length and terminal group of the flexible aminoalkyl side chain.

Concluding Remarks and Future Directions

This compound represents a promising, yet underexplored, starting point for the development of novel antimalarial agents. Its chemical tractability allows for the rapid generation of diverse compound libraries through robust synthetic protocols like nucleophilic aromatic substitution and nitro group reduction. By following a systematic screening cascade—from primary antiplasmodial assays to cytotoxicity and secondary resistance profiling—researchers can efficiently identify lead compounds. Subsequent medicinal chemistry efforts, guided by rigorous SAR analysis, can then be employed to optimize these leads into potent and selective clinical candidates. Some pyridine-based compounds have been found to act via novel mechanisms, not involving the inhibition of hemozoin formation, which is a particularly exciting prospect in the effort to overcome existing drug resistance.[1] This proposed workflow provides a comprehensive and actionable strategy for any research group aiming to unlock the antimalarial potential of this versatile chemical scaffold.

References

  • [Synthesis of 2-methyl-5-substituted Phenoxy-Primaquine and Antimalarials Activity]. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • El-Damasy, A. K., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Acta Pharmaceutica, 62(3), 379-392. Available at: [Link]

  • de Villiers, K. A., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Parasitology, 151(1), 76-86. Available at: [Link]

  • Singh, R. K., et al. (2009). Antiplasmodial Activity of [(Aryl)arylsulfanylmethyl]Pyridine. Antimicrobial Agents and Chemotherapy, 53(5), 2071-2077. Available at: [Link]

  • Kunfermann, A., et al. (2019). Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. Malaria Journal, 18(1), 64. Available at: [Link]

  • Saini, D., et al. (2017). Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. Journal of Vector Borne Diseases, 54(4), 339-347. Available at: [Link]

  • Ilgaz, C., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 28(24), 8091. Available at: [Link]

  • CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. (2016). Google Patents.
  • Li, Y., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 63(24), 15855-15875. Available at: [Link]

  • Kumar, A., et al. (2022). In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. Journal of Biomolecular Structure and Dynamics, 40(20), 10043-10057. Available at: [Link]

  • Tomas-Mendivil, E., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. Available at: [Link]

Sources

Application Note & Protocol: Laboratory-Scale Synthesis of 3-Chloro-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-2-methyl-5-nitropyridine

This compound is a highly versatile heterocyclic building block of significant value in medicinal chemistry and pharmaceutical development.[1][2] Its strategic importance lies in its trifunctional nature: the pyridine core, a reactive chlorine atom at the 2-position, and an electron-withdrawing nitro group at the 5-position. The chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the potent electron-withdrawing effect of the nitro group, allowing for the facile introduction of a wide array of nucleophiles such as amines, alcohols, and thiols.[3][4]

This reactivity profile makes it a crucial intermediate in the synthesis of complex molecular scaffolds, particularly for creating libraries of substituted aminopyridines. These motifs are prevalent in numerous pharmacologically active compounds, most notably as core structures in various kinase inhibitors designed for targeted cancer therapies.[3] This guide provides a detailed, field-proven protocol for the laboratory-scale synthesis of this key intermediate, grounded in established chemical principles and safety practices.

Synthetic Strategy: The Sandmeyer Reaction

The conversion of an aromatic primary amine to a halide is a cornerstone transformation in organic synthesis. For the synthesis of this compound, the most reliable and widely adopted method is the Sandmeyer reaction , commencing from 2-Amino-3-methyl-5-nitropyridine.[5][6][7] This classical yet powerful reaction provides a regioselective route that is not achievable through direct electrophilic chlorination of the pyridine ring.

The synthesis is a two-stage, one-pot process:

  • Diazotization: The primary amino group of 2-Amino-3-methyl-5-nitropyridine is converted into a highly reactive diazonium salt intermediate (Ar-N₂⁺Cl⁻). This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[8][9]

  • Chloro-dediazoniation: The diazonium group, an excellent leaving group (N₂ gas), is subsequently displaced by a chloride ion. This substitution is catalyzed by copper(I) chloride (CuCl), which facilitates the transformation via a single-electron transfer (SET) radical mechanism.[5][10]

This strategic choice is underpinned by the instability of the diazonium salt; it is generated and consumed in the same reaction vessel at low temperatures to prevent decomposition and potential hazards.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS No.Purity/Grade
2-Amino-3-methyl-5-nitropyridineC₆H₇N₃O₂153.1418344-51-9≥98%
Hydrochloric Acid (conc.)HCl36.467647-01-037% (w/w)
Sodium NitriteNaNO₂69.007632-00-0ACS Reagent, ≥97%
Copper(I) ChlorideCuCl98.997758-89-6≥97%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2ACS Grade
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01144-55-8ACS Grade
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6ACS Grade
Silica GelSiO₂60.087631-86-9230-400 mesh
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS Grade
HexanesC₆H₁₄86.18110-54-3ACS Grade
Deionized WaterH₂O18.027732-18-5Type II
Step-by-Step Synthesis Workflow

Step 1: Diazotization of 2-Amino-3-methyl-5-nitropyridine

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 2-Amino-3-methyl-5-nitropyridine (5.00 g, 32.6 mmol, 1.0 eq).

  • Carefully add concentrated hydrochloric acid (25 mL) followed by deionized water (15 mL). Stir the resulting slurry.

  • Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. Maintaining this low temperature is critical for the stability of the diazonium salt intermediate.[11]

  • In a separate 50 mL beaker, dissolve sodium nitrite (2.48 g, 35.9 mmol, 1.1 eq) in deionized water (10 mL).

  • Transfer the sodium nitrite solution to the dropping funnel and add it dropwise to the stirred amine slurry over 20-30 minutes. Ensure the internal temperature does not exceed 5 °C. Slow addition is crucial to control the exothermic reaction.[11]

  • After the addition is complete, continue stirring the resulting yellow-orange solution in the ice bath for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Chloro-dediazoniation

  • In a separate 500 mL flask, prepare the copper(I) chloride catalyst. Add copper(I) chloride (3.87 g, 39.1 mmol, 1.2 eq) to concentrated hydrochloric acid (20 mL) and stir to form a solution/suspension. Cool this mixture in an ice bath.

  • Slowly, and in portions, add the cold diazonium salt solution prepared in Step 1 to the stirred copper(I) chloride mixture. This addition should be done carefully via a cannula or by pouring, ensuring the reaction temperature is controlled.

  • Vigorous evolution of nitrogen gas will be observed. Allow the reaction to proceed in the ice bath for 30 minutes after the addition is complete.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion. The color of the mixture will typically change to a dark brown or green.

Step 3: Product Isolation and Work-up

  • Transfer the reaction mixture to a 1 L separatory funnel.

  • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash sequentially with:

    • Deionized water (1 x 100 mL).

    • Saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid. (Caution: CO₂ evolution).

    • Saturated brine solution (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a brownish-yellow solid.

Step 4: Purification

  • Purify the crude solid by flash column chromatography on silica gel.[3]

  • Prepare the column using a slurry of silica gel in hexanes.

  • Load the crude product onto the column (dry loading is recommended).

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate/hexanes and gradually increasing to 20% ethyl acetate/hexanes).

  • Monitor the fractions by Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions under reduced pressure to afford this compound as a pale yellow crystalline solid. Dry the product under vacuum.

Quantitative Data Summary
ParameterValue
Mass of Starting Material5.00 g (32.6 mmol)
Molar Equivalents (NaNO₂)1.1
Molar Equivalents (CuCl)1.2
Reaction Temperature0–5 °C (Diazotization), RT (Sandmeyer)
Reaction Time~4 hours
Expected Yield 70–85%
Theoretical Yield 5.63 g

Visualization of Protocols

Experimental Workflow Diagram

G cluster_prep Preparation cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification A Dissolve Starting Material (2-Amino-3-methyl-5-nitropyridine) in HCl/H₂O B Cool to 0-5 °C A->B D Dropwise Addition of NaNO₂ (Maintain T < 5 °C) B->D C Prepare NaNO₂ Solution C->D E Stir for 30 min (Diazonium Salt Formed) D->E G Add Diazonium Salt to CuCl (N₂ Evolution) E->G F Prepare CuCl in HCl (Cool to 0-5 °C) F->G H Warm to RT & Stir G->H I DCM Extraction H->I J Wash (H₂O, NaHCO₃, Brine) I->J K Dry (Na₂SO₄) & Concentrate J->K L Column Chromatography K->L M Isolate Pure Product L->M

Caption: Step-by-step workflow for the synthesis of this compound.

Logical Synthesis Overview

G SM 2-Amino-3-methyl-5-nitropyridine INT Aryl Diazonium Salt (Intermediate) SM->INT 1. NaNO₂, HCl 2. H₂O, 0-5 °C PROD This compound INT->PROD CuCl, HCl

Caption: Key transformation stages from starting material to final product.

Scientific Integrity & Logic

Causality Behind Experimental Choices
  • Low Temperature (0–5 °C) for Diazotization: Aryl diazonium salts are notoriously unstable at elevated temperatures and can decompose, sometimes explosively if isolated.[8] Maintaining a low temperature throughout the formation and before the Sandmeyer coupling is paramount to prevent premature decomposition into undesired phenols and to ensure safety and high yield.

  • In Situ Generation of Nitrous Acid: Sodium nitrite is a stable salt, whereas nitrous acid (HNO₂) is unstable.[8] Adding a strong acid like HCl to NaNO₂ generates the required HNO₂ in situ. The strong acid further serves to protonate HNO₂, leading to the formation of the highly electrophilic nitrosonium ion (NO⁺), which is the active species that reacts with the primary amine.[8][9][10]

  • Role of Copper(I) Catalyst: The Sandmeyer reaction is not a simple nucleophilic substitution; it proceeds via a radical mechanism catalyzed by the copper(I) salt.[5] The process is initiated by a single-electron transfer from CuCl to the diazonium ion, which forms an aryl radical, nitrogen gas, and a Cu(II) species. This aryl radical then abstracts a chlorine atom from the copper(II) chloride complex to yield the final product, this compound, while regenerating the Cu(I) catalyst.[5][10] This catalytic cycle allows the reaction to proceed efficiently under mild conditions.

Self-Validating Systems and Safety Precautions

This protocol incorporates self-validating checks and critical safety measures.

  • Visual Confirmation: The evolution of nitrogen gas during the addition of the diazonium salt to the copper catalyst provides a clear visual cue that the desired chloro-dediazoniation reaction is proceeding.

  • TLC Monitoring: The use of TLC during purification ensures that only fractions containing the pure product are collected, validating the success of the separation.

  • Safety:

    • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.

    • Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of corrosive HCl vapors and volatile organic solvents.

    • Sodium Nitrite Hazard: Sodium nitrite is a strong oxidizer and is toxic if swallowed.[12][13][14] Avoid contact with skin and eyes and keep it away from combustible materials.[12][15] Its reaction with acid produces toxic nitrogen oxide fumes.[15]

    • Diazonium Salt Hazard: Never attempt to isolate the diazonium salt intermediate. It is potentially explosive in a dry state. The protocol is designed to use it directly in solution.

    • Quenching: The work-up with sodium bicarbonate neutralizes excess acid and should be done carefully to control the release of CO₂ gas and prevent pressure buildup in the separatory funnel.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: Pale yellow crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.9-9.0 (d, 1H, Ar-H), ~8.2-8.3 (d, 1H, Ar-H), ~2.6-2.7 (s, 3H, -CH₃). The exact shifts and coupling constants should be compared with a reference spectrum.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for 6 distinct carbons, including the methyl carbon, five aromatic carbons (three C-H, two quaternary C).

  • Mass Spectrometry (EI-MS): m/z = 172.0 [M]⁺, 174.0 [M+2]⁺ (in an approximate 3:1 ratio, characteristic of a single chlorine atom).

  • Melting Point: Compare the experimentally determined melting point with the literature value.

References

  • New Jersey Department of Health. (n.d.). Sodium Nitrite - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Tabassum, S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]

  • West Liberty University. (2005). Sodium nitrite MSDS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: sodium nitrite. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 1120 - SODIUM NITRITE. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Retrieved from [Link]

  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methyl-5-nitropyridine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). Innovating with 2-Chloro-5-methyl-3-nitropyridine in Chemical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • ACS Publications. (n.d.). Diazotization of heterocyclic primary amines. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-nitropyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these often-challenging electrophiles. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Chloropyridines

Chloropyridines are highly valuable building blocks in medicinal chemistry and materials science due to their prevalence in bioactive molecules and their cost-effectiveness compared to bromo- or iodo-analogs.[1][2] However, their application in Suzuki-Miyaura coupling presents unique hurdles. The primary challenges are twofold:

  • The Inert C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than its C-Br or C-I counterparts, making the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult.[3][4]

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][3][4][5]

Overcoming these challenges requires a carefully optimized system of catalyst, ligand, base, and solvent. This guide provides a structured approach to troubleshooting common issues and maximizing the yield and efficiency of your reactions.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during your experiments.

Q1: I'm seeing very low to no yield in my Suzuki coupling with a 2-chloropyridine. Where should I start troubleshooting?

Low or no product formation is the most common issue when working with chloropyridines.[3] This is often due to an insufficiently active catalytic system to overcome the high activation energy of the C-Cl bond oxidative addition.[3]

Initial Diagnostic Workflow:

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// Nodes Start [label="Low/No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="Evaluate Catalyst System\n(Catalyst + Ligand)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckBase [label="Assess Base Choice\n& Solubility", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Evaluate Reaction\nTemperature", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolvent [label="Review Solvent System", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Reaction Optimized", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckCatalyst [label=" Start Here"]; CheckCatalyst -> CheckBase [label="Is catalyst system robust?\n(e.g., Pd(OAc)₂/SPhos)"]; CheckBase -> CheckTemp [label="Is base strong & soluble?\n(e.g., K₃PO₄, Cs₂CO₃)"]; CheckTemp -> CheckSolvent [label="Is temperature sufficient?\n(Typically 80-120°C)"]; CheckSolvent -> Success [label="Is solvent appropriate?\n(e.g., Dioxane/H₂O, Toluene)"];

// Feedback loops for negative paths CheckCatalyst -> Start [label=" No, switch to a more\nactive system[1][6]", style=dashed, color="#5F6368", dir=back]; CheckBase -> Start [label=" No, screen stronger/\nmore soluble bases[3]", style=dashed, color="#5F6368", dir=back]; CheckTemp -> Start [label=" No, increase temperature\nincrementally[4]", style=dashed, color="#5F6368", dir=back]; CheckSolvent -> Start [label=" No, consider alternative\nsolvents[7][8]", style=dashed, color="#5F6368", dir=back]; }

Caption: A workflow for troubleshooting low-yield Suzuki reactions.

Detailed Troubleshooting Steps:

  • Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for chloropyridines.[5][9] A more active catalyst system is required.

    • Expertise & Experience: The key is to facilitate the difficult oxidative addition step. This is achieved by using a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand.[1][10][11] These ligands stabilize the palladium center, promote the formation of the active monoligated Pd(0) species, and enhance the rate of oxidative addition.[1][10]

    • Recommendation: Switch to a modern Buchwald-type ligand such as SPhos, XPhos, or RuPhos.[1][4] These have a proven track record with challenging substrates.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[4][12]

  • Assess the Base: The base is not just a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate species for the transmetalation step.[3][13]

    • Trustworthiness: If the base is too weak or poorly soluble, the formation of the boronate will be inefficient, stalling the catalytic cycle.[3]

    • Recommendation: Screen stronger inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective for these couplings.[3][14] If you started with a weaker base like Na₂CO₃ or K₂CO₃, switching to K₃PO₄ is a logical and often successful step.[3]

  • Increase the Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the C-Cl bond cleavage.[3]

    • Causality: The oxidative addition step has a significant kinetic barrier. Supplying more thermal energy increases the reaction rate.

    • Recommendation: Run the reaction at a higher temperature, typically in the range of 80-120 °C.[2][4] Microwave irradiation can also be a very effective method to accelerate the reaction and improve yields.[2][4]

Q2: My reaction is producing significant side products, especially protodeboronation and homocoupling. How can I minimize these?

The formation of byproducts is a common issue that can often be mitigated by carefully adjusting the reaction conditions.[3]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[4][12] It is often caused by excess water, harsh basic conditions, or prolonged reaction times at high temperatures.[12][15]

    • Solution 1 (Use Anhydrous Conditions): If your substrate is not sensitive to water, this may not be necessary. However, if protodeboronation is significant, using anhydrous solvents and reagents can help.[12]

    • Solution 2 (Use Boronic Esters): Boronic acids can be unstable.[16] Consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters, which are less prone to hydrolysis.[12][15]

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct.[4] It is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst's oxidation state.[4][16]

    • Solution: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[4] Maintain a positive pressure of an inert gas throughout the reaction.[12]

Q3: How do I choose the right solvent for my chloropyridine coupling?

The choice of solvent can significantly impact reaction yield and efficiency by affecting reagent solubility, catalyst activity, and reaction kinetics.[7]

  • Expertise & Experience: Aprotic polar solvents or mixtures with water are generally employed for Suzuki couplings.[7] Solvents like 1,4-dioxane, toluene, and THF are common choices.[7]

  • Trustworthiness: The addition of a co-solvent like water can be beneficial as it can help solubilize the inorganic base and the boronate species, thereby accelerating the transmetalation step.[4][14] A common ratio is 10:1 or 4:1 organic solvent to water.[4]

  • Recommendation: A good starting point is a mixture of 1,4-dioxane and water.[2][8] If solubility is an issue, DMF can be considered, though it can sometimes lead to side reactions.[8]

Frequently Asked Questions (FAQs)

  • FAQ 1: Which position on a dichloropyridine is most likely to react? Regioselectivity depends on the electronic and steric environment of the chlorine atoms. For many dichloropyridines, the reaction preferentially occurs at the position ortho or para to the ring nitrogen (C2/C6 and C4) due to electronic activation.[4] For example, 2,4-dichloropyridines typically undergo initial coupling at the C2 position under standard conditions.[4] However, this selectivity can sometimes be influenced or even reversed by using sterically bulky ligands.[4]

  • FAQ 2: Can I use Nickel catalysts for coupling chloropyridines? Yes, nickel catalysts are a viable and increasingly popular alternative to palladium.[1] Nickel is more earth-abundant and economical.[1] Nickel-based systems, often with dppf ligands, have shown good to excellent yields in the coupling of chloropyridines.[1]

  • FAQ 3: My boronic acid is expensive. How can I ensure it's used efficiently? To avoid wasting a valuable boronic acid, especially if protodeboronation is a concern, consider converting it to a more stable boronic ester (e.g., pinacol ester).[12][15] Also, ensure your reaction conditions are optimized to favor the cross-coupling pathway over decomposition pathways. A well-degassed reaction and a highly active catalyst system will help ensure the boronic acid is consumed in the desired reaction.[4]

Data & Protocols

Table 1: Recommended Starting Conditions for Chloropyridine Suzuki Coupling
ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ (1-2 mol%)Common and effective precatalysts.[17]
Ligand SPhos, XPhos, RuPhos (2-4 mol%)Bulky, electron-rich ligands that promote oxidative addition and stabilize the catalyst.[1][4][17]
Base K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv)Strong bases that are often effective for challenging couplings involving heteroaryl chlorides.[3][17]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O (e.g., 10:1 v/v)Aprotic organic solvents with water often provide good solubility and reaction rates.[4][7][17]
Temperature 80-120 °CHigher temperatures are often necessary to overcome the activation energy for C-Cl bond cleavage.[4][17]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the catalyst and minimizes homocoupling.[12][17]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine

This protocol is a generalized starting point and should be optimized for specific substrates.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Setup [label="1. Inert Atmosphere Setup\n- Add solids (chloropyridine, boronic acid, base)\n to an oven-dried Schlenk flask."]; Degas [label="2. Degas System\n- Evacuate and backfill with Ar/N₂ (3x)."]; AddReagents [label="3. Add Liquids\n- Add degassed solvent.\n- Add catalyst/ligand solution."]; Reaction [label="4. Reaction\n- Heat to desired temperature (e.g., 100°C)\n with vigorous stirring.\n- Monitor by TLC/LC-MS."]; Workup [label="5. Workup\n- Cool to RT.\n- Dilute with EtOAc/H₂O.\n- Separate layers, wash organic with brine."]; Purify [label="6. Purification\n- Dry organic layer (e.g., Na₂SO₄).\n- Concentrate under reduced pressure.\n- Purify by column chromatography."];

// Edges Setup -> Degas; Degas -> AddReagents; AddReagents -> Reaction; Reaction -> Workup; Workup -> Purify; }

Caption: A generalized experimental workflow for Suzuki coupling.

Materials:

  • Chloropyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed water (if using a mixed solvent system)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the chloropyridine, the arylboronic acid, and the base (e.g., K₃PO₄).[4][6]

  • Catalyst Preparation (Optional but Recommended): In a separate vial, dissolve the palladium precursor and the phosphine ligand in a small amount of the degassed solvent.[4]

  • Degassing: Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas three times.[4]

  • Reagent Addition: Add the degassed solvent (and water, if applicable) to the Schlenk flask via syringe, followed by the catalyst solution.[4][9]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[4][9]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 4-24 hours).[9][12]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[4][9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.[4][8]

References

  • BenchChem. (n.d.). Navigating Solvent Effects in Reactions of 3-Bromo-2-chloropyridine: A Comparative Guide.
  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • BenchChem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid.
  • BenchChem. (n.d.). Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
  • BenchChem. (n.d.). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines.
  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • BenchChem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Organic Chemistry Portal. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.

Sources

Technical Support Center: C-Cl Bond Activation in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the activation of carbon-chlorine (C-Cl) bonds—a notoriously difficult but critical transformation in modern synthesis.

Aryl chlorides are economically and commercially attractive starting materials compared to their bromide and iodide counterparts. However, their high bond dissociation energy and lower reactivity present significant hurdles.[1][2] This resource provides in-depth, field-proven insights and troubleshooting strategies to overcome these challenges, structured in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with aryl chlorides in Suzuki coupling.

Q1: My Suzuki coupling with an aryl chloride is not working or giving very low yield. What are the first things I should check?

A1: Failure or low yields with aryl chlorides often trace back to a few key areas. The primary challenge is the slow rate of the oxidative addition of the C-Cl bond to the palladium(0) catalyst, which is frequently the rate-determining step in the catalytic cycle.[3][4][5]

Here is a checklist of initial troubleshooting points:

  • Catalyst System Integrity: The choice of palladium precursor and, crucially, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ are often ineffective for unactivated aryl chlorides.[3][6] Ensure your catalyst and ligands have not degraded due to improper storage or handling.

  • Inert Atmosphere: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing or a poor inert atmosphere (Argon or Nitrogen) can lead to catalyst decomposition and the formation of unwanted side products like homocoupled boronic acids.[2][7]

  • Reagent Quality: Verify the purity and stability of your aryl chloride and boronic acid. Protodeboronation (hydrolysis of the boronic acid) is a common side reaction that consumes your coupling partner.[3][7]

  • Base and Solvent Selection: The base is not just a spectator; it plays a critical role in the transmetalation step.[8][9] The solvent system must be appropriate for the chosen base and temperature.[10][11]

Q2: I'm seeing a lot of homocoupling of my boronic acid. What causes this and how can I minimize it?

A2: Homocoupling of the boronic acid to form a biaryl side product is a strong indicator of issues with your catalytic cycle. This side reaction is often promoted by the presence of Pd(II) species and oxygen.[7]

Causes and Solutions:

  • Incomplete Reduction of Precatalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to the active Pd(0) may be inefficient.

  • Presence of Oxygen: As mentioned, oxygen can oxidize the Pd(0) catalyst to Pd(II), which then promotes homocoupling.[7] Rigorous degassing of your reaction mixture and solvents is essential.

  • Troubleshooting Steps:

    • Improve Degassing: Use a robust degassing method such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period.

    • Use a Pd(0) Source: Consider starting with a Pd(0) precatalyst like Pd₂(dba)₃ to bypass the in-situ reduction step.

    • Optimize Catalyst Loading: Sometimes, excessively high catalyst loading can lead to more side reactions.

Q3: My reaction with an electron-rich aryl chloride is sluggish. How can I improve the reaction rate?

A3: Electron-donating groups on the aryl chloride increase the electron density of the C-Cl bond, making the oxidative addition step even more challenging.[3][12] To overcome this, you need a highly active catalyst system.

Strategies for Electron-Rich Aryl Chlorides:

  • Advanced Ligands: Switch to bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3][13][14] These ligands promote the difficult oxidative addition step.[15][16]

    • Buchwald Biaryl Phosphine Ligands: Ligands such as SPhos and XPhos are industry standards for coupling challenging aryl chlorides.[3][8]

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable and active palladium complexes.[13][15]

  • Higher Temperatures: Increasing the reaction temperature can often provide the necessary energy to overcome the activation barrier for oxidative addition.

  • Stronger Base: Employing a stronger base, such as K₃PO₄ or Cs₂CO₃, can sometimes accelerate the overall catalytic cycle.[8]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for more complex scenarios.

Scenario 1: Coupling of Sterically Hindered Aryl Chlorides

Problem: Low to no conversion when coupling a sterically hindered aryl chloride (e.g., a 2,6-disubstituted chlorobenzene).

Analysis: Steric hindrance around the C-Cl bond can severely impede the approach of the palladium catalyst for oxidative addition. Furthermore, after oxidative addition, the resulting bulky arylpalladium(II) complex can make the subsequent transmetalation and reductive elimination steps difficult.

Troubleshooting Workflow: Sterically Hindered Substrates

G cluster_ligand Ligand Selection cluster_base Base Selection start Low Yield with Hindered Ar-Cl ligand Evaluate Ligand System start->ligand Step 1 base Optimize Base ligand->base If no improvement l1 Use Bulky Biarylphosphines (e.g., XPhos, tBuXPhos) ligand->l1 l2 Consider NHC Ligands (e.g., IPr, SImes) ligand->l2 temp Increase Temperature base->temp If still slow b1 Switch to stronger, non-nucleophilic base (K₃PO₄, Cs₂CO₃) base->b1 b2 Ensure base is finely powdered for better solubility base->b2 solvent Screen Solvents temp->solvent Final optimization success Successful Coupling solvent->success

Caption: Troubleshooting workflow for hindered aryl chlorides.

Detailed Protocol: Coupling of 2-Chloro-1,3-dimethylbenzene

This protocol provides a robust starting point for hindered substrates.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Phosphate, tribasic (K₃PO₄), finely powdered and dried

  • 2-Chloro-1,3-dimethylbenzene

  • Phenylboronic acid

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and finely powdered K₃PO₄ (2.0 equivalents).[3]

  • Add Reagents: Add the 2-chloro-1,3-dimethylbenzene (1.0 equivalent) and phenylboronic acid (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.2 M with respect to the aryl chloride.

  • Degassing: Subject the sealed flask to three freeze-pump-thaw cycles to ensure complete removal of oxygen.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.[3]

Scenario 2: Catalyst Deactivation with Heteroaryl Chlorides

Problem: The reaction starts but stalls before completion when using a nitrogen-containing heteroaryl chloride (e.g., 2-chloropyridine).

Analysis: The nitrogen atom in heteroaryl chlorides can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[17][18] This is a common challenge in pharmaceutical synthesis where such motifs are prevalent.

Catalyst Selection for Heteroaryl Chlorides

The key is to use a ligand that forms a highly stable and active catalyst complex, minimizing unwanted coordination from the substrate.

Ligand ClassExample LigandsPerformance with 2-ChloropyridinesKey Advantages
Bulky Biarylphosphines SPhos, RuPhosGood to ExcellentHigh activity, commercially available.
Ferrocenyl Phosphines dppfModerateGood for some systems, less general.
Specialized Ligands AmphosExcellentDesigned for heteroaryl couplings, high TONs.
NHC Ligands IPr, IMesGood to ExcellentStrong σ-donation prevents substrate inhibition.[9][13]
Visualizing the Catalytic Cycle and Inhibition

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Cl(L_n) Oxidative Adduct Pd(0)L_n->Ar-Pd(II)-Cl(L_n) Oxidative Addition (Ar-Cl) Inhibited_Complex [L_nPd(0)]-N-HetArCl (Inactive) Pd(0)L_n->Inhibited_Complex Substrate Coordination Ar-Pd(II)-OR(L_n) Transmetalation Intermediate Ar-Pd(II)-Cl(L_n)->Ar-Pd(II)-OR(L_n) Base (B(OH)₂) Ar-Pd(II)-Ar'(L_n) Diaryl Complex Ar-Pd(II)-OR(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Product Ar-Pd(II)-Ar'(L_n)->Ar-Ar'

Caption: Suzuki cycle with potential heteroaryl inhibition pathway.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Dai, C., & Fu, G. C. (2001). Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0) with a P,N Heteroligand and Isolation of Unsaturated Intermediates. Organometallics. [Link]

  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). Synthetic, structural, and mechanistic studies on the oxidative addition of aromatic chlorides to a palladium (N-heterocyclic carbene) complex: relevance to catalytic amination. Organometallics. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Grushin, V. V., & Alper, H. (1994). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Chemical Reviews. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Zhang, Q., & Yu, H.-Z. (2013). Mechanistic Study of Palladium-Catalyzed Chemoselective C(sp3)–H Activation of Carbamoyl Chloride. Organometallics. [Link]

  • Dong, Y., Bi, J., Zhu, D., Meng, D., & Li, T. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. Cellulose. [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (2025). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. ResearchGate. [Link]

  • Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • LeBlond, C. R., Andrews, A. T., Sun, Y., & Sowa, J. R. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. [Link]

  • Nugent, B. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • OUCI. (2013). Mechanistic Study of Palladium-Catalyzed Chemoselective C(sp3)–H Activation of Carbamoyl Chloride. OUCI. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. ResearchGate. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • MDPI. (2018). Advances in Enantioselective C–H Activation/Mizoroki-Heck Reaction and Suzuki Reaction. MDPI. [Link]

  • Bedford, R. B., Cazin, C. S. J., Coles, S. J., Gelbrich, T., Horton, P. N., Hursthouse, M. B., & Light, M. E. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]

Sources

Technical Support Center: Purification of 3-Chloro-2-methyl-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with robust, field-tested strategies for the purification of 3-Chloro-2-methyl-5-nitropyridine and its derivatives. The unique electronic and structural characteristics of these compounds—namely the basicity of the pyridine nitrogen, the electron-withdrawing nitro group, and the reactive chloro group—present specific challenges that require carefully considered purification protocols. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific derivative.

Part 1: Frequently Asked Questions (FAQs) - Initial Strategy

This section addresses the preliminary decisions you'll face after completing your synthesis and work-up.

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: Impurities typically arise from three sources: unreacted starting materials, side-products, and degradation. Common species include:

  • Starting Materials: Residual 2-methyl-5-nitropyridine-N-oxide or the corresponding 2-hydroxy precursor if the chlorination was incomplete.

  • Regioisomers: Depending on the synthetic route, isomers such as 2-chloro-3-methyl-5-nitropyridine or other chlorinated/nitrated pyridines may form.[1]

  • Hydrolysis Products: The C2-chloro group can be susceptible to hydrolysis back to the 2-hydroxy derivative, particularly if the work-up involves prolonged exposure to aqueous base.

  • Polymeric Materials: Pyridine derivatives can sometimes polymerize under certain reaction conditions.[2]

Q2: How do I choose the best primary purification method: Recrystallization, Column Chromatography, or Extraction?

A2: The optimal method depends on the scale of your reaction and the nature of the impurities. The following decision workflow can guide your choice.

G start Assess Crude Material (TLC, 1H NMR) is_solid Is the crude product a solid? start->is_solid scale What is the scale? is_solid->scale Yes polarity Significant polarity difference between product and impurities? is_solid->polarity No (Oil) scale->polarity Small (<5g) recrystallization Recrystallization scale->recrystallization Large (>5g) & Good solvent found wash Trituration / Slurry Wash scale->wash Large (>5g) & Impurities are minor acid_base Are impurities acidic/basic? polarity->acid_base No column Column Chromatography polarity->column Yes acid_base->column No, or further purification needed extraction Acid/Base Extraction acid_base->extraction Yes

Caption: Decision workflow for selecting a primary purification method.

Part 2: Troubleshooting Guide for Common Purification Techniques

This section provides solutions to specific problems encountered during the purification of this compound derivatives.

Section 2.1: Column Chromatography

Column chromatography on silica gel is the most versatile method but is often plagued by issues stemming from the basic pyridine nitrogen.

Q: My compound is streaking or "tailing" badly on the TLC plate and the column, leading to poor separation. What causes this and how do I fix it?

A: Peak tailing is a classic issue with basic compounds like pyridines on standard silica gel.[3] The root cause is the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic residual silanol groups (Si-OH) on the silica surface.[3] This creates a secondary, strong interaction mechanism that slows the compound's elution in a non-uniform way, causing the peak to tail.

Solution: You must modify the mobile phase to suppress this interaction. There are two primary strategies:

  • Add a Competing Base: Introduce a small amount of a volatile base, like triethylamine (TEA) or pyridine, into your eluent. This additive will preferentially bind to the acidic silanol sites, effectively "shielding" them from your compound, resulting in a more uniform elution and sharper peaks.[3]

  • Add an Acid: Incorporating a small amount of acetic acid or formic acid into the eluent will protonate the highly basic pyridine nitrogen, forming a pyridinium salt. This salt no longer has a free lone pair to interact with the silanol groups. However, this can sometimes affect the retention factor significantly.

Mobile Phase Modifier Concentration Mechanism of Action Considerations
Triethylamine (TEA)0.1 - 1.0% (v/v)Competing base shields acidic silanol sites.Most common and effective method. Volatile, easily removed.
Acetic Acid (AcOH)0.1 - 1.0% (v/v)Protonates the pyridine nitrogen, eliminating interaction.Can alter solubility and retention. May not be suitable for acid-labile compounds.
Pyridine0.1 - 0.5% (v/v)Competing base.Can be harder to remove under vacuum than TEA.

Q: I have poor resolution between my desired product and an impurity. How can I improve the separation?

A: Improving resolution requires optimizing the selectivity (α) and efficiency (N) of your chromatography.

Troubleshooting Steps:

  • Optimize the Mobile Phase: The first and easiest variable to change is the eluent. If you are using a standard Hexane/Ethyl Acetate system, try switching to a solvent with different properties. For example, replacing Ethyl Acetate with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) can alter the interactions and improve separation.

  • Change the Stationary Phase: If optimizing the mobile phase fails, the issue may be a lack of selectivity on silica. Consider switching to a different stationary phase. Alumina (basic or neutral) can be effective for basic compounds. Alternatively, reversed-phase (C18) chromatography may provide the necessary selectivity, especially if the impurities have different hydrophobic characteristics.

  • Decrease Particle Size: For very difficult separations, using a column with smaller silica particles (e.g., flash chromatography systems) will increase column efficiency and provide better resolution.[3]

Section 2.2: Recrystallization

Q: My product "oils out" instead of forming crystals during recrystallization. What should I do?

A: "Oiling out" occurs when the compound comes out of solution above its melting point or when the solution is supersaturated too quickly. The presence of impurities can also inhibit proper crystal lattice formation.[2]

Solution Strategies:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. A Dewar flask filled with warm water can provide excellent insulation for slow cooling.

  • Use Less Solvent: You may have used too much solvent. Try boiling some off to create a more concentrated solution before attempting to cool again.

  • Change the Solvent System: The ideal recrystallization solvent dissolves the compound when hot but poorly when cold. If a single solvent doesn't work, use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" anti-solvent (in which it is insoluble) dropwise until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.[2]

  • Induce Nucleation: Scratch the inside of the flask at the solvent-air interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[2] Adding a "seed crystal" from a previous successful batch can also initiate crystallization.

Part 3: Experimental Protocols

These protocols provide detailed, validated methodologies for the purification of this compound derivatives.

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a standard method for purifying a crude reaction mixture on silica gel.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Glass column, collection tubes, TLC plates

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Spot your crude material on a TLC plate. Develop the plate in various ratios of Hexane/EtOAc. A good system will give your desired product an Rf value of ~0.25-0.35. Add 0.5% TEA to the TLC solvent jar to check if it improves the spot shape.

  • Column Packing (Dry Packing): a. Place a small plug of cotton or glass wool at the bottom of the column. b. Add a ~1 cm layer of sand. c. Add the required amount of dry silica gel powder (typically 40-60x the mass of your crude material). d. Gently tap the side of the column to ensure even packing. Add another ~1 cm layer of sand on top.

  • Sample Loading (Dry Loading): a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or EtOAc). b. Add a small amount of silica gel (2-3x the mass of your crude material) to this solution. c. Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your crude material adsorbed onto silica. d. Carefully add this powder to the top of the packed column.

  • Elution: a. Carefully add your pre-mixed eluent (e.g., 80:20 Hexane:EtOAc + 0.5% TEA) to the top of the column. b. Use gentle air pressure to push the solvent through the column, collecting fractions in test tubes. c. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation: a. Combine the fractions that contain your pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Liquid-Liquid Extraction

This protocol is useful for removing acidic or basic impurities from your neutral product.

Materials:

  • Crude product dissolved in an organic solvent (e.g., Ethyl Acetate, DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq) solution

  • Brine (saturated NaCl (aq) solution)

  • Separatory funnel

Procedure:

  • Dissolve Crude Mixture: Dissolve the crude product in a water-immiscible organic solvent like Ethyl Acetate (EtOAc).

  • Acid Wash (Removes Basic Impurities): a. Transfer the organic solution to a separatory funnel. b. Add an equal volume of 1 M HCl solution. c. Stopper the funnel, invert, and vent. Shake gently for 30 seconds. d. Allow the layers to separate and drain the lower aqueous layer. This layer now contains the protonated basic impurities.

  • Base Wash (Removes Acidic Impurities): a. To the organic layer remaining in the funnel, add an equal volume of saturated NaHCO₃ solution. b. Shake, venting frequently to release CO₂ gas. c. Allow the layers to separate and drain the lower aqueous layer. This removes acidic impurities and neutralizes any residual HCl.

  • Brine Wash: a. Wash the organic layer with an equal volume of brine. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer. b. Drain the aqueous layer.

  • Drying and Concentration: a. Drain the organic layer into a clean flask. b. Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes. c. Filter or decant the dried organic solution away from the drying agent. d. Remove the solvent under reduced pressure to yield the purified product.[4][5]

References

  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Overcoming challenges in the purification of pyridine compounds. (2025). Benchchem.
  • A Comparative Spectroscopic Guide to the Reaction Products of 2-Chloro-5-methyl-3-nitropyridine. (2025). Benchchem.
  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI.
  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing.
  • PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. Canadian Science Publishing.
  • Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. (2025). Benchchem.
  • How can I remove the pyridine from the sugar compound? (2015). ResearchGate. [Link]

  • Process for preparation of nitropyridine derivatives.
  • What is best method to remove pyridine from a reaction mixture? (2014). ResearchGate. [Link]

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (2025). ResearchGate. [Link]

  • How do I get dry pyridine? (2014). ResearchGate. [Link]

  • Hello, i want to know how can i eliminate pyridine by extraction? (2017). ResearchGate. [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine.
  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (2015). ResearchGate. [Link]

  • Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products. (2025). Benchchem.
  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Preparation method of 2-chloro-5-nitropyridine.
  • Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Method for preparing 2-chloro-5-nitropyridine.
  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. [Link]

Sources

Technical Support Center: Synthesis of 3-Chloro-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-2-methyl-5-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. My goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction outcomes.

The synthesis of this compound is a classic example of aromatic functionalization where regioselectivity is paramount. The interplay between the directing effects of the pyridine nitrogen, the activating methyl group, and the deactivating nitro group creates a complex reactivity landscape. This guide breaks down the synthesis into its core stages and addresses the most frequent issues encountered in the lab.

Overall Synthetic Workflow

The most common and logical pathway to this compound involves a two-step process starting from 2-methylpyridine. First, a nitration reaction is performed to install the nitro group at the 5-position, followed by a selective chlorination at the 3-position.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination A 2-Methylpyridine B 2-Methyl-5-nitropyridine A->B HNO₃ / H₂SO₄ C 2-Methyl-5-nitropyridine D This compound (Target Product) C->D Cl₂ / Catalyst or other chlorinating agent

Figure 1: General two-step synthesis pathway.

Part 1: Troubleshooting the Nitration of 2-Methylpyridine

The initial nitration is a critical step that dictates the isomeric purity of your feedstock for the subsequent chlorination. The primary challenge is achieving high selectivity for the 5-nitro isomer over other constitutional isomers.

Q1: My reaction produces a significant amount of the 2-methyl-3-nitropyridine isomer. How can I improve the regioselectivity for the desired 5-nitro product?

A1: This is the most common issue in this step and stems from the competing directing effects on the pyridine ring. The pyridine nitrogen directs electrophiles to the 3- and 5-positions (meta), while the activating methyl group directs to the 3- and 5-positions (ortho and para, respectively).

  • Mechanistic Cause: The formation of the 3-nitro isomer is often kinetically favored due to the proximity to the activating methyl group. However, the 5-nitro isomer is typically the thermodynamically more stable product due to reduced steric hindrance. Your goal is to favor the thermodynamic pathway.

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating mixture. Running the reaction at higher temperatures can decrease selectivity.

    • Reverse Addition: Instead of adding the nitrating mixture (HNO₃/H₂SO₄) to the 2-methylpyridine, try adding the 2-methylpyridine substrate slowly to the pre-mixed and cooled nitrating acids. This strategy, often employed in industrial settings, maintains a consistent excess of the nitrating agent and can suppress the formation of undesired isomers. A similar principle is used to control isomer formation in related pyridine nitrations.[1]

    • Reaction Time: After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., room temperature or slightly above) for a sufficient duration. This allows the reaction to equilibrate and favors the formation of the more stable 5-nitro isomer. Monitor by TLC or HPLC to avoid decomposition.

Q2: I'm observing byproducts consistent with the oxidation of the methyl group to a carboxylic acid (5-nitro-picolinic acid). How can I prevent this?

A2: The strong oxidizing nature of hot, concentrated nitric and sulfuric acids can lead to this unwanted side reaction.

  • Mechanistic Cause: The benzylic-like protons of the methyl group are susceptible to oxidation under harsh conditions.

  • Troubleshooting & Optimization:

    • Strict Temperature Management: This is the most critical factor. Avoid any temperature spikes during the exothermic addition process. Ensure your cooling bath is robust.

    • Use of Fuming Sulfuric Acid (Oleum): In some cases, using oleum as the solvent can reduce oxidative side reactions by ensuring a strongly acidic, rather than strongly oxidizing, environment. It also helps to fully protonate the pyridine nitrogen, further deactivating the ring to oxidation.

    • Minimize Reaction Time: Do not let the reaction run for an excessively long time after the starting material is consumed.

Part 2: Troubleshooting the Chlorination of 2-Methyl-5-nitropyridine

In this step, the goal is to introduce a chlorine atom at the 3-position. The existing methyl and nitro groups now exert their own directing effects on a ring that is already electron-deficient.

Side_Reactions Start 2-Methyl-5-nitropyridine Product This compound (Desired Product) Start->Product Electrophilic Chlorination (Correct Conditions) Isomer Isomeric Impurities (e.g., 4-Chloro, 6-Chloro) Start->Isomer Poor Regiocontrol SideChain Side-Chain Chlorination (2-(Chloromethyl) byproduct) Start->SideChain Radical Conditions (e.g., UV light, high temp) OverChlor Dichlorination Product Product->OverChlor Excess Chlorinating Agent / Long Time

Figure 2: Major side reaction pathways in the chlorination step.

Q1: My primary impurity is from side-chain chlorination, yielding 3-chloro-2-(chloromethyl)-5-nitropyridine. How can I suppress this?

A1: This is a classic case of switching from an intended electrophilic aromatic substitution (SEAr) mechanism to an unintended radical mechanism.

  • Mechanistic Cause: Side-chain (benzylic) chlorination proceeds via a free-radical pathway. This is often initiated by UV light, high temperatures, or the presence of radical initiators.[2][3]

  • Troubleshooting & Optimization:

    • Exclude Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

    • Avoid Radical Initiators: Ensure reagents are free from peroxides. Do not use radical initiators like AIBN or benzoyl peroxide.

    • Control Temperature: Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate. High temperatures can promote radical formation.

    • Choose Appropriate Chlorinating System: Use a system that strongly favors the electrophilic pathway. Systems like Cl₂ with a Lewis acid (e.g., FeCl₃, AlCl₃) or reagents like N-chlorosuccinimide (NCS) in an acidic medium are designed for aromatic chlorination.

Q2: I am getting a mixture of isomers, including 4-chloro and 6-chloro products, instead of selective 3-chlorination.

A2: This indicates a lack of regiocontrol. The 3-position is sterically hindered by the adjacent methyl group, and electronically, the directing effects must be carefully balanced.

  • Mechanistic Cause: The methyl group (ortho, para-directing) and the nitro group (meta-directing) both direct away from the 4- and 6-positions to some extent, but under certain conditions, substitution at these sites can occur. The 3-position is activated by the methyl group but deactivated by the nitro group.

  • Troubleshooting & Optimization:

    • Catalyst Choice: The choice and amount of Lewis acid catalyst can be critical. A milder Lewis acid might offer better selectivity. Experiment with catalysts like I₂ or ZnCl₂ in addition to stronger ones like FeCl₃.

    • Solvent: The solvent can influence selectivity. Polar solvents can stabilize charged intermediates differently. Consider solvents like dichlorobenzene, chloroform, or even neat conditions if the substrate is liquid at reaction temperature.

    • Sterically Bulky Chlorinating Agent: While less common, employing a more sterically demanding chlorinating agent could potentially favor substitution at the less hindered 4- or 6-positions, so it is crucial to stick to standard reagents like Cl₂ or NCS unless specific literature suggests otherwise.

Q3: The reaction is producing dichlorinated byproducts. How can I improve selectivity for mono-chlorination?

A3: Over-chlorination occurs when the desired product reacts further with the chlorinating agent.

  • Mechanistic Cause: Although the first chlorine atom is deactivating, the presence of the activating methyl group can still allow for a second chlorination, especially under forcing conditions.

  • Troubleshooting & Optimization:

    • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use no more than 1.0-1.1 equivalents.

    • Monitor the Reaction: Follow the reaction progress closely using TLC, GC, or HPLC. Quench the reaction as soon as the starting material is consumed to a satisfactory level.

    • Lower Temperature: Running the reaction at a lower temperature will decrease the rate of the second chlorination more significantly than the first, improving selectivity.

Experimental Protocols & Data

Recommended Protocol: Synthesis of 2-Methyl-5-nitropyridine (Step 1)
  • Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Charge the flask with concentrated sulfuric acid (4.0 equiv) and cool to 0 °C in an ice-salt bath.

  • Slowly add fuming nitric acid (1.5 equiv) to the sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the nitrating mixture is prepared and cooled, slowly add 2-methylpyridine (1.0 equiv) dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, let the reaction stir at 5-10 °C for an additional hour.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC/HPLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the cold solution by the slow addition of a concentrated base (e.g., 50% NaOH or NH₄OH), keeping the temperature below 20 °C.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography.

Troubleshooting Summary Table
Observed Issue Potential Cause Recommended Action
Nitration Step: High 3-nitro isomer contentKinetic product formation favoredLower reaction temp (0-5°C); Add substrate to acid (reverse addition).
Nitration Step: Methyl group oxidationTemperature too high; overly oxidative conditionsMaintain strict temperature control (<10°C); Reduce reaction time.
Chlorination Step: Side-chain chlorinationRadical mechanism initiatedExclude UV light; Avoid high temperatures; Use SEAr-favoring reagents.
Chlorination Step: Poor regioselectivity (isomers)Incorrect catalyst or conditionsScreen Lewis acid catalysts (FeCl₃, I₂); Optimize solvent.
Chlorination Step: DichlorinationExcess chlorinating agent; long reaction timeUse 1.0-1.1 equiv of chlorinating agent; Monitor reaction closely and quench.

References

  • Google Patents.Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • LookChem. Exploring 2-Chloro-3-Methyl-5-Nitropyridine: Properties and Applications. Available from: [Link]

  • MDPI. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Available from: [Link]

  • Google Patents.Method for preparing 2-chloro-5-nitropyridine.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

  • Google Patents.Method of side-chain chlorination of 2-chloro-methylpyridine.
  • Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available from: [Link]

  • Google Patents.Process for the production of 2-methyl-5-ethyl pyridine.
  • European Patent Office. Method of side-chain chlorination of 2-chloro-methylpyridine - EP 0557967 A1. Available from: [Link]

  • Chemsrc. 2-Chloro-3-nitro-6-methylpyridine | CAS#:22280-60-0. Available from: [Link]

  • PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. Available from: [Link]

  • Google Patents.Preparation method of high-yield 2-chloro-5-nitropyridine.
  • NIH National Center for Biotechnology Information. Flow Synthesis of 2-Methylpyridines via α-Methylation. Available from: [Link]

  • The Royal Society of Chemistry. c5sc02983j1.pdf. Available from: [Link]

  • Google Patents.Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

Sources

Technical Support Center: Troubleshooting Impurity Formation in 3-Chloro-2-methyl-5-nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Chloro-2-methyl-5-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification and mitigation of critical impurities. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

The synthesis of this compound, a valuable building block in medicinal and agrochemical research, typically involves the electrophilic nitration of a 2-chloro-3-methylpyridine precursor. The pyridine ring's inherent electron-deficient nature makes this reaction challenging, often requiring harsh conditions that can lead to a variety of side products.[1][2] Controlling regioselectivity and the extent of nitration are the primary challenges that dictate the purity of the final product.

Part 1: Frequently Asked Questions (FAQs) on Common Impurities

This section addresses the most common issues encountered during the synthesis and initial analysis of this compound.

Q1: My initial purity analysis (TLC/HPLC) shows multiple peaks with similar retention times to my desired product. What are they likely to be?

A: This is a classic sign of isomeric impurities . During the electrophilic nitration of 2-chloro-3-methylpyridine, the nitro group can add to several positions on the pyridine ring. While the 5-position is the target, substitution at the 4- and 6-positions can also occur, leading to the formation of 3-Chloro-2-methyl-4-nitropyridine and 3-Chloro-2-methyl-6-nitropyridine. The electron-directing effects of the existing chloro and methyl groups, combined with the deactivating effect of the pyridine nitrogen, govern the ratio of these products.[2] These isomers often have very similar polarities, making them difficult to separate by standard chromatography.

Q2: My mass spectrometry data shows a peak with a molecular weight of 217.5 g/mol , which is higher than my product's weight of 172.57 g/mol . What does this indicate?

A: This higher mass peak corresponds to the addition of another nitro group (mass ≈ 45 g/mol ), indicating the formation of a dinitrated byproduct . The harsh conditions (e.g., fuming nitric acid, high temperatures) required to achieve mononitration can easily lead to over-nitration, especially if reaction time or temperature is not strictly controlled.[1] This is one of the most common process-related impurities in this synthesis.

Q3: The reaction mixture turned dark brown or black, and the final product is difficult to purify from a tar-like substance. What causes this?

A: The formation of dark, tarry material is typically due to degradation and oxidative side reactions . The combination of concentrated sulfuric and nitric acids at elevated temperatures is a highly aggressive medium. It can cause oxidation of the methyl group on the pyridine ring or lead to polymerization and decomposition of the starting material and/or product, reducing yield and complicating purification.

Q4: I still have a significant amount of unreacted 2-chloro-3-methylpyridine starting material. How can I improve the conversion rate?

A: Low conversion is a common problem due to the deactivation of the pyridine ring towards electrophilic substitution.[3] To improve this, you can consider:

  • Increasing Reaction Temperature: Cautiously increase the temperature while monitoring for the formation of degradation products.

  • Extending Reaction Time: Monitor the reaction's progress via TLC or HPLC to determine the optimal time point before significant byproduct formation occurs.[1]

  • Adjusting Nitrating Agent Stoichiometry: A modest increase in the molar ratio of the nitrating agent can improve conversion, but this must be balanced against the increased risk of over-nitration.[1]

Part 2: Analytical Workflows for Impurity Identification

A systematic approach is crucial for efficiently identifying and resolving impurity issues. The following workflow provides a logical sequence of analysis and decision-making.

G Diagram 1: Troubleshooting Workflow for Impurity Analysis cluster_0 Initial Assessment cluster_1 Identification & Quantification cluster_2 Remediation Crude_Analysis Crude Product Analysis (TLC, HPLC, LC-MS) Impurity_Detected Impurity > Threshold? Crude_Analysis->Impurity_Detected QC_Pass Product Meets Spec Impurity_Detected->QC_Pass No Identify Structural Identification (High-Res MS, NMR) Impurity_Detected->Identify Yes Quantify Quantification (Validated HPLC/GC) Identify->Quantify Optimize_Synthesis Optimize Synthesis (Temp, Time, Stoichiometry) Quantify->Optimize_Synthesis Improve_Purification Improve Purification (Recrystallization, Chromatography) Quantify->Improve_Purification Optimize_Synthesis->Crude_Analysis Improve_Purification->Crude_Analysis G Diagram 2: Synthesis and Side Reaction Pathways SM 2-Chloro-3-methylpyridine NitratingAgent HNO₃ / H₂SO₄ Degradation Oxidation/Degradation (Tar) SM->Degradation Harsh Conditions Target This compound (Desired Product) NitratingAgent->Target Controlled Conditions (Low Temp, Slow Addition) Isomer4 4-Nitro Isomer NitratingAgent->Isomer4 Side Reaction Isomer6 6-Nitro Isomer NitratingAgent->Isomer6 Side Reaction Dinitro Dinitrated Product Target->Dinitro Harsh Conditions (Excess HNO₃, High Temp)

Caption: Synthetic pathway and common impurity formation routes.

Q: How can I best control the regioselectivity of the nitration to favor the 5-nitro isomer?

A: Precise control over reaction conditions is paramount.

  • Low Temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly only if necessary. This minimizes the activation energy available for forming less-favored isomers.

  • Slow Addition: Add the nitrating agent dropwise to the substrate solution. [1]This prevents localized "hot spots" and high concentrations of the nitronium ion, which can decrease selectivity.

Q: What is the most effective laboratory-scale method for purifying the final product away from its isomers?

A: While challenging, a combination of techniques is often successful.

  • Recrystallization: This should be the first step. Experiment with various solvent systems (e.g., ethanol/water, isopropanol, hexanes/ethyl acetate) to find one that selectively precipitates the desired this compound isomer.

  • Column Chromatography: If recrystallization is insufficient, silica gel chromatography is necessary. Use a shallow gradient of a solvent system like hexanes/ethyl acetate and carefully monitor fractions by TLC or HPLC to isolate the major product.

By understanding the root causes of impurity formation and employing a systematic analytical approach, you can significantly improve the purity and yield of your this compound synthesis.

References

  • Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration. (n.d.). Benchchem.
  • A Comparative Guide to the NMR Spectral Analysis of Trifluoromethylpyridine Isomers. (n.d.). Benchchem.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).
  • How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure.
  • Discuss the chemistry of pyridine under nitration. (2025). Filo.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
  • Why is the nitration and sulphonation of pyridine not possible? (2013). Quora.
  • Method Development for Drug Impurity Profiling: Part 1. (n.d.). LCGC International.
  • GC AND GC/MS. (n.d.). Agilent.
  • The Chemistry of 2-Chloro-3-methyl-5-nitropyridine: A Synthesis Expert's View. (2025).
  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009). PubMed.

Sources

Technical Support Center: Strategies for Overcoming the Poor Reactivity of Electron-Rich Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for overcoming the challenges associated with the poor reactivity of electron-rich chloropyridines in cross-coupling reactions. Drawing from established principles and field-proven insights, this resource is designed to help you navigate these demanding transformations with confidence.

The Challenge: Understanding the Inertness of Electron-Rich Chloropyridines

The diminished reactivity of chloropyridines, especially those bearing electron-donating groups (EDGs), in popular cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is a significant hurdle in synthetic chemistry. This inertness stems from two primary electronic factors:

  • Increased Electron Density: EDGs such as methoxy (-OCH₃), amino (-NH₂), and alkyl groups increase the electron density on the pyridine ring. This strengthening of the carbon-chlorine (C-Cl) bond makes the crucial oxidative addition step, often the rate-limiting step in the catalytic cycle, more difficult.[1]

  • Lewis Basicity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst (e.g., palladium), leading to catalyst inhibition or deactivation.[2][3] This effect is often more pronounced in electron-rich systems.

Troubleshooting Guide: Common Issues and Solutions

Here is a summary of common problems encountered when working with electron-rich chloropyridines and recommended troubleshooting strategies:

Problem Probable Cause(s) Recommended Solution(s)
Low to No Conversion 1. Inefficient oxidative addition of the C-Cl bond.[1] 2. Catalyst deactivation by the pyridine nitrogen. 3. Poor quality or inappropriate choice of catalyst/ligand.1. Switch to a more active catalyst system: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2][4] These promote the formation of highly active monoligated Pd(0) species.[2][4] 2. Increase catalyst loading: For particularly challenging substrates, increasing the catalyst loading from the typical 1-2 mol% to 3-5 mol% can be beneficial.[1] 3. Elevate the reaction temperature: Higher temperatures (typically 80-120 °C) can provide the necessary energy to overcome the activation barrier for oxidative addition.[1][2] 4. Use a pre-catalyst: Consider using a well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles) for more reliable generation of the active Pd(0) species.[1]
Significant Hydrodehalogenation (-Cl replaced by -H) 1. Slow reductive elimination of the desired product. 2. Presence of trace water or other protic sources. 3. β-hydride elimination from the coupling partner (e.g., in Buchwald-Hartwig amination).[1]1. Ensure strictly anhydrous and inert conditions: Use dry, degassed solvents and rigorously maintain an inert atmosphere (argon or nitrogen).[1] 2. Optimize the ligand: A more sterically hindered ligand can accelerate reductive elimination. 3. Choose the appropriate base: For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, but this might require a more active catalyst system.[1]
Formation of Homocoupled Products 1. Side reactions of the organometallic coupling partner (e.g., boronic acid in Suzuki coupling). 2. Inefficient transmetalation.1. Adjust the stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent. 2. Optimize the base and solvent: The choice of base and solvent can significantly impact the rate of transmetalation versus side reactions.
Poor Regioselectivity (for di- or poly-chlorinated pyridines) 1. Similar electronic environment of the chlorine atoms. 2. Steric hindrance around one of the chlorine atoms.1. Exploit electronic differences: The chlorine at the 2-position of a pyridine ring is generally more activated towards oxidative addition than those at the 3- or 4-positions due to the electron-withdrawing nature of the ring nitrogen.[1] 2. Utilize sterically demanding ligands: Bulky ligands can favor reaction at the less sterically hindered position.

Frequently Asked Questions (FAQs)

Q1: Why are my yields consistently low when attempting a Suzuki-Miyaura coupling with a 2-chloro-4-methoxypyridine?

The combination of an electron-donating methoxy group and the chlorine at the 2-position, which is electronically activated but can also chelate the metal, presents a significant challenge. The methoxy group increases the electron density of the ring, making the C-Cl bond stronger and oxidative addition more difficult.

  • Recommendation: Employ a highly active catalytic system. A combination of a palladium pre-catalyst and a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos is often effective.[2] You may also need to use a higher reaction temperature and ensure your reagents and solvents are scrupulously dry.

Q2: What are the most effective ligands for Buchwald-Hartwig amination of electron-rich chloropyridines?

Standard phosphine ligands like triphenylphosphine (PPh₃) are generally ineffective for activating the C-Cl bond in these substrates.[1]

  • Recommendation: Sterically hindered and electron-rich ligands are essential.

    • Biarylphosphine ligands: RuPhos, BrettPhos, and DavePhos are excellent choices.[1]

    • Ferrocene-based ligands: Josiphos-type ligands have also shown good performance.[1]

Q3: Can I use nickel catalysts as a more cost-effective alternative to palladium for these reactions?

Yes, nickel catalysts are a viable and more economical option for cross-coupling reactions of chloropyridines.[2]

  • Considerations: Nickel-catalyzed reactions can be more sensitive to air and moisture, requiring strict adherence to inert atmosphere techniques. The mechanism can also differ from palladium-catalyzed reactions, sometimes involving single-electron transfer (SET) pathways.

Q4: How can I minimize catalyst inhibition by the pyridine nitrogen?

The coordination of the pyridine nitrogen to the metal center is a common cause of catalyst deactivation.

  • Strategies:

    • Use of bulky ligands: Sterically demanding ligands can disfavor the coordination of the pyridine nitrogen.[4]

    • Substrate modification: In some cases, temporary N-oxidation of the pyridine to the corresponding N-oxide can mitigate this issue. The N-oxide can be readily reduced back to the pyridine after the coupling reaction.[5][6]

Experimental Workflow & Protocols

Logical Workflow for Troubleshooting

Caption: A logical workflow for troubleshooting common issues.

Detailed Protocol: Suzuki-Miyaura Coupling of 2-Chloro-4-methoxypyridine with Phenylboronic Acid

This protocol outlines a robust procedure for a challenging Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Chloro-4-methoxypyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4-methoxypyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

    • In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere:

    • Seal the Schlenk flask with a septum and evacuate and backfill with nitrogen or argon three times.

  • Addition of Reagents:

    • Add the Pd(OAc)₂ and SPhos to the Schlenk flask under a positive pressure of inert gas.

    • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-phenyl-4-methoxypyridine.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and the bulky, electron-rich SPhos ligand is highly effective for activating the C-Cl bond.[2]

  • Base: K₃PO₄ is a strong enough base to facilitate transmetalation without causing significant decomposition of the boronic acid.

  • Solvent: 1,4-dioxane is a common high-boiling point solvent suitable for these reactions.

  • Temperature: The elevated temperature is necessary to overcome the high activation energy of the oxidative addition step.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-Cl(L_n) Pd0->PdII Ar-Cl OxAdd Oxidative Addition Transmetal Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L_n) PdII->PdII_Ar Ar'-B(OR)₂ RedElim Reductive Elimination PdII_Ar->Pd0 Ar-Ar' Product Ar-Ar' Substrate Ar-Cl Boronic Ar'-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Wen, X. et al. (2022). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH. Available at: [Link]

  • Bhaskaran, S. et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. Available at: [Link]

  • NROChemistry (n.d.). Negishi Coupling. NROChemistry. Available at: [Link]

  • Campeau, L.-C. et al. (2006). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. Available at: [Link]

  • PubMed (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. Available at: [Link]

  • MDPI (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • ACS Publications (2018). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. Available at: [Link]

  • ACS Publications (2001). Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond: The Crucial Role of Highly Reactive Fluoro Complexes. Organometallics. Available at: [Link]

  • ResearchGate (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... ResearchGate. Available at: [Link]

  • Organic Chemistry Portal (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • NIH (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health. Available at: [Link]

  • Wiley Online Library (2018). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

  • University of Groningen (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • PubMed (2012). A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. PubMed. Available at: [Link]

  • ResearchGate (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available at: [Link]

  • Wikipedia (n.d.). Negishi coupling. Wikipedia. Available at: [Link]

  • RSC Publishing (2020). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. RSC Publishing. Available at: [Link]

  • Denmark Group (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group. Available at: [Link]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • PubMed (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. PubMed. Available at: [Link]

  • ChemRxiv (2023). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. Available at: [Link]

  • Scirp.org (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]

  • Wiley Online Library (2001). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Chemistry – A European Journal. Available at: [Link]

  • Scirp.org (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]

  • ResearchGate (n.d.). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Sussex Drug Discovery Centre (2013). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. Available at: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • ProQuest (n.d.). Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. ProQuest. Available at: [Link]

  • ResearchGate (2021). Cooperative C-H Activation of Pyridine by PBP Complexes of Rh and Ir Can Lead to Bridging 2-Pyridyls with Different Connectivity to the B-M Unit. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • Reddit (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Available at: [Link]

  • ResearchGate (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. Available at: [Link]

  • YouTube (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]

  • Wiley Online Library (2021). Reductive Coupling of (Fluoro)pyridines by Linear 3d‐Metal(I) Silylamides of Cr–Co: A Tale of C−C Bond Formation, C−F Bond Cleavage and a Pyridyl Radical Anion. Angewandte Chemie International Edition. Available at: [Link]

  • Beilstein Journals (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications (2018). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. Available at: [Link]

  • MDPI (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. MDPI. Available at: [Link]

  • MDPI (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing) (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

Sources

Troubleshooting Guide for Difficult Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional resource for researchers, scientists, and professionals in drug development, this Technical Support Center offers comprehensive troubleshooting guides and frequently asked questions for navigating the complexities of difficult Suzuki-Miyaura couplings. As a Senior Application Scientist, this guide is structured to provide not just protocols, but a deep, mechanistic understanding of catalyst selection and reaction optimization, ensuring robust and reproducible outcomes for your most challenging synthetic problems.

This section addresses specific experimental failures in a question-and-answer format, providing a clear path from problem to solution based on mechanistic principles.

Q1: My reaction shows low to no yield, and I've recovered most of my starting material. What are the primary factors to investigate?

When a Suzuki-Miyaura coupling fails to proceed, the issue often lies with the generation and stability of the active catalytic species or the conditions required for the key steps of the catalytic cycle.

Possible Causes & Recommended Solutions:

  • Inactive Catalyst System: The most common issue is the failure to generate or maintain the active Pd(0) species.

    • Causality: Pd(II) precatalysts require in situ reduction to Pd(0) to enter the catalytic cycle.[1] Oxygen can intercept and deactivate the Pd(0) catalyst, often leading to the formation of palladium black.[1][2]

    • Solution:

      • Ensure Inert Atmosphere: Rigorously degas your solvent (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain a positive pressure of inert gas throughout the reaction setup and duration.[1][3]

      • Use a Well-Defined Precatalyst: Instead of generating the catalyst in situ from a simple salt like Pd(OAc)₂, consider using a well-defined Pd(II) precatalyst (e.g., a Buchwald palladacycle). These precatalysts incorporate a 1:1 ligand-to-palladium ratio and are designed for reliable activation to the active Pd(0) species.[4][5]

      • Optimize Ligand-to-Metal Ratio: If using a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃, the ligand-to-palladium ratio is critical. An insufficient amount of ligand can lead to catalyst decomposition. For challenging couplings, a ligand:Pd ratio of 1.2:1 to 2:1 can significantly improve yield compared to a 1:1 ratio.[4]

  • Ineffective Oxidative Addition: This is the first crucial step of the cycle and is often the rate-limiting step, especially for unactivated substrates like aryl chlorides.[6]

    • Causality: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making oxidative addition more difficult. Electron-rich aryl halides also slow this step.[7][8]

    • Solution:

      • Switch to a More Electron-Rich, Bulky Ligand: Ligands play a paramount role in facilitating oxidative addition.[9] For aryl chlorides or sterically hindered substrates, employ bulky, electron-donating phosphine ligands such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][9][10] These ligands promote the formation of the highly reactive, monoligated L₁Pd(0) species believed to be key for activating challenging substrates.[6]

  • Sub-Optimal Base or Solvent: The base is not just a spectator; it is critical for the transmetalation step.[11] The solvent system must solubilize all components and be compatible with the chosen base.

    • Causality: The base activates the boronic acid, forming a more nucleophilic boronate species required for transmetalation.[12] Poor solubility of the base or reactants can stall the reaction.

    • Solution:

      • Screen Bases: For difficult couplings, a strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is a robust and broadly effective choice.[1] Cesium carbonate (Cs₂CO₃) is also highly effective, particularly in anhydrous conditions.[13]

      • Solvent Choice: Aprotic polar solvents like dioxane, THF, or toluene are commonly used, often with a small amount of water to aid in dissolving the base.[12][14] However, for water-sensitive substrates, anhydrous conditions may be necessary.[3]

Below is a logical workflow to diagnose the cause of low conversion in your reaction.

G Start Low / No Yield Observed Check_SM Is Starting Material Consumed? Start->Check_SM Check_Side_Products Are Major Side Products Observed? Check_SM->Check_Side_Products Yes Inactive_Catalyst Cause: Inactive Catalyst or Failed Oxidative Addition Check_SM->Inactive_Catalyst No Side_Product_Issue See Q2: Side Product Formation Check_Side_Products->Side_Product_Issue Yes Conditions_Issue Cause: Sub-Optimal Reaction Conditions Check_Side_Products->Conditions_Issue No Solution_Catalyst Solution: - Ensure inert atmosphere - Use bulky, e⁻-rich ligand (e.g., SPhos) - Use a well-defined precatalyst Inactive_Catalyst->Solution_Catalyst Solution_Conditions Solution: - Increase temperature - Screen different bases (K₃PO₄, Cs₂CO₃) - Screen solvents (Dioxane, Toluene/H₂O) Conditions_Issue->Solution_Conditions

A logical workflow for diagnosing low yields in Suzuki reactions.
Q2: My reaction is producing significant side products like homocoupled biaryls or protodeboronated starting material. How can I suppress these pathways?

Side reactions compete with the desired cross-coupling pathway and are often indicative of specific flaws in the reaction setup or conditions.

Possible Causes & Recommended Solutions:

  • Protodeboronation (Ar'-B(OH)₂ → Ar'-H): This is a common failure mode for sensitive boronic acids.

    • Causality: Electron-deficient and, in particular, five-membered heteroaromatic boronic acids are susceptible to decomposition via protodeboronation, a process accelerated by strong bases and water.[3][15][16]

    • Solution:

      • Use a Milder Base: Switch from a strong base like K₃PO₄ or Cs₂CO₃ to a milder one like potassium fluoride (KF).[3][17]

      • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol (BPin) ester, MIDA ester, or trifluoroborate salt. These are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[3][12]

      • Employ Anhydrous Conditions: For highly sensitive substrates, running the reaction under strictly anhydrous conditions can prevent this side reaction.[3]

      • Use a Fast-Activating Precatalyst: For boronic acids that deboronate quickly, a precatalyst that rapidly generates the active Pd(0) species is crucial. This allows the cross-coupling to occur before significant decomposition of the boronic acid.[15][16]

  • Homocoupling (2 x Ar'-B(OH)₂ → Ar'-Ar'): The formation of a symmetrical biaryl from the boronic acid partner.

    • Causality: This side reaction is primarily caused by the presence of oxygen, which can promote a Pd(II)-mediated oxidative coupling of the boronic acid.[1][3]

    • Solution:

      • Rigorous Degassing: This is the most critical factor. Ensure the solvent and the reaction headspace are completely free of oxygen by purging thoroughly with an inert gas before adding the catalyst.[2][3]

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst source [e.g., Pd(PPh₃)₄] or a precatalyst that cleanly generates Pd(0) can minimize pathways that favor homocoupling.

The diagram below illustrates where common side reactions diverge from the main catalytic cycle.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X PdII Ar¹-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + [Ar²B(OH)₃]⁻ ArPdAr Ar¹-Pd(II)-Ar² Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Product Ar¹-Ar² RedElim->Product Product->Pd0 Catalyst Regeneration BoronicAcid Ar²-B(OH)₂ BoronicAcid->Transmetal Base Protodeboronation Protodeboronation (Ar²-H) BoronicAcid->Protodeboronation H₂O / Base Homocoupling Homocoupling (Ar²-Ar²) BoronicAcid->Homocoupling O₂ / Pd(II)

Divergent pathways leading to common side products.
Q3: My reaction with a sterically hindered substrate (e.g., forming a tetra-ortho-substituted biaryl) is failing. What catalyst system is recommended?

Steric hindrance presents a significant challenge to several steps in the catalytic cycle, particularly the final reductive elimination step to form the bulky product.

Causality & Recommended Solutions:

  • Causality: The formation of highly substituted biaryls is often impeded by steric clash, which disfavors the reductive elimination step from the palladium center. Both oxidative addition to a hindered aryl halide and transmetalation with a hindered boronic acid can also be slow.[9][18]

  • Solution:

    • Employ Bulky Monodentate Ligands: The solution is to use ligands that are themselves very bulky. This steric bulk promotes the reductive elimination step and stabilizes the key monoligated palladium intermediates.[10][19]

    • Recommended Ligands:

      • Buchwald Biaryl Phosphines: Ligands like SPhos , XPhos , and RuPhos are the gold standard for sterically demanding couplings.[9] Their design provides the necessary bulk to accelerate the reaction.

      • Specialized Ligands: For extremely hindered couplings, such as those forming biaryls with ortho-isopropyl substituents, even more specialized ligands like BI-DIME may be required.[18][20]

      • N-Heterocyclic Carbenes (NHCs): Robust NHC ligands with significant steric bulk are also highly effective catalysts for synthesizing hindered biaryls.[10]

    • Reaction Conditions: These reactions often require higher temperatures (e.g., 100-110 °C in toluene or dioxane) and a strong base like K₃PO₄ to proceed efficiently.[20]

Frequently Asked Questions (FAQs)

This section provides answers to common conceptual questions regarding catalyst and reagent selection for Suzuki-Miyaura couplings.

Q: How do I select the right ligand for my specific substrates?

A: Ligand choice is the most critical parameter for a successful reaction and should be tailored to the electronic and steric properties of your coupling partners.[9]

  • For Sterically Hindered Substrates: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos). The steric bulk accelerates the rate-limiting reductive elimination step.[6][9]

  • For Electron-Rich Aryl Chlorides: Use highly electron-donating and bulky ligands (e.g., SPhos, RuPhos) to facilitate the difficult oxidative addition step.[6][7]

  • For Heteroaryl Substrates: Heterocycles can be challenging. Biaryl phosphines like SPhos are often very effective.[6][21] For couplings involving N-heterocycles, specialized ligands have also been developed that show high activity.[22]

  • For General Reactivity: For standard aryl bromides or iodides without significant steric or electronic challenges, simpler phosphines like PPh₃ or bidentate ligands like dppf can be sufficient, but the advanced biaryl phosphines are often more general and reliable.[6]

Q: What is the difference between a Pd(0) source and a Pd(II) precatalyst?

A: The key difference is the oxidation state of the palladium and the need for in situ activation.

  • Pd(0) Sources: Complexes like Pd(PPh₃)₄ or Pd₂(dba)₃ contain palladium in its active Pd(0) oxidation state. They can, in principle, enter the catalytic cycle directly. However, they can be unstable to air and moisture, and generating the active monoligated species can be inefficient.[5]

  • Pd(II) Precatalysts: These are air-stable Pd(II) complexes (e.g., PdCl₂(dppf), Buchwald precatalysts) that must be reduced to Pd(0) under the reaction conditions to become active.[1][5] Modern, well-defined precatalysts are often preferred because they are stable, easy to handle, and provide a reliable 1:1 ratio of ligand to palladium, leading to more consistent and reproducible generation of the active catalyst.[4][5]

Q: When should I consider using a boronic ester or trifluoroborate salt instead of a boronic acid?

A: Boronic acids can be unstable, particularly if they are electron-deficient or contain certain heteroatoms.[12]

  • Reason for Use: Boronic acid derivatives like pinacol esters (Bpin), MIDA esters, or potassium trifluoroborate salts (BF₃K) offer significantly greater stability. They are more resistant to protodeboronation and have a longer shelf life.[3][12]

  • When to Use:

    • When your reaction with a boronic acid is consistently giving low yields due to protodeboronation.[3]

    • When performing sequential cross-couplings, where a stable boron functionality needs to survive one reaction to be used in a subsequent step (MIDA boronates are excellent for this).[12]

    • When the desired boronic acid is not commercially available or difficult to isolate due to instability.

Data & Protocols

Table 1: Comparative Performance of Common Phosphine Ligands

This table summarizes the general applicability of various phosphine ligand classes for difficult Suzuki-Miyaura couplings.

Ligand ClassSpecific Ligand ExampleOptimal For...Key AdvantagesReference(s)
Biaryl Phosphines SPhos, XPhos, RuPhosSterically hindered substrates, unactivated aryl chlorides, heteroaryl couplings, general use.High activity, broad substrate scope, promotes all steps of the catalytic cycle.[9],[6]
Ferrocenyl Phosphines dppfGeneral couplings, particularly with less demanding substrates.Good stability, reliable for many standard transformations.[23]
Dialkylphosphines P(tBu)₃, PCy₃Electron-rich aryl chlorides.Highly electron-donating, strongly promotes oxidative addition.[19]
N-Heterocyclic Carbenes (NHCs) IPr, IMesSterically hindered substrates, electron-rich aryl chlorides.Strong σ-donors, provide high thermal stability to the catalyst.[10],[24]

Experimental Protocols

Protocol 1: General Procedure for a Difficult Suzuki-Miyaura Coupling (e.g., Sterically Hindered Aryl Chloride)

This protocol uses a robust Buchwald-type precatalyst system effective for challenging substrates.[1]

Materials:

  • Aryl Chloride (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[25]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane via syringe to achieve a concentration of ~0.2 M relative to the aryl chloride.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 100-110 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[1]

References

  • Espinet, P., & Echavarren, A. M. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Elsevier B.V.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Semantic Scholar.[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.[Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. SciSpace.[Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry.[Link]

  • Fairlamb, I. J. S., et al. (2019). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv.[Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.[Link]

  • Semba, K., & Nakao, Y. (2021). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.[Link]

  • Hoshi, T., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.[Link]

  • Chan, S. H. (2022). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses.[Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.[Link]

  • Old, D. W., et al. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society.[Link]

  • Hoshi, T., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.[Link]

  • Wang, D., et al. (2010). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. ResearchGate.[Link]

  • Semba, K., & Nakao, Y. (2021). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics.[Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chen, W., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.[Link]

  • Richeter, S., et al. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.[Link]

  • Edwards, J. K., et al. (2015). Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. ResearchGate.[Link]

  • Bei, X., et al. (2003). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters.[Link]

  • Lagnena, M. J., & Beller, M. (2007). highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. RSC Publishing.[Link]

  • González-Antonio, O. (2017). Response to "Suzuki coupling Reaction's yield is very low...". ResearchGate.[Link]

  • Le Bras, J., & Muzart, J. (2008). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate.[Link]

  • Vitale, P. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.[Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.[Link]

  • Sharma, A., & Kumar, A. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.[Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.[Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Rickhaus, M. (2014). Response to "How can I solve my problem with Suzuki coupling?". ResearchGate.[Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.[Link]

Sources

Preventing byproduct formation in nitration of methylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Nitration of Methylpyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging but crucial reaction. As Senior Application Scientists, we have compiled this resource to address common issues and provide field-proven insights to help you minimize byproduct formation and optimize your synthetic outcomes.

Introduction: The Challenge of Selectivity

The nitration of methylpyridines (picolines) is a notoriously difficult electrophilic aromatic substitution. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive than benzene. Furthermore, under the strongly acidic conditions typically required for nitration, the pyridine nitrogen is protonated, further deactivating the ring. This often necessitates harsh reaction conditions, which can lead to a variety of unwanted side reactions and byproducts. This guide will walk you through troubleshooting the most common of these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My primary byproduct is the corresponding pyridine carboxylic acid. How can I prevent the oxidation of the methyl group?

A1: Understanding the Cause and Implementing Solutions

Oxidation of the methyl group is a common side reaction when using strong nitrating agents, which are also powerful oxidants.[1][2] This is particularly problematic at elevated temperatures. The initial oxidation product is the corresponding pyridine carboxylic acid, which may subsequently decarboxylate under the harsh reaction conditions.

Troubleshooting & Optimization:

  • Temperature Control: This is the most critical parameter. Maintain a low reaction temperature, typically between 0°C and 25°C, to disfavor the oxidation pathway.[3] Use an ice or dry ice/acetone bath for precise control, especially during the addition of the nitrating agent.

  • Slow Addition of Nitrating Agent: Add the nitrating mixture (e.g., HNO₃/H₂SO₄) dropwise to the cooled substrate solution.[4] This prevents localized temperature spikes and high concentrations of the oxidizing species.

  • Stoichiometry: Use the minimum effective amount of the nitrating agent. A large excess of nitric acid will significantly increase the likelihood of methyl group oxidation.

  • Consider Milder Nitrating Agents: If oxidation persists, explore alternative, less aggressive nitrating agents. Dinitrogen pentoxide (N₂O₅) or nitronium tetrafluoroborate (NO₂BF₄) can sometimes provide better selectivity for nitration over oxidation.[4][5]

Experimental Protocol: Minimizing Methyl Group Oxidation

  • Cooling: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool the methylpyridine substrate to 0°C in an ice bath.

  • Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding nitric acid to chilled concentrated sulfuric acid (or oleum). Cool this mixture to 0°C.

  • Slow Addition: Add the cooled nitrating mixture to the stirred methylpyridine solution dropwise via the addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. Aim to stop the reaction as soon as the desired mono-nitrated product is maximized to prevent further oxidation.

  • Work-up: Quench the reaction by carefully pouring the mixture onto crushed ice.

Q2: I am observing significant amounts of dinitrated and other polysubstituted products. How can I improve the selectivity for mono-nitration?

A2: Controlling Reactivity to Favor Mono-substitution

Polysubstitution, while less common than in more activated aromatic systems, can occur, especially if the methyl group's electron-donating effect is sufficient to overcome the deactivating effect of the first nitro group under forcing conditions.

Troubleshooting & Optimization:

  • Strict Stoichiometric Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. A large excess dramatically increases the probability of a second nitration event.[4]

  • Reaction Time: Over-running the reaction can lead to the formation of polysubstituted byproducts. Monitor the reaction closely and quench it once the starting material is consumed or the desired product concentration plateaus.

  • Use of Oleum (Fuming Sulfuric Acid): Employing oleum as the solvent instead of concentrated sulfuric acid can enhance the reaction rate and allow for lower reaction temperatures, which can improve selectivity.[3][6] The SO₃ in oleum acts as a powerful dehydrating agent, maintaining a high concentration of the active nitronium ion (NO₂⁺) while minimizing water that could lead to side reactions.[7]

Data Summary: Typical Reaction Conditions for Mono-Nitration

ParameterRecommended ConditionRationale
Temperature 0°C to 25°CMinimizes oxidation and improves selectivity.[3]
Nitrating Agent Stoichiometry 1.05 - 1.1 equivalentsPrevents polysubstitution.[4]
Solvent Oleum (20-65% SO₃)Anhydrous conditions, enhanced reactivity.[3][6]
Addition Rate Slow, dropwiseAvoids localized heating and high reagent concentration.[4]
Q3: The nitration of my methylpyridine is very sluggish, resulting in low yields, and I'm struggling with regioselectivity. Is there a better overall strategy?

A3: The Pyridine N-Oxide Strategy for Enhanced Reactivity and Regiocontrol

For many methylpyridines, particularly when substitution at the 4-position is desired, the most effective approach is to first convert the starting material to its N-oxide. This strategy offers two key advantages:

  • Ring Activation: The N-oxide group is electron-donating through resonance, activating the pyridine ring towards electrophilic substitution.[4]

  • Regiodirection: It strongly directs nitration to the 4-position.[8][9]

The resulting nitromethylpyridine-N-oxide can then be deoxygenated to yield the final product.

Experimental Workflow: Nitration via the N-Oxide

G cluster_oxidation Step 1: N-Oxide Formation cluster_nitration Step 2: Nitration cluster_deoxygenation Step 3: Deoxygenation start Methylpyridine oxidation Oxidize with peracid (e.g., m-CPBA) or H₂O₂/AcOH start->oxidation n_oxide Methylpyridine-N-Oxide oxidation->n_oxide nitration Nitrate at 4-position n_oxide->nitration nitrating_agent Nitrating Mixture (HNO₃/H₂SO₄) nitrating_agent->nitration nitro_n_oxide 4-Nitro-methylpyridine-N-Oxide nitration->nitro_n_oxide deoxygenation Reduce with PCl₃ or other deoxygenating agent nitro_n_oxide->deoxygenation final_product 4-Nitro-methylpyridine deoxygenation->final_product

Caption: Workflow for the synthesis of 4-nitromethylpyridine via the N-oxide intermediate.

Protocol: Nitration of 3-Methylpyridine-1-Oxide [10]

  • Preparation: In a flask, dissolve 3-methylpyridine-1-oxide in concentrated sulfuric acid and cool the mixture to 0°C.

  • Nitrating Agent: Slowly add fuming nitric acid while maintaining the temperature below 10°C.

  • Heating: After the addition is complete, heat the reaction mixture to 100-105°C for 2 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize carefully with a base (e.g., sodium carbonate) to precipitate the product, 3-methyl-4-nitropyridine-1-oxide.

  • Deoxygenation: The isolated N-oxide can then be deoxygenated using standard methods, such as treatment with phosphorus trichloride (PCl₃).

Q4: I need to nitrate at the 3- or 5-position, but direct nitration is inefficient. Are there alternative methods?

A4: Advanced Strategies for meta-Nitration

Direct nitration of pyridines, when successful, typically yields the 3-nitro isomer due to the deactivating effect of the protonated nitrogen atom. However, yields are often poor.[11] Modern synthetic methods offer more reliable alternatives.

1. Nitration with Dinitrogen Pentoxide (N₂O₅) and a Bisulfite Quench:

This method proceeds through an N-nitropyridinium intermediate, which then rearranges.[12][13]

G cluster_step1 Step 1: N-Nitropyridinium Formation cluster_step2 Step 2: Rearrangement & Rearomatization pyridine Methylpyridine intermediate N-Nitropyridinium Nitrate pyridine->intermediate + N₂O₅ n2o5 N₂O₅ rearrangement [3][7] Sigmatropic Shift & Elimination intermediate->rearrangement bisulfite NaHSO₃ bisulfite->rearrangement product 3-Nitro-methylpyridine rearrangement->product

Caption: Pathway for 3-nitration using N₂O₅ and a bisulfite quench.

2. Dearomatization-Rearomatization Strategy:

This is a powerful, albeit more complex, method for achieving selective meta-functionalization. The pyridine ring is temporarily dearomatized through a cycloaddition reaction, followed by nitration and subsequent rearomatization to yield the meta-nitro product.[11] This strategy is particularly useful for late-stage functionalization of complex molecules.

Key Considerations for Advanced Methods:

  • Substrate Scope: These methods may have different substrate compatibilities compared to classical nitration.

  • Reagent Handling: Dinitrogen pentoxide is a powerful nitrating agent and should be handled with care.

  • Multi-step Synthesis: These strategies involve multiple synthetic steps, which may impact overall yield.

Summary of Key Byproducts and Prevention Strategies

ByproductFormation MechanismPrevention Strategy
Pyridine Carboxylic Acid Oxidation of the methyl group by the nitrating agent.[1]Lower reaction temperature, slow reagent addition, use of milder nitrating agents.
Dinitro-methylpyridines Further nitration of the mono-nitrated product.Strict control of nitrating agent stoichiometry (use ~1.05 eq.), shorter reaction times.[4]
Isomeric Mixtures Competing reaction pathways and positions of substitution.Use of the N-oxide strategy for 4-substitution[8][9]; consider N₂O₅ or dearomatization-rearomatization for 3-substitution.[11][12]
Degradation/Tars Harsh reaction conditions (high temperature, strong acid).Use of oleum to allow for lower temperatures[3][6], careful temperature control.

References

  • US5945537A - Nitration of pyridine-2, 6-diamines - Google P
  • Why is the nitration and sulphonation of pyridine not possible? - Quora. [Link]

  • Mechanism of Nitration: Electrophilic Substitution Reaction - YouTube. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. [Link]

  • WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google P
  • The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis and Functionalization of 3-Nitropyridines - University of Oslo. [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration - YouTube. [Link]

  • Nitration and aromatic reactivity - Imperial College London. [Link]

  • OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS - Polish Journal of Chemistry. [Link]

  • US2818378A - Oxidation of methyl-pyridines - Google P
  • Nitration | PDF | Pyridine | Hydrogen Peroxide - Scribd. [Link]

  • Halogenation, Nitration, and Sulfonation | Heterocyclic compounds part 6 - YouTube. [Link]

  • Pyridine N-oxide derivatives - Organic Chemistry Portal. [Link]

  • Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration - Sciknow Publications. [Link]

  • 18.4 Nitration and Sulfonation - Chemistry LibreTexts. [Link]

  • Aromatic nitration using nitroguanidine and EGDN - Taylor & Francis Online. [Link]

  • The directive influence of the N‐oxide group during the nitration of derivatives of pyridine‐N‐oxide - ResearchGate. [Link]

  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3 - ResearchGate. [Link]

  • 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses. [Link]

  • Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide - University of Regensburg. [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ResearchGate. [Link]

  • A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies - ResearchGate. [Link]

  • 3-Methyl-2-nitropyridine - ChemBK. [Link]

  • INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW - Semantic Scholar. [Link]

  • 2-Methylpyridine - Wikipedia. [Link]

  • Nitration in sulphuric acid. Part III. The influence of nitric acid and other substances upon the oleum–water titration - Journal of the Chemical Society (Resumed). [Link]

  • Nitration in sulphuric acid. Part II. Migration of nitric acid to the cathode during electrolysis in oleum solution - Journal of the Chemical Society (Resumed). [Link]

  • Selective nitration of 2‐benzenesulfonylamino‐6‐nitropyridine 18. - ResearchGate. [Link]

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate. [Link]

  • Preparation of nitropyridines by nitration of pyridines with nitric acid - RSC Publishing. [Link]

Sources

Technical Support Center: Scaling Up Reactions with 3-Chloro-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Chloro-2-methyl-5-nitropyridine (CAS: 51984-62-4). This resource is designed for researchers, process chemists, and drug development professionals to navigate the complexities of scaling up reactions involving this versatile, yet challenging, heterocyclic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common scale-up issues, and provide validated protocols to ensure the success and safety of your projects.

Understanding the Reactivity of this compound

The synthetic utility of this compound is dictated by the interplay of its three key substituents on the electron-deficient pyridine ring.[1]

  • C5-Nitro Group (-NO₂): As a potent electron-withdrawing group, it strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it (C2, C4, and C6).[2][3][4] This makes the C2-chlorine atom highly labile and susceptible to displacement.

  • C2-Chlorine Atom (-Cl): This is the primary reaction site for SNAr. Its displacement by a wide range of nucleophiles (amines, alkoxides, thiolates) is the most common transformation for this molecule, serving as a gateway to diverse molecular scaffolds.[1][5]

  • C3-Methyl Group (-CH₃): This group exerts a minor electronic donating effect but, more importantly, can introduce steric hindrance that may influence the rate and success of reactions at the adjacent C2 position.

This unique electronic and steric profile makes the molecule an excellent building block, especially in the synthesis of kinase inhibitors and other pharmacologically active compounds.[5][6] However, successful scale-up requires careful control of reaction conditions to avoid common pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common challenges encountered during the synthesis and subsequent reactions of this compound.

Synthesis & Purity Issues

Question: My nitration of 2-chloro-3-methylpyridine to produce the target molecule results in low yield and a mixture of isomers. How can I improve regioselectivity and yield?

Answer: This is a classic challenge in pyridine chemistry. The pyridine nitrogen is a deactivating group, making nitration more difficult than for benzene. Furthermore, the directing effects of the existing chloro and methyl groups can lead to undesired isomers.

  • Causality: Standard nitrating conditions (e.g., H₂SO₄/HNO₃) are harsh and can lead to oxidation or the formation of multiple nitrated products. The protonation of the pyridine ring under strong acidic conditions further complicates the regiochemical outcome.[7] The desired 5-nitro isomer is favored, but the formation of 3-nitro and other byproducts can occur.

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain strict temperature control, typically between 0-10 °C, during the addition of the nitrating agent to minimize byproduct formation and prevent runaway reactions.[8]

    • Milder Nitrating Agents: Consider alternative, milder nitrating systems that can offer better regioselectivity. A mixture of nitric acid in trifluoroacetic anhydride is a reported method for the nitration of substituted pyridines, often providing higher yields of the β-nitro products.[7][9]

    • Purification Strategy: Due to similar polarities, separating nitro-isomers can be difficult.[8] High-performance liquid chromatography (HPLC) may be required for analysis, and fractional crystallization or preparative chromatography might be necessary for purification on a larger scale.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: My SNAr reaction with a primary amine is sluggish, and the yield is low even after prolonged heating. What factors should I investigate?

Answer: While the C2-chlorine is activated, several factors can impede SNAr reactions. A systematic approach to troubleshooting is essential.

  • Causality: The reaction proceeds via a negatively charged Meisenheimer complex intermediate.[4] The stability of this complex, and thus the reaction rate, is highly dependent on the solvent, base, temperature, and the nucleophilicity of the amine.

  • Troubleshooting & Optimization:

    • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred. They effectively solvate the cation of the base but do not solvate the nucleophile, thereby increasing its reactivity. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its efficacy.

    • Base Selection: A non-nucleophilic base is often required to deprotonate the amine or scavenge the HCl byproduct. Common choices include K₂CO₃, Cs₂CO₃, or organic bases like DIPEA. The strength and solubility of the base can significantly impact the reaction rate.

    • Temperature: Higher temperatures can overcome the activation energy barrier. However, excessive heat can lead to decomposition of the starting material or product. A gradual increase in temperature while monitoring the reaction by TLC or LC-MS is recommended.

    • Nucleophile Reactivity: Weakly nucleophilic or sterically hindered amines will react more slowly. Using a stronger base or higher temperatures may be necessary. In some cases, switching to a less hindered nucleophile might be the only solution.[10]

Troubleshooting Workflow for Failed SNAr Reactions

SNAr_Troubleshooting cluster_conditions Condition Optimization start SNA-r Reaction Fails (Low Yield / No Reaction) check_purity Verify Starting Material Purity & Identity (NMR, LC-MS) start->check_purity check_conditions Review Reaction Conditions start->check_conditions solvent Is Solvent Polar Aprotic? (DMF, DMSO) check_conditions->solvent temp Increase Temperature Incrementally (e.g., 80°C -> 100°C -> 120°C) solvent->temp Yes solvent_no Switch to Polar Aprotic Solvent solvent->solvent_no No base Use a Stronger/More Soluble Base (e.g., K2CO3 -> Cs2CO3) temp->base nucleophile Consider Nucleophile Steric Hindrance / Reactivity base->nucleophile nucleophile_issue Prolonged Reaction Time or Consider Alternate Nucleophile nucleophile->nucleophile_issue Hindered success Reaction Successful nucleophile->success Not Hindered

Caption: Decision tree for troubleshooting SNAr reactions.

Question: I am observing significant byproduct formation in my SNAr reaction, particularly a product corresponding to hydrolysis of the starting material. How can this be prevented?

Answer: Hydrolysis to 3-hydroxy-2-methyl-5-nitropyridine is a common side reaction, especially at elevated temperatures if moisture is present.

  • Causality: Water can act as a nucleophile, displacing the chloride to form the corresponding pyridone. This is exacerbated by the presence of a base.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Ensure all reactants and solvents are thoroughly dried. Using anhydrous grade solvents is crucial for scale-up.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) will minimize exposure to atmospheric moisture.[10]

    • Order of Addition: Adding the base last and in portions can sometimes help suppress hydrolysis by keeping the concentration of free hydroxide low at any given time.

Suzuki Cross-Coupling Reactions

Question: My Suzuki coupling of this compound with an arylboronic acid is giving low conversion and I suspect catalyst deactivation.

Answer: Suzuki couplings are powerful but sensitive to impurities and atmospheric oxygen. The electron-deficient nature of the nitropyridine ring can also influence the reaction.[11]

  • Causality: The catalytic cycle involves a sensitive Pd(0) species which can be oxidized to an inactive Pd(II) state by oxygen.[12] Additionally, impurities in the boronic acid or base can poison the catalyst. The three main steps are oxidative addition, transmetalation, and reductive elimination.[11][12]

  • Troubleshooting & Optimization:

    • Thorough Degassing: The solvent and reaction mixture must be rigorously degassed before adding the palladium catalyst. This is typically done by bubbling an inert gas like argon through the solution or by using several freeze-pump-thaw cycles.[11]

    • Catalyst and Ligand Choice: While many catalyst systems exist, a common and robust choice for heteroaryl chlorides is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered phosphine ligand such as XPhos or SPhos.[13][14] These ligands promote the oxidative addition step and stabilize the active catalyst.

    • Base and Solvent System: A common system is K₂CO₃ or K₃PO₄ in a solvent mixture like 1,4-dioxane/water or toluene/water.[11][12] The base is crucial for activating the boronic acid for the transmetalation step.[13]

    • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage, which are less reactive. Using fresh, high-quality boronic acid is recommended.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_labels pd0 Pd(0)L2 (Active Catalyst) oxidative_add Oxidative Addition pd2_complex Ar-Pd(II)L2-Cl pd0->pd2_complex  + Ar-Cl transmetalation Transmetalation trans_complex Ar-Pd(II)L2-Ar' pd2_complex->trans_complex  + Ar'B(OH)2 trans_complex->pd0  - Ar-Ar' reductive_elim Reductive Elimination product Ar-Ar' (Product) trans_complex->product reactant1 Ar-Cl (this compound) reactant2 Ar'-B(OH)2 (Boronic Acid) + Base

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

General Scale-Up & Safety

Question: What are the primary safety concerns when scaling up reactions with this compound, especially its synthesis?

Answer: Safety is paramount during scale-up. The two main areas of concern are the high exothermicity of nitration reactions and the toxicological profile of aromatic nitro compounds.

  • Hazards & Risks:

    • Runaway Reactions: Nitration is notoriously exothermic.[15] Poor temperature control during scale-up can lead to a runaway reaction, posing a significant explosion risk.

    • Toxicity: Aromatic nitro compounds are generally considered toxic. They can cause methaemoglobinaemia, and appropriate personal protective equipment (PPE) is essential to prevent inhalation, ingestion, and skin contact.[16][17] The starting materials and intermediates may also be irritants or harmful.[18]

  • Mitigation Strategies:

    • Process Safety Management: Conduct a thorough hazard analysis (e.g., HAZOP) before scale-up. Use a reaction calorimeter to measure the heat of reaction and determine safe operating limits.

    • Engineering Controls: Perform reactions in a well-ventilated fume hood or a controlled reactor system. Ensure an adequate cooling system is in place with a fail-safe mechanism.[8] For nitrations, slow, controlled, subsurface addition of the nitrating agent is critical.

    • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, face shields, lab coats, and chemically resistant gloves. For handling powders, respiratory protection may be necessary.[16][19]

Hazard Potential Consequence Mitigation Strategy Reference
Nitration Exotherm Runaway reaction, explosionReaction calorimetry, controlled dosing, emergency quenching system[8][15]
Compound Toxicity Methemoglobinemia, skin/eye irritationUse of PPE (gloves, goggles), engineering controls (fume hood)[16][17][19]
Moisture Sensitivity Hydrolysis byproduct formationUse of anhydrous solvents, inert atmosphere operation[10]
Catalyst Oxidation Failed Suzuki couplingRigorous degassing of reaction mixture[11]

Table 1: Summary of Key Hazards and Mitigation Strategies.

Experimental Protocols

The following protocols are provided as a starting point for lab-scale synthesis and can be adapted for scale-up with appropriate process safety considerations.

Protocol 1: SNAr with a Primary Amine (General Procedure)

This protocol details the synthesis of a 2-amino-3-methyl-5-nitropyridine derivative.

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent and Reactant Addition: Under a nitrogen atmosphere, add anhydrous Dimethylformamide (DMF) to create a ~0.5 M solution. Add the desired primary amine (1.1 - 1.5 eq).

  • Reaction: Heat the mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours depending on the amine's reactivity.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice water. The product will often precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

Protocol 2: Suzuki Cross-Coupling (General Procedure)

This protocol details the coupling of the title compound with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.5 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS until the starting material is consumed (typically 6-18 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

References

  • BenchChem. (n.d.). Troubleshooting guide for failed reactions involving 3-Chloro-4-nitropyridine N-oxide.
  • Pipzine Chemicals. (n.d.). 2-Amino-3-chloro-5-nitropyridine Manufacturer & Supplier China.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
  • FCAD Group. (n.d.). Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine.
  • Jubilant Ingrevia. (2024, February 19). 2-Amino-5-nitropyridine Safety Data Sheet.
  • Fisher Scientific. (2011, April 6). SAFETY DATA SHEET: 2-Amino-3-nitropyridine.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Thermo Fisher Scientific. (2010, November 15). SAFETY DATA SHEET: 3-Nitropyridine.
  • European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • ECHEMI. (n.d.). 3-NITROPYRIDINE SDS, 2530-26-9 Safety Data Sheets.
  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
  • Knowbee. (2015, December 28). Nucleophilic Aromatic Subsitution [Video]. YouTube. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines.
  • Synthesis Expert's View. (2025, October 9). The Chemistry of 2-Chloro-3-methyl-5-nitropyridine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 2-Amino-5-chloro-3-nitropyridine 97.
  • Thermo Fisher Scientific Chemicals. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • BenchChem. (n.d.). Applications of 2-Chloro-3-methyl-5-nitropyridine in Medicinal Chemistry.
  • BLD Pharm. (n.d.). 51984-62-4|this compound.
  • ChemicalBook. (n.d.). 2-Chloro-5-nitropyridine synthesis.
  • Guidechem. (n.d.). How is 5-Chloro-2-nitropyridine synthesized and what are its applications?.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate.
  • BenchChem. (n.d.). Optimizing reaction conditions for the nitration of methyl-triazole.
  • ResearchGate. (2025, August 6). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Regioselective Nitration.
  • PubChem. (n.d.). 2-Chloro-5-nitropyridine.

Sources

Technical Support Center: Strategies for the Removal of Palladium Catalysts from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

The widespread use of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig, in pharmaceutical and fine chemical synthesis is a testament to their power and versatility.[1][2] However, a significant challenge that follows these powerful transformations is the removal of residual palladium from the active pharmaceutical ingredient (API) or final product.[3][4] Regulatory bodies impose strict limits on elemental impurities in drug products, making efficient palladium removal a critical step in process development.[2][4]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of common challenges and solutions for palladium removal. The following sections are designed to offer practical, field-proven insights to troubleshoot and optimize your purification strategies.

Troubleshooting Guide: Common Issues in Palladium Removal

This section addresses specific problems you may encounter during the purification process, offering causative explanations and actionable solutions.

Problem 1: Black Particles (Palladium Black) Remain in the Product After Filtration

Symptoms: Your isolated product is a solid, and you observe fine black or dark grey particles, or your solution remains greyish even after passing through standard filter paper.

Causality: This is often due to the formation of colloidal or very fine palladium(0) particles, known as "palladium black."[5] These particles can be small enough to pass through the pores of standard filter paper. This is a common issue when using heterogeneous catalysts like Palladium on Carbon (Pd/C).[5]

Solutions:

  • Celite Filtration: This is the most common and often effective first step.[6] A properly prepared Celite pad acts as a fine filter aid, trapping the small palladium particles.[6][7]

    • Protocol for Effective Celite Filtration:

      • Place a sintered glass funnel on a filter flask.

      • Add a layer of Celite (typically 1-2 cm thick) to the funnel.[6]

      • Gently press down on the Celite to create a compact bed.

      • Pre-wet the Celite pad with the solvent used in your reaction mixture. This prevents the Celite from disturbing when you add your mixture.

      • Carefully pour your reaction mixture onto the Celite bed.

      • Wash the Celite pad with additional fresh solvent to ensure all of your product is collected.[6]

  • Use of Finer Filtration Media: If Celite filtration is insufficient, consider using a finer filter medium, such as a PTFE membrane filter with a small pore size (e.g., 0.45 µm or 1.0 µm).[5]

  • Activated Carbon Treatment: Stirring the reaction mixture with activated carbon before filtration can help adsorb the fine palladium particles.[5][8] The carbon, with the adsorbed palladium, is then easily removed by filtration.

Problem 2: Product is Contaminated with Palladium Despite Being a Clear, Colorless Solution

Symptoms: Your final product appears clean, but analytical testing (e.g., ICP-MS) reveals unacceptable levels of palladium.

Causality: This indicates the presence of soluble palladium species, likely Pd(II) complexes, which will not be removed by simple filtration.[6][9] These can be palladium salts or complexes formed with your product, ligands, or other components of the reaction mixture.

Solutions:

  • Palladium Scavengers: The most effective way to remove soluble palladium is by using scavengers. These are materials that selectively bind to the metal, allowing for its removal.[4][9][10]

    • Solid-supported scavengers: These are often silica-based or polymer-based materials functionalized with groups that chelate palladium, such as thiols, thioureas, or amines.[5][11][12] They are added to the reaction mixture, stirred for a period, and then simply filtered off.[10]

    • Liquid-liquid extraction: In some cases, aqueous washes with a chelating agent like EDTA can help extract soluble palladium salts.[6]

  • Chromatography: Column chromatography on silica gel can be effective at removing palladium, as the polar silica can adsorb the metal complexes.[6][7][13] However, this method can sometimes lead to product loss and may not always achieve the desired low ppm levels.[13]

  • Recrystallization: This can be an effective purification step, but its success depends on the palladium impurity precipitating out with the product or remaining in the mother liquor.[4] In some instances, crystallization can unfortunately concentrate the metal within the crystal structure.[4]

Problem 3: Low Efficiency of Palladium Scavengers

Symptoms: You have treated your reaction mixture with a palladium scavenger, but the residual palladium levels are still too high.

Causality: The effectiveness of a scavenger is highly dependent on the palladium species present, the solvent system, and the reaction conditions.

Solutions:

  • Scavenger Screening: It is often beneficial to screen a small panel of different scavengers to find the most effective one for your specific system.[14] Consider scavengers with different functional groups (e.g., thiol-based for Pd(II), phosphine-based for Pd(0)).[12][14]

  • Optimize Conditions:

    • Time and Temperature: Ensure you are allowing sufficient time for the scavenger to work. Sometimes, gentle heating can improve the scavenging efficiency.

    • Stoichiometry: Use an adequate amount of the scavenger. The manufacturer's recommendations are a good starting point, but optimization may be required.

  • Consider the Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II), while other types may be better for Pd(0).[12][14]

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for palladium in Active Pharmaceutical Ingredients (APIs)?

The acceptable limits for palladium are set by regulatory bodies like the FDA and are detailed in guidelines such as ICH Q3D.[4] For oral drug products, the permitted daily exposure (PDE) for palladium is 100 µ g/day .[15][16] This often translates to a concentration limit of 10 ppm, assuming a maximum daily dose of 10 g of the drug product.[3][16] For parenteral drugs, the limit is much stricter, with a PDE of 10 µ g/day , which can correspond to a 1 ppm limit.[16]

Q2: How do I choose the right palladium removal method?

The choice of method depends on several factors, including the nature of the palladium species (heterogeneous vs. homogeneous, Pd(0) vs. Pd(II)), the properties of your product, and the scale of your reaction. The following decision tree can help guide your choice.

G cluster_start Start: Assess Reaction Mixture cluster_assessment Initial Assessment cluster_methods Removal Methods cluster_outcome Outcome start Reaction Work-up Complete assess_pd Is Palladium Visible as a Solid? start->assess_pd celite Celite Filtration assess_pd->celite Yes (Heterogeneous) scavenger Use Palladium Scavenger assess_pd->scavenger No (Likely Soluble) reanalyze Analyze for Residual Pd (ICP-MS) celite->reanalyze scavenger->reanalyze chromatography Column Chromatography chromatography->reanalyze success Palladium Levels Acceptable reanalyze->success Below Limit failure Palladium Levels Too High reanalyze->failure Above Limit failure->scavenger Try Different Scavenger failure->chromatography Try Alternative Method

Caption: Decision tree for selecting a palladium removal method.

Q3: How can I quantify the amount of residual palladium in my sample?

Accurate quantification of trace palladium requires sensitive analytical techniques. The most common methods are:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis due to its high sensitivity and ability to detect metals at parts-per-billion (ppb) levels.[3][17]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): While less sensitive than ICP-MS, ICP-OES is also a robust technique for quantifying elemental impurities.[3][17]

  • Atomic Absorption Spectrometry (AAS): Another established method for metal analysis.[3]

For these methods, samples typically need to be digested, often using strong acids like nitric acid or aqua regia, to break down the organic matrix and ensure all palladium is in a detectable form.[3]

Q4: Can column chromatography alone be sufficient for palladium removal?

While flash column chromatography is a standard purification technique, it may not be sufficient to remove palladium to the low ppm levels required for APIs.[13] Studies have shown that even after chromatography, residual palladium levels can remain above 100 ppm.[13] Therefore, it is often recommended to use a scavenging step in conjunction with chromatography for robust palladium removal.[13][18]

Data Summary: Performance of Palladium Removal Techniques

The efficiency of palladium removal is highly dependent on the specific reaction and purification conditions. The following table provides a general comparison of the expected outcomes for different methods.

Purification MethodTypical Starting Pd (ppm)Typical Final Pd (ppm)% RemovalKey Considerations
Celite Filtration >1000>100VariableEffective for heterogeneous Pd(0). Ineffective for soluble Pd.[6][8]
Column Chromatography 500 - 5000<100 - >200~90%Can be effective, but may not be sufficient on its own.[13][18]
Activated Carbon 300 - 2000<10>99%Good for adsorbing fine Pd particles and some soluble species.[8]
Thiol-based Scavengers 300 - 2400<1 - 16>99%Highly effective, especially for Pd(II).[8][12]
TMT-based Scavengers 500 - 33,000<10 - <200>99%Broad applicability for various Pd species.[10][13]

General Workflow for Palladium Removal and Analysis

The following diagram illustrates a typical workflow for addressing palladium contamination in a reaction mixture.

G A Crude Reaction Mixture B Primary Purification (e.g., Celite Filtration for Pd/C) A->B C Analysis of Crude Product (Optional, for baseline) B->C D Secondary Purification (Scavenging or Chromatography) C->D E Final Product Isolation (e.g., Recrystallization, Precipitation) D->E F Final Product Analysis (ICP-MS for Pd Quantification) E->F G Product Meets Specification F->G < 10 ppm H Further Purification Required F->H > 10 ppm H->D Re-process

Caption: A standard workflow for palladium removal and analysis.

By understanding the nature of palladium contamination and employing a systematic approach to its removal, researchers can confidently produce high-purity compounds that meet the stringent requirements of the pharmaceutical industry.

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • Colacot, T. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In New Trends in Cross-Coupling: Theory and Applications (pp. 779-810). Royal Society of Chemistry.
  • The ScienceMadness Discussion Board. (2013, October 12). Removal of leached Palladium from reaction product. Retrieved from [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Retrieved from [Link]

  • BHS-Sonthofen Inc. (2019, April 2). Inventive Filtration Technologies for Palladium Recovery. Retrieved from [Link]

  • Macdonald, S. J. F., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1596-1615. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • National Institutes of Health. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • US Pharmacopeia. 〈232〉 ELEMENTAL IMPURITIES—LIMITS. Retrieved from [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture ? Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • Powder Systems. (2023, June 6). Which Filtration Products are Used for Catalyst Recovery? Retrieved from [Link]

  • ResearchGate. (2025, August 9). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. Retrieved from [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. Retrieved from [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. Retrieved from [Link]

  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]

  • Reddit. (2024, July 28). Pd and other metals in pharmaceutical chemistry. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Reactivity Analysis: 3-Chloro-2-methyl-5-nitropyridine vs. 2-Chloro-5-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the realm of heterocyclic chemistry, substituted pyridines serve as foundational building blocks for a vast array of pharmaceuticals and agrochemicals.[1][2] Among these, chloronitropyridines are particularly valuable due to their susceptibility to nucleophilic aromatic substitution (SNAr), a key reaction for introducing diverse functionalities. This guide provides an in-depth comparison of the reactivity of two structurally related yet distinct building blocks: 3-Chloro-2-methyl-5-nitropyridine and 2-Chloro-5-nitropyridine. Understanding their relative reactivity is paramount for reaction design, optimization, and the strategic synthesis of complex target molecules.

Molecular Structure: The Foundation of Reactivity

The reactivity of these compounds is dictated by the interplay of electronic and steric effects imparted by their substituents on the pyridine ring. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which inherently activates it towards nucleophilic attack, especially at the 2- and 4-positions.[3][4]

  • 2-Chloro-5-nitropyridine: This molecule features a chlorine atom at the C2 position and a potent electron-withdrawing nitro group (-NO₂) at the C5 position. The nitro group, being para to the C2 position, strongly activates the ring for nucleophilic attack at C2. The proximity of the chlorine to the ring nitrogen further enhances the electrophilicity of the C2 carbon.[5][6]

  • This compound: In this analogue, the chlorine atom is shifted to the C3 position, and a methyl group (-CH₃) is introduced at C2. The nitro group remains at C5. While the nitro group still activates the ring, the presence of the methyl group introduces two critical changes:

    • Electronic Effect: The methyl group is weakly electron-donating through an inductive effect, which slightly counteracts the electron-withdrawing nature of the nitro group and the ring nitrogen, thus deactivating the ring for nucleophilic attack compared to a hydrogen substituent.

    • Steric Effect: The methyl group at the C2 position is immediately adjacent to the C3 chlorine. This proximity creates significant steric hindrance, physically impeding the approach of a nucleophile to the site of reaction.[7][8]

Caption: Structural and electronic comparison of the two pyridine derivatives.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack on the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][9][10] The stability of this intermediate is the crucial factor determining the reaction rate.

  • For 2-Chloro-5-nitropyridine: Nucleophilic attack at C2 generates a Meisenheimer complex where the negative charge is effectively delocalized onto the highly electronegative ring nitrogen and the oxygen atoms of the para-nitro group. This extensive delocalization provides significant stabilization, lowering the activation energy for its formation and facilitating a rapid reaction.

  • For this compound: Attack at C3 is inherently less favorable. The resulting Meisenheimer complex does not benefit from direct resonance stabilization of the negative charge by the ring nitrogen in the same way an attack at C2 or C4 would. Furthermore, the steric bulk of the adjacent methyl group raises the energy of the transition state leading to the intermediate, significantly slowing the reaction rate.[8]

SNAr_Mechanism cluster_fast 2-Chloro-5-nitropyridine (More Reactive) cluster_slow This compound (Less Reactive) A 2-Chloro-5-nitropyridine + Nu⁻ B Meisenheimer Complex (Stable) Charge delocalized on Ring N and NO₂ A->B Fast Attack (Rate-Determining) C Product + Cl⁻ B->C Elimination D This compound + Nu⁻ E Meisenheimer Complex (Less Stable) Sterically Hindered D->E Slow Attack (High Activation Energy) F Product + Cl⁻ E->F Elimination

Caption: Comparative SNAr mechanism and relative reaction rates.

Comparative Reactivity Summary

While direct kinetic comparisons in a single study are scarce, the principles of physical organic chemistry allow for a robust qualitative and semi-quantitative assessment.

Feature2-Chloro-5-nitropyridineThis compound
Position of Leaving Group C2 (ortho to N)C3 (meta to N)
Electronic Activation High (Activated by ring N and para-NO₂)Moderate (Activated by NO₂, but Cl is not at the most activated position)
Steric Hindrance Low at the reaction centerHigh (due to ortho-methyl group)
Meisenheimer Complex Stability High (Effective charge delocalization)Low (Less effective delocalization and steric strain)
Predicted SNAr Reactivity High Very Low
Typical Reaction Conditions Room temp. to moderate heat (e.g., 80 °C)Forcing conditions, high heat (e.g., >120 °C), or fails to react

Representative Experimental Protocol: Amination of 2-Chloro-5-nitropyridine

This protocol describes a typical SNAr reaction using the more reactive substrate. Attempting this reaction with this compound would likely require significantly higher temperatures, longer reaction times, and may result in a low yield.[8]

Objective: To synthesize 2-(Piperidin-1-yl)-5-nitropyridine.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (Anhydrous)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chloro-5-nitropyridine (1.0 eq) and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.2-0.5 M.

  • Nucleophile Addition: Add piperidine (1.2 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the desired 2-(piperidin-1-yl)-5-nitropyridine.

Workflow start Combine Reactants: 2-Chloro-5-nitropyridine Piperidine, K₂CO₃ in DMF heat Heat to 80 °C (2-4 hours) start->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Aqueous Work-up (Water & Ethyl Acetate Extraction) monitor->workup Reaction Complete purify Dry, Filter, Concentrate workup->purify isolate Purify by Column Chromatography or Recrystallization purify->isolate end Final Product: 2-(Piperidin-1-yl)-5-nitropyridine isolate->end

Sources

A Comparative Guide to the Biological Activity of 3-Chloro-2-methyl-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, nitropyridines have garnered significant attention due to the electron-withdrawing nature of the nitro group, which can enhance molecular interactions with biological targets. This guide provides a comprehensive comparison of the biological activities of derivatives synthesized from 3-Chloro-2-methyl-5-nitropyridine, offering insights into their potential as therapeutic candidates. We will delve into their anticancer and antimicrobial properties, supported by experimental data and detailed protocols for their screening.

The Versatile Scaffold: this compound

This compound is a versatile starting material for synthesizing a variety of heterocyclic compounds. The presence of a chloro group at the 3-position, a methyl group at the 2-position, and a nitro group at the 5-position provides multiple reaction sites for chemical modification, allowing for the generation of diverse molecular architectures. This diversity is key to exploring a wide range of biological activities and establishing structure-activity relationships (SAR).[1][2]

Anticancer Activity: Targeting Janus Kinase 2 (JAK2)

Recent studies have highlighted the potential of 2-Chloro-5-methyl-3-nitropyridine, a close isomer of our topic compound, as a precursor for potent inhibitors of Janus Kinase 2 (JAK2).[3] JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of the JAK/STAT pathway is implicated in various myeloproliferative neoplasms and cancers, making JAK2 an attractive target for cancer therapy.

A series of potent JAK2 inhibitors were synthesized from 2-Chloro-5-methyl-3-nitropyridine.[3] The synthesis involved the oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom with secondary amines and subsequent coupling with aromatic amines.[3]

Comparative Analysis of JAK2 Inhibition

The following table summarizes the in vitro inhibitory activity of synthesized derivatives against JAK2, with a known JAK2 inhibitor, Ruxolitinib, as a comparator.

Compound IDModification on Pyridine RingTargetIC50 (µM)
Derivative A Amide linkage with 4-fluoroanilineJAK28.5
Derivative B Amide linkage with 3-chloroanilineJAK210.2
Derivative C Amide linkage with 4-methoxyanilineJAK212.2
Ruxolitinib (Positive Control)JAK1/20.003

Data for derivatives A, B, and C are illustrative and based on findings for structurally similar compounds.[3]

The data suggests that substitutions on the aniline moiety significantly influence the inhibitory activity. The presence of a fluorine atom in Derivative A appears to be more favorable for JAK2 inhibition compared to a chlorine or methoxy group. However, these derivatives are significantly less potent than the established drug Ruxolitinib, indicating that further optimization is necessary to enhance their efficacy.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The initial screening of potential anticancer compounds often involves evaluating their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Principle: The MTT assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., K562 - chronic myelogenous leukemia, which is relevant for JAK2 inhibitors) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (e.g., Doxorubicin) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Add Serial Dilutions of Test Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 3-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_reading Result Interpretation A Prepare Serial Dilutions of Compounds in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Bacterial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The derivatives of this compound and its close isomers represent a promising class of compounds with potential applications in both oncology and infectious diseases. The preliminary data on JAK2 inhibition and antibacterial activity highlight the importance of this scaffold in medicinal chemistry.

Future research should focus on:

  • Synthesis of a broader library of derivatives to establish more comprehensive structure-activity relationships.

  • In-depth mechanistic studies to elucidate the mode of action of the most potent compounds.

  • In vivo studies to evaluate the efficacy and safety of lead candidates in animal models.

  • Optimization of pharmacokinetic properties to improve drug-like characteristics.

By systematically exploring the chemical space around the this compound core, there is a significant opportunity to discover and develop novel therapeutics that can address unmet medical needs.

References

  • Cho, J. H., et al. (2015). Synthesis and biological evaluation of novel 2-substituted-5-nitro-pyridine derivatives as potent JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(1), 123-127.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). Pharmaceuticals, 16(5), 731.
  • Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(14), 11565.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). International Journal of Molecular Sciences, 23(10), 5659.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Characterizing 3-Chloro-2-methyl-5-nitropyridine Reaction Products by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Among the vast array of functionalized pyridines, 3-chloro-2-methyl-5-nitropyridine stands out as a particularly versatile synthetic intermediate. Its reactivity is strategically dictated by its substitution pattern: an electron-withdrawing nitro group at the 5-position significantly activates the ring for nucleophilic aromatic substitution (SNAr), while the chlorine atom at the 2-position serves as an excellent leaving group.[1][2] This inherent reactivity allows for the facile introduction of diverse functionalities, making it a valuable precursor for complex molecular architectures.[3]

However, the successful synthesis of novel derivatives is only half the story. Rigorous and efficient analytical characterization is paramount to confirm product identity, assess purity, and optimize reaction conditions. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as an indispensable tool in this regard, offering a powerful combination of separation and detection capabilities.[4][5] It provides unambiguous molecular weight information and a quantitative measure of product purity from complex reaction mixtures, often with minimal sample preparation.[6]

This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of reaction outcomes for this compound with various nucleophiles. We will explore how subtle changes in reaction conditions can influence product profiles and demonstrate how to develop a robust LC-MS method to characterize these outcomes with confidence.

The Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound involves the SNAr mechanism. The electron-deficient nature of the pyridine ring, amplified by the potent nitro group, creates a strong electrophilic character at the carbon atoms ortho and para to it (C2, C4, and C6). The chlorine at the C2 position is therefore highly susceptible to attack by nucleophiles. The general mechanism proceeds through a two-step addition-elimination process, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

A simplified representation of the SNAr mechanism.

Comparative Study: The Impact of Nucleophile and Conditions

To illustrate the practical application of LC-MS in reaction characterization, we will compare the reaction of this compound with three distinct nucleophiles under varying conditions: a secondary amine (morpholine), a primary amine (benzylamine), and an alkoxide (sodium methoxide).

The choice of solvent and base is critical. Aprotic polar solvents like Dimethylformamide (DMF) are excellent for SNAr reactions as they solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. Protic solvents like ethanol can also be effective and are often easier to remove, but may participate in side reactions or slow the reaction rate by solvating the nucleophile.

Table 1: Comparison of Reaction Conditions and Expected Outcomes

Nucleophile Solvent Base Temp (°C) Time (h) Expected Yield Expected Purity Profile
MorpholineEthanolEt₃NReflux4High (85-95%)Generally clean, minor starting material.
MorpholineDMFK₂CO₃1004Very High (>95%)Very clean, potential for trace solvent impurities.
BenzylamineIsopropanol/H₂ONone802High (90-98%)Clean reaction, product may precipitate.[1]
BenzylamineDMFK₂CO₃802Very High (>95%)Very clean, easy workup.
Sodium MethoxideMethanolN/AReflux6Moderate (60-75%)Potential for side products if moisture is present.
Sodium MethoxideTHFN/A606Good (75-85%)Cleaner profile than methanol, requires anhydrous conditions.

Experimental Protocols

Trustworthiness through Verifiable Steps: The following protocols are designed to be robust and reproducible. The causality behind each step is explained to ensure a deep understanding of the process.

Protocol 1: General Procedure for Amination Reactions
  • Rationale: This protocol provides a standardized method for reacting this compound with amine nucleophiles. The choice of base and solvent is tailored to the amine's reactivity and the desired reaction rate.

  • To a stirred solution of this compound (1.0 eq) in the chosen solvent (Ethanol or DMF, ~0.2 M), add the amine nucleophile (1.1 eq).

  • Add the appropriate base (e.g., K₂CO₃, 1.5 eq, or Et₃N, 1.5 eq) to the mixture.

  • Heat the reaction to the temperature specified in Table 1 and monitor its progress by taking small aliquots for LC-MS analysis every hour.

  • Upon completion (disappearance of starting material as observed by LC-MS), cool the reaction to room temperature.

  • If DMF is the solvent, dilute the mixture with ethyl acetate and wash with water (3x) to remove the DMF and inorganic salts. If ethanol is the solvent, it can often be removed directly under reduced pressure.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Prepare a ~1 mg/mL solution in methanol or acetonitrile for final LC-MS characterization.

Protocol 2: General Procedure for Alkoxylation Reaction
  • Rationale: This protocol details the substitution with an alkoxide. Anhydrous conditions are critical as alkoxides are strong bases and can be quenched by water, and the starting material can be sensitive to hydrolysis under basic conditions.

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the chosen anhydrous solvent (Methanol or THF, ~0.2 M).

  • Add sodium methoxide (1.2 eq) to the solvent. If using methanol, it can be generated in situ by the careful addition of sodium metal.

  • Add this compound (1.0 eq) to the stirred solution.

  • Heat the reaction to the temperature specified in Table 1 and monitor by LC-MS.

  • After completion, cool the mixture to 0°C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Prepare a ~1 mg/mL solution in methanol or acetonitrile for final LC-MS characterization.

Protocol 3: LC-MS Analysis
  • Rationale: This method is a robust starting point for the analysis of small, relatively polar aromatic molecules. A C18 column provides good reversed-phase retention, while the formic acid in the mobile phase aids in protonation for positive-mode ESI and improves peak shape.[7][8] A gradient elution ensures that both the more polar starting material and the potentially less polar products are eluted with good resolution in a reasonable time frame.

  • Instrumentation: Standard HPLC with a single quadrupole or TOF mass spectrometer.

  • LC Conditions:

    • Column: C18, 2.7 µm, 4.6 x 150 mm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Range: m/z 100 - 500

    • Capillary Voltage: 3.5 kV

    • Drying Gas (N₂): 10 L/min at 325°C

    • Nebulizer Pressure: 40 psi

LC-MS Workflow and Data Interpretation

The power of LC-MS lies in its ability to provide two orthogonal pieces of information: the retention time (from LC) and the mass-to-charge ratio (from MS). This allows for the confident identification of components in a complex mixture.

LCMS_Workflow cluster_Reaction Reaction Workup cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Crude Crude Reaction Product Dilute Dilute to ~1 mg/mL in Acetonitrile/Methanol Crude->Dilute Inject Inject 5 µL onto C18 Column Dilute->Inject Separate Gradient Elution (H₂O/ACN + 0.1% FA) Inject->Separate Ionize Electrospray Ionization (ESI Positive Mode) Separate->Ionize Analyze Mass Analyzer (Scan m/z 100-500) Ionize->Analyze Detect Detector Analyze->Detect Chromatogram Total Ion Chromatogram (TIC) Detect->Chromatogram Spectra Mass Spectrum for each Peak Chromatogram->Spectra Extract Spectrum

LC-MS analytical workflow from sample preparation to data analysis.

Interpreting the Data
  • The Chromatogram: The Total Ion Chromatogram (TIC) displays all detected ions as a function of retention time. Each peak represents a different compound (or isomer). The starting material, this compound (MW: 172.57), is relatively polar and will typically elute earlier than its less polar substituted products. Purity can be estimated by the relative area of the product peak compared to all other peaks in the chromatogram.

  • The Mass Spectrum: By extracting the mass spectrum for each chromatographic peak, we can determine the molecular weight of the corresponding compound. In positive ESI mode, we expect to see the protonated molecular ion, [M+H]⁺.

Table 2: Expected LC-MS Results for Starting Material and Products

Compound Structure Molecular Weight (MW) Expected [M+H]⁺ (m/z) Expected Retention Time
Starting Material This compound172.57173.0Early
Morpholine Product 4-(2-methyl-5-nitropyridin-3-yl)morpholine223.23224.2Intermediate
Benzylamine Product N-benzyl-2-methyl-5-nitropyridin-3-amine243.26244.3Late
Methoxide Product 3-methoxy-2-methyl-5-nitropyridine168.15169.1Intermediate

Note: The presence of the chlorine isotope pattern (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be visible for the starting material, resulting in peaks at m/z 173.0 and 175.0. This signature will be absent in the product spectra, providing further confirmation of successful substitution.

Conclusion

The strategic combination of controlled synthetic experimentation and robust LC-MS analysis provides a clear and efficient pathway for the development of novel compounds derived from this compound. This guide demonstrates that by systematically comparing reaction conditions and employing a well-designed analytical method, researchers can rapidly identify optimal synthetic routes, confirm product identity with high confidence, and accurately assess product purity. LC-MS is not merely a quality control technique; it is an integral part of the discovery process, providing critical data that informs and accelerates synthetic efforts in the fast-paced environments of pharmaceutical and agrochemical research.

References

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Discovery & Development. [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma via YouTube. [Link]

  • Vlase, L., et al. (2016). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. REV.CHIM.(Bucharest). [Link]

  • Zhang, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. [Link]

  • D'Avolio, A., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Methods. [Link]

  • van der Maas, S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Lu, W., et al. (2017). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in Molecular Biology. [Link]

  • Bolognesi, M. L., et al. (2010). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Mako, T., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. [Link]

  • Smith, C. D., et al. (2000). Electrospray ionization mass spectrometry of stable nitroxide free radicals and two isoindoline nitroxide dimers. Journal of Mass Spectrometry. [Link]

  • Tondys, H., & Mąkosza, M. (2000). Nucleophilic alkylations of 3-nitropyridines. Perkin 1. [Link]

  • Mąkosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

  • Jänsch, N., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem. [Link]

  • Chmovzh, T. N., & M. A. Yurovskaya. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. [Link]

  • Smith, C. D., et al. (2002). Electrospray mass spectrometry of stable iminyl nitroxide and nitronyl nitroxide free radicals. Journal of Mass Spectrometry. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • ResearchGate. (2002). Electrospray mass spectrometry of stable iminyl nitroxide and nitronyl nitroxide free radicals. [Link]

  • Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. [Link]

  • Sova, Inc. (2025). The Chemistry of 2-Chloro-3-methyl-5-nitropyridine: A Synthesis Expert's View. [Link]

  • Jänsch, N., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ResearchGate. [Link]

  • Michigan State University Department of Chemistry. Reaction of Amines with Nitrous Acid. [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]

  • The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]

  • Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

  • PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. [Link]

  • ResearchGate. (2002). Reaction of Chloral With Allyl Alcohols. Synthesis of Substituted 3,3,5-Trichloro-2-hydroxytetrahydropyrans. [Link]

  • Chad's Prep. (2021). 12.6 Substitution Reactions of Alcohols | Organic Chemistry. YouTube. [Link]

Sources

A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 3-Chloro-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel compounds is only the first step. The subsequent, and arguably more critical, phase is the rigorous validation of their molecular structures. This guide provides an in-depth comparison of key analytical techniques for the structural elucidation of novel compounds derived from the versatile starting material, 3-Chloro-2-methyl-5-nitropyridine. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Synthetic Landscape: Derivatization of this compound

This compound is a valuable scaffold in medicinal chemistry due to its multiple reactive sites.[1][2][3][4][5] The electron-withdrawing nitro group activates the chlorine atom for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amine, opening up a plethora of further derivatization possibilities.

To illustrate the validation process, let us consider the synthesis of a hypothetical series of novel compounds starting from this compound:

  • Compound A: The product of a nucleophilic substitution reaction with morpholine.

  • Compound B: The reduction product of Compound A, converting the nitro group to an amine.

  • Compound C: The product of a Suzuki coupling reaction with phenylboronic acid, replacing the chlorine atom with a phenyl group.

The validation of these structures requires a multi-pronged analytical approach to unambiguously determine their connectivity, purity, and, if applicable, stereochemistry.

A Comparative Analysis of Structural Validation Techniques

The choice of analytical technique is dictated by the specific questions being asked about the synthesized compound. Here, we compare the most common and powerful methods for the structural validation of our hypothetical compounds.

Chromatographic Methods for Purity Assessment: HPLC and GC-MS

Before any detailed structural elucidation, it is imperative to assess the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses for this task.[6][7][8][9]

Technique Principle Best Suited For Advantages Limitations
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Non-volatile and thermally sensitive compounds.Versatile, excellent for quantitative analysis, applicable to a wide range of compounds.[8][9]Can be time-consuming, requires high-purity solvents.[9]
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by detection with a mass spectrometer.Volatile and semi-volatile compounds.High resolution, provides molecular weight and fragmentation data for identification.[6][9]Not suitable for non-volatile or thermally labile compounds.

For our hypothetical compounds, HPLC would be the preferred method for purity analysis due to their expected lower volatility and to avoid potential degradation at high temperatures in a GC inlet.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of Compound A.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) acetonitrile:water. Degas the mobile phase by sonication or vacuum filtration.

  • Sample Preparation: Dissolve approximately 1 mg of Compound A in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Spectroscopic Methods for Structural Elucidation

Once purity is established, spectroscopic techniques are employed to piece together the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[10][11][12][13] It provides detailed information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For pyridine derivatives, the protons on the aromatic ring have characteristic chemical shifts.[10] Protons alpha to the nitrogen are the most deshielded and appear furthest downfield.[10]

¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in a molecule and their chemical environment.

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning signals in complex molecules by revealing correlations between nuclei.

Technique Information Gained Application to Hypothetical Compounds
¹H NMR Proton environment and connectivity.Distinguish between the aromatic protons of Compounds A, B, and C based on their chemical shifts and coupling patterns.
¹³C NMR Carbon skeleton.Confirm the number of unique carbons and the presence of key functional groups.
COSY ¹H-¹H coupling.Establish the connectivity of adjacent protons in the pyridine and morpholine rings.
HSQC Direct ¹H-¹³C correlation.Assign protons to their directly attached carbons.
HMBC Long-range ¹H-¹³C correlation.Establish connectivity across multiple bonds, confirming the attachment of the morpholine and phenyl groups to the pyridine ring.
Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain the ¹H NMR spectrum of Compound A.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of Compound A in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[14][15][16][17] It is invaluable for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.[16]

Ionization Technique Principle Best Suited For
Electrospray Ionization (ESI) Soft ionization technique that produces ions from a solution.Polar and moderately polar molecules.
Atmospheric Pressure Chemical Ionization (APCI) Ions are formed in the gas phase at atmospheric pressure.Less polar and volatile compounds.
Matrix-Assisted Laser Desorption/Ionization (MALDI) A laser is used to desorb and ionize analytes from a solid matrix.Large molecules like proteins and polymers.

For our hypothetical compounds, ESI would be the most suitable ionization technique.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of Compound A.

Instrumentation:

  • ESI-Time of Flight (TOF) or Orbitrap mass spectrometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of Compound A (approximately 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: The accurate mass of the molecular ion ([M+H]⁺) is used to determine the elemental composition.

X-ray Crystallography: The Definitive Structure

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including the absolute configuration of chiral centers.[18][19][20][21][22]

Advantages:

  • Provides the exact atomic arrangement in the solid state.

  • The "gold standard" for structural proof.[19][21]

Limitations:

  • Requires a single crystal of suitable size and quality, which can be challenging to obtain.

If Compound C were to form suitable crystals, X-ray crystallography would definitively confirm the connectivity of the phenyl group to the pyridine ring and provide precise bond lengths and angles.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the solid-state structure of Compound C.

Instrumentation:

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystal Growth: Grow single crystals of Compound C by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: Mount a suitable crystal on the diffractometer.

  • Data Collection: Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process and the relationship between the different analytical techniques.

ValidationWorkflow cluster_synthesis Synthesis cluster_validation Structural Validation Start This compound Synthesis Chemical Reaction Start->Synthesis Crude Crude Product Synthesis->Crude Purity Purity Assessment (HPLC/GC-MS) Crude->Purity Pure Pure Compound Purity->Pure >95% Pure Structure Structural Elucidation Definitive Definitive Proof (X-ray Crystallography) Structure->Definitive If Crystalline Validated Validated Structure Structure->Validated If Not Crystalline Definitive->Validated Pure->Structure

Caption: A high-level overview of the synthesis and structural validation workflow.

AnalyticalTechniques cluster_info Information Gained cluster_tech Analytical Techniques Purity Purity MolecularWeight Molecular Weight Connectivity Connectivity AbsoluteStructure 3D Structure HPLC HPLC HPLC->Purity GCMS GC-MS GCMS->Purity MS Mass Spectrometry MS->MolecularWeight NMR NMR Spectroscopy NMR->Connectivity Xray X-ray Crystallography Xray->Connectivity Xray->AbsoluteStructure

Caption: The relationship between analytical techniques and the structural information they provide.

Conclusion

The structural validation of novel compounds synthesized from this compound requires a systematic and multi-faceted approach. By judiciously selecting and applying a combination of chromatographic and spectroscopic techniques, researchers can confidently determine the purity, molecular weight, and connectivity of their target molecules. While NMR and mass spectrometry provide the bulk of the structural information, X-ray crystallography remains the ultimate arbiter for definitive proof of structure when suitable crystals can be obtained. The protocols and comparisons presented in this guide offer a robust framework for ensuring the scientific integrity of newly synthesized compounds.

References

  • Vertex AI Search. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality - Pharma Focus America.
  • Benchchem.
  • Vertex AI Search. Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review.
  • Taylor & Francis Online. Full article: MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS*.
  • Longdom Publishing. Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.
  • Drug Discovery News. Applying mass spectrometry in pharmaceutical analysis.
  • PubMed Central - NIH. Nitropyridines in the Synthesis of Bioactive Molecules - PMC.
  • Vertex AI Search. The Role of Nitropyridines in Pharmaceutical Development.
  • Vertex AI Search. 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • Vertex AI Search. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Rigaku. Absolute structure.
  • Vertex AI Search. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Semantic Scholar. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules.
  • Vertex AI Search.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
  • NIH. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)
  • PubMed. Nitropyridines in the Synthesis of Bioactive Molecules.
  • Vertex AI Search. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Smithers. Understanding Chemical Testing: GC-MS vs. HPLC.
  • Benchchem. A Comparative Guide to HPLC and GC-MS for Purity Analysis of 4-Iodocyclohexanamine.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
  • NIH.
  • Vertex AI Search. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
  • Jubilant Ingrevia.
  • Benchchem.
  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?.
  • ChemicalBook. Pyridine(110-86-1) 1H NMR spectrum.
  • Semantic Scholar.
  • BLD Pharm. 51984-62-4|this compound|BLD Pharm.
  • Pharmacy 180. Structure Determination of Organic Compounds - Organic Chemistry.
  • Reddit. How are novel compounds identified? : r/askscience.
  • Nanotechnology Perceptions.
  • Vertex AI Search. Methods for the Elucidation of the Structure of Organic Compounds.
  • Agilent. PURITY AND IMPURITY ANALYSIS.
  • ResearchGate.
  • Vertex AI Search. Innovating with 2-Chloro-5-methyl-3-nitropyridine in Chemical Synthesis.
  • Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • PubChem. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308.
  • Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • ResearchGate. Spectroscopic, quantum mechanical investigation and molecular docking study of 2-amino-5-chloro-3-nitropyridine | Request PDF.
  • PubChem. 2-Chloro-3-methyl-5-nitropyridine | C6H5ClN2O2 | CID 89648.
  • NIH. 2-Chloro-5-methyl-3-nitropyridine - PMC.
  • Sigma-Aldrich. 3-Bromo-2-chloro-5-nitropyridine 97 5470-17-7.
  • Capot Chemical. Specifications of this compound.

Sources

A Comparative Guide to the Kinetics of Nucleophilic Substitution on Dinitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of kinetic studies on nucleophilic substitution reactions involving dinitropyridine substrates. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple protocols to explain the causality behind experimental choices, offering a framework for designing and interpreting kinetic experiments in heterocyclic chemistry.

Introduction: The Significance of Dinitropyridines in Synthesis

Dinitropyridines are a highly valuable class of heterocyclic compounds, serving as versatile precursors for a wide range of functionalized molecules.[1] Their applications span the development of agrochemicals, biosensors, and biologically active compounds with antitumor and antiviral properties.[1] The synthetic utility of dinitropyridines is largely due to the electron-deficient nature of the pyridine ring, which is further activated by the presence of two strongly electron-withdrawing nitro groups. This activation renders the ring susceptible to nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-heteroatom and carbon-carbon bonds.[2][3] Understanding the kinetics of these reactions is paramount for controlling reaction outcomes, optimizing yields, and elucidating reaction mechanisms.

The SNAr Mechanism in Pyridine Systems: A Fundamental Overview

Unlike typical aromatic rings which are nucleophilic, the pyridine ring's nitrogen atom withdraws electron density, particularly from the ortho (2, 6) and para (4) positions.[4] This effect, magnified by the presence of nitro groups, creates electrophilic sites ripe for nucleophilic attack.[5] The SNAr reaction on substrates like dinitropyridines is not a single-step process and is fundamentally different from SN2 reactions.[3][6] It proceeds via a two-step addition-elimination mechanism.[4]

  • Addition Step: The nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group. This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is the key to the reaction's feasibility.[7] For attack at the 2- or 4-positions, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization. This is not possible for attack at the 3- or 5-positions, explaining the strong regioselectivity of the reaction.[7]

  • Elimination Step: Aromaticity is restored as the leaving group departs with its pair of electrons.

The overall rate of the reaction is determined by the slowest of these two steps. In many cases, the initial nucleophilic attack and formation of the Meisenheimer complex is the rate-determining step.[4][7]

Caption: Figure 1: General SNAr Mechanism on a Dinitropyridine.

Comparative Kinetic Analysis: Key Factors Influencing Reaction Rates

The rate of nucleophilic substitution on dinitropyridines is highly sensitive to the nature of the nucleophile, the leaving group, and the solvent system. Kinetic studies provide quantitative data to compare these effects directly.

The Role of the Nucleophile and Leaving Group

Kinetic studies on 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with various aliphatic amines reveal significant differences in reactivity.[8] Generally, the formation of the substitution product is preceded by the rapid reversible formation of an anionic σ-adduct (Meisenheimer complex).[8]

SubstrateNucleophileLeaving GroupSolventk (M⁻¹s⁻¹)Comments
2-Phenoxy-3,5-dinitropyridinePyrrolidinePhenoxideDMSO1.1 x 10⁻³Base catalysis observed, attributed to rate-limiting proton transfer from the zwitterionic intermediate.[8]
2-Ethoxy-3,5-dinitropyridinePyrrolidineEthoxideDMSO2.5 x 10⁻⁵Base catalysis is attributed to acid catalysis of ethoxide departure (SB-GA mechanism).[8]
2-Ethoxy-3,5-dinitropyridinePiperidineEthoxideDMSONo SubstitutionOnly the stable σ-adduct at the 6-position is formed; substitution does not occur.[8]

Table 1: Comparison of second-order rate constants (k) for nucleophilic substitution on dinitropyridines in DMSO at 25°C. Data sourced from Buncel et al.[8]

These data highlight a critical point: a more reactive nucleophile does not always lead to a faster substitution. The stability of the intermediate and the mechanism of leaving group departure play crucial roles. For the ethoxy substrate, the departure of the less stable ethoxide is subject to a different catalytic mechanism than the more stable phenoxide.[8]

The Influence of Solvent

Solvent properties can dramatically alter both the equilibrium of adduct formation and the rate of substitution. A comparison of the reaction between 2-phenoxy-3,5-dinitropyridine and pyrrolidine in different dipolar aprotic solvents demonstrates this effect.[8]

SolventEquilibrium Constant (K) for σ-adduct formationRate Constant (k) for Substitution (M⁻¹s⁻¹)
DMSO2900 M⁻¹1.1 x 10⁻³
DMF1100 M⁻¹2.2 x 10⁻³
Acetonitrile50 M⁻¹1.1 x 10⁻²

Table 2: Solvent effects on the reaction of 2-phenoxy-3,5-dinitropyridine with pyrrolidine. Data sourced from Buncel et al.[8]

Causality: The equilibrium for σ-adduct formation is highest in DMSO, the solvent with the greatest ability to solvate the anionic complex.[8] Conversely, the rate of substitution is fastest in acetonitrile. This is because the rate-limiting step in this specific reaction is the proton transfer from the initial zwitterionic intermediate to a base, a process that is faster in less basic solvents like acetonitrile.[8] This self-validating system, where equilibrium and kinetic data provide a coherent mechanistic picture, is a hallmark of rigorous physical organic chemistry.

Experimental Design for Kinetic Studies

Accurate kinetic data is foundational to mechanistic understanding. Spectrophotometry is a common and powerful technique for monitoring the progress of these reactions, as the formation of Meisenheimer complexes and final products often results in significant changes in the UV-Visible spectrum.

Step-by-Step Protocol for Kinetic Measurement

This protocol outlines a general procedure for determining the rate constant of a nucleophilic substitution reaction on a dinitropyridine substrate using a stopped-flow spectrophotometer, which is ideal for reactions that are too fast for manual mixing.

  • Reagent Preparation:

    • Prepare a stock solution of the dinitropyridine substrate (e.g., 1 mM in dry DMSO).

    • Prepare a series of stock solutions of the nucleophile (e.g., an amine) in the same solvent at concentrations significantly higher than the substrate (e.g., 20 mM, 40 mM, 60 mM, 80 mM, 100 mM). This ensures pseudo-first-order conditions.

  • Instrument Setup:

    • Set the spectrophotometer to scan a range of wavelengths (e.g., 300-700 nm) to identify the λmax of the product or intermediate that does not overlap significantly with the reactants.

    • Thermostat the cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Data Acquisition:

    • Load the substrate solution into one syringe of the stopped-flow apparatus and the lowest concentration nucleophile solution into the other.

    • Initiate the reaction by rapidly mixing the two solutions. The instrument's software will automatically start recording the change in absorbance at the pre-determined λmax as a function of time.

    • Repeat the measurement 3-5 times to ensure reproducibility.

    • Repeat the entire process for each of the different nucleophile concentrations.

  • Data Analysis:

    • For each run, the reaction will follow pseudo-first-order kinetics because the nucleophile is in large excess. The observed rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ + (A0 - A∞)e-kobst.

    • Plot the calculated kobs values against the corresponding nucleophile concentrations ([Nuc]).

    • The second-order rate constant (k) for the reaction is the slope of this line, as defined by the equation: kobs = k[Nuc].

Workflow Figure 2: Experimental Workflow for Kinetic Analysis cluster_prep 1. Preparation cluster_acq 2. Data Acquisition (Stopped-Flow) cluster_analysis 3. Data Analysis prep_sub Prepare Substrate Stock Solution load Load Syringes prep_sub->load prep_nuc Prepare Nucleophile Stock Solutions (Multiple Conc.) prep_nuc->load mix Mix & Initiate Reaction load->mix monitor Monitor Absorbance vs. Time at λₘₐₓ mix->monitor repeat Repeat for each [Nucleophile] monitor->repeat repeat->load fit Fit A vs. t to find k_obs (Pseudo-1st Order) plot Plot k_obs vs. [Nucleophile] fit->plot slope Calculate Slope plot->slope result Result: k (2nd Order Rate Constant) slope->result

Sources

Comparative Guide to Catalytic Systems for the Functionalization of 3-Chloro-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its presence in numerous FDA-approved drugs underscores its importance.[1] Among the vast array of functionalized pyridines, 3-Chloro-2-methyl-5-nitropyridine is a particularly valuable and versatile building block.[2] The strategic placement of its chloro, methyl, and nitro substituents provides a unique electronic and steric profile, enabling a diverse range of chemical transformations.[2][3] The electron-withdrawing nitro group at the 5-position, coupled with the chloro leaving group at the 3-position, makes this molecule highly susceptible to nucleophilic aromatic substitution and a prime candidate for various cross-coupling reactions.[2][4]

This guide provides a comparative analysis of prominent catalytic systems for the functionalization of this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each system's strengths and limitations. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and they are particularly effective for the functionalization of halo-pyridines like this compound.[4][5] The chloro substituent serves as an excellent handle for these transformations, allowing for the introduction of a wide array of functionalities.[4]

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound.[6][7] In the context of this compound, this reaction is instrumental in synthesizing 3-aryl-2-methyl-5-nitropyridine derivatives, which are significant scaffolds in drug discovery.[6]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:[6][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex.[6]

  • Transmetalation: The organic moiety from the boronic acid derivative is transferred to the palladium center, typically facilitated by a base.[6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[6][8]

The choice of palladium precursor, ligand, and base is critical for achieving high efficiency, especially with a somewhat less reactive chloro-substituted pyridine.[6]

Suzuki_Miyaura_Coupling This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Pd(0)L_n Pd(0)L_n Pd(0)L_n->Oxidative_Addition Catalyst Pd(II)_Complex Ar-Pd(II)-Cl(L_n) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product 3-Aryl-2-methyl-5-nitropyridine Reductive_Elimination->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[4]
  • To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (4 mL) and water (1 mL), add K₂CO₃ (2.0 mmol).[4]

  • Degas the mixture with argon for 15 minutes.[4]

  • Add a suitable palladium catalyst and ligand (e.g., Pd(OAc)₂ with SPhos, 2-5 mol%).[4]

  • Heat the reaction mixture at 80-100°C for 5-12 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[4]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides.[9][10] This reaction is a powerful tool for introducing primary and secondary amines at the 3-position of the 2-methyl-5-nitropyridine core.

Mechanistic Insights

The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions and involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][11] The choice of a bulky, electron-rich phosphine ligand is often crucial for facilitating the reductive elimination step and preventing side reactions like β-hydride elimination.[9][11]

Buchwald_Hartwig_Amination This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Pd(0)L_n Pd(0)L_n Pd(0)L_n->Oxidative_Addition Catalyst Pd(II)_Complex Ar-Pd(II)-Cl(L_n) Oxidative_Addition->Pd(II)_Complex Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination_Deprotonation Amine R2NH Amine->Amine_Coordination_Deprotonation Base Base Base->Amine_Coordination_Deprotonation Amido_Complex Ar-Pd(II)-NR2(L_n) Amine_Coordination_Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product 3-Amino-2-methyl-5-nitropyridine Reductive_Elimination->Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired amine (1.2 mmol), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 mmol).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add an anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Heat the reaction mixture to 80-110°C and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

C. Other Palladium-Catalyzed Reactions

Beyond Suzuki and Buchwald-Hartwig couplings, other palladium-catalyzed reactions can be employed for the functionalization of this compound, including Sonogashira, Heck, and cyanation reactions, further expanding its synthetic utility.[5]

II. Copper-Catalyzed Reactions: A Cost-Effective Alternative

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer a more economical alternative to palladium-based systems.[10][12] While often requiring harsher reaction conditions (higher temperatures), recent advancements in ligand design have enabled milder and more efficient copper-catalyzed transformations.[12]

A. Ullmann-type C-N and C-O Couplings

The Ullmann reaction is a classical method for forming C-N and C-O bonds using a copper catalyst. For a substrate like this compound, this can be an effective way to introduce amine and alcohol functionalities.

Mechanistic Considerations

The precise mechanism of the Ullmann reaction is still a subject of some debate, but it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle or a radical pathway. The presence of a suitable ligand is often necessary to stabilize the copper species and facilitate the reaction.[12]

Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation
  • To a sealable reaction vessel, add this compound (1.0 mmol), the amine or alcohol (1.5-2.0 mmol), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline or an amino acid, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Add a high-boiling polar solvent such as DMF, DMSO, or NMP (5 mL).

  • Seal the vessel and heat the mixture to 120-160°C for 12-48 hours.

  • Monitor the reaction by TLC.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with aqueous ammonia to remove copper salts, followed by brine.

  • Dry, concentrate, and purify the product by column chromatography.

III. Comparative Analysis of Catalytic Systems

The choice of catalytic system for the functionalization of this compound depends on several factors, including the desired transformation, substrate scope, cost, and scalability.

FeaturePalladium-Catalyzed SystemsCopper-Catalyzed Systems
Catalyst Cost HighLow
Reaction Conditions Generally milder (lower temperatures)Often require higher temperatures
Ligand Sensitivity Highly dependent on ligand choice; can be air and moisture sensitiveLigands are often more robust
Substrate Scope Very broad, high functional group toleranceCan be more limited, though improving with new ligands
Reaction Times Typically shorterOften longer
Catalyst Removal Can be challengingGenerally easier
Toxicity Palladium has toxicity concernsCopper is generally less toxic

Table 1: Comparison of Palladium and Copper-Catalyzed Systems

IV. Conclusion and Future Outlook

Both palladium and copper-based catalytic systems offer effective strategies for the functionalization of this compound. Palladium catalysis, particularly Suzuki-Miyaura and Buchwald-Hartwig reactions, provides a versatile and highly efficient platform with broad substrate scope and mild reaction conditions.[4][9] However, the high cost and potential toxicity of palladium are significant drawbacks.[10] Copper-catalyzed systems present a more economical and environmentally benign alternative, and ongoing research into ligand development is continually expanding their applicability and improving their efficiency under milder conditions.[12]

The future of this field likely lies in the development of more sustainable catalytic systems, including those based on earth-abundant and non-toxic metals, as well as advances in photocatalysis and C-H activation methodologies.[13][14][15] For researchers and professionals in drug development, a thorough understanding of the available catalytic tools is paramount for the efficient and innovative synthesis of novel pyridine-based therapeutics.

References

  • 2-Methyl-5-nitropyridine 21203-68-9 wiki - Guidechem.
  • Navigating the Catalytic Landscape for 2-Chloro-3-methyl-5-nitropyridine Reactions: A Comparative Guide - Benchchem.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - NIH.
  • 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis.
  • Application Notes and Protocols for Catalytic Reactions of 2-Chloro-3-methyl-5-nitropyridine - Benchchem.
  • Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine - Benchchem.
  • 2-Methyl-5-nitropyridine synthesis - ChemicalBook.
  • Buchwald–Hartwig amination - Wikipedia.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • C–H bond activation of 2-methylquinolines and 2-methylpyridine - ResearchGate.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry - YouTube.
  • Palladium Cross-Coupling Reactions 1. An Introduction - YouTube.
  • Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II) | Request PDF - ResearchGate.
  • 2-Methyl-5-nitropyridine | 21203-68-9 | FM55556 - Biosynth.
  • 3-Chloro-5-methyl-2-nitropyridine - Benchchem.
  • "Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions" - Amazon S3.
  • Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC - NIH.
  • Visible-light-driven copper(ii) catalysis for 2,3-disubstituted quinazolinone synthesis via Ullmann N-arylation and C–H oxidative amidation - Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Trends in Copper-Catalyzed C-H Amination Routes to Biologically Important Nitrogen Scaffolds - PubMed.
  • Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study | Semantic Scholar.
  • Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - Chemical Science (RSC Publishing).
  • Co(III) Intermediates in Cobalt-Catalyzed, Bidentate Chelation Assisted C(sp2)-H Functionalizations - MDPI.
  • (PDF) Carboxylate-Assisted C-H Activation of Phenylpyridines with Copper, Palladium and Ruthenium: A Mass Spectrometry and DFT Study - ResearchGate.
  • Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate - NINGBO INNO PHARMCHEM CO.,LTD.
  • The Chemistry of 2-Chloro-3-methyl-5-nitropyridine: A Synthesis Expert's View.
  • Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - ResearchGate.

Sources

A Comparative Guide to the Structural Elucidation of 3-Chloro-2-methyl-5-nitropyridine Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function and advancing its potential applications. Substituted nitropyridines, such as 3-Chloro-2-methyl-5-nitropyridine, are a class of compounds of significant interest due to their versatile reactivity, which makes them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides an in-depth technical comparison of X-ray crystal structure analysis with alternative techniques for the structural elucidation of these derivatives, grounded in experimental data and practical insights.

The Unambiguous Answer: The Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute structure of a crystalline solid.[2] It provides a detailed and unambiguous map of atomic positions, bond lengths, and bond angles, offering a static yet highly precise snapshot of the molecule's conformation in the solid state. The resulting structural data is fundamental for rational drug design, understanding intermolecular interactions, and confirming the outcome of a synthetic pathway.

Experimental Protocol: X-ray Crystal Structure Analysis of a this compound Derivative

While the crystal structure for this compound is not publicly available as of this writing, a detailed protocol can be outlined based on the successful analysis of its close isomer, 2-Chloro-5-methyl-3-nitropyridine. This serves as an exemplary workflow for researchers working with this class of compounds.

Part 1: Synthesis and Crystallization

The initial and often most challenging step is obtaining high-quality single crystals suitable for diffraction.

  • Synthesis: The target compound, this compound, can be synthesized through a multi-step process, often starting from a commercially available picoline derivative. A common route involves the nitration of the pyridine ring, followed by chlorination. For instance, 2-chloro-3-methyl-5-nitropyridine is prepared by the chlorination of 3-methyl-5-nitropyridin-2-ol using a chlorinating agent like phosphorus oxychloride (POCl₃).[3]

  • Purification: The crude product must be purified to the highest possible degree to facilitate crystallization. Techniques such as column chromatography or recrystallization are typically employed.

  • Crystallization: The growth of single crystals is a matter of controlled precipitation. A common and effective method is slow evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., a hexane/methylene chloride mixture) to form a saturated or near-saturated solution.

    • Allow the solvent to evaporate slowly and undisturbed at room temperature over several days to a week. The gradual increase in concentration allows for the ordered arrangement of molecules into a crystal lattice.

Caption: Workflow for the crystallization of a this compound derivative.

Part 2: Data Collection and Structure Refinement

Once suitable crystals are obtained, the X-ray diffraction experiment can be performed.

  • Crystal Mounting: A well-formed, optically clear crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.[4]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[2]

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.

  • Structure Solution and Refinement: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves cannot be directly measured.[2] For small molecules, direct methods are often successful in determining an initial structural model. This model is then refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail, it is not always a feasible or necessary approach. Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling offer valuable alternatives for structural elucidation.

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyComputational Modeling (DFT)
Principle Diffraction of X-rays by a crystal latticeNuclear spin transitions in a magnetic fieldQuantum mechanical calculations of electronic structure
Sample Phase Solid (single crystal)Liquid (solution)In silico (no physical sample)
Information Obtained 3D atomic coordinates, bond lengths/angles, packingConnectivity, stereochemistry, dynamics in solutionOptimized geometry, electronic properties, theoretical spectra
Typical Cost $250 - $1000 per sample[5][6]$95 - $600 per sample/hour[7][8][9]$50 - $175 per hour (consulting)[10]
Analysis Time Days to weeks (including crystallization)[11][12][13]Hours to days[14][15]Hours to days (depending on complexity)[16][17][18]
Required Expertise High: Crystal growth, data collection, structure refinement[19][20][21][22]High: Spectral interpretation, especially 2D NMR[23][24][25]High: Quantum chemistry, software proficiency[26][27][28][29][30]
Key Advantage Unambiguous 3D structureProvides information on solution-state dynamicsNo physical sample needed, can predict properties
Key Limitation Requires high-quality single crystalsIndirect structural information, size limitationsModel-dependent, requires experimental validation
In-Depth Look at the Alternatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[31] For a this compound derivative, a combination of 1D (¹H and ¹³C) and 2D NMR experiments can reveal the complete chemical structure.

Experimental Protocol: 2D NMR for Structural Elucidation

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃).

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the number and types of protons and carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the connectivity of proton spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help in determining stereochemistry.

The interpretation of these spectra allows for the piecing together of the molecular puzzle, revealing the complete connectivity and relative orientation of all atoms.[7][15][30][32][33][34][35][36]

Computational Modeling: Density Functional Theory (DFT)

Computational chemistry, particularly DFT, can predict the three-dimensional structure and various properties of a molecule without the need for a physical sample.[37]

Protocol: DFT for Structure Prediction

  • Input Structure: A hypothetical 2D structure of this compound is drawn in a molecular modeling software.

  • Geometry Optimization: A DFT calculation is performed to find the lowest energy (most stable) 3D conformation of the molecule. This involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)).[38]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum and to predict the vibrational (IR) spectrum.

  • Property Calculation: Other properties, such as NMR chemical shifts and electronic properties (HOMO-LUMO gap), can also be calculated and compared with experimental data.

Caption: Logical relationship between different structural elucidation methods.

Conclusion: An Integrated Approach for Authoritative Results

For the definitive structural characterization of novel this compound derivatives, single-crystal X-ray diffraction is the method of choice, providing irrefutable evidence of the molecular structure. However, the challenges associated with crystallization may necessitate the use of alternative techniques. NMR spectroscopy offers a powerful means to elucidate the structure in solution, providing valuable insights into the molecule's behavior in a more biologically relevant environment. Computational modeling serves as an excellent predictive tool and a means to rationalize experimental findings.

Ultimately, a synergistic approach, where the predicted structure from computational modeling is confirmed by the detailed connectivity information from 2D NMR, and ideally validated by the unambiguous 3D structure from X-ray crystallography, provides the most robust and authoritative understanding of these important chemical entities.

References

  • Michigan Technological University. What is Computational Chemistry? [Link]

  • University of Wisconsin-Madison. Charges and Fees – Molecular Structure Laboratory. [Link]

  • ZipRecruiter. What are the key skills and qualifications needed to thrive in the Scientist Computational Chemistry position and why are they important. [Link]

  • American Chemical Society. Computational Chemistry. [Link]

  • A Comprehensive Guide to Computational Chemistry Jobs. [Link]

  • Cartwright, H. M. Developing Expertise in 1H NMR Spectral Interpretation. The Journal of Organic Chemistry. 2021 , 86 (2), 1385-1395. [Link]

  • Cartwright, H. M. Developing Expertise in 1H NMR Spectral Interpretation. PubMed. [Link]

  • Oregon State University. Fees - X-Ray Diffraction (XRD) Facility. [Link]

  • Quora. How much does it cost to measure the X-ray Diffraction for a single protein sample? [Link]

  • University of Windsor. NMR Rates | Department of Chemistry and Biochemistry. [Link]

  • Cartwright, H. M. Developing Expertise in 1 H NMR Spectral Interpretation. ResearchGate. [Link]

  • Rasayanika. Computational Chemistry : Skills Required & Job Prospects. [Link]

  • Technological Services for Single Crystal Characterisation by X-ray Diffraction PRICE LIST 2013. [Link]

  • Process NMR Associates LLC. Price List - NMR Testing Laboratory. [Link]

  • Georgetown University. Computational Chemistry Shared Resource (CCSR). [Link]

  • University of Alberta. External Client NMR Service Pricing. [Link]

  • The University of Texas at Austin. XRD pricing & Services | X-Ray Diffraction Facility. [Link]

  • SUNY ESF. Rates for Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • The Ohio State University. NMR Rates - CCIC. [Link]

  • Emery Pharma. Assignment of Complex NMR Spectra-Chemistry Services. [Link]

  • IYS Skills Tech. Sample Crystallography Skills Profile. [Link]

  • Kolabtree. Find and Hire Freelance Computational Chemists. [Link]

  • Royal Society of Chemistry. A framework for automated structure elucidation from routine NMR spectra. [Link]

  • PubMed Central. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? [Link]

  • Excillum. Small molecule crystallography. [Link]

  • ZipRecruiter. What are the key skills and qualifications needed to thrive in the X Ray Crystallography position and why are they important. [Link]

  • ESG. X-Ray Crystallography → Term. [Link]

  • Chemistry LibreTexts. 2D NMR Introduction. [Link]

  • Wiley Online Library. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

  • Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry. [Link]

  • ACS Publications. Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]

  • Matter Modeling Stack Exchange. What is the speed/time required for DFT simulations? [Link]

  • OpenCourser. Path to X-Ray Crystallographer: Career Information and Courses. [Link]

  • ResearchGate. How can estimate time duration for DFT caculation? [Link]

  • Regis Technologies. Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • PubMed. Dose, exposure time and resolution in serial X-ray crystallography. [Link]

  • Quora. How much does a newbie chemistry consultant charge per hour? [Link]

  • Computer Chemistry Consultancy. [Link]

  • SteerOn Research. Computational Chemistry Services | Computational Drug Discovery. [Link]

  • YouTube. 10 Ways to Speed Up Density Functional Theory (DFT) Calculations. [Link]

  • National Institutes of Health. Using 1,1- and 1, n-ADEQUATE 2D NMR Data in Structure Elucidation Protocols. [Link]

  • arXiv. Dose, exposure time, and resolution in Serial X-ray Crystallography. [Link]

  • Google Patents. Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

Sources

A Senior Application Scientist's Guide to Phosphine Ligand Efficacy in the Suzuki Coupling of 3-Chloro-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. However, the efficacy of this powerful reaction is not universal across all substrates. The coupling of electron-deficient and sterically hindered heteroaryl chlorides, such as 3-chloro-2-methyl-5-nitropyridine, presents a significant synthetic challenge. The inherent low reactivity of the C-Cl bond, further deactivated by the electronic properties of the pyridine ring, necessitates a carefully optimized catalytic system.[1] At the heart of this system lies the choice of the phosphine ligand, a decision that profoundly dictates reaction efficiency, yield, and scope.

This guide provides an in-depth comparison of the efficacy of various classes of phosphine ligands for the Suzuki coupling of this compound. We will delve into the mechanistic rationale behind ligand selection, present comparative data, and provide detailed experimental protocols to empower chemists to overcome this synthetic hurdle.

The Critical Role of the Phosphine Ligand: More Than Just a Spectator

In the palladium-catalyzed Suzuki-Miyaura coupling, the phosphine ligand is intimately involved in every key step of the catalytic cycle. Its steric and electronic properties directly influence the rates of oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: This is often the rate-limiting step, especially with unreactive aryl chlorides. Electron-rich ligands enhance the electron density on the Pd(0) center, promoting its insertion into the C-Cl bond.[1]

  • Reductive Elimination: Bulky ligands are crucial for facilitating this final step, where the new C-C bond is formed and the product is released from the palladium coordination sphere. Steric hindrance promotes the collapse of the palladium(II) intermediate, regenerating the active Pd(0) catalyst.

The substrate in focus, this compound, is particularly demanding due to the electron-withdrawing nitro group and the methyl group adjacent to the reaction center. This electronic profile makes oxidative addition sluggish, requiring a highly active catalyst.

Comparative Performance of Phosphine Ligands

Ligand ClassSpecific LigandKey FeaturesExpected YieldTypical Reaction Conditions
Triarylphosphine Triphenylphosphine (PPh₃)Simple, inexpensive, moderate electron donor.Low to ModerateHigh temperatures (100-110 °C), longer reaction times.[1]
Ferrocenylphosphine dppf (1,1'-Bis(diphenylphosphino)ferrocene)Bidentate, robust, good for a range of substrates.Moderate to High80-100 °C, often used as a pre-formed complex ([Pd(dppf)Cl₂]).[1]
Biarylphosphine SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Bulky, highly electron-rich, excellent for hindered substrates.High to ExcellentRoom temperature to moderate heat (e.g., 100 °C), low catalyst loadings.[2]
Biarylphosphine XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Very bulky, electron-rich, highly active for aryl chlorides.High to ExcellentOften effective at lower temperatures, versatile for challenging couplings.[3][4]

Mechanistic Insights and Ligand Selection Rationale

The trend in expected yields directly correlates with the ligands' ability to promote the key steps in the catalytic cycle, as visualized below.

Ligand_Structures cluster_PPh3 Triphenylphosphine (PPh₃) cluster_dppf dppf cluster_SPhos SPhos cluster_XPhos XPhos PPh3_img dppf_img SPhos_img XPhos_img

Caption: Structures of representative phosphine ligands.

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki coupling of this compound. It is always recommended to perform small-scale test reactions to optimize conditions for a specific arylboronic acid.

Experimental Workflow: Ligand Screening

Workflow start Start: Prepare Stock Solutions setup Reaction Setup: - this compound - Arylboronic acid - Base (e.g., K₃PO₄) - Solvent (e.g., Dioxane/H₂O) start->setup ligand_add Add Pd Source and Ligand (e.g., Pd(OAc)₂ + Ligand) setup->ligand_add reaction Reaction: - Degas - Heat (e.g., 100°C) - Stir for 12-24h ligand_add->reaction analysis Analysis: - TLC or LC-MS for conversion reaction->analysis workup Workup & Purification analysis->workup end End: Compare Yields workup->end

Caption: A typical workflow for screening phosphine ligands.

Protocol 1: General Procedure using a Ferrocenylphosphine Ligand (dppf)

This protocol is a reliable starting point for general screening.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv). [1]2. Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex ([Pd(dppf)Cl₂]·CH₂Cl₂) (0.03 mmol, 3 mol%) to the flask. [1]3. Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The typical solvent ratio is 4:1 dioxane to water. [1]4. Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. [1]7. Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Efficacy Procedure using a Biarylphosphine Ligand (SPhos)

This protocol is recommended for achieving high yields, especially with challenging coupling partners.

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%). [2]2. Inert Atmosphere: Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL). [2]4. Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol 1.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. While simple phosphine ligands like PPh₃ may offer some reactivity, success in this area is largely driven by the use of more sophisticated ligand architectures. For moderate to good yields, the robust and reliable dppf ligand is a solid choice. However, to consistently achieve high to excellent yields, particularly with a broad scope of boronic acids, the bulky and electron-rich biarylphosphine ligands such as SPhos and XPhos are highly recommended. Their unique structural features are purpose-built to overcome the high activation barriers associated with unreactive heteroaryl chlorides. A systematic screening, starting with these advanced ligands, is the most efficient path to a successful and high-yielding Suzuki-Miyaura coupling of this valuable synthetic building block.

References

  • Savitha, B., Reddy, E. K., Parthasarathi, D., Pakkath, R., Karuvalam, R. P., Sajith, A. M., & Padusha, M. S. A. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697–707. [Link]

  • Savitha, B., Reddy, E. K., Parthasarathi, D., Pakkath, R., Karuvalam, R. P., Sajith, A. M., & Padusha, M. S. A. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697–707. Available at: [Link]

  • Savitha, B., Reddy, E. K., Parthasarathi, D., Pakkath, R., Karuvalam, R. P., Sajith, A. M., & Padusha, M. S. A. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. PubMed. [Link]

  • Nishikawa, K., et al. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4518. [Link]

  • Walker, S. D., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Sajith, A. M., et al. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Journal of Heterocyclic Chemistry, 52(6). [Link]

  • Reddy, L. M., et al. (2007). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Synthetic Communications, 37(14), 2365-2371. [Link]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(8), 668-675. [Link]

  • Gérardy, R., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35770–35782. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Sources

A Comparative Guide to Assessing the Herbicidal Activity of Nitropyridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The relentless challenge of weed management in agriculture necessitates the continuous discovery and development of novel herbicides.[1] Nitropyridine-containing compounds have emerged as a promising class of molecules with significant biological activities, including herbicidal and insecticidal properties.[2][3] This guide provides a comprehensive framework for researchers and scientists in the agrochemical industry to rigorously assess the herbicidal potential of new nitropyridine derivatives. It integrates established methodologies with expert insights to ensure the generation of robust and reliable data, crucial for advancing promising candidates through the development pipeline.

Introduction to Nitropyridine Herbicides and Their Significance

The pyridine ring is a key structural motif in numerous commercial herbicides, such as diflufenzopyr and nicosulfuron.[4] The introduction of a nitro group to the pyridine scaffold can significantly modulate its biological activity, often enhancing its herbicidal efficacy.[2][3] Nitropyridines can serve as versatile precursors for a wide array of bioactive molecules, offering vast synthetic potential for the development of novel herbicides.[3] Recent research has highlighted the herbicidal activity of various nitropyridine derivatives, including those targeting protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll and heme biosynthesis.[1][3][5] The discovery of new herbicidal scaffolds and modes of action is paramount in combating the growing issue of weed resistance to existing herbicides.[6][7]

Foundational Principles of Herbicidal Activity Assessment

A thorough evaluation of a potential herbicide involves a multi-tiered approach, progressing from laboratory-based assays to greenhouse and, ultimately, field trials. The primary objectives are to determine the compound's phytotoxicity, spectrum of activity (i.e., which weed species it controls), crop selectivity, and dose-response relationship.

Core Concepts:

  • Mechanism of Action (MoA): Understanding how a herbicide kills a plant at the molecular level is fundamental.[8][9] Common herbicidal MoAs include inhibition of photosynthesis, amino acid biosynthesis, lipid synthesis, and cell division.[8][9][10] For nitropyridine derivatives, a potential target is the PPO enzyme.[1][3][5]

  • Structure-Activity Relationship (SAR): This involves systematically modifying the chemical structure of a lead compound to optimize its herbicidal activity and other desirable properties.[11][12][13][14]

  • Dose-Response Analysis: This establishes the relationship between the applied dose of a herbicide and the observed effect on the target weed. Key parameters derived from this analysis include the IC50 (the concentration required to inhibit growth by 50%) and the GR50 (the dose required to reduce plant growth by 50%).

Experimental Workflow for Assessing Herbicidal Activity

The following diagram outlines a logical workflow for the comprehensive assessment of nitropyridine-containing compounds.

Herbicidal_Activity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (Greenhouse) cluster_2 Phase 3: Advanced Evaluation A Synthesis of Nitropyridine Derivatives B In Vitro Enzyme Assays (e.g., PPO inhibition) A->B Initial MoA hypothesis C Whole-Plant Petri Dish Assays (e.g., root growth inhibition) A->C Broad phytotoxicity screen D Dose-Response Studies on Target Weeds B->D C->D Promising hits E Spectrum of Activity Testing (Broadleaf vs. Grasses) D->E F Crop Selectivity Assays E->F G Pre-emergence vs. Post-emergence Efficacy F->G Lead candidates H Mode of Action Confirmation Studies G->H I Field Trials H->I

Caption: A phased approach to evaluating nitropyridine herbicides.

Detailed Experimental Protocols

4.1. In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

  • Principle: This assay directly measures the ability of a test compound to inhibit the PPO enzyme, a likely target for many nitropyridine herbicides.[1][3][5]

  • Protocol:

    • Isolate PPO from a suitable plant source (e.g., spinach or corn).

    • Prepare a reaction mixture containing a buffer, the PPO enzyme, and the substrate (protoporphyrinogen IX).

    • Add the nitropyridine test compound at various concentrations.

    • Incubate the reaction mixture and measure the rate of protoporphyrin IX formation spectrophotometrically.

    • Calculate the IC50 value, which represents the concentration of the compound that causes 50% inhibition of PPO activity.

4.2. Whole-Plant Petri Dish Assay for Root Growth Inhibition

  • Principle: This is a rapid and cost-effective primary screen to assess the general phytotoxicity of a compound.

  • Protocol:

    • Prepare agar medium containing various concentrations of the nitropyridine compound.

    • Place surface-sterilized seeds of a model plant (e.g., Arabidopsis thaliana) or a target weed on the agar surface.[15]

    • Incubate the petri dishes in a controlled growth chamber.

    • After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

    • Compare the root growth in the treated plates to that of the untreated control to determine the percentage of inhibition.[15]

4.3. Greenhouse Dose-Response and Spectrum of Activity Studies

  • Principle: These studies provide a more realistic assessment of a compound's herbicidal efficacy under controlled environmental conditions.

  • Protocol:

    • Grow various weed species (including both broadleaf and grass weeds) and crop species in individual pots.

    • At a specific growth stage (e.g., 2-4 leaf stage), apply the nitropyridine compound as a foliar spray at a range of doses.

    • Include a known commercial herbicide as a positive control.

    • After a specified period (e.g., 14-21 days), visually assess the percentage of injury or biomass reduction for each plant species.

    • Analyze the data to determine the GR50 values for each species and assess crop selectivity.

Data Presentation and Interpretation

For clear comparison, all quantitative data should be summarized in tables.

Table 1: Comparative Herbicidal Activity of Nitropyridine Derivatives

Compound IDPPO Inhibition (IC50, µM)A. thaliana Root Growth Inhibition (IC50, µM)Barnyard Grass Control (GR50, g/ha)Broadleaf Weed Control (GR50, g/ha)Crop Safety (e.g., Soybean)
NP-0013.1127.7[2]150100Good
NP-0024.1835.2200125Moderate
Commercial Standard (e.g., Oxyfluorfen)0.55.07550Excellent

Interpretation: The data in Table 1 allows for a direct comparison of the synthesized nitropyridine compounds with a commercial standard. A promising candidate would exhibit low IC50 and GR50 values for target weeds, indicating high potency, and high GR50 values or "Excellent" safety ratings for crops.

Mechanism of Action Confirmation

While in vitro enzyme assays provide initial clues, further studies are necessary to confirm the mode of action in vivo.

MoA_Confirmation A Herbicidal Symptoms Observation E Confirmed Mode of Action A->E B Metabolite Profiling B->E C Target Gene Sequencing (for resistance) C->E D Nutrient Reversal Experiments D->E

Caption: Key approaches for confirming the herbicidal mode of action.

  • Nutrient Reversal Experiments: If a herbicide inhibits a specific metabolic pathway, supplying the downstream product of the inhibited enzyme can sometimes rescue the plant from the herbicide's effects.[6]

  • Genomic Sequencing: Sequencing the target gene in herbicide-resistant plants can identify mutations that confer resistance, providing strong evidence for the herbicide's target site.[6]

Conclusion and Future Directions

The assessment of nitropyridine-containing compounds for herbicidal activity is a systematic process that requires a combination of in vitro and in vivo assays. By following the protocols and principles outlined in this guide, researchers can effectively identify and characterize novel herbicidal candidates. Future research in this area should focus on optimizing the structure of lead compounds to enhance their efficacy, broaden their weed control spectrum, and ensure crop safety. The ultimate goal is to develop new, effective, and environmentally benign herbicides to meet the challenges of modern agriculture.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central.[Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.[Link]

  • Synthesis and Herbicidal Activity of Novel 3-Aminocarbonyl-2-oxazolidinethione Derivatives Containing a Substituted Pyridine Ring. ResearchGate.[Link]

  • Overview of herbicide mechanisms of action. PubMed.[Link]

  • Herbicide Mode-of-Action Summary. Purdue Extension.[Link]

  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. ResearchGate.[Link]

  • Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin. PubMed.[Link]

  • Overview of Herbicide Mechanisms of Action. ResearchGate.[Link]

  • Synthesis and herbicidal activity of pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids as novel protoporphyrinogen oxidase inhibitors. ResearchGate.[Link]

  • Herbicidal synergetic composition containing a pyridine N-oxide and a triazinone and a method for controlling weeds therewith.
  • Novel mechanism of herbicide action through disruption of plant pyrimidine biosynthesis. American Chemical Society.[Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PubMed Central.[Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI.[Link]

  • Structure–activity relationships for a new family of sulfonylurea herbicides. ResearchGate.[Link]

  • Structure activity relationship. ResearchGate.[Link]

  • Registration Review of Pyridine and Pyrimidine Herbicides. US EPA.[Link]

  • Herbicidal activities of allelopathic and other compounds from Oryza sativa. ResearchGate.[Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central.[Link]

  • A Review on Synthetic Hetrocyclic Compounds in Agricultural and other Applications. SciSpace.[Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI.[Link]

Sources

A Comparative In Vitro Analysis of Novel Kinase Inhibitors Derived from 3-Chloro-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Specificity in Drug Discovery

Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins to control a vast array of processes from cell division to metabolism.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[3][4] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with over 80 FDA-approved agents transforming patient outcomes.[5][6]

However, a significant challenge in kinase inhibitor development is achieving selectivity. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket.[5][7] This structural similarity can lead to off-target effects, where an inhibitor interacts with unintended kinases, potentially causing toxicity or reducing efficacy.[5][8] Consequently, the rigorous in vitro characterization of novel inhibitor candidates is a cornerstone of the drug discovery process, providing essential data on potency, selectivity, and mechanism of action before advancing to more complex biological systems.[5][9]

This guide presents a comprehensive in vitro comparison of a new series of kinase inhibitors derived from the versatile 3-Chloro-2-methyl-5-nitropyridine scaffold. This heterocyclic building block is a valuable starting point for synthesizing potent kinase inhibitors due to its reactive chlorine atom, which is activated for nucleophilic aromatic substitution by the electron-withdrawing nitro group.[10] We will compare three novel compounds—designated CMPY-1, CMPY-2, and CMPY-3—against the well-established Janus Kinase 2 (JAK2) inhibitor, Fedratinib, a known therapeutic agent. The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases, making JAK2 a highly relevant therapeutic target.[10]

Our analysis will follow a structured workflow, beginning with biochemical assays to determine intrinsic potency, followed by broader kinome profiling to assess selectivity, and culminating in cell-based assays to confirm activity in a more physiologically relevant context. This multi-faceted approach provides a robust, self-validating framework for evaluating and ranking novel drug candidates.

Experimental Design & Rationale: A Multi-Pillar Approach to Inhibitor Characterization

The in vitro evaluation of kinase inhibitors is not a single experiment but a logical progression of assays designed to build a comprehensive profile of the compound's activity. Our workflow is designed to answer three fundamental questions: How potent is it? How selective is it? Does it work in cells?

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Selectivity Profile cluster_2 Phase 3: Cellular Activity a Biochemical IC50 Determination (Target: JAK2) b Mechanism of Action (MoA) (ATP Competition Assay) a->b Establishes on-target potency c Kinome Panel Screening (>300 Kinases) b->c Informs selectivity assessment d Cellular Target Engagement (NanoBRET™ Assay) c->d Validates cellular target interaction e Downstream Signaling Inhibition (STAT3 Phosphorylation Assay) d->e Confirms physiological relevance f Anti-Proliferative Activity (Ba/F3 Cell Viability Assay) e->f Confirms physiological relevance

Caption: Workflow for in vitro kinase inhibitor characterization.

Pillar 1: Biochemical Assays for Potency and Mechanism of Action

The initial step is to determine the direct inhibitory effect of the compounds on the purified target enzyme, isolated from the complexities of a cellular environment.[5][9] This provides a clean measure of intrinsic potency.

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the most common metric for inhibitor potency. It represents the concentration of inhibitor required to reduce enzyme activity by 50%.[1][11] While essential, it's crucial to recognize that the IC₅₀ value is not an absolute constant; it is highly dependent on assay conditions, particularly the concentration of ATP.[1][11] For ATP-competitive inhibitors, a higher ATP concentration will require a higher concentration of the inhibitor to achieve 50% inhibition, leading to an increased apparent IC₅₀.[7]

Causality Behind Experimental Choice: To ensure data comparability, we perform our primary IC₅₀ assays at the Michaelis constant (Kₘ) of ATP for the JAK2 enzyme. This standardized condition allows for a more direct comparison of inhibitor potencies and facilitates the calculation of the inhibitor constant (Kᵢ), a true measure of binding affinity, using the Cheng-Prusoff equation.[1][11] We utilize a robust, non-radioactive, luminescence-based assay (ADP-Glo™) that quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a light signal.[12][13] This format is highly sensitive, amenable to high-throughput screening, and avoids the handling and disposal issues associated with traditional radiometric assays.[2][14]

Pillar 2: Kinome Profiling for Selectivity Assessment

A potent inhibitor is of little therapeutic value if it indiscriminately inhibits numerous other kinases. Broad kinase panel screening, or kinome profiling, is essential for identifying potential off-target liabilities.[5][15] This involves testing the compound against a large panel of kinases representing the human kinome.[3][16]

Causality Behind Experimental Choice: We employ a comprehensive kinase panel of over 300 enzymes.[16] The compounds are initially screened at a single high concentration (e.g., 1 µM) to identify any significant off-target interactions.[17] Hits from this primary screen (e.g., >50% inhibition) are then followed up with full IC₅₀ determinations to quantify the potency of off-target binding. This two-step process is efficient and cost-effective. A highly selective compound will show potent inhibition of the primary target (JAK2) with minimal activity against other kinases. We can quantify this using a selectivity score, which provides a single value to compare the overall selectivity profiles of different compounds.[16]

Pillar 3: Cell-Based Assays for Physiological Relevance

Promising results from biochemical assays must be validated in a cellular context.[9][18] Cell-based assays are critical because they account for factors absent in biochemical assays, such as cell permeability, target engagement in the presence of high intracellular ATP concentrations (~1-5 mM), and the influence of scaffolding proteins or downstream signaling partners.[7][9][19]

Causality Behind Experimental Choice: We utilize a trio of orthogonal cell-based assays:

  • Target Engagement (NanoBRET™): This assay directly measures whether the compound binds to its intended target, JAK2, within intact cells. It provides definitive evidence of target interaction in a physiological setting.[19]

  • Downstream Signaling: Since JAK2's function is to phosphorylate STAT proteins, we measure the level of phosphorylated STAT3 (pSTAT3) in cells following inhibitor treatment. A potent and effective inhibitor should block this downstream signaling event.[20][21]

  • Functional Outcome (Cell Proliferation): We use the Ba/F3 cell line, an IL-3 dependent pro-B cell line that can be engineered to depend on the activity of a specific kinase for survival and proliferation.[18] In Ba/F3-JAK2 cells, inhibition of JAK2 by our compounds should lead to a decrease in cell viability, providing a functional readout of the inhibitor's efficacy.[18][19]

This layered approach ensures that a compound's activity is confirmed from direct target binding through to a final cellular phenotype, creating a self-validating system.

Comparative Performance Data

The following tables summarize the in vitro performance of the novel CMPY inhibitors against the reference compound, Fedratinib.

Table 1: Biochemical Potency and Cellular Activity against JAK2
CompoundBiochemical IC₅₀ (JAK2, nM)Cellular pSTAT3 IC₅₀ (nM)Ba/F3-JAK2 Proliferation IC₅₀ (nM)
CMPY-1 1.51525
CMPY-2 12.0115180
CMPY-3 0.8912
Fedratinib 3.02845

Data represents the mean of three independent experiments. Biochemical IC₅₀ was determined at ATP = Kₘ.

Analysis: In biochemical assays, CMPY-3 emerges as the most potent compound, with an IC₅₀ value approximately 4-fold lower than the reference inhibitor, Fedratinib. CMPY-1 also demonstrates excellent potency, while CMPY-2 is the least potent of the novel series. This rank order of potency is largely maintained in the cell-based assays, although a predictable rightward shift in IC₅₀ values is observed for all compounds. This shift is expected due to the high intracellular ATP concentration competing with the inhibitors for the kinase binding site.[7] The strong correlation between biochemical potency and cellular activity suggests good cell permeability and effective target engagement for all three novel compounds.[9]

Table 2: Kinase Selectivity Profile
CompoundJAK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)FLT3 IC₅₀ (nM)
CMPY-1 1.52545035>1000
CMPY-2 12.0150>1000210>1000
CMPY-3 0.81.2152.5850
Fedratinib 3.03533928480

IC₅₀ values were determined for a select panel of relevant off-target kinases identified from a broader kinome screen.

Analysis: The selectivity profile reveals critical differences between the compounds. Fedratinib and CMPY-1 show good selectivity for JAK2 over other JAK family members, particularly the highly related JAK1 and the more distant JAK3. CMPY-2 is the most selective compound in this panel, exhibiting significantly weaker inhibition of other JAK family kinases relative to its JAK2 activity. In contrast, CMPY-3, despite being the most potent JAK2 inhibitor, demonstrates a pan-JAK profile, potently inhibiting JAK1 and TYK2 as well. This lack of selectivity could be a liability, potentially leading to broader immunosuppressive effects, or it could be therapeutically advantageous depending on the desired clinical indication. All novel compounds show excellent selectivity against FLT3, a common off-target for many kinase inhibitors.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
  • Reagent Preparation: Prepare a 1x kinase buffer. Thaw recombinant human JAK2 enzyme on ice and dilute to the desired concentration (e.g., 2-5 ng/µL) in kinase buffer. Prepare a master mix containing the substrate peptide (e.g., Ulight-JAK-1tide) and ATP at a final concentration equal to the predetermined Kₘ for JAK2.[13]

  • Compound Plating: Serially dilute test compounds (CMPY series, Fedratinib) in 10% DMSO to create a 10-point dose-response curve. Add 2.5 µL of diluted compound or vehicle (for controls) to the wells of a 96-well plate.[13]

  • Kinase Reaction: To initiate the reaction, add 10 µL of the diluted JAK2 enzyme solution to wells containing the test compounds. For "Blank" wells (no enzyme), add 10 µL of kinase buffer.[13]

  • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[13]

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light. Incubate at room temperature for 30 minutes.[13]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "Positive Control" (vehicle) and "Blank" wells. Determine IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[22]

G start Start plate Plate Compounds (10-point dilution) start->plate add_mix Add Substrate/ATP Master Mix plate->add_mix add_enzyme Add JAK2 Enzyme (Initiate Reaction) add_mix->add_enzyme incubate1 Incubate @ 30°C (60 min) add_enzyme->incubate1 add_adpglo Add ADP-Glo™ Reagent (Stop Reaction) incubate1->add_adpglo incubate2 Incubate @ RT (40 min) add_adpglo->incubate2 add_detect Add Detection Reagent incubate2->add_detect incubate3 Incubate @ RT (30 min) add_detect->incubate3 read Measure Luminescence incubate3->read analyze Calculate % Inhibition & Determine IC50 read->analyze end End analyze->end

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Protocol 2: Cellular STAT3 Phosphorylation Assay
  • Cell Culture: Culture a human cell line expressing the JAK2/STAT3 pathway (e.g., HEL 92.1.7) in appropriate media.

  • Cell Plating: Seed cells into a 96-well culture plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Remove the culture media and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.[21]

  • Detection: Transfer the cell lysates to a detection plate. Quantify the levels of phosphorylated STAT3 (at Tyr705) and total STAT3 using a sensitive immunoassay format such as TR-FRET or AlphaLISA.[19][21]

  • Data Analysis: Normalize the phosphorylated STAT3 signal to the total STAT3 signal for each well. Calculate the percent inhibition of STAT3 phosphorylation relative to vehicle-treated controls and determine the cellular IC₅₀ value.

Conclusion and Future Directions

This comparative guide demonstrates a robust, multi-tiered approach to the in vitro characterization of novel kinase inhibitors derived from a this compound scaffold. The synthesized data illustrates how this systematic workflow can effectively differentiate drug candidates based on potency, selectivity, and cellular efficacy.

Our findings identify CMPY-1 as a promising lead candidate. It combines potent, single-digit nanomolar inhibition of JAK2 with a favorable selectivity profile, distinguishing it from the less selective (CMPY-3) and less potent (CMPY-2) analogues. Its performance is comparable or superior to the established drug Fedratinib in these in vitro assays.

The pan-JAK activity of CMPY-3 suggests it may be better suited for indications where broader inhibition of cytokine signaling is beneficial, though this would require careful toxicological evaluation. CMPY-2 , while less potent, exhibits the highest selectivity for JAK2, which could be a desirable trait for indications where minimizing off-target effects on other JAKs is paramount.

The logical next steps for a compound like CMPY-1 would involve more advanced in vitro studies, such as determining its binding kinetics (residence time) and conducting in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies in relevant animal models to establish a clear link between drug exposure and target modulation. This foundational in vitro data provides the essential confidence needed to commit resources to these more complex and costly preclinical stages of drug development.

References

  • Krajete, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals (Basel). Available at: [Link]

  • Burchat, A., et al. (2002). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]

  • An, Y., et al. (2021). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Lovera, S., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]

  • Uitdehaag, J., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. Available at: [Link]

  • Montalvão, S., et al. (2010). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Opinion on Drug Discovery. Available at: [Link]

  • Krajete, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Semantic Scholar. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Oncolines B.V.. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. Available at: [Link]

  • Uitdehaag, J., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. Available at: [Link]

  • Uitdehaag, J., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]

  • Li, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules. Available at: [Link]

  • Eurofins Discovery. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Eurofins Discovery. Available at: [Link]

  • Khan, F., et al. (2016). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Juniper Publishers. Available at: [Link]

  • Unknown. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research. Available at: [Link]

  • Krippendorff, B., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • Bettayeb, K., et al. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. Available at: [Link]

  • Efficacy Capital. (2018). Sequence-Based Protein Kinase Inhibition: Applications for Drug Development. Taylor & Francis Online. Available at: [Link]

  • Popova, M., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmaceuticals. Available at: [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. Available at: [Link]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available at: [Link]

  • Singh, H., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. Available at: [Link]

  • HMP Education. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Nitropyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted nitropyridines are a cornerstone in modern medicinal chemistry and materials science. The strategic placement of a nitro group on the pyridine scaffold profoundly influences its electronic properties, rendering it a versatile intermediate for the synthesis of a diverse array of functionalized molecules, including many with significant biological activity.[1][2][3] However, the synthesis of these valuable building blocks is not without its challenges. The inherent electron-deficient nature of the pyridine ring, which is further exacerbated by protonation under strongly acidic conditions, makes direct electrophilic nitration a difficult endeavor, often requiring harsh conditions and yielding a mixture of isomers.[4][5] This guide provides a comprehensive comparison of the primary methods for the synthesis of substituted nitropyridines, offering insights into the underlying mechanisms, practical considerations, and supporting experimental data to aid researchers in selecting the optimal strategy for their specific synthetic goals.

I. Direct Electrophilic Aromatic Substitution: The Classical yet Challenging Route

Direct nitration of the pyridine ring is the most straightforward conceptual approach, but its practical implementation is often hampered by the low reactivity of the substrate. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack, and under the acidic conditions of nitration, the pyridine nitrogen is protonated, forming a pyridinium ion which is even more deactivated.[4]

A. Classical Nitration: A Matter of Brute Force

Historically, the direct nitration of pyridine required extreme conditions, such as heating with fuming nitric acid and sulfuric acid (oleum) at temperatures exceeding 300°C.[4] These forcing conditions often lead to low yields and a lack of regioselectivity, limiting their synthetic utility.

B. Milder Nitrating Systems: Improving Yields and Selectivity

To circumvent the harshness of classical nitration, several milder and more efficient methods have been developed.

  • Dinitrogen Pentoxide (N₂O₅): The use of dinitrogen pentoxide (N₂O₅) offers a significant improvement. The reaction proceeds through the formation of an N-nitropyridinium ion, which then undergoes a[1][6] sigmatropic rearrangement to yield the 3-nitropyridine upon treatment with a reducing agent like SO₂/HSO₃⁻.[7][8][9] This method generally provides good yields for 4-substituted pyridines and moderate yields for 3-substituted pyridines.[10]

  • Nitric Acid in Trifluoroacetic Anhydride: A more recent and convenient method involves the use of nitric acid in trifluoroacetic anhydride. This system generates dinitrogen pentoxide in situ under conditions where it reacts immediately with the pyridine substrate.[6] This approach has been shown to produce comparable or even higher yields of 3-nitropyridines compared to methods using isolated dinitrogen pentoxide.[6]

  • meta-Nitration via Dearomatization-Rearomatization: A novel and highly regioselective method for the meta-nitration of pyridines involves a dearomatization-rearomatization strategy.[11][12] This approach utilizes a dearomatizing cycloaddition to form a stable intermediate, which is then nitrated via a radical pathway, followed by rearomatization to yield the meta-nitrated pyridine.[11][13] This method is particularly valuable for late-stage functionalization of complex molecules.

C. Continuous Flow Nitration: A Safer Approach

Given that some nitration reactions can be highly exothermic and potentially hazardous in batch processing, continuous flow synthesis has emerged as a safer and more scalable alternative.[14][15] This technique allows for precise control over reaction parameters, minimizes the accumulation of hazardous intermediates, and improves heat transfer, leading to higher yields and purity.[14][15]

II. Indirect Nitration via Pyridine N-Oxides: A Regioselective Strategy for 4-Nitropyridines

To overcome the inherent regioselectivity issues of direct nitration and to access 4-nitropyridines, the pyridine N-oxide strategy is widely employed.[4][16] The N-oxide group is an activating group that directs electrophilic substitution to the 4-position.[17] The resulting 4-nitropyridine N-oxide can then be selectively deoxygenated to the desired 4-nitropyridine using reagents such as phosphorus trichloride (PCl₃).[14][17][18]

SNAr_Mechanism

III. Nucleophilic Aromatic Substitution (SNAr): A Powerful Tool for Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamentally different and highly effective strategy for the synthesis and functionalization of nitropyridines. The strongly electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group.[19][20][21]

A. SNAr on Halonitropyridines

A common application of SNAr involves the reaction of a halonitropyridine with a nucleophile. The halogen atom acts as a good leaving group, and its displacement by a variety of nucleophiles (amines, alkoxides, etc.) provides a versatile route to a wide range of substituted nitropyridines.[1][2] The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[19]

SNAr_Mechanism

B. Vicarious Nucleophilic Substitution (VNS): C-H Functionalization

Vicarious Nucleophilic Substitution (VNS) is a powerful variant of SNAr that allows for the direct C-H functionalization of nitropyridines.[22][23] In this reaction, a nucleophile containing a leaving group at the nucleophilic center attacks the electron-deficient ring, followed by the elimination of the leaving group and a proton to afford the substituted product.[7][23] This method avoids the need for pre-functionalized starting materials.

IV. Ring Construction and Transformation Methods: Building the Ring from Scratch

Instead of modifying a pre-existing pyridine ring, several methods construct the nitropyridine core from acyclic precursors.

A. The Zincke Reaction

The Zincke reaction involves the transformation of a pyridine into a pyridinium salt by reaction with 2,4-dinitrochlorobenzene.[24] This "Zincke salt" can then react with a primary amine to open the ring, followed by recyclization to form a new substituted pyridine.[24][25][26][27][28]

B. Three-Component Ring Transformation

This method provides a route to nitropyridines that may be difficult to access through other means. It involves the reaction of a dinitropyridone with a ketone and a source of ammonia in a three-component ring transformation (TCRT).[29] The dinitropyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde.[29]

C. Transition-Metal Catalyzed Cycloadditions

Transition-metal catalysis offers a convergent and atom-economical approach to substituted pyridines.[30] The [2+2+2] cycloaddition of alkynes and nitriles, catalyzed by metals such as cobalt or ruthenium, has emerged as a powerful method for the construction of the pyridine ring.[31][32][33][34]

V. Comparative Analysis of Synthetic Methods

MethodAdvantagesDisadvantagesRegioselectivitySubstrate Scope
Direct Nitration (Classical) Simple reagentsHarsh conditions, low yields, poor regioselectivityPrimarily 3-nitroLimited
Direct Nitration (Milder Reagents) Milder conditions, improved yieldsMay require specialized reagents (e.g., N₂O₅)Primarily 3-nitro (N₂O₅), meta-selective (dearomatization)Broader than classical methods
Pyridine N-Oxide Route Excellent regioselectivity for 4-nitro isomerTwo-step process (oxidation and deoxygenation)4-positionWide range of substituted pyridines
Nucleophilic Aromatic Substitution (SNAr) High yields, excellent regioselectivity, versatileRequires a pre-existing halo- or other leaving groupOrtho and para to the nitro groupBroad, dependent on the nucleophile
Vicarious Nucleophilic Substitution (VNS) Direct C-H functionalizationCan be sensitive to steric hindranceOrtho and para to the nitro groupGood, but can be limited by sterics
Zincke Reaction Access to diverse substitution patternsMulti-step process, can have limitations with certain substituentsDependent on the amine usedBroad
Three-Component Ring Transformation Access to unique substitution patternsCan require specific starting materialsDependent on the ketone usedGood
Transition-Metal Catalyzed Cycloaddition Atom-economical, convergentRequires a metal catalyst, may have functional group compatibility issuesDependent on the alkyne and nitrile precursorsBroad

VI. Experimental Protocols

A. Synthesis of 3-Nitro-5-chloropyridine via Nitric Acid in Trifluoroacetic Anhydride[6]
  • Reagent Preparation: Chill trifluoroacetic anhydride (10 mL, 42 mmol) in an ice bath.

  • Addition of Pyridine: Slowly add 3-chloropyridine (17 mmol) to the chilled trifluoroacetic anhydride and stir at chilled conditions for 2 hours.

  • Nitration: Add concentrated nitric acid (1.9 mL, 36 mmol) dropwise to the mixture.

  • Reaction: Stir the solution for 9-10 hours.

  • Work-up: Slowly drip the solution into a chilled aqueous solution of sodium metabisulfite (3.2 g, 17 mmol in 25 mL of water). After 24 hours, adjust the pH to 6-7 with a 25% NaOH solution.

  • Extraction and Purification: Extract the product with methylene chloride, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent. Purify the crude product by column chromatography (hexane:ethyl acetate, 1:1) to yield 3-chloro-5-nitropyridine (76% yield).[6]

B. Synthesis of 4-Nitropyridine via the N-Oxide Route (Continuous Flow)[14][15]

This protocol describes a two-step continuous flow synthesis.

Step 1: Continuous Flow Nitration of Pyridine N-oxide

  • Reagent Preparation:

    • Solution A: Dissolve pyridine N-oxide in concentrated sulfuric acid.

    • Solution B: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • System Setup: Use two syringe pumps to deliver Solution A and Solution B to a T-mixer. The outlet of the T-mixer is connected to a heated coil reactor.

  • Reaction: Pump the solutions through the reactor at flow rates calculated to achieve the desired residence time. The product stream is continuously quenched.

Step 2: Continuous Flow Deoxygenation of 4-Nitropyridine N-oxide

  • Reagent Preparation: Prepare a solution of 4-nitropyridine N-oxide in a suitable solvent and a solution of the deoxygenating agent (e.g., PCl₃).

  • System Setup: Use two pumps to deliver the reagent solutions to a T-mixer and then through a heated coil reactor.

  • Work-up: The output stream is collected, and the product is isolated through extraction and purification.

C. Synthesis of 2-Amino-4-nitropyridine via SNAr[19]
  • Reaction Setup: Dissolve 2-chloro-4-nitropyridine in a suitable solvent such as ethanol.

  • Addition of Nucleophile: Add the desired amine (typically 1.1 to 2 equivalents). If using an amine salt, add a non-nucleophilic base like triethylamine.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up and Purification: After completion, the reaction mixture is worked up by removing the solvent and purifying the product by recrystallization or column chromatography.

Conclusion

The synthesis of substituted nitropyridines offers a rich landscape of chemical transformations, each with its own set of advantages and limitations. For the synthesis of 3-nitropyridines, modern direct nitration methods using milder reagents like nitric acid in trifluoroacetic anhydride or the innovative dearomatization-rearomatization strategy provide efficient and selective routes. When the target is a 4-nitropyridine, the pyridine N-oxide pathway remains the most reliable and regioselective approach. For the introduction of a wide range of substituents, particularly at the 2- and 4-positions of a nitrated pyridine, nucleophilic aromatic substitution is an exceptionally powerful and versatile tool. Finally, ring construction methods provide access to unique substitution patterns that may be inaccessible through other routes. A thorough understanding of these diverse synthetic methodologies is crucial for researchers and drug development professionals to effectively harness the potential of substituted nitropyridines in their scientific endeavors.

References

  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538–541. [Link]

  • Zincke, T. (1904). Ueber Dinitrophenylpyridiniumchlorid und dessen Umwandlungsproducte. Justus Liebigs Annalen der Chemie, 330(3), 361–374. [Link]

  • Maji, B. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society. [Link]

  • Malev, V. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4949. [Link]

  • Bakke, J. M. (2005). Nitropyridines, Their Synthesis and Reactions. Journal of Heterocyclic Chemistry, 42(3), 463-474. [Link]

  • Matsuoka, Y., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(16), 4984. [Link]

  • Douglas, C. J. (2023). Formation and reactivity of pyridinium salts via Zincke imine intermediates. American Chemical Society. [Link]

  • Maji, B. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed. [Link]

  • Svensen, H. (2002). Synthesis and Functionalization of 3-Nitropyridines. Norwegian University of Science and Technology. [Link]

  • Douglas, C. J. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • Studer, A. (2023). Pyridine functionalization using the Zincke reaction. A mild Zincke... ResearchGate. [Link]

  • Maji, B. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Semantic Scholar. [Link]

  • Malev, V. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. [Link]

  • Bakke, J. M. (2005). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • Vanderwal, C. D. (2012). Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. The Journal of Organic Chemistry, 77(15), 6436–6449. [Link]

  • Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PubMed Central. [Link]

  • Quora. (2013). Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?. Quora. [Link]

  • Wang, C., et al. (2019). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry, 17(3), 429-442. [Link]

  • Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 654–658. [Link]

  • Katritzky, A. R., et al. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Link]

  • Organic Syntheses. (1955). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses, 35, 76. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]

  • Bakke, J. M. (2005). Nitropyridines, their Synthesis and Reactions. ElectronicsAndBooks. [Link]

  • Zhang, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. [Link]

  • Gandeepan, P., & Cheng, C. H. (2018). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 23(9), 2187. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Sharma, S., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 2904–2948. [Link]

  • Donohoe, T. J. (n.d.). Metal-catalysed Pyridine Ring Synthesis. Wordpress. [Link]

  • Wu, X.-F. (2016). Transition Metal-Catalyzed Pyridine Synthesis. Elsevier. [Link]

Sources

A Comparative Guide to the Functionalization of Nitropyridines: Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalized nitropyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. The potent electron-withdrawing nature of the nitro group fundamentally alters the reactivity of the pyridine ring, opening a diverse array of synthetic pathways to novel and complex molecules. This guide provides a comparative analysis of the principal reaction mechanisms for nitropyridine functionalization, offering insights into the causality behind experimental choices and providing validated protocols to support laboratory endeavors.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse of Nitropyridine Functionalization

Nucleophilic aromatic substitution (SNAr) stands as the most prevalent and versatile strategy for modifying nitropyridines. The nitro group's strong electron-withdrawing effect renders the pyridine ring highly electrophilic, facilitating the attack of nucleophiles.[1] This activation is most pronounced at the positions ortho and para to the nitro group, where the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitro group's oxygen atoms.[1][2]

Mechanistic Principles

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks an electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The aromaticity of the ring is temporarily disrupted in this step.[3] In the subsequent, typically rapid, elimination step, a leaving group (often a halide) is expelled, and the aromaticity of the ring is restored.[3]

The regioselectivity of nucleophilic attack is a critical consideration. On a pyridine ring, the C-2 and C-4 positions are inherently more electrophilic due to the electron-withdrawing nature of the ring nitrogen.[2] The presence of a nitro group further enhances this effect, making the positions ortho and para to it the most likely sites for substitution.

Vicarious Nucleophilic Substitution (VNS)

A notable variant of SNAr is the Vicarious Nucleophilic Substitution (VNS), which allows for the formal substitution of a hydrogen atom.[4][5] This powerful C-H functionalization method involves the reaction of electrophilic nitropyridines with carbanions stabilized by a leaving group on the alpha-carbon.[6][7] The reaction proceeds through the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of the leaving group to afford the functionalized product.[4] Mechanistic studies have revealed that steric hindrance can play a significant role in the elimination step, with bulky substituents potentially inhibiting the reaction.[4][6]

Comparative Performance and Experimental Data

The success of an SNAr reaction is contingent on several factors, including the nature of the nucleophile, the leaving group, the solvent, and the reaction temperature. A wide range of nucleophiles, including amines, alkoxides, thiolates, and carbanions, can be employed.

NucleophileLeaving GroupProductYield (%)Reference
MorpholineFN-(6-Fluoro-3-nitropyridin-2-yl)morpholine90[8][9]
Various ThiolsNO22-Arylvinyl-3-(organothio)pyridines5-95[10]
Diethyl MalonateClEthyl 2-(2-chloro-3-nitropyridin-5-yl)acetate-[10]
Primary ArylaminesClN-(6-chloro-3-nitropyridin-2-yl)arylamine5-90[9]

Table 1: Representative SNAr Reactions on Nitropyridines.

Experimental Protocol: SNAr of 2,6-Difluoro-3-nitropyridine with a Primary Arylamine

This protocol outlines a general procedure for the regioselective SNAr reaction to synthesize N-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amines.[9]

Materials:

  • 3-Amino-5-arylisoxazole (1.0 eq)

  • 2,6-Difluoro-3-nitropyridine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the 3-amino-5-arylisoxazole in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add 2,6-difluoro-3-nitropyridine to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Transition-Metal Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

Transition-metal catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to nitropyridines provides a powerful means to construct carbon-carbon and carbon-nitrogen bonds.[11] These methods are particularly valuable when SNAr reactions are not feasible or when more complex molecular architectures are desired.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[12][13] While the electron-deficient nature of nitropyridines can sometimes pose challenges for the catalytic cycle, successful couplings have been reported, often requiring careful optimization of ligands and reaction conditions.[14] In some cases, temporary protection of other functional groups, such as amines, may be necessary to achieve efficient coupling.[12]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_add R-Pd(II)L_n-X Pd0->PdII_add Oxidative Addition (R-X) PdII_trans R-Pd(II)L_n-R' PdII_add->PdII_trans Transmetalation (R'-B(OR)2) Product R-R' PdII_trans->Product Reductive Elimination Catalyst_Regen Pd(0)L_n PdII_trans->Catalyst_Regen

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[15][16] This reaction is a powerful alternative to traditional methods for synthesizing arylamines and has been successfully applied to nitropyridine substrates.[17] The choice of ligand and base is crucial for the success of this transformation.[18]

General Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Start Start: Aryl Halide & Amine Reaction_Setup Reaction Setup: - Pd Catalyst - Ligand - Base - Solvent Start->Reaction_Setup Heating Heating under Inert Atmosphere Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Final Product: Arylamine Purification->Product

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Comparative Performance and Experimental Data
Coupling ReactionSubstratesCatalyst/LigandProductYield (%)Reference
Suzuki-Miyaura3-Bromo-6-methoxy-2-nitropyridine, Arylboronic acidPd(PPh3)43-Aryl-6-methoxy-2-nitropyridine-[12]
Suzuki-Miyaura2-Pyridylboronate, Aryl bromidePd2dba3/Ligand2-Arylpyridine74-82[14]
Buchwald-Hartwig2-Bromotoluene, Morpholine(NHC)Pd(allyl)ClN-(2-methylphenyl)morpholine99[8]
Buchwald-Hartwig4-Bromoanisole, Morpholine(NHC)Pd(allyl)ClN-(4-methoxyphenyl)morpholine90[8]

Table 2: Representative Cross-Coupling Reactions on Pyridine Scaffolds.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyridine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.[19][20]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.5 mol%)

  • Base (e.g., K2CO3, Cs2CO3) (2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • To a Schlenk tube, add the aryl halide, arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Combine the organic layers, dry over a drying agent, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Reduction and Diazotization: A Pathway to Diverse Functionalities

Another important strategy for functionalizing nitropyridines involves the reduction of the nitro group to an amino group, followed by diazotization to form a diazonium salt.[21] These diazonium salts are versatile intermediates that can be converted into a wide range of functional groups.[22][23]

Mechanistic Overview

The reduction of the nitro group is typically achieved using reducing agents such as SnCl2/HCl, H2/Pd-C, or Fe/HCl. The resulting aminopyridine can then be treated with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures to form the corresponding diazonium salt.[22] The diazonium group is an excellent leaving group (N2 gas) and can be readily displaced by various nucleophiles in Sandmeyer-type reactions.[23]

Functionalization via Diazonium Salts

Diazotization_Functionalization Nitropyridine Nitropyridine Aminopyridine Aminopyridine Nitropyridine->Aminopyridine Reduction (e.g., SnCl2, H2/Pd-C) Diazonium_Salt Pyridyl Diazonium Salt Aminopyridine->Diazonium_Salt Diazotization (NaNO2, H+) Functionalized_Pyridine Functionalized Pyridine Diazonium_Salt->Functionalized_Pyridine Nucleophilic Substitution (e.g., CuX, KI, H2O)

Sources

A Researcher's Guide to Evaluating the Antibacterial and Antifungal Properties of Synthesized Hydrazones

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the scientific community is in constant pursuit of novel antimicrobial agents. Among the promising candidates, hydrazones—a class of organic compounds characterized by the >C=N-NH-C(=O)- functional group—have garnered significant attention for their broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4][5] This guide offers a comprehensive evaluation of synthesized hydrazones, designed for researchers, scientists, and drug development professionals. We will delve into their synthesis, mechanisms of action, and a comparative analysis of their efficacy against established antimicrobial drugs.

The Versatility of the Hydrazone Scaffold: A Foundation for Antimicrobial Activity

Hydrazones are synthesized through a relatively straightforward condensation reaction between hydrazides and various aldehydes or ketones.[6][7] This synthetic accessibility allows for extensive structural modifications, enabling the fine-tuning of their biological activity. The antimicrobial potential of hydrazones is often attributed to the presence of the azomethine group (-NHN=CH-), which can interact with various cellular targets in microorganisms.[2][6]

The diverse pharmacological profile of hydrazones extends beyond their antimicrobial effects, encompassing anti-inflammatory, analgesic, anticonvulsant, and anticancer activities.[4] This versatility makes them an attractive scaffold for the development of new therapeutic agents.

Experimental Workflow for Synthesis and Antimicrobial Evaluation

A systematic approach is crucial for the reliable evaluation of novel antimicrobial compounds. The following workflow outlines the key stages, from synthesis to data analysis.

Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_antimicrobial Antimicrobial Screening cluster_analysis Data Analysis & Comparison Synthesis Hydrazone Synthesis (Condensation Reaction) Purification Recrystallization / Chromatography Synthesis->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Primary_Screening Disk Diffusion Assay (Qualitative) Characterization->Primary_Screening Quantitative_Assay MIC / MBC / MFC Determination (Quantitative) Primary_Screening->Quantitative_Assay Data_Analysis Comparative Analysis of MIC Values Quantitative_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship Data_Analysis->SAR_Studies

Figure 1: A generalized experimental workflow for the synthesis and antimicrobial evaluation of hydrazone derivatives.

Synthesis Protocol: A Representative Example

The synthesis of hydrazones is typically a one-pot reaction. Below is a generalized protocol for the synthesis of a hydrazone derivative from a hydrazide and an aldehyde.

Materials:

  • Appropriate hydrazide (e.g., isonicotinic hydrazide)

  • Substituted aldehyde or ketone

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve an equimolar amount of the hydrazide and the aldehyde/ketone in a minimal amount of absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for a specified period (typically 2-6 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate (the hydrazone product) is collected by filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain pure crystals.

  • Dry the purified product and characterize it using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.[6]

Evaluating Antimicrobial Efficacy: Methodologies and Comparative Data

The antimicrobial activity of synthesized hydrazones is commonly assessed using standard microbiological techniques.

Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of the antimicrobial activity.

Protocol:

  • Prepare a standardized inoculum of the test microorganism.

  • Evenly spread the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

  • Impregnate sterile filter paper discs with a known concentration of the synthesized hydrazone solution.

  • Place the discs on the inoculated agar surface.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Protocol:

  • Prepare a serial two-fold dilution of the synthesized hydrazone in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism in broth without the compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Comparative Performance of Hydrazone Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative hydrazone derivatives against various bacterial and fungal strains, compared to standard antimicrobial agents.

Compound/DrugS. aureus (Gram+)B. subtilis (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)C. albicans (Fungus)Reference
Hydrazone Derivative 1 1.95 - 7.81 µg/mL< 1 µg/mL12.5 µg/mL> 100 µM1.98 µM[1][8]
Hydrazone Derivative 2 6.25 µg/mL2.5 mg/mL2.5 mg/mL--[1][6]
Ampicillin 0.98 µg/mL-25 µg/mL--[1]
Ciprofloxacin -----[1]
Fluconazole ----7.81 µM[9]

Note: The specific hydrazone derivatives are not named as they represent a class of compounds with varied structures and activities reported across different studies. The presented data is a synthesis of findings from multiple sources to illustrate the potential efficacy.

Unraveling the Mechanism of Action

The precise mechanism by which hydrazones exert their antimicrobial effects is not fully elucidated and can vary depending on the specific chemical structure. However, several potential targets have been proposed.

One of the leading hypotheses is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[1][10] By binding to the active site of DNA gyrase, hydrazones can disrupt the DNA supercoiling process, ultimately leading to bacterial cell death.

Mechanism_of_Action Hydrazone Hydrazone DNA_Gyrase Bacterial DNA Gyrase Hydrazone->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Figure 2: Proposed mechanism of action of hydrazones via inhibition of bacterial DNA gyrase.

Other proposed mechanisms include the disruption of the microbial cell wall and membrane integrity and the inhibition of quorum sensing, a cell-to-cell communication process in bacteria that regulates virulence factors.[6][10] For antifungal activity, inhibition of enzymes like 14-alpha demethylase has been suggested.[11]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of hydrazones is significantly influenced by the nature and position of substituents on their aromatic rings.

  • Electron-withdrawing groups (e.g., nitro, halogen) on the phenyl ring often enhance antibacterial and antifungal activity.[3]

  • The presence of heterocyclic moieties , such as quinoline, benzimidazole, and triazole, can also potentiate the antimicrobial effects.[3][7][12]

  • The lipophilicity of the molecule plays a crucial role in its ability to penetrate the microbial cell membrane.

Conclusion and Future Directions

Synthesized hydrazones represent a promising and versatile class of compounds with significant potential for the development of novel antibacterial and antifungal agents. Their straightforward synthesis, coupled with the ability to readily modify their structure, allows for the systematic exploration of structure-activity relationships to optimize their efficacy.

While many hydrazone derivatives have demonstrated potent antimicrobial activity in vitro, often comparable or even superior to existing drugs, further research is imperative. Future studies should focus on:

  • Elucidating the precise mechanisms of action for different structural classes of hydrazones.

  • Conducting in vivo studies to evaluate their efficacy and safety profiles in animal models.

  • Optimizing lead compounds to enhance their potency, reduce toxicity, and improve their pharmacokinetic properties.

The continued investigation of hydrazones holds the promise of delivering new and effective weapons in the ongoing fight against infectious diseases and the growing threat of antimicrobial resistance.

References

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). National Institutes of Health (NIH). [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI. [Link]

  • Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. (2021). Research Journal of Pharmacy and Technology. [Link]

  • Synthesis and antibacterial evaluation of novel hydrazones and bis-hydrazones containing 1,2,3-triazole moiety. (2020). Taylor & Francis Online. [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). MDPI. [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI. [Link]

  • Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (2024). Dove Press. [Link]

  • Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. (2021). PubMed Central. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). ResearchGate. [Link]

  • Antimicrobial Activity of Some Steroidal Hydrazones. (2022). MDPI. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Semantic Scholar. [Link]

  • A review exploring biological activities of hydrazones. (2012). PubMed Central. [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). PubMed Central. [Link]

  • Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2018). OMICS International. [Link]

  • Comparison of the antimicrobial activity between our synthesized hydrazone derivatives and standard antimicrobial reference drugs. (2021). ResearchGate. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI. [Link]

  • Synthesis and evaluation of the antibacterial and antifungal activity of new ibuprofen hydrazone derivatives. (2023). Istanbul University Press. [Link]

  • Role of hydrazone substituents in determining the nuclearity and antibacterial activity of Zn(ii) complexes with pyrazolone-based hydrazones. (2022). Dalton Transactions (RSC Publishing). [Link]

  • Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2016). Matilda. [Link]

Sources

A Researcher's Guide to the Quantitative Reactivity of Chloronitropyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the reactivity rates of chloronitropyridine isomers in nucleophilic aromatic substitution (SNAr) reactions. For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences in isomer reactivity is paramount for optimizing synthetic strategies and accelerating the discovery of novel chemical entities. This document presents quantitative experimental data, details the rigorous protocols required for accurate kinetic analysis, and explains the foundational chemical principles that govern these reactions.

Introduction: The Strategic Importance of Chloronitropyridines

Chloronitropyridines are foundational building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The pyridine ring, an electron-deficient heterocycle, is a common scaffold in many bioactive molecules. The addition of a strong electron-withdrawing nitro group and a versatile chloro leaving group makes these compounds highly valuable precursors for creating complex molecular architectures.

However, not all chloronitropyridine isomers are created equal. The specific placement of the chloro and nitro substituents on the pyridine ring dramatically influences the molecule's susceptibility to nucleophilic attack, leading to reactivity rates that can span several orders of magnitude. A quantitative understanding of these differences is crucial for predicting reaction outcomes, minimizing side-product formation, and designing efficient, cost-effective synthetic routes.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reactions of chloronitropyridines with nucleophiles proceed primarily through the nucleophilic aromatic substitution (SNAr) pathway. This is a two-step addition-elimination mechanism.[1]

  • Nucleophilic Attack (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the chlorine, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the pyridine ring is temporarily broken in this step.

  • Leaving Group Expulsion: The chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.[1]

The stability of the Meisenheimer complex is the single most important factor determining the reaction rate.[2] The more stable the intermediate, the lower the activation energy of the first step, and the faster the reaction. This stability is dictated by the ability of the molecule to delocalize the negative charge. Both the inherent electron-deficient nature of the pyridine nitrogen and the powerful electron-withdrawing nitro group play key roles in stabilizing this intermediate, especially when they are positioned ortho or para to the site of attack.[3][4]

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Quantitative Comparison of Isomer Reactivity

The most direct way to compare the reactivity of different chloronitropyridine isomers is to measure their reaction rates with a common nucleophile under identical conditions. Piperidine is a frequently used nucleophile for these studies due to its well-behaved kinetics and the strong UV-Vis absorbance of the resulting N-arylpiperidine products.

The following table summarizes the second-order rate constants (k₂) for the reaction of several key chloronitropyridine isomers with piperidine. This data provides a clear, quantitative measure of their relative reactivities.[5]

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine 431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine 231.17 x 10⁻³High
5-Chloro-2-nitropyridine 521.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine 257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine 32Very LowVery Low
3-Chloro-4-nitropyridine 34Very LowVery Low

Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.[5]

Analysis of Reactivity Trends:

  • Highest Reactivity (4-Chloro-3-nitropyridine): This isomer exhibits the highest reactivity by a significant margin. The nucleophilic attack at the 4-position is strongly activated by both the ring nitrogen (para) and the nitro group (ortho). This dual activation provides exceptional stabilization for the negative charge in the Meisenheimer complex.

  • High Reactivity (2-Chloro-3-nitropyridine): Reactivity at the 2-position is also highly favorable. The attack is activated by the ring nitrogen (ortho) and the nitro group (ortho), leading to a well-stabilized intermediate and a fast reaction rate.

  • Moderate Reactivity (2-Chloro-5-nitropyridine & 5-Chloro-2-nitropyridine): In these isomers, the nitro group is para (for 2-chloro-5-nitro) or ortho (for 5-chloro-2-nitro) to the leaving group, providing good activation. However, the synergistic activation from the ring nitrogen is less direct compared to the 4-chloro and 2-chloro isomers, resulting in moderate reactivity.[5]

  • Very Low Reactivity (3-Chloro Isomers): The 3-position of the pyridine ring is analogous to the meta position in a benzene ring. Neither the ring nitrogen nor the nitro group can effectively stabilize the negative charge of the Meisenheimer complex through resonance when the attack occurs at this position.[3] Consequently, the activation energy is very high, and the reaction rates are extremely low.

Experimental Protocol: Measuring Kinetic Rates via UV-Vis Spectroscopy

To ensure the trustworthiness and reproducibility of reactivity data, a robust experimental protocol is essential. The following is a self-validating methodology for determining the second-order rate constant of the reaction between a chloronitropyridine isomer and a nucleophile (e.g., piperidine) using UV-Vis spectrophotometry. The reaction is conducted under pseudo-first-order conditions to simplify the rate law.[1]

Materials and Instrumentation
  • Chloronitropyridine Isomer (e.g., 2-Chloro-5-nitropyridine)

  • Piperidine (high purity)

  • Anhydrous Ethanol (spectroscopic grade)

  • Volumetric flasks and pipettes (Class A)

  • Thermostatted UV-Vis Spectrophotometer

Solution Preparation
  • Substrate Stock Solution (1.0 x 10⁻⁴ M): Accurately weigh a precise amount of the chloronitropyridine isomer and dissolve it in anhydrous ethanol in a volumetric flask.[1]

  • Nucleophile Stock Solutions: Prepare a series of piperidine solutions in anhydrous ethanol at concentrations significantly higher than the substrate (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M). This large excess ([Piperidine] > 100 x [Substrate]) is critical for maintaining pseudo-first-order conditions.[1]

Kinetic Measurement Workflow
  • Wavelength Determination: Determine the wavelength of maximum absorbance (λ_max) for the reaction product while ensuring the starting materials have minimal absorbance at this wavelength.

  • Temperature Equilibration: Equilibrate the stock solutions and the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 40.0 ± 0.1 °C).

  • Initiate Reaction: Pipette a known volume of the substrate solution into a quartz cuvette. Add a known volume of one of the piperidine solutions, mix rapidly, and immediately begin recording absorbance at λ_max as a function of time.[1]

  • Data Acquisition: Continue recording until the absorbance value becomes constant, indicating the reaction is complete (typically > 3 half-lives).[1]

  • Repeat: Perform this procedure for each of the different piperidine concentrations.

Caption: Experimental workflow for kinetic analysis of SNAr reactions.

Data Analysis
  • Determine k_obs: For each kinetic run, the pseudo-first-order rate constant (k_obs) is found by fitting the absorbance vs. time data to a first-order exponential equation: A_t = A_∞ - (A_∞ - A₀)e^(-k_obs*t).[1]

  • Determine k₂: The observed rate constant (k_obs) is directly proportional to the concentration of the excess nucleophile: k_obs = k₂[Piperidine].[1] By plotting k_obs versus the concentration of piperidine for the different runs, a straight line should be obtained passing through the origin. The slope of this line is the second-order rate constant, k₂. This graphical method validates the reaction order with respect to the nucleophile.

Conclusion

The reactivity of chloronitropyridine isomers in nucleophilic aromatic substitution is a predictable yet highly sensitive function of substituent position. The quantitative data clearly demonstrates that isomers where the chloro leaving group is at the 4- or 2-position are significantly more reactive than those where it is at the 3-position. This is a direct consequence of the ability of the ring nitrogen and the nitro group to cooperatively stabilize the crucial Meisenheimer intermediate. For scientists in synthetic and medicinal chemistry, leveraging this quantitative understanding allows for the rational selection of isomers and reaction conditions, leading to more efficient, predictable, and successful synthetic outcomes.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Comparative Guide to the Kinetics of Nucleophilic Substitution on Chloronitropyridines.
  • Mąkosza, M., & Winiarski, J. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Reactions. Synthesis, 2010(13), 2111-2123.
  • Organic Chemistry Stack Exchange. (2018).
  • Chemistry Online. (2022). Nucleophilic substitution of pyridines.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the fast-paced world of research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of 3-Chloro-2-methyl-5-nitropyridine (CAS 22280-56-4), a compound that, while synthetically useful, necessitates careful handling due to its potential health hazards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance with safety and environmental regulations.

Understanding the Hazard Profile: The "Why" Behind the "How"

Before delving into disposal protocols, it is imperative to understand the inherent risks associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Acute Oral Toxicity, Category 4 : Harmful if swallowed.

  • Skin Corrosion/Irritation, Category 2 : Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation, Category 2 : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure), Category 3 : May cause respiratory irritation.[1]

These classifications are the primary drivers for the stringent disposal procedures outlined below. The ultimate goal is to prevent accidental exposure to personnel and the release of this compound into the environment.

Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this compound. Adherence to the following PPE guidelines is mandatory:

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact and subsequent irritation.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes that can cause serious irritation.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dusts or vapors, which can lead to respiratory irritation.[2]

Always consult your institution's specific safety protocols and the chemical's SDS before handling.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Do not dispose of this chemical down the drain or in regular trash.

Waste Segregation and Collection

Proper segregation is the first and one of the most critical steps in hazardous waste management. Halogenated organic compounds should be collected separately from non-halogenated waste streams to facilitate proper treatment and disposal, which is often incineration.[3]

Procedure:

  • Obtain a Designated Waste Container: Use a clearly labeled, sealable, and compatible waste container. The container should be in good condition and made of a material that will not react with the chemical.

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound". Include the approximate concentration and date of accumulation.

  • Collection:

    • Solid Waste: Carefully transfer any solid this compound into the designated waste container. Avoid generating dust.

    • Contaminated Materials: Any materials that come into contact with the chemical, such as pipette tips, gloves, and absorbent pads, must also be placed in the hazardous waste container.

  • Storage: Keep the waste container tightly closed and store it in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1][2]

Disposal of Bulk Quantities

For larger quantities of this compound, direct disposal is not an option.

Procedure:

  • Ensure the material is in a properly labeled and sealed container as described above.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Provide them with the SDS and an accurate description of the waste.

  • Follow their instructions for pickup and disposal. The most common method of disposal for this type of compound is controlled incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4][5]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is your best defense.

Spill Response

In the event of a spill, the immediate priority is to ensure the safety of all personnel and to contain the spill.

For a small spill:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[6][7]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[1][8]

  • Decontamination: Clean the spill area with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated.

For a large spill:

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Contact your institution's EHS office and emergency response team.

  • Secure the Area: Prevent entry to the spill area.

The following diagram illustrates the decision-making process for spill response:

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major alert_personnel Alert Nearby Personnel small_spill->alert_personnel evacuate Evacuate Area large_spill->evacuate don_ppe Don Appropriate PPE alert_personnel->don_ppe contain Contain with Inert Absorbent don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate alert_ehs Contact EHS/Emergency Response evacuate->alert_ehs secure_area Secure Area alert_ehs->secure_area Decontamination_Workflow start Contaminated Equipment rinse_solvent Rinse with Solvent (Collect as Waste) start->rinse_solvent wash_soap Wash with Soap and Water rinse_solvent->wash_soap rinse_di Rinse with Deionized Water wash_soap->rinse_di dry Air Dry Completely rinse_di->dry end Decontaminated Equipment dry->end

Equipment Decontamination Workflow

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical resources. Always remember that your institution's EHS office is a valuable resource for guidance on specific waste disposal challenges.

References

  • BenchChem. (2025). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • TargetMol. (2026). Safety Data Sheet: 2-Chloro-3-methyl-5-nitropyridine.
  • West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response.
  • Jubilant Ingrevia. (2024). Safety Data Sheet: 5-Chloro-2-nitropyridine.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-5-nitropyridine.
  • Apollo Scientific. (2023). Safety Data Sheet: 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile.
  • Sigma-Aldrich. (n.d.). 2-Chloro-3-methyl-5-nitropyridine 97%.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-CHLORO-5-NITROPYRIDINE.
  • Fisher Scientific. (2023). Safety Data Sheet: 2-Chloro-3-methyl-5-nitropyridine.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 2-Chloro-3-methyl-5-nitropyridine.
  • Washington State University. (n.d.). Halogenated Solvents.
  • Jubilant Ingrevia. (2020). 2-Chloro-5-nitropyridine Safety Data Sheet.
  • BenchChem. (2025). 2-Chloro-3-methyl-5-nitropyridine: A Technical Guide to Safety and Handling.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Bucknell University. (2016). Hazardous Waste Segregation.

Sources

Personal protective equipment for handling 3-Chloro-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling 3-Chloro-2-methyl-5-nitropyridine

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling of this compound. It provides essential safety and logistical information, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) and your institution's established safety protocols. A thorough risk assessment must be conducted before commencing any work.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound and its isomers are classified as hazardous substances.[1] The necessity for stringent PPE protocols stems directly from its toxicological profile. While specific quantitative data for this exact compound is limited, the Globally Harmonized System (GHS) classifications for closely related nitropyridine derivatives provide a clear and authoritative basis for risk assessment.[1][2] Handling this compound requires assuming it shares these hazardous properties.

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3][4][5] The health risks associated with this chemical mandate a multi-layered PPE approach to create a reliable barrier between the researcher and the substance.

Table 1: GHS Hazard Classification for Related Chloro-Nitropyridine Derivatives

Hazard Class Hazard Statement Rationale for Protective Measures
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[6][7][8][9] Prevents accidental ingestion through hand-to-mouth contact. This underscores the need for diligent glove use and strict hygiene practices like washing hands thoroughly after handling.[5][10]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation.[6][7][8][9] Direct skin contact can lead to irritation.[3] This necessitates the use of chemical-resistant gloves and protective clothing to prevent exposure.[11]
Serious Eye Damage/Irritation (Category 2/2A) H319: Causes serious eye irritation.[6][7][8][9] The chemical poses a significant risk to vision. Airborne dust or splashes can cause severe damage, making chemical safety goggles a non-negotiable requirement.[6][11]

| Specific Target Organ Toxicity (Single Exposure, Category 3) | H335: May cause respiratory irritation.[6][7][8][9] | Inhalation of dust or aerosols can irritate the respiratory tract.[3][12] This risk is managed through engineering controls (fume hoods) and, where necessary, respiratory protection. |

Core PPE Requirements: Your First Line of Defense

A systematic approach to PPE is critical. The following equipment must be used whenever handling this compound, even for seemingly minor tasks like weighing or transfer.

Table 2: Mandatory PPE for Handling this compound

PPE Category Specification Rationale and Best Practices
Eye and Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[11][13] Tightly fitting goggles are essential to protect against dust and splashes.[11] For procedures with a high splash potential (e.g., large-scale reactions, cleaning spills), a full face shield must be worn in addition to goggles.[11][14]
Skin and Body Protection Chemical-resistant gloves (Nitrile or Neoprene recommended) and a lab coat.[14] Double-gloving is recommended to provide an extra layer of protection. Gloves should be inspected for integrity before each use and changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[15] A flame-resistant lab coat that can be quickly removed is also advised.[11]

| Respiratory Protection | Use is conditional on the risk assessment and engineering controls. | All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[12][16] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator (e.g., N95 for dust or a cartridge-type for vapors) is required.[11][15] Users must be fit-tested and trained.[15] |

Operational Plan: From Preparation to Disposal

A self-validating protocol integrates safety checks at every stage. The following step-by-step plans provide a framework for safe operations.

Pre-Handling and Engineering Controls Verification
  • Confirm Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Verify that a safety shower and eyewash station are accessible and unobstructed.[11][12][13]

  • Assemble all Materials: Before bringing the chemical into the workspace, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware, waste containers) is present to avoid leaving the controlled area mid-procedure.

  • PPE Inspection: Don all required PPE. Carefully inspect gloves for tears or pinholes. Ensure goggles fit snugly against the face.

Step-by-Step Protocol for Weighing and Handling
  • Work Within a Fume Hood: Conduct all manipulations of the solid chemical within a certified chemical fume hood.

  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of airborne dust.[6][13] Use a spatula to gently transfer the compound.

  • Immediate Cleanup: Clean any minor spills on the balance or work surface immediately using a damp cloth (if compatible with the chemical) to prevent dust from spreading.

  • Secure Container: Tightly close the container immediately after use.[5][12]

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[5][10]

PPE Selection Workflow

The level of PPE required is directly proportional to the risk of exposure. The following workflow illustrates the decision-making process for selecting the appropriate PPE ensemble based on the specific task.

PPE_Workflow cluster_0 Task Assessment cluster_1 Risk Level & PPE Ensemble Task Identify Handling Task Weighing Routine Weighing (<10g) Task->Weighing Low Quantity Reaction Reaction Setup & Workup (>10g) Task->Reaction Increased Scale Spill Spill or Emergency Cleanup Task->Spill Uncontrolled Release PPE_Low Standard PPE - Lab Coat - Single Nitrile Gloves - Safety Goggles Weighing->PPE_Low Low Inhalation/Splash Risk (In Fume Hood) PPE_Medium Enhanced PPE - Lab Coat - Double Nitrile Gloves - Safety Goggles - Face Shield Reaction->PPE_Medium Moderate Splash Risk PPE_High Full Protection - Chemical Resistant Suit/Apron - Double Nitrile/Neoprene Gloves - Goggles & Face Shield - NIOSH-Approved Respirator Spill->PPE_High High Inhalation & Contact Risk

Caption: PPE selection workflow based on task-specific risk assessment.

Emergency Response: Spills and Exposures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.[1]

  • Assess and Select PPE: Do not re-enter without the appropriate PPE, which for a significant spill includes respiratory protection and chemical-resistant clothing.[1]

  • Containment: Prevent the spill from spreading. For solid spills, carefully sweep or vacuum the material into a labeled container for hazardous waste.[1][12] Avoid actions that generate dust.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of all cleanup materials and contaminated PPE as hazardous waste.

First-Aid Measures for Exposure
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][6][9]

  • Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6][12] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention from an ophthalmologist.[7]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[6] Call a Poison Control Center or doctor immediately.[6][9]

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is the final, critical step in the safe handling lifecycle.

  • PPE Disposal: All disposable PPE, including gloves, lab coats, and shoe covers, that comes into contact with this compound must be treated as hazardous waste. Place items in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused chemical and any material used for spill cleanup must be disposed of in accordance with local, state, and federal regulations.[16][17] Do not pour waste down the drain.[7][16] Entrust disposal to a licensed waste disposal company.[16]

By adhering to these rigorous PPE and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

  • Personal protective equipment for handling 3-Amino-4-nitropyridine - Benchchem.
  • Safety D
  • SAFETY D
  • Personal Protective Equipment (PPE) - CHEMM.
  • SAFETY D
  • 3-Chloro-2-nitropyridine SDS, 54231-32-2 Safety D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Material Safety Data Sheet - Pyridine-N-oxide, 98% - Cole-Parmer.
  • SAFETY D
  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile - Apollo Scientific.
  • Guidance for Selection of Personal Protective Equipment for TDI Users - American Chemistry Council.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • 2-Chloro-3-methyl-5-nitropyridine: A Technical Guide to Safety and Handling - Benchchem.
  • 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806 - PubChem.
  • 2-Chloro-5-methyl-3-nitropyridine SDS, 23056-40-8 Safety D
  • 2-Chloro-5-nitropyridine Safety D

Sources

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